molecular formula C4H10ClNO2 B108653 Morpholin-2-ol hydrochloride CAS No. 79323-24-3

Morpholin-2-ol hydrochloride

Cat. No.: B108653
CAS No.: 79323-24-3
M. Wt: 139.58 g/mol
InChI Key: BNTZPYZTYZBPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-2-ol hydrochloride (CAS 79323-24-3) is a chemical compound of significant interest in organic and medicinal chemistry research. With the molecular formula C 4 H 10 ClNO 2 and a molecular weight of 139.58 g/mol, it is supplied as a solid that requires storage in a sealed, dry container at room temperature . The structure features a morpholine ring—a six-membered heterocycle containing both an amine and an ether functional group—that is substituted with a hydroxyl group . This functionalization makes it a valuable chiral building block for the synthesis of more complex molecules. The parent compound, morpholine, is a common scaffold and solvent in organic synthesis due to its polarity and ability to adjust basicity . The presence of the hydroxyl group in this compound significantly expands its utility, making it a versatile intermediate for constructing pharmacologically active compounds. Morpholine and its derivatives are frequently employed as building blocks in the preparation of various Active Pharmaceutical Ingredients (APIs), such as the antibiotic Linezolid, the anticancer agent Gefitinib (Iressa), and the analgesic Dextromoramide . Furthermore, morpholine derivatives are extensively investigated in agricultural chemistry, particularly as ergosterol biosynthesis inhibitors, which function as fungicides in cereals . Researchers also utilize related morpholine structures, such as morpholine-2,3-diones, as chiral auxiliaries in asymmetric synthesis to achieve high enantioselectivity . Safety Information: Signal Word: Warning . Hazard Statements: H315-H319-H335 . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c6-4-3-5-1-2-7-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTZPYZTYZBPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508902
Record name Morpholin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79323-24-3
Record name Morpholin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholin-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Morpholin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 79323-24-3

Introduction

Morpholin-2-ol hydrochloride, identified by the CAS number 79323-24-3, is a heterocyclic organic compound that has garnered interest within the realms of medicinal chemistry and drug development. As a derivative of morpholine, a six-membered heterocycle containing both an amine and an ether functional group, it possesses a unique structural and physicochemical profile. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable properties such as improved aqueous solubility, metabolic stability, and bioavailability to parent molecules.[1][2] The introduction of a hydroxyl group at the 2-position of the morpholine ring, along with its formulation as a hydrochloride salt, further modulates its characteristics, making it a valuable chiral building block for the synthesis of complex pharmaceutical agents.[3]

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and professionals in drug development. It delves into its chemical and physical properties, outlines synthetic strategies, discusses analytical methodologies for its characterization, and explores its applications as a key intermediate in the synthesis of biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and formulation. While specific experimental data for this particular salt is not extensively published, we can infer key characteristics based on its structure and the properties of related morpholine derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 79323-24-3Publicly available chemical databases.
Molecular Formula C₄H₉NO₂·HClCalculated from the structure.
Molecular Weight 139.58 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidBased on the general properties of hydrochloride salts of amines.[4]
Solubility Expected to be soluble in water and polar organic solvents.The hydrochloride salt form generally enhances aqueous solubility. The presence of the hydroxyl and amine groups also contributes to polarity.
pKa The pKa of the morpholine nitrogen is expected to be in the range of 7-9.The exact value is influenced by the hydroxyl group at the 2-position. The pKa of the conjugate acid of morpholine is approximately 8.5.[5]
Melting Point Decomposes at 175-176 °C (for Morpholine hydrochloride).Specific data for the 2-hydroxy derivative is not readily available, but this provides an estimate.[5]
Chirality The C2 carbon is a chiral center.The compound can exist as (R)- and (S)-enantiomers.

Synthesis of this compound

The synthesis of morpholine derivatives is a well-established area of organic chemistry, with various strategies available for the construction of the heterocyclic ring.[6][7] While a specific, detailed protocol for the direct synthesis of this compound is not widely published in peer-reviewed journals, patent literature provides valuable insights into potential synthetic routes. A common approach involves the cyclization of an appropriate amino alcohol precursor.

General Synthetic Strategy

A plausible synthetic pathway to this compound can be conceptualized based on a multi-step sequence starting from readily available materials, as alluded to in patent literature concerning related structures.[8]

The overall transformation involves the formation of an N-protected amino alcohol, followed by a ring-closing reaction to form the morpholine ring, and subsequent deprotection and salt formation.

G A Ethanolamine B N-Protected Ethanolamine A->B Protection C N-Protected-N-(2-haloacetyl)ethanolamine B->C Acylation with a haloacetyl halide D N-Protected-morpholin-2-one C->D Intramolecular Cyclization E N-Protected-morpholin-2-ol D->E Reduction F Morpholin-2-ol E->F Deprotection G This compound F->G Acidification with HCl

Caption: Generalized synthetic workflow for this compound.

Conceptual Experimental Protocol

The following is a conceptual, step-by-step methodology derived from general principles of organic synthesis and information from related patent literature.[8] Note: This protocol is for illustrative purposes and would require optimization and validation.

  • Protection of Ethanolamine:

    • React ethanolamine with a suitable protecting group (e.g., benzyl, Boc) under standard conditions to yield the N-protected ethanolamine. This step is crucial to prevent side reactions at the amine functionality in subsequent steps.

  • Acylation:

    • Acylate the N-protected ethanolamine with a 2-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) in the presence of a non-nucleophilic base to form the corresponding N-protected-N-(2-haloacetyl)ethanolamine. The choice of halide can influence the rate of the subsequent cyclization.

  • Intramolecular Cyclization:

    • Treat the N-protected-N-(2-haloacetyl)ethanolamine with a base (e.g., sodium hydride, potassium tert-butoxide) to induce an intramolecular Williamson ether synthesis, leading to the formation of the N-protected-morpholin-2-one. This is a key ring-forming step.

  • Reduction of the Lactam:

    • Reduce the lactam functionality of the N-protected-morpholin-2-one using a suitable reducing agent (e.g., lithium aluminum hydride, borane) to yield the corresponding N-protected-morpholin-2-ol. The choice of reducing agent is critical to selectively reduce the amide without affecting the protecting group.

  • Deprotection:

    • Remove the N-protecting group under appropriate conditions. For a benzyl group, this is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas).[8] For a Boc group, acidic conditions are employed. This step yields the free base, Morpholin-2-ol.

  • Hydrochloride Salt Formation:

    • Dissolve the resulting Morpholin-2-ol in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treat with a solution of hydrogen chloride in the same or a compatible solvent. The this compound will precipitate out of the solution and can be collected by filtration, washed, and dried.[9]

Analytical Characterization

The unambiguous identification and purity assessment of this compound are critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the morpholine ring. The protons adjacent to the oxygen atom (at C2 and C6) would resonate at a lower field (higher ppm) compared to the protons adjacent to the nitrogen atom (at C3 and C5) due to the deshielding effect of the electronegative oxygen.[10] The proton on the hydroxyl-bearing carbon (C2) would likely appear as a multiplet. The presence of the hydrochloride salt may lead to broader signals for the protons near the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Due to the asymmetry introduced by the hydroxyl group, four distinct signals are expected for the carbon atoms of the morpholine ring. The carbon bearing the hydroxyl group (C2) and the other carbon adjacent to the oxygen (C6) will be deshielded and appear at a lower field compared to the carbons adjacent to the nitrogen (C3 and C5).[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, techniques like Electrospray Ionization (ESI) would likely show a prominent ion corresponding to the protonated free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in reaction mixtures or formulations.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be a suitable approach for the analysis of this polar compound.[13][14] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation. UV detection may be limited due to the lack of a strong chromophore, but detection at low wavelengths (e.g., < 220 nm) might be possible. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used.

  • Gas Chromatography (GC): Direct analysis of the highly polar and non-volatile this compound by GC is challenging. However, derivatization to a more volatile and thermally stable analogue can enable GC-MS analysis.[15][16] For instance, reaction with a silylating agent to cap the hydroxyl and amine functionalities would produce a derivative suitable for GC analysis.

Table 2: Representative Analytical Methods for Morpholine Derivatives

TechniqueTypical ConditionsReference
RP-HPLC Column: C18; Mobile Phase: Acetonitrile/Water or Methanol/Buffer; Detection: UV or ELSD/MS.[13][17]
GC-MS Derivatization: Required (e.g., silylation or acylation); Column: Capillary column (e.g., DB-5ms); Detection: Mass Spectrometry (EI).[15][16]
¹H NMR Solvent: D₂O, DMSO-d₆; Frequency: 300-600 MHz.[10][11]
¹³C NMR Solvent: D₂O, DMSO-d₆; Frequency: 75-150 MHz.[10][11]

Applications in Drug Development

The morpholine moiety is a key structural feature in numerous approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties.[1][2] this compound, as a chiral building block, offers a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.

As a Chiral Building Block

The presence of a stereocenter at the 2-position makes this compound a valuable starting material for the enantioselective synthesis of pharmaceutical ingredients.[3] The stereochemistry of a drug molecule is often critical for its biological activity and safety profile. By using an enantiomerically pure form of this compound, chemists can introduce a defined stereocenter into the final drug candidate.

Incorporation into Bioactive Scaffolds

The hydroxyl group at the 2-position provides a convenient handle for further chemical modifications. It can be functionalized to introduce other groups or to link the morpholine ring to other molecular scaffolds. The secondary amine of the morpholine can also be readily derivatized. This dual functionality allows for the creation of diverse libraries of compounds for screening in drug discovery programs.

G A This compound B Derivatization at the Amine A->B C Derivatization at the Hydroxyl Group A->C D Novel Bioactive Compounds B->D C->D

Caption: Application of this compound as a versatile building block.

Potential Therapeutic Areas

While specific drugs derived directly from this compound are not prominently disclosed in the public domain, the broader class of morpholine derivatives has shown activity in a wide range of therapeutic areas, including:

  • Oncology: As components of kinase inhibitors.[1]

  • Infectious Diseases: In antibiotics and antifungals.[1]

  • Central Nervous System (CNS) Disorders: In antidepressants and anxiolytics.[18]

The incorporation of the Morpholin-2-ol moiety could be explored in the design of new chemical entities targeting these and other diseases.

Safety and Handling

Conclusion

This compound is a valuable and versatile chiral building block for the pharmaceutical industry. Its unique structural features, combining the favorable properties of the morpholine scaffold with the reactivity of a hydroxyl group and the enhanced solubility of a hydrochloride salt, make it an attractive starting material for the synthesis of novel drug candidates. While detailed experimental protocols for its synthesis and analysis are not extensively documented in publicly accessible literature, this guide provides a comprehensive overview of its properties, potential synthetic routes, analytical considerations, and applications. As the demand for new and effective therapeutics continues to grow, the utility of such specialized chemical intermediates is poised to increase, underscoring the importance of a thorough understanding of their chemistry and potential.

References

  • MySkinRecipes. (S)-Morpholine-2-carboxylic acid hydrochloride. [Link]
  • Google Patents. (EP1087966B1)
  • Google Patents. (CN102321045A) Method for preparing high morphine hydrochloride.
  • Google Patents. (US20130203752A1) Phenylmorpholines and analogues thereof.
  • National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Google Patents. (CN1171398A) Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.
  • E3S Web of Conferences. (2024).
  • Google Patents. (CN1054604C) Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.
  • PubChem. This compound. [Link]
  • SpectraBase. Morpholine hydrochloride. [Link]
  • Organic Chemistry Portal. Morpholine synthesis. [Link]
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • National Center for Biotechnology Information. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
  • PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry. [Link]
  • ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. [Link]
  • ResearchGate. (2015). Synthesis and characterization of 2-arylmorpholine hydrochloride. [Link]
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
  • Journal of Pharmaceutical and Applied Chemistry. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
  • Google Patents. (US8664381B2)
  • ResearchGate. (2016).
  • PubChem. Morpholine. [Link]
  • Google Patents. (CN105481797A) Synthetic method of moroxydine hydrochlofide.
  • ACS Publications. (2022). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. ACS Omega. [Link]
  • ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • ResearchGate. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.

Sources

An In-depth Technical Guide to the Molecular Structure of Morpholin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical examination of Morpholin-2-ol hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will dissect its molecular architecture, explore methodologies for its synthesis and purification, and detail the analytical techniques essential for its structural confirmation and characterization. This document is designed to serve as a practical resource for scientists, offering not just procedural steps but also the underlying scientific rationale.

Introduction to this compound

This compound belongs to the morpholine class of saturated six-membered heterocyclic compounds. The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, featured in numerous approved and experimental drugs.[1] Its prevalence stems from its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and bioavailability, which are often conferred to a parent molecule.[2][3] The morpholine ring's ability to engage in hydrogen bonding and its typical pKa value make it a valuable building block for designing molecules with desirable pharmacokinetic profiles, particularly for central nervous system (CNS) targets.[[“]]

This compound is the salt form of morpholin-2-ol, where the basic nitrogen of the morpholine ring is protonated by hydrochloric acid.[5] This salt formation is a common strategy to enhance the stability and water solubility of amine-containing compounds.

Identifier Value
IUPAC Name morpholin-2-ol;hydrochloride[6]
CAS Number 79323-24-3[6][7]
Molecular Formula C₄H₁₀ClNO₂[6]
Molecular Weight 139.58 g/mol
Canonical SMILES C1COO.Cl
InChI Key BNTZPYZTYZBPSC-UHFFFAOYSA-N[6]

Molecular Structure and Stereochemistry

The structural foundation of this compound is the morpholine ring, a heterocycle containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively.[5] The "-2-ol" designation indicates a hydroxyl (-OH) group is attached to the carbon atom at the second position.

Key Structural Features:

  • Heterocyclic Ring: A saturated six-membered ring. The ether linkage (C-O-C) and the secondary amine (C-N-C) are key functional groups.

  • Hydroxyl Group: The -OH group at the C2 position introduces polarity and a site for hydrogen bonding.

  • Chirality: The C2 carbon is a stereocenter, as it is bonded to four different groups (H, OH, C3, and N4). Consequently, Morpholin-2-ol exists as a pair of enantiomers: (R)-morpholin-2-ol and (S)-morpholin-2-ol. The hydrochloride salt does not change this inherent chirality.

  • Salt Form: In the hydrochloride salt, the lone pair of electrons on the nitrogen atom accepts a proton (H+) from hydrochloric acid, forming a positively charged morpholinium ion. This ammonium center is balanced by a chloride anion (Cl-).

  • Conformation: In its lowest energy state, the morpholine ring adopts a stable chair conformation, analogous to cyclohexane.[8] This conformation minimizes steric strain and torsional strain. The substituents on the ring can occupy either axial or equatorial positions.

Logical Structure of this compound MOL This compound RING Core Morpholine Ring (Saturated 6-membered heterocycle) MOL->RING SALT Hydrochloride Salt MOL->SALT SUB Substituents MOL->SUB STEREO Stereochemistry MOL->STEREO N_ATOM Nitrogen Atom (N4) RING->N_ATOM O_ATOM Oxygen Atom (O1) RING->O_ATOM PROTON Protonated Nitrogen (N4-H+) (Morpholinium Ion) SALT->PROTON CHLORIDE Chloride Anion (Cl-) SALT->CHLORIDE OH_GROUP Hydroxyl Group (-OH at C2) SUB->OH_GROUP CHAIR Chair Conformation STEREO->CHAIR CHIRAL Chiral Center at C2 ((R) and (S) Enantiomers) STEREO->CHIRAL N_ATOM->PROTON is protonated to form OH_GROUP->CHIRAL creates

Caption: Key structural elements of this compound.

Synthesis and Purification Workflow

The synthesis of morpholine derivatives can be achieved through various routes, often involving the cyclization of difunctional precursors like amino alcohols.[9][10] A common strategy for preparing Morpholin-2-ol involves the intramolecular cyclization of an N-substituted ethanolamine derivative.

The causality behind this synthetic approach lies in creating a molecule with a nucleophilic nitrogen and an electrophilic carbon center separated by the correct number of atoms to favor a 6-membered ring closure. The final step involves deprotection and salt formation with hydrochloric acid to yield the target compound.

General Synthesis Workflow START Starting Material (e.g., Ethanolamine) STEP1 N-Protection (e.g., Benzylation) START->STEP1 Protect amine STEP2 Reaction with Halohydrin (e.g., 2-chloro-1-ethanol) STEP1->STEP2 Introduce C2-OH precursor STEP3 Base-mediated Cyclization (Intramolecular Williamson Ether Synthesis) STEP2->STEP3 Form morpholine ring STEP4 Deprotection (e.g., Catalytic Hydrogenation) STEP3->STEP4 Remove protecting group STEP5 Salt Formation (Addition of HCl) STEP4->STEP5 Form hydrochloride salt PURIFY Purification (Recrystallization) STEP5->PURIFY PRODUCT Final Product (Morpholin-2-ol HCl) PURIFY->PRODUCT

Caption: A representative workflow for the synthesis of Morpholin-2-ol HCl.

Experimental Protocol: Representative Synthesis

Causality Note: This protocol is a representative example. The choice of protecting group is critical; a benzyl group is often used as it can be removed under neutral conditions via catalytic hydrogenation, which is compatible with many other functional groups.

  • N-Protection: To a solution of ethanolamine in a suitable solvent (e.g., methanol), add one equivalent of benzaldehyde. Stir at room temperature for 1-2 hours to form the imine.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride portion-wise to reduce the imine to the N-benzylethanolamine.

  • Alkylation: In a separate flask, react the N-benzylethanolamine with an equivalent of a protected 2-haloethanol (e.g., 2-(benzyloxy)ethyl bromide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to prevent side reactions. This forms the acyclic precursor.

  • Cyclization: Treat the precursor with a strong base, such as sodium hydride, in an anhydrous solvent like THF. The base deprotonates the alcohol, which then acts as a nucleophile to displace the halide in an intramolecular S_N2 reaction, forming the protected morpholine ring.[11]

  • Deprotection: Dissolve the protected morpholine in ethanol and subject it to catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) to remove the benzyl protecting groups.

  • Salt Formation and Purification: After filtering off the catalyst, acidify the solution with ethereal HCl. The this compound will precipitate. Collect the solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Spectroscopic and Structural Characterization

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques provides unambiguous evidence of its identity, purity, and conformation.

Analytical Characterization Workflow SAMPLE Purified Sample (Morpholin-2-ol HCl) NMR NMR Spectroscopy (¹H, ¹³C) SAMPLE->NMR MS Mass Spectrometry (e.g., ESI-MS) SAMPLE->MS XRAY X-ray Crystallography (Optional, for solid state) SAMPLE->XRAY NMR_RESULT Structural Connectivity Proton Environment NMR->NMR_RESULT provides data on MS_RESULT Molecular Weight Fragmentation Pattern MS->MS_RESULT provides data on XRAY_RESULT 3D Structure Conformation, Stereochemistry XRAY->XRAY_RESULT provides data on CONFIRM Structure Confirmed NMR_RESULT->CONFIRM MS_RESULT->CONFIRM XRAY_RESULT->CONFIRM

Caption: Standard workflow for the analytical confirmation of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Morpholin-2-ol, one would expect distinct signals for the protons on C2, C3, C5, and C6, as well as the N-H and O-H protons.

  • ¹³C NMR: Shows the number of non-equivalent carbon atoms. Four distinct signals are expected for the four carbons of the morpholine ring.

Table of Typical NMR Chemical Shifts (in D₂O)

Atom Typical ¹H Shift (δ, ppm) Typical ¹³C Shift (δ, ppm) Rationale
C2-H ~4.0 - 4.2~80 - 85Deshielded by adjacent -O- and -OH groups.
C3-H₂ ~3.0 - 3.4~50 - 55Adjacent to protonated nitrogen.
C5-H₂ ~3.2 - 3.6~45 - 50Adjacent to protonated nitrogen.
C6-H₂ ~3.8 - 4.0~65 - 70Deshielded by adjacent -O- group.

Note: Shifts are predictive and can vary based on solvent and concentration. Data is inferred from spectra of similar morpholine derivatives.[12][13][14]

Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay).

  • Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction.

  • Analysis: Integrate the signals to determine proton ratios and analyze coupling patterns (multiplicity) to deduce proton connectivity.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is well-suited for a polar, pre-ionized salt like this compound.

Expected Mass Spectrometry Data (Positive Ion ESI-MS)

Adduct/Fragment Expected m/z Interpretation
[M+H]⁺ 104.07This corresponds to the protonated free base (C₄H₁₀NO₂⁺). The hydrochloride salt dissociates in solution.[15]
[M+H-H₂O]⁺ 86.06Loss of the hydroxyl group as water, a common fragmentation pathway for alcohols.[15]

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion spray.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu).

  • Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the free base. If tandem MS (MS/MS) is available, fragment the molecular ion to obtain structural information.[16][17]

X-ray Crystallography

For a definitive solid-state structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers.

Expected Crystallographic Insights:

  • Confirmation of Connectivity: Unambiguously confirms the atomic connections.

  • Chair Conformation: Would definitively show the morpholine ring in a chair conformation.[18]

  • Stereochemistry: For a resolved enantiomer, the absolute stereochemistry (R or S) can be determined.

  • Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, highlighting hydrogen bonding involving the hydroxyl group, the morpholinium N-H, and the chloride ion.[18]

Protocol: Single-Crystal X-ray Diffraction (High-Level)

  • Crystal Growth: Grow single crystals of high quality, typically by slow evaporation of a saturated solution or by vapor diffusion.

  • Crystal Mounting: Select a suitable crystal and mount it on the goniometer head of the diffractometer.

  • Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.[8]

Conclusion

This compound is a structurally well-defined molecule with significant potential as a building block in drug discovery. Its molecular architecture, characterized by a chiral center and a conformationally stable morpholine ring, can be reliably synthesized and purified. The application of a suite of modern analytical techniques, including NMR, MS, and X-ray crystallography, provides a robust framework for its complete structural elucidation. This guide has outlined the key theoretical and practical considerations for working with this compound, providing researchers with the foundational knowledge needed for its effective application in the laboratory.

References

  • Al-Majid, A. M., El-Faham, A., & Al-Othman, Z. A. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
  • National Center for Biotechnology Information. (n.d.). Morpholin-2-ol. PubChem.
  • El-Faham, A., El-Sayed, N., & Abdel-Aziz, H. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports.
  • Li, Y., Wang, Y., & Li, X. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • Wikipedia. (2023). Morpholine.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Gomtsyan, A. (2012). Morpholine in CNS drug design. Expert Opinion on Drug Discovery.
  • Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2013). The Significance of Drug-like Properties in Drug Design. Chemical Society Reviews.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Bhalerao, A. R., et al. (2021). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. www.organic-chemistry.org.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
  • SpectraBase. (n.d.). Morpholine hydrochloride.
  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis.
  • Wikipedia. (n.d.). Morpholine.
  • PubChem. (n.d.). Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1).
  • Bhalerao, A. R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences.
  • Google Patents. (n.d.). CN102321045A - Method for preparing high morphine hydrochloride.
  • Raoof, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
  • Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Matveeva, E. D., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Consensus.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Sahoo, B. M., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect.
  • Biological Magnetic Resonance Bank. (n.d.). 4-(2-Aminoethyl)morpholine at BMRB.
  • Collins, M., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Drug Testing and Analysis.
  • De Nino, A., et al. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • De Nino, A., et al. (2022). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its profound impact on the pharmacological and pharmacokinetic properties of bioactive molecules.[1][2] The introduction of chirality into the morpholine core dramatically expands the accessible chemical space, often leading to enhanced potency, selectivity, and improved safety profiles. However, the stereocontrolled synthesis of these three-dimensional structures presents significant synthetic challenges. This guide provides an in-depth technical analysis of the core strategies for discovering and synthesizing chiral morpholines. We will dissect the causality behind key experimental choices in catalytic asymmetric synthesis, substrate-controlled methods, and resolution techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Morpholines in Drug Discovery

The morpholine moiety, a six-membered heterocycle containing both an ether and a secondary amine functionality, is a frequent feature in approved drugs and clinical candidates.[1] Its presence can enhance aqueous solubility, modulate lipophilicity, and provide a stable, metabolically robust scaffold. When stereocenters are introduced, the resulting chiral morpholines can engage with biological targets in a highly specific, three-dimensional manner.

Prominent examples of pharmaceuticals containing a chiral morpholine core underscore its importance:

  • Aprepitant (EMEND®) : An antiemetic drug, Aprepitant features a complex trisubstituted chiral morpholine core that is critical for its potent antagonism of the neurokinin-1 (NK1) receptor.[3][4]

  • Rivaroxaban (Xarelto®) : While not a direct morpholine, its synthesis often involves morpholinone intermediates, highlighting the utility of this scaffold in constructing complex chiral molecules.

  • Reboxetine (Edronax®) : An antidepressant, (S,S)-Reboxetine contains a 2-substituted morpholine ring, with its stereochemistry being essential for its activity as a norepinephrine reuptake inhibitor.[5]

The challenge for synthetic chemists lies in the efficient and scalable construction of these scaffolds with high enantiomeric and diastereomeric purity. This guide will explore the primary methodologies developed to meet this demand.

Chapter 1: Catalytic Asymmetric Synthesis: The Gold Standard for Efficiency

The de novo construction of chiral morpholines from achiral or prochiral starting materials using catalytic quantities of a chiral inductor is the most elegant and atom-economical approach.[6] These methods can be broadly categorized by the key bond-forming or stereocenter-defining step.

Asymmetric Hydrogenation of Dehydromorpholines

One of the most powerful "after cyclization" strategies involves the asymmetric hydrogenation of a pre-formed unsaturated morpholine ring (a dehydromorpholine).[6][7] This approach is particularly effective for installing a stereocenter at the C2 position, adjacent to the oxygen atom.

Causality of Experimental Design: The success of this method hinges on the selection of an appropriate chiral catalyst that can effectively differentiate the two faces of the C=C double bond within the electron-rich enamine-like substrate. The challenge lies in the inherent low reactivity of these substrates.[6] Researchers at Shanghai Jiao Tong University demonstrated a breakthrough by employing a cationic rhodium catalyst paired with a chiral bisphosphine ligand ((R,R,R)-SKP) possessing a large bite angle.[6][8] This specific ligand geometry is crucial; it creates a well-defined chiral pocket that forces the substrate to coordinate to the rhodium center in a specific orientation, leading to highly enantioselective hydrogen delivery.

Workflow: Rh-Catalyzed Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Workflow sub Dehydromorpholine Substrate workup Reaction Workup & Purification sub->workup Reaction cat [Rh(cod)2]SbF6 + (R,R,R)-SKP Ligand cat->workup h2 H2 (30-50 atm) h2->workup sol Solvent (e.g., CH2Cl2) sol->workup prod Chiral Morpholine (>95% yield, >90% ee) workup->prod

Caption: Rh-catalyzed asymmetric hydrogenation workflow.

Data Presentation: Performance of Rh/(R,R,R)-SKP Catalyst System

Substrate (N-Protecting Group)Substituent at C2Yield (%)ee (%)Citation
N-CbzPhenyl9792[8]
N-Cbz4-Fluorophenyl9891[8]
N-Cbz2-Thienyl9688[8]
N-CbzCyclohexyl9991[8]

This method is highly effective, scalable, and provides access to a variety of 2-substituted chiral morpholines in nearly quantitative yields and with excellent enantioselectivities.[6][9]

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted chiral morpholines, a powerful one-pot tandem strategy has been developed that combines a titanium-catalyzed intramolecular hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[10][11]

Causality of Experimental Design: This approach is a testament to the power of orthogonal catalysis.

  • Hydroamination: An ether-containing aminoalkyne substrate is first cyclized using a bis(amidate)bis(amido)Ti catalyst. This step is highly efficient and atom-economical for forming the cyclic imine intermediate.[10]

  • Asymmetric Transfer Hydrogenation (ATH): Without isolating the imine, a Noyori-type catalyst, such as RuCl, and a hydrogen source (e.g., formic acid/triethylamine) are introduced. The chiral Ru-catalyst reduces the imine to the corresponding amine with high enantioselectivity. Mechanistic studies have revealed that hydrogen-bonding interactions between the ether oxygen of the substrate and the N-H of the chiral diamine ligand on the ruthenium catalyst are crucial for achieving high levels of stereocontrol.[11] This interaction effectively locks the substrate into a specific conformation for hydride transfer.

Diagram: Tandem Hydroamination/ATH Pathway

Tandem_Reaction A Aminoalkyne Substrate B Cyclic Imine Intermediate A->B Ti-catalyzed Hydroamination C Chiral 3-Substituted Morpholine (>95% ee) B->C Ru-catalyzed Asymmetric Transfer Hydrogenation

Caption: Tandem catalytic pathway to 3-substituted morpholines.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful alternative to transition-metal catalysis, avoiding the use of often expensive and toxic heavy metals. One notable example is the enantioselective chlorocycloetherification of N-protected amino-alkenols.[12][13]

Causality of Experimental Design: This strategy utilizes a cinchona alkaloid-derived catalyst to control the stereochemistry of an intramolecular halocyclization. The catalyst, a chiral amine, is believed to activate the halogenating agent (e.g., DCDMH) to form a chiral halogenating species. This complex then interacts with the substrate's double bond, directing the subsequent intramolecular attack of the hydroxyl group to one specific face of the incipient chloronium ion, thereby establishing the quaternary stereocenter with high enantioselectivity.[13] This method is particularly valuable for constructing morpholines with challenging quaternary stereocenters at the C2 position.[12]

Chapter 2: Substrate-Controlled and Chiral Pool Synthesis

An alternative to catalytic asymmetric synthesis is to leverage pre-existing stereocenters in the starting materials to direct the formation of new ones. This approach, known as substrate-controlled diastereoselective synthesis, often utilizes readily available starting materials from the "chiral pool," such as amino acids or carbohydrates.[14][15]

Causality of Experimental Design: The synthesis of the antiemetic drug Aprepitant provides a landmark case study in substrate-controlled synthesis.[3] In one of the key industrial routes, the synthesis begins with an enantiopure amino acid derivative.[16] A crucial step involves a Lewis acid-catalyzed trans-acetalization.[3] The inherent chirality of the morpholine ring is used to direct the approach of an enantiopure alcohol, establishing the correct stereochemistry at the C2 position. This is a "stereochemical relay," where the information from one stereocenter is effectively transferred to create another.[3] Subsequent chemical manipulations, including a stereoinversion at an adjacent center, are then performed to arrive at the final complex trisubstituted morpholine core of Aprepitant.[17]

While robust, these multi-step sequences can be longer and less atom-economical than catalytic methods. However, they are often highly reliable and scalable, making them attractive for industrial-scale production where process control and reproducibility are paramount.[18]

Chapter 3: Kinetic Resolution and Dynamic Kinetic Resolution (DKR)

Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[19][20]

Classical Kinetic Resolution: In this scenario, a chiral catalyst selectively reacts with one enantiomer of a racemic morpholine precursor faster than the other. For example, an enzyme like lipase could be used to acylate one enantiomer of a racemic morpholin-2-ol, leaving the other enantiomer unreacted.[20] The major drawback of this method is that the maximum theoretical yield for the desired product (either the reacted or unreacted enantiomer) is only 50%.[5][19]

Dynamic Kinetic Resolution (DKR): A more advanced and efficient strategy is Dynamic Kinetic Resolution (DKR).[5][21] DKR combines the rapid, selective reaction of one enantiomer with a simultaneous in situ racemization of the slower-reacting enantiomer.[22] This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.

Causality of Experimental Design in DKR: A successful DKR process requires two compatible catalysts: one for the kinetic resolution and one for the racemization. For the synthesis of chiral morpholines, a ruthenium catalyst can be used to racemize a racemic morpholin-3-one intermediate, while a lipase enzyme concurrently and selectively reduces one enantiomer.[5] The conditions must be carefully chosen so that the racemization is faster than or at least competitive with the resolution step, ensuring that the less reactive enantiomer is continuously converted back into the racemic pool to be acted upon by the resolving catalyst.[21]

Protocol: Dynamic Kinetic Resolution for (S,S)-Reboxetine Precursor

This protocol is a conceptual representation based on the principles described by Lee et al. for related structures.[5]

  • Reactor Setup: To a flame-dried, argon-purged reaction vessel, add the racemic morpholin-3-one substrate (1.0 equiv).

  • Catalyst Addition: Add the racemization catalyst (e.g., a Ru-based complex, 1-2 mol%) and the resolving enzyme (e.g., Novozym 435 lipase, ~10-20 wt%).

  • Solvent and Reagents: Add an appropriate organic solvent (e.g., toluene) and the acyl donor for the enzymatic resolution (e.g., isopropenyl acetate, 2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to a temperature optimal for both catalysts (e.g., 40-60 °C) and monitor the reaction by chiral HPLC.

  • Workup: Upon completion, cool the reaction, filter off the enzyme, and concentrate the filtrate. Purify the resulting enantioenriched ester product by column chromatography. The expected outcome is the desired product in high yield (>90%) and high enantiomeric excess (>98% ee).[5]

Conclusion and Future Outlook

The discovery and synthesis of chiral morpholines have been driven by their immense value in drug development. While early syntheses relied heavily on chiral pool and diastereoselective approaches, the field has decisively moved towards more efficient and elegant catalytic asymmetric methods. Asymmetric hydrogenation, tandem catalysis, and organocatalysis now offer powerful tools for accessing these complex scaffolds with high levels of stereocontrol.

Future innovations will likely focus on the development of even more versatile and sustainable catalytic systems. The use of earth-abundant metal catalysts, further advancements in organocatalysis, and the application of biocatalysis are all promising avenues. As our understanding of asymmetric induction deepens, chemists will be better equipped to design and synthesize the next generation of chiral morpholine-containing therapeutics with unprecedented precision and efficiency.

References

  • He, Y.-P., Wu, H., Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
  • Yu, P., Chen, J., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry.
  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
  • Lautens, M., & Masson-Makdissi, J. (2022). Synthesis of Enantioenriched Morpholines via Rhodium-Catalyzed Asymmetric Hydrogenation. Synfacts.
  • Various Authors. (2025). Chapter 10 Synthesis of aprepitant. ResearchGate.
  • Yu, P., Chen, J., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers.
  • Krasavin, M. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar.
  • Rzasa, R. M., et al. (2012). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development.
  • Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.
  • Coppi, L., et al. (2013). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
  • Tudor, C., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules.
  • Krasavin, M. (2019). Recent progress in the synthesis of morpholines. ResearchGate.
  • Various Authors. (2025). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Douglas, C. J., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals.
  • Richardson, P. (2022). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. ResearchGate.
  • Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Galkin, M. V., & Samec, J. S. M. (2016). Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. Chemical Reviews.
  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Wikipedia Contributors. (2023). Kinetic resolution. Wikipedia.
  • Various Authors. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate.
  • Reddy, L. C. S., et al. (2014). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry.
  • Hashimoto, T., & Maruoka, K. (2017). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Symmetry.
  • Young, D. W., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Organic Chemistry.
  • Taylor & Francis. Kinetic resolution – Knowledge and References.
  • Waymouth, R. M., & Blake, T. R. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society.
  • Gotor, V., & Gotor-Fernández, V. (2017). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts.
  • The Organic Chemistry Tutor. (2022). Stereochemistry: Kinetic Resolution. YouTube.

Sources

A Technical Guide to the Role of Morpholine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholine, a simple six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of modern medicinal chemistry.[1][2] Its integration into molecular design is a cornerstone strategy for optimizing pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.[1][2] This technical guide provides a comprehensive analysis of the morpholine moiety's role in drug discovery. We will explore its fundamental physicochemical properties, common synthetic methodologies, and its multifaceted contributions to the efficacy of drugs across diverse therapeutic areas. Through detailed case studies of clinically successful drugs such as Gefitinib, Linezolid, and Reboxetine, this guide will illuminate the causal relationships between the morpholine structure and its pharmacological impact, offering valuable insights for researchers, scientists, and drug development professionals.

The Morpholine Moiety: A Profile of a Privileged Scaffold

The morpholine ring is a saturated heterocycle featuring both an amine and an ether functional group. This unique combination confers a set of advantageous physicochemical, biological, and metabolic properties that make it a highly valuable building block in drug design.[2]

Physicochemical and Pharmacokinetic Advantages

The utility of the morpholine ring is largely due to its favorable characteristics that positively influence a drug candidate's behavior in vivo.[3]

  • Aqueous Solubility and Basicity: The presence of the ether oxygen and the nitrogen atom allows the morpholine ring to act as a hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a parent molecule.[4] The nitrogen atom imparts a weak basicity (pKa ≈ 8.4-8.7), allowing for protonation under physiological pH.[1][5] This feature is critical for forming ionic interactions with biological targets and improving solubility and bioavailability.[5][6]

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation.[7] Its incorporation can shield adjacent functional groups from enzymatic action, thereby improving a drug's metabolic stability and prolonging its half-life.[5]

  • Lipophilicity and Permeability: As a bioisosteric replacement for other cyclic amines like piperazine or piperidine, the morpholine ring offers a well-balanced lipophilic-hydrophilic profile.[5][8] This balance is crucial for achieving adequate cell membrane permeability and crossing biological barriers like the blood-brain barrier (BBB).[7][8]

  • Structural Conformation: The chair-like, flexible conformation of the morpholine ring allows it to act as a versatile scaffold, correctly orienting other pharmacophoric groups for optimal interaction with a biological target.[8]

G cluster_properties Properties Morpholine Morpholine Scaffold Solubility Enhanced Aqueous Solubility Morpholine->Solubility H-Bond Acceptor (O, N) pKa ≈ 8.7 for protonation Stability Improved Metabolic Stability Morpholine->Stability Resistant to metabolism Steric shielding Permeability Balanced Lipophilicity & Permeability Morpholine->Permeability Bioisostere for piperazine Optimizes LogP Binding Target Binding Interactions Morpholine->Binding Ionic interactions Scaffold for pharmacophores

Synthetic Strategies for Morpholine Derivatives

The synthetic accessibility of morpholine derivatives is a key reason for their widespread use.[2] Methodologies are generally robust, allowing for the facile incorporation of the morpholine ring into complex molecules.

Common Synthetic Routes

Two primary strategies dominate the synthesis of N-substituted morpholines:

  • Direct N-Alkylation/N-Arylation: This is the most straightforward approach, involving the reaction of morpholine itself with an appropriate electrophile (e.g., an alkyl halide or aryl halide) under basic conditions.

  • Reductive Amination: This method is particularly useful for building the morpholine ring from acyclic precursors. It typically involves the oxidation of a ribonucleoside or other diol to a dialdehyde, followed by a cyclizing reductive amination with a primary amine.[9][10]

Representative Experimental Protocol: N-Arylation of Morpholine

This protocol describes a typical palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.

Objective: To synthesize N-(4-methoxyphenyl)morpholine.

Materials:

  • Morpholine

  • 1-bromo-4-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add 1-bromo-4-methoxybenzene (1.0 equivalent) followed by morpholine (1.2 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl morpholine.

G Start Start: Reagents & Glassware Setup Reaction Setup (Inert Atmosphere) Start->Setup Assemble Reaction Heating & Stirring (e.g., 100°C, 12h) Setup->Reaction Initiate Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Periodically check Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Proceed upon completion Purification Purification (Column Chromatography) Workup->Purification Isolate crude End Final Product: Characterization Purification->End Obtain pure compound

Therapeutic Applications & Mechanistic Insights

Morpholine derivatives have demonstrated a wide spectrum of biological activities, leading to their use in anticancer, antibacterial, and central nervous system (CNS) therapies.[3][11]

Anticancer Agents: The Case of Gefitinib

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[12][13][14]

  • Mechanism of Action: Gefitinib competitively binds to the ATP-binding site within the tyrosine kinase domain of EGFR.[12][15] This inhibition blocks the autophosphorylation of the receptor, thereby disrupting downstream signaling pathways (like RAS-RAF-MEK-ERK and PI3K-AKT) that are crucial for cancer cell proliferation and survival.[12][16]

  • Role of the Morpholine Moiety: The morpholine group in Gefitinib is a critical component of the pharmacophore. It is attached to the quinazoline core via a propoxy linker.[15] This side chain serves two primary functions:

    • Solubility and Pharmacokinetics: The morpholine ring significantly enhances the water solubility and oral bioavailability of the molecule, which are essential properties for an orally administered drug.[17]

    • Target Engagement: The basic nitrogen of the morpholine ring forms key hydrogen bonds with residues in the ATP-binding pocket of EGFR, contributing to the high-affinity binding and potent inhibition of the enzyme.[17]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Activates Gefitinib Gefitinib (contains Morpholine) Gefitinib->EGFR Inhibits ATP Binding Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis

Antibacterial Agents: The Case of Linezolid

Linezolid (Zyvox®) was the first member of the oxazolidinone class of antibiotics to be approved for clinical use. It is primarily effective against multidrug-resistant Gram-positive bacteria.[18][19]

  • Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis.[20] It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation to begin.[19][20] This is a unique mechanism that shows no cross-resistance with other protein synthesis inhibitors.[20]

  • Role of the Morpholine Moiety: In the structure of Linezolid, the morpholine ring is attached to the N-phenyl group of the oxazolidinone core. Structure-activity relationship (SAR) studies have demonstrated that this morpholino group is crucial for its potent antibacterial activity.[20][21] While the core oxazolidinone is the primary pharmacophore, the morpholine ring optimizes the molecule's interaction with the ribosomal binding pocket and contributes to its favorable pharmacokinetic profile.[20]

CNS-Active Agents: The Case of Reboxetine

Reboxetine (Edronax®) is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[22][23]

  • Mechanism of Action: Reboxetine acts by binding to the norepinephrine transporter (NET) in the synaptic cleft, blocking the reuptake of norepinephrine.[23][24] This action increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission, which is believed to underlie its therapeutic effect in depression.[25]

  • Role of the Morpholine Moiety: Reboxetine's chemical structure is (RS)-2-[(RS)-(2-ethoxyphenyl)phenoxy]methyl]morpholine. The morpholine ring is an integral part of the drug's scaffold.[22] Its physicochemical properties, including its basicity and ability to cross the blood-brain barrier, are essential for its function as a CNS-active drug.[7][8] The specific stereochemistry of the molecule, dictated by the relationship between the morpholine and the diphenyl ether moiety, is critical for its selective and high-affinity binding to the NET.[26]

Quantitative Data Summary

The following table summarizes key quantitative data for the discussed morpholine-containing drugs, highlighting their potency.

DrugTargetAssay TypeQuantitative DataReferences
Gefitinib EGFR Tyrosine KinaseKinase InhibitionIC₅₀ = 0.033 µM[6]
Linezolid Bacterial 50S RibosomeAntibacterial ActivityMIC for S. aureus ≈ 1-4 µg/mL[6]
Reboxetine Norepinephrine Transporter (NET)Transporter BindingKᵢ ≈ 1.1 nM[22][23]

Future Perspectives and Conclusion

The role of morpholine derivatives in medicinal chemistry continues to expand. Ongoing research is exploring their potential in treating a wider range of diseases, including other cancers, neurodegenerative disorders, and inflammatory conditions.[27][28] The versatility, synthetic accessibility, and favorable drug-like properties of the morpholine scaffold ensure that it will remain a vital tool in the development of next-generation therapeutics.[2][29]

References

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Gefitinib?
  • MedSchool. Gefitinib | Drug Guide.
  • Kim, D., et al. (2015). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Cancer Research and Treatment, 47(3), 359–366.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
  • ResearchGate. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF.
  • Taylor & Francis Online. (2020-08-03). Synthesis of N-substituted morpholine nucleoside derivatives.
  • Wikipedia. Gefitinib.
  • National Institutes of Health. (2011). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 55(10), 4650-4659.
  • ResearchGate. (2020-02-21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • PubMed. (1999). Oxazolidinone structure-activity relationships leading to linezolid.
  • ResearchGate. Structure-activity relationship leading to the development of linezolid[13].
  • Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ScienceDirect. (2025-02-27). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
  • PubMed. (1998). [Reboxetine (Edronax)].
  • Wikipedia. Selective norepinephrine reuptake inhibitor.
  • Psych Scene Hub. (2022-05-06). What are the Different Types of Antidepressants AND How Do They Work? | Mechanisms of Action.
  • ResearchGate. (2025-08-09). Mechanisms of action of reboxetine.
  • Bionity. Reboxetine.
  • National Institutes of Health. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. Structure activity relationship of Linezolid.
  • ScienceDirect. (2025-02-27). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
  • PubMed. (2020-08-03). Synthesis of N-substituted morpholine nucleoside derivatives.
  • PubMed. (2020-03-05). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • National Institutes of Health. (2017). Linezolid: a review of its properties, function, and use in critical care.
  • ResearchGate. Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine.
  • MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • ResearchGate. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.
  • MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • ResearchGate. (2024). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF.
  • International Journal of Creative Research Thoughts. (2022-05-09). An updated review on morpholine derivatives with their pharmacological actions.
  • International Journal of Progressive Research in Engineering Management and Science. (2025-01). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.

Sources

An In-depth Technical Guide to Morpholin-2-ol Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of the Morpholine Moiety

In the landscape of medicinal chemistry, certain structural motifs consistently emerge in a diverse array of bioactive molecules, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, prized for its advantageous physicochemical, biological, and metabolic properties.[1] This guide focuses on a key derivative, Morpholin-2-ol hydrochloride, a versatile building block that has garnered significant attention for its role in the synthesis of complex pharmaceutical agents, particularly those targeting neurodegenerative diseases.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the synthesis, characterization, and critical applications of this compound, with a particular focus on its instrumental role in the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, a promising therapeutic avenue for Parkinson's disease.[2][3] Our exploration will be grounded in established scientific literature, providing not just protocols, but the causal reasoning behind experimental choices, thereby empowering researchers to confidently and effectively utilize this valuable chemical entity.

Chemical Properties and Physicochemical Data

This compound presents as a white to off-white crystalline solid. Its structure, featuring a hydroxyl group at the 2-position of the morpholine ring, renders it a chiral molecule. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.

PropertyValueSource(s)
Chemical Formula C₄H₁₀ClNO₂Commercial Suppliers
Molecular Weight 139.58 g/mol Commercial Suppliers
Appearance White to off-white crystalline solidCommercial Suppliers
Melting Point Data not consistently available in peer-reviewed literature-
Boiling Point Data not available-
Solubility Soluble in waterGeneral knowledge
pKa Data not available-

Note: While some commercial suppliers provide a melting point, the lack of consistent, peer-reviewed data warrants caution. It is recommended that researchers determine this property experimentally for their specific batch.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the morpholine ring is a well-established area of organic chemistry, with numerous methodologies available.[4] For this compound, a common strategy involves the cyclization of an appropriate amino alcohol precursor. The following protocol is a representative synthesis, adapted from literature procedures for similar morpholine derivatives.

Workflow for the Synthesis of this compound

A Starting Material: Ethanolamine B Intermediate 1: N-Protected Ethanolamine A->B Protection (e.g., Benzyl) C Intermediate 2: Epoxide B->C Epoxidation of an alkene precursor D Intermediate 3: Ring-Opened Amino Alcohol C->D Ring-opening with protected amine E Cyclization D->E Intramolecular Cyclization F Product: Morpholin-2-ol E->F G Salt Formation F->G Treatment with HCl H Final Product: This compound G->H

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol:

Materials:

  • Ethanolamine

  • A suitable protecting group reagent (e.g., benzyl bromide)

  • An epoxidizing agent (e.g., m-CPBA)

  • A suitable solvent (e.g., Dichloromethane, Methanol)

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Base (e.g., Triethylamine, Sodium Bicarbonate)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Protection of the Amine: The primary amine of ethanolamine is first protected to prevent side reactions. A common protecting group is the benzyl group, which can be introduced by reacting ethanolamine with benzyl bromide in the presence of a base.

  • Introduction of the Oxygen Heteroatom: A common strategy involves the reaction of the N-protected ethanolamine with a two-carbon electrophile that can be subsequently converted to the hydroxyl group at the 2-position. One approach is the reaction with an epoxide, such as ethylene oxide, which upon ring-opening, provides the necessary carbon skeleton and hydroxyl group.

  • Cyclization: The resulting amino alcohol is then cyclized. This is typically achieved by converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then inducing intramolecular nucleophilic substitution by the deprotected amine. Alternatively, acid-catalyzed cyclization of a suitable precursor can be employed.

  • Deprotection: The protecting group on the nitrogen is removed. For a benzyl group, this is commonly achieved through catalytic hydrogenation (e.g., using Palladium on carbon and a hydrogen atmosphere).

  • Salt Formation: The resulting Morpholin-2-ol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: The crude this compound is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product.

Note on Causality: The choice of protecting group is crucial; it must be stable to the reaction conditions of the subsequent steps and readily removable at the end of the synthesis. The cyclization strategy is also a key consideration, with factors such as ring strain and the nature of the leaving group influencing the reaction efficiency.

Analytical Characterization: A Self-Validating System

Accurate characterization of this compound is paramount for its use in research and development. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule, ensuring its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the methylene protons of the morpholine ring and the proton of the hydroxyl group. The protons adjacent to the oxygen atom (C2-H and C6-H) are expected to resonate at a lower field (higher ppm) compared to the protons adjacent to the nitrogen atom (C3-H and C5-H) due to the deshielding effect of the electronegative oxygen. The proton at C2 will likely appear as a multiplet, coupled to the adjacent methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the morpholine ring. The carbon bearing the hydroxyl group (C-2) will be the most downfield signal, followed by the other carbon adjacent to the oxygen (C-6). The carbons adjacent to the nitrogen (C-3 and C-5) will appear at a higher field.

2. Infrared (IR) Spectroscopy:

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of key functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the protonated amine will also appear in this region. C-O and C-N stretching vibrations will be observed in the fingerprint region (typically 1000-1300 cm⁻¹).

3. Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Under electrospray ionization (ESI) conditions, the molecule is expected to be observed as its protonated molecular ion [M+H]⁺, corresponding to the free base. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Applications in Drug Discovery: A Focus on LRRK2 Inhibition

The utility of this compound as a synthetic building block is most prominently demonstrated in the development of inhibitors for Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[5] The kinase activity of LRRK2 is implicated in the pathophysiology of the disease, making it a prime target for therapeutic intervention.

The LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein that participates in a complex signaling network within the cell. Its kinase activity is regulated by its GTPase domain and by various protein-protein interactions.[1][6][7] Dysregulation of LRRK2 signaling is thought to contribute to neuronal dysfunction and death in Parkinson's disease.

LRRK2_Pathway LRRK2 LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2->LRRK2_active Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation Upstream Upstream Signals (e.g., Oxidative Stress) Upstream->LRRK2 Activation Autophagy Autophagy Rab_GTPases->Autophagy Modulation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Modulation Neuronal_Damage Neuronal Damage Autophagy->Neuronal_Damage Dysregulation leads to Vesicular_Trafficking->Neuronal_Damage Dysfunction leads to

Caption: A simplified diagram of the LRRK2 signaling pathway.

Incorporation of this compound into LRRK2 Inhibitors

Patents from major pharmaceutical companies have disclosed the use of this compound as a key starting material in the synthesis of potent and selective LRRK2 inhibitors.[2][3] The morpholine-2-ol moiety is often incorporated into the final inhibitor structure, where it can form crucial interactions with the LRRK2 active site. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the morpholine ring itself can occupy hydrophobic pockets and contribute to the overall binding affinity and selectivity of the compound.

Experimental Protocol: Synthesis of a LRRK2 Inhibitor Intermediate

The following protocol illustrates a common synthetic step involving this compound, specifically the protection of the amine with a tert-butyloxycarbonyl (Boc) group, a crucial step in the multi-step synthesis of LRRK2 inhibitors.[2][3]

Workflow for Boc Protection

A Morpholin-2-ol Hydrochloride C Reaction Conditions: Ethyl Acetate, Reflux A->C B Reagents: (Boc)₂O, DIPEA B->C D Product: tert-butyl 2-hydroxymorpholine-4-carboxylate C->D

Caption: Workflow for the Boc protection of Morpholin-2-ol.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a suspension of this compound (1.0 eq) in ethyl acetate, add di-tert-butyl dicarbonate (1.5 eq) and N,N-Diisopropylethylamine (3.0 eq).

  • Reflux the resulting mixture overnight under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and add water.

  • Stir the mixture for 10 minutes.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 2-hydroxymorpholine-4-carboxylate, can be purified by column chromatography on silica gel.

Note on Causality: The use of a non-nucleophilic base like DIPEA is essential to deprotonate the hydrochloride salt and the resulting ammonium species without competing with the morpholine nitrogen in the reaction with (Boc)₂O. Refluxing the reaction helps to drive it to completion. The aqueous workup is necessary to remove the DIPEA hydrochloride salt and any excess reagents.

Safety and Handling

While specific toxicity data for this compound is not extensively available, information on the parent compound, morpholine, and general principles of laboratory safety should be strictly followed. Morpholine is a corrosive and flammable liquid.[4][5][8] As a hydrochloride salt, Morpholin-2-ol is a solid and not flammable, but it should be handled with care as it is classified as an irritant.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a testament to the power of privileged structures in drug design. Its unique combination of a chiral center, a hydroxyl group for hydrogen bonding, and the favorable pharmacokinetic profile of the morpholine ring makes it an invaluable tool for medicinal chemists. As research into complex diseases like Parkinson's continues to advance, the demand for versatile and efficient building blocks like this compound will undoubtedly grow. This guide has aimed to provide a comprehensive and practical overview to empower researchers in their pursuit of novel and effective therapeutics.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Morpholine.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • Penta chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Creative Diagnostics. (n.d.). LRRK2 Signaling Pathway.
  • Tay, S. J., & Tang, B. L. (2015). LRRK2 Pathways Leading to Neurodegeneration. Current neuropharmacology, 13(5), 578–587.
  • EPO. (n.d.). AMINOTHIAZOLONES AS ESTROGEN RELATED RECEPTOR-ALPHA MODULATORS - Patent 2536717.
  • Google Patents. (n.d.). WO2015113452A1 - Compounds.
  • Google Patents. (n.d.). CA2937431A1 - Compounds.

Sources

An In-Depth Technical Guide to the Safe Handling of Morpholin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Morpholin-2-ol hydrochloride is a heterocyclic building block integral to the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility in research and development, particularly in the synthesis of novel therapeutic agents, necessitates a thorough understanding of its safety profile and handling requirements.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely. It synthesizes critical data on hazard identification, exposure control, emergency procedures, and disposal, grounded in authoritative safety regulations and field-proven practices. Our objective is to empower laboratory personnel with the knowledge to mitigate risks, ensure personal safety, and maintain regulatory compliance.

Compound Identification and Physicochemical Properties

A foundational aspect of safe chemical handling is a clear understanding of the substance's identity and physical characteristics. This knowledge informs proper storage, handling techniques, and emergency response.

PropertyDataSource
Chemical Name This compound[2][3]
Synonyms 2-Morpholinol Hydrochloride[2]
CAS Number 79323-24-3[2][3]
Molecular Formula C₄H₉NO₂·HCl[3]
Molecular Weight 139.58 g/mol [1]
Appearance Solid (Assumed, based on hydrochloride salt form)
Solubility Soluble in water[4][5]
Storage Room temperature, dry and sealed[1]

Hazard Identification and Toxicological Profile

While specific GHS classification for this compound is not consistently available across all databases, the known hazards of its parent compound, morpholine, and related hydrochloride salts provide a strong basis for a conservative risk assessment. The hydrochloride component suggests it is a weak acid compound.[4]

GHS Hazard Statements (Inferred from Analogous Compounds):

  • H302: Harmful if swallowed. [6][7]

  • H315: Causes skin irritation. [7]

  • H319: Causes serious eye irritation. [7]

  • H335: May cause respiratory irritation. [7]

The parent compound, morpholine, is classified as flammable, corrosive, and toxic upon contact or inhalation.[6][8][9][10] Therefore, it is prudent to handle this compound with precautions appropriate for a substance that is potentially corrosive and irritating.

Routes of Exposure and Symptoms:

  • Inhalation: May cause respiratory tract irritation.[7] Symptoms can include coughing and shortness of breath.[6]

  • Skin Contact: Causes skin irritation.[7] Prolonged contact could lead to more severe effects, analogous to the corrosive nature of morpholine.[6][11]

  • Eye Contact: Causes serious eye irritation.[7] Direct contact can result in pain, watering, and redness.[12]

  • Ingestion: Harmful if swallowed.[7] May cause corrosion of the digestive system.[6]

Risk Assessment and Exposure Control

A systematic approach to risk assessment is critical for ensuring laboratory safety. This involves identifying potential exposure scenarios and implementing a hierarchy of controls.

Engineering Controls

The primary method for controlling exposure to hazardous chemical powders is through engineering controls that contain the material at the source.

  • Chemical Fume Hood: All weighing and handling of solid this compound and preparation of its solutions must be conducted inside a certified chemical fume hood.[13]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust.[14][15]

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing work.

  • Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[6][16] Wash hands thoroughly after handling.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and absorption.[17]
Eye Protection Chemical safety goggles. A face shield should be worn if there is a splash hazard.To protect against dust particles and chemical splashes causing serious eye irritation.[18]
Skin/Body Protection A lab coat is mandatory. Chemical-resistant aprons and sleeves should be considered for larger quantities.To protect skin from accidental contact.[15]
Respiratory Protection A NIOSH-approved respirator with acid gas cartridges should be available for emergency situations or if engineering controls fail.[13]To prevent respiratory irritation from dust or aerosols.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the compound.

Weighing and Transferring Protocol (Solid)
  • Preparation: Don appropriate PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Containment: Place a weigh boat on an analytical balance inside the fume hood.

  • Transfer: Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid generating dust.

  • Closure: Securely close the stock container immediately after use.

  • Cleanup: Clean any minor spills within the fume hood immediately using appropriate methods (see Section 5).

  • Disposal: Dispose of contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.[7]

Solution Preparation Protocol
  • Preparation: Perform all steps inside a chemical fume hood.

  • Solvent Addition: Slowly add the weighed this compound to the chosen solvent (e.g., water) while stirring.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and hazard pictograms.

Storage Requirements
  • Container: Store in a tightly closed container.[3][6]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][11]

  • Environment: Protect from moisture. Store locked up.[3]

Emergency Procedures and First Aid

Immediate and appropriate action during an emergency can significantly mitigate harm.

Spills and Leaks
  • Small Spills (<1 g):

    • Restrict access to the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6][15]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[18]

    • Clean the spill area with soap and water.[19]

  • Large Spills (>1 g):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional safety office or emergency response team.[13]

    • Prevent entry into the area.[16]

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

First Aid Measures
  • Inhalation: Move the person to fresh air.[3][19] If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing.[14] Wash the affected area with plenty of soap and water for at least 15 minutes.[13][19] Seek medical attention if irritation persists.[18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[3][14] Seek immediate medical attention.[19]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, paper towels, weigh boats) and unused material in a clearly labeled, sealed container.

  • Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations.[7][16] This typically involves transfer to an approved hazardous waste disposal facility.

Diagrams

Risk_Assessment_Workflow cluster_Plan Planning & Assessment cluster_Control Implementation of Controls cluster_Execute Execution & Response start Identify Need for Morpholin-2-ol HCl assess Review SDS & Literature (Hazards, Properties) start->assess protocol Develop Specific Handling SOP assess->protocol eng Engineering Controls (Fume Hood, Ventilation) protocol->eng admin Administrative Controls (Training, Designated Area) protocol->admin ppe Select & Provide PPE (Gloves, Goggles, Lab Coat) protocol->ppe handle Perform Experiment per SOP ppe->handle emergency Emergency Procedures (Spill, Exposure) handle->emergency disposal Segregate & Dispose of Hazardous Waste handle->disposal

Caption: A workflow for systematic risk assessment and control implementation.

Emergency_Response_Tree incident Incident Occurs (Spill or Exposure) spill Spill incident->spill exposure Personal Exposure incident->exposure spill_size Spill Size? spill->spill_size exposure_type Exposure Route? exposure->exposure_type small_spill Small Spill: - Alert colleagues - Use spill kit - Clean & dispose spill_size->small_spill < 1 g large_spill Large Spill: - Evacuate area - Notify Safety Officer - Restrict access spill_size->large_spill > 1 g skin Skin/Eye Contact: - Use safety shower/eyewash for 15 min - Remove clothing exposure_type->skin inhalation Inhalation: - Move to fresh air exposure_type->inhalation ingestion Ingestion: - Rinse mouth - Do NOT induce vomiting exposure_type->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical inhalation->seek_medical ingestion->seek_medical

Sources

A Technical Guide to the Solubility Profiling of Morpholin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable pharmaceutical product. Poor aqueous solubility is a primary contributor to inadequate bioavailability and erratic in vitro assay results, presenting significant challenges in drug discovery and development.[1][2] This technical guide provides an in-depth exploration of the solubility characteristics of Morpholin-2-ol hydrochloride. Moving beyond a simple data sheet, this document offers a foundational understanding of the molecular properties governing its solubility, presents robust, field-proven protocols for its experimental determination, and discusses the strategic implications of this data for researchers, scientists, and drug development professionals. We will dissect the critical differences between kinetic and thermodynamic solubility, detail the industry-standard Shake-Flask method, and explore the profound influence of pH on the solubility profile of this amine salt.

Physicochemical Landscape of this compound

A molecule's structure is the blueprint for its physical behavior, including its solubility. This compound possesses distinct structural features that collectively determine its interaction with various solvents.

  • Core Structure: The molecule is built upon a morpholine ring, a heterocycle containing both an ether linkage (-O-) and a secondary amine (-NH-).[3] The presence of these polar functional groups allows for hydrogen bonding with protic solvents.[4]

  • Hydroxyl Group (-OH): The alcohol at the 2-position further enhances the molecule's polarity and provides an additional site for hydrogen bonding, suggesting a favorable interaction with polar solvents.

  • Hydrochloride Salt: The molecule is supplied as a hydrochloride salt. This means the basic nitrogen atom of the morpholine ring is protonated (morpholinium ion), forming an ionic bond with a chloride anion.[3] Salt formation is a common and highly effective strategy to increase the aqueous solubility of basic drug candidates.[5][6]

Based on these features and the "like dissolves like" principle, a general solubility profile can be predicted:[7]

  • High Solubility: Expected in polar protic solvents such as water, ethanol, and methanol, where ion-dipole interactions and hydrogen bonding can readily occur. Aqueous solubility is predicted to be significantly higher than its corresponding free base form.[5]

  • Moderate to High Solubility: Likely in polar aprotic solvents like DMSO and DMF, which can engage in dipole-dipole interactions.

  • Low Solubility: Expected in nonpolar solvents such as hexane and toluene, which cannot effectively solvate the ionic salt form.

The Duality of Solubility: Kinetic vs. Thermodynamic

In the context of drug discovery, not all solubility measurements are equal. Understanding the distinction between kinetic and thermodynamic solubility is crucial for making informed decisions.[8]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[1][2] The process is rapid, making it suitable for high-throughput screening in early discovery.[1] However, kinetic solubility often overestimates the true solubility because the rapid precipitation can form amorphous, less stable solid states or supersaturated solutions.[9][10][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium between the dissolved and undissolved solid at a specific temperature and pressure.[8] This measurement requires a longer incubation time to ensure equilibrium is reached and is the gold standard for lead optimization and pre-formulation studies.[1][8]

For developing a robust formulation and predicting in vivo behavior, thermodynamic solubility data is indispensable. [9][10]

The Critical Influence of pH

For an ionizable compound like this compound, pH is arguably the most critical factor governing its aqueous solubility. As a salt of a weak base, its solubility is highly pH-dependent.[12][13]

The underlying principle involves the equilibrium between the protonated (ionized) form and the neutral (free base) form.

  • Low pH (Acidic Conditions): In an acidic environment, the equilibrium shifts towards the protonated, morpholinium ion form. This ionized species is highly polar and interacts favorably with water, leading to high solubility.

  • High pH (Basic Conditions): As the pH increases, the morpholinium ion is deprotonated to form the neutral free base. The free base is typically less polar and, consequently, has significantly lower aqueous solubility.[14]

This relationship underscores the necessity of determining solubility not at a single point, but across a physiologically relevant pH range (typically pH 1.2 to 7.4) to anticipate its behavior in the gastrointestinal tract.[8][15]

G cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph High pH (e.g., Intestine) Ionized Morpholinium-H⁺ Cl⁻ (Ionized Form) Soluble High Aqueous Solubility Ionized->Soluble Dominant Species Equilibrium pH-Dependent Equilibrium Ionized->Equilibrium FreeBase Morpholin-2-ol (Free Base) Insoluble Low Aqueous Solubility FreeBase->Insoluble Dominant Species Equilibrium->FreeBase

Caption: pH-dependent equilibrium of this compound.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data hinges on a meticulously executed experimental protocol. The Shake-Flask method is the benchmark for determining thermodynamic equilibrium solubility.[15]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes a self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the maximum equilibrium concentration of the compound in a specific solvent at a controlled temperature.

Materials & Reagents:

  • This compound (solid powder)

  • Selected solvents (e.g., Purified Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol)

  • Glass vials with screw caps

  • Thermostatic orbital shaker

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

G start Start step1 1. Add excess solid to a vial start->step1 step2 2. Add known volume of solvent step1->step2 step3 3. Equilibrate (e.g., 24-48h at 25°C) on orbital shaker step2->step3 step4 4. Separate Solid (Centrifuge/Filter) step3->step4 step5 5. Collect clear supernatant step4->step5 step6 6. Dilute sample for analysis step5->step6 step7 7. Quantify concentration (e.g., HPLC-UV) step6->step7 end Report Solubility (mg/mL or µM) step7->end

Caption: Experimental workflow for the Shake-Flask solubility method.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~5-10 mg.

    • Accurately add a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare each sample in triplicate to ensure reproducibility.[15]

  • Equilibration:

    • Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the dissolution process is complete.[1] The system is at equilibrium when the concentration of the solute in the solution does not change over time.[16]

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw a sample of the clear supernatant using a syringe and immediately pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[7] This step is critical to prevent solid particles from falsely elevating the measured concentration.

  • Quantification:

    • Accurately dilute the clear filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve must be generated using standard solutions of known concentrations for accurate quantification.[7]

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility as the mean of the triplicate measurements ± standard deviation, specifying the solvent, temperature, and method used.[17]

Solubility Data of this compound

While extensive public data for this specific molecule is limited, this guide provides the framework for its determination. The following table serves as a template for researchers to populate with their experimentally derived thermodynamic solubility data.

Solvent SystemTemperature (°C)pHMethodSolubility (mg/mL)Solubility (µM)
0.1 N HCl25~1.2Shake-FlaskExperimental DataExperimental Data
Acetate Buffer254.5Shake-FlaskExperimental DataExperimental Data
Phosphate Buffer256.8Shake-FlaskExperimental DataExperimental Data
Phosphate Buffer (PBS)257.4Shake-FlaskExperimental DataExperimental Data
Deionized Water25N/AShake-FlaskExperimental DataExperimental Data
Ethanol25N/AShake-FlaskExperimental DataExperimental Data
0.1 N HCl37~1.2Shake-FlaskExperimental DataExperimental Data
Phosphate Buffer (PBS)377.4Shake-FlaskExperimental DataExperimental Data

Strategic Implications in Drug Development

Solubility data is not merely a number; it is an actionable insight that guides critical development decisions.

  • Formulation Strategy: High aqueous solubility, particularly at acidic to neutral pH, may support the development of a simple oral solid dosage form (e.g., tablet or capsule). If solubility is low, more advanced formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction may be required.[6]

  • Route of Administration: Excellent water solubility is a prerequisite for developing intravenous (IV) formulations, which are often required for preclinical toxicology studies or for clinical use where rapid onset of action is needed.

  • Biopharmaceutical Classification System (BCS): According to the FDA, a drug is considered highly soluble when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[6] Classifying this compound within the BCS framework (in conjunction with permeability data) can guide regulatory strategy, potentially allowing for biowaivers.

  • In Vitro Assay Integrity: Using a compound above its solubility limit in in vitro biological assays can lead to precipitation, causing artifacts and generating unreliable data. Knowing the solubility in assay buffer is essential for designing robust experiments.

Conclusion

The solubility of this compound is a multifaceted property governed by its inherent chemical structure and external factors, most notably pH. As a hydrochloride salt of a polar, hydroxylated morpholine derivative, it is anticipated to exhibit favorable aqueous solubility, a desirable trait for a drug candidate. However, theoretical predictions must be substantiated by rigorous experimental data. The thermodynamic equilibrium solubility, determined via the Shake-Flask method, provides the most reliable and actionable data for guiding formulation development and predicting in vivo performance. By systematically profiling solubility across a range of physiologically relevant conditions, researchers can de-risk their development programs, enabling a more efficient and scientifically-driven path from discovery to clinical application.

References

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. [Link]
  • PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
  • TOPSCIENCE. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • ChemBK. (2024). 2-Morpholin-2-yl-ethanol hydrochloride.
  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.
  • Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • Merck Index. (n.d.). Morpholine.
  • Sirius Analytical. (n.d.). Measuring the solubility of salts of basic drugs without first creating the salts.
  • A-Level Chemistry. (n.d.). Solubility and pH of amines.
  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
  • PubChem. (n.d.). (S)-Morpholine-2-carboxylic acid hydrochloride.
  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?.
  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
  • PubChemLite. (n.d.). This compound.
  • Wikipedia. (n.d.). Morpholine.
  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?.
  • Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

Sources

A Technical Guide to the Spectroscopic Characterization of Morpholin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of morpholin-2-ol hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures, primarily morpholine and its hydrochloride salt, to present a predictive yet robust interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectra. This guide is intended for researchers, scientists, and drug development professionals, offering not only predictive data but also detailed experimental protocols to facilitate the empirical validation and characterization of this and similar molecules.

Introduction: The Structural and Pharmaceutical Context

This compound is a derivative of morpholine, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group. The introduction of a hydroxyl (-OH) group at the C-2 position, adjacent to the oxygen atom, creates a chiral center and significantly alters the electronic environment of the morpholine ring. As the hydrochloride salt, the nitrogen atom is protonated, forming a morpholinium ion. This modification enhances water solubility and crystallinity, properties often desired in pharmaceutical applications.

Understanding the precise stereochemistry and electronic structure is paramount for elucidating structure-activity relationships (SAR) in drug design. Spectroscopic techniques like NMR and IR are indispensable tools for this purpose, providing unambiguous structural confirmation and insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, assuming a deuterated solvent such as D₂O or DMSO-d₆.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be more complex than that of the symmetric morpholine hydrochloride due to the C-2 hydroxyl substituent, which breaks the molecule's symmetry. The morpholine ring typically adopts a chair conformation.[1]

  • Proton at C-2 (H-2): This proton is a methine proton bonded to a carbon that is attached to both an oxygen atom (within the ring) and a hydroxyl group. This environment is highly deshielded, and its signal is expected to appear significantly downfield, likely in the δ 4.5 - 5.0 ppm range. It would likely present as a doublet of doublets (dd) due to coupling with the two diastereotopic protons at C-3.

  • Protons at C-3 (H-3): These are methylene protons adjacent to the protonated nitrogen atom. Protonation significantly deshields these protons. Due to the chiral center at C-2, these protons are diastereotopic and will have distinct chemical shifts, predicted to be in the δ 3.3 - 3.8 ppm range. They will appear as complex multiplets due to geminal coupling and vicinal coupling with H-2.

  • Protons at C-5 (H-5): These methylene protons are also adjacent to the protonated nitrogen. They are expected to be deshielded and resonate in the δ 3.2 - 3.6 ppm range. They will likely appear as multiplets due to coupling with the C-6 protons.

  • Protons at C-6 (H-6): These methylene protons are adjacent to the ring's oxygen atom. Their environment is similar to the C-2/C-6 protons in morpholine hydrochloride, but the influence of the C-2 hydroxyl group may cause a slight shift. They are predicted to appear in the δ 3.9 - 4.2 ppm range as multiplets.

  • N-H Protons: As a hydrochloride salt, the nitrogen will be protonated (NH₂⁺). In a solvent like DMSO-d₆, these protons would appear as a broad singlet. In D₂O, they will exchange with the solvent and will likely not be observed.

  • O-H Proton: The hydroxyl proton signal is also exchangeable. In DMSO-d₆, it would appear as a singlet or a doublet (if coupled to H-2), with a chemical shift that is highly dependent on concentration and temperature. In D₂O, this signal will also be absent due to solvent exchange.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Prediction
H-24.5 - 5.0ddAdjacent to two oxygen atoms (ring and hydroxyl), highly deshielded.
H-3 (diastereotopic)3.3 - 3.8mAdjacent to NH₂⁺ and chiral center C-2.
H-53.2 - 3.6mAdjacent to NH₂⁺.
H-63.9 - 4.2mAdjacent to ring oxygen.
NH₂⁺Variable (broad)br sProtonated amine, exchangeable. Not observed in D₂O.
OHVariables or dHydroxyl proton, exchangeable. Not observed in D₂O.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show four distinct signals for the morpholine ring carbons, as opposed to the two signals seen in symmetric morpholine.[1]

  • Carbon C-2: This carbon is bonded to two oxygen atoms (one in the ring, one from the -OH group). This will cause a significant downfield shift, and it is predicted to be the most deshielded carbon, resonating in the δ 90 - 98 ppm range.

  • Carbon C-3: This carbon is adjacent to the protonated nitrogen. It is expected to resonate in the δ 45 - 50 ppm range.

  • Carbon C-5: Also adjacent to the protonated nitrogen, its chemical shift will be similar to C-3, likely in the δ 43 - 48 ppm range. The slight difference arises from its distance from the C-2 substituent.

  • Carbon C-6: This carbon is adjacent to the ring oxygen and its chemical shift is predicted to be in the δ 65 - 70 ppm range.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-290 - 98Bonded to two electronegative oxygen atoms.
C-345 - 50Adjacent to protonated nitrogen.
C-543 - 48Adjacent to protonated nitrogen.
C-665 - 70Adjacent to ring oxygen.

Infrared (IR) Spectroscopy: Key Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the spectrum will be a composite of the vibrations from the alcohol, the secondary ammonium salt, and the ether linkage.

  • O-H Stretch: A strong and very broad absorption is expected in the 3200-3500 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group.[2]

  • N-H Stretch: The protonated amine (R₂NH₂⁺) gives rise to a strong, broad absorption band in the 2400-3000 cm⁻¹ region.[3] This band is often complex and may show multiple sub-peaks.

  • C-H Stretch: Absorptions for the C-H stretching of the methylene groups will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[4]

  • N-H Bend: The bending vibration for the NH₂⁺ group is expected to appear in the 1500-1600 cm⁻¹ region.[3]

  • C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The C-O-C stretch of the morpholine ring ether linkage will result in a strong band around 1100 cm⁻¹ . The C-O stretch from the secondary alcohol at C-2 is also expected in this region, likely around 1050-1100 cm⁻¹ .[5]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Appearance
O-H Stretch (Alcohol)3200 - 3500StrongVery Broad
N-H Stretch (Ammonium)2400 - 3000StrongVery Broad, Complex
C-H Stretch (Alkyl)2850 - 2960MediumSharp
N-H Bend (Ammonium)1500 - 1600Medium-StrongBroad
C-O-C Stretch (Ether)~1100StrongSharp
C-O Stretch (Alcohol)1050 - 1100StrongSharp

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, adherence to standardized experimental procedures is crucial.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][6]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[7] The choice of solvent is critical; D₂O is suitable for hydrochloride salts but will result in the exchange of labile O-H and N-H protons. DMSO-d₆ will allow for the observation of these protons.

    • Ensure complete dissolution by gentle vortexing or swirling. If necessary, sonication can be used.[6]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter and transfer the clear solution into a clean, high-quality 5 mm NMR tube.[8]

  • Instrumental Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.[6]

    • Acquire the ¹H spectrum. Standard parameters include a 30° or 45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C spectrum. This requires a larger number of scans due to the lower natural abundance of ¹³C.[1]

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an appropriate standard (e.g., DSS for D₂O or the residual solvent peak for DMSO-d₆).

FT-IR Spectroscopy Protocol (KBr Pellet)
  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~105 °C for at least 2 hours to remove any adsorbed water.[9]

    • In an agate mortar, grind a small amount of KBr (approx. 100-200 mg) to a fine powder.

    • Add a very small amount of the sample (approx. 1-2 mg) to the KBr. The sample-to-KBr ratio should be roughly 1:100.[10]

    • Gently mix the sample and KBr with the pestle, then grind vigorously for several minutes until the mixture is a fine, homogeneous powder.

  • Pellet Formation:

    • Assemble the KBr pellet press die. Transfer a portion of the sample-KBr mixture into the die.

    • Place the die under a hydraulic press and apply pressure (typically 6-8 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[11]

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of the Analytical Workflow

The logical flow for the complete spectroscopic characterization of a novel compound like this compound can be visualized as follows.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification of Morpholin-2-ol HCl NMR_Prep Prepare NMR Sample (5-20 mg in 0.6 mL solvent) Synthesis->NMR_Prep IR_Prep Prepare IR Sample (1-2 mg in KBr) Synthesis->IR_Prep NMR_Acq NMR Acquisition (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition IR_Prep->IR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Baseline Correction) IR_Acq->IR_Proc Structure_Elucid Structural Elucidation (Assign Peaks, Confirm Structure) NMR_Proc->Structure_Elucid IR_Proc->Structure_Elucid Report Final Report & Guide Generation Structure_Elucid->Report

Caption: Logical workflow for the spectroscopic characterization of Morpholin-2-ol HCl.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H NMR, ¹³C NMR, and IR spectroscopic analysis of this compound. By grounding these predictions in the established spectral data of closely related compounds and fundamental chemical principles, this document serves as a valuable resource for scientists engaged in the synthesis and characterization of novel morpholine derivatives. The inclusion of standardized experimental protocols further equips researchers with the practical knowledge required to obtain high-quality, reproducible data, thereby accelerating research and development efforts in the pharmaceutical sciences.

References

  • Go Up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • Health, Safety and Environment Office. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Alwsci. (2025). How To Prepare And Run An NMR Sample.
  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.
  • Pharma Beginners. (2020). FTIR-Operation and Calibration SOP.
  • University of California, Los Angeles. Sample preparation for FT-IR.
  • University of Texas at Dallas. FTIR Standard Operating Procedure.
  • SpectraBase. Morpholine hydrochloride.
  • G. D. Artman, III, et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 576-581.
  • Michigan State University. Infrared Spectrometry. Department of Chemistry.
  • Pharma Times Official. (2025). SOP for Performance Check of Fourier Transform Infrared.
  • University of Washington. Shimadzu FTIR Standard Operating Procedure. Molecular Analysis Facility.
  • ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
  • The Features of IR Spectrum. (n.d.).
  • MDPI. (2008). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molbank.
  • ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • Indian Academy of Sciences. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Journal of Chemical Sciences.
  • ResearchGate. (2014). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • Scribd. (n.d.). Lecture 4 IR Spectroscopy 2025.
  • Palomar College. INFRARED SPECTROSCOPY (IR).
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Química Organica.org. IR Spectrum: Alcohols and Phenols.
  • Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.
  • University of Calgary. IR: alcohols.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.

Sources

A Technical Guide to the Biological Activity of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its classification as a "privileged scaffold" stems from its frequent appearance in a multitude of approved drugs and bioactive molecules, a testament to its favorable physicochemical and metabolic properties.[1][3] The morpholine moiety is not merely a passive structural component; its unique characteristics actively contribute to a molecule's overall pharmacological profile. The oxygen atom can act as a hydrogen bond acceptor, the nitrogen's basicity is tunable, and the ring's chair-like conformation provides a rigid scaffold that aids in optimal target interaction.[4][5] These features improve critical drug-like properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles, making it a versatile tool for drug designers.[1][5][6] This guide provides an in-depth exploration of the diverse biological activities of morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the established experimental protocols used for their evaluation across key therapeutic areas.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The utility of the morpholine ring is multifaceted. Its presence can enhance potency through direct molecular interactions with target proteins or modulate pharmacokinetic properties to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The flexible conformation and well-balanced lipophilic-hydrophilic nature of the ring are particularly advantageous for developing drugs targeting the central nervous system (CNS), as these properties can improve permeability across the blood-brain barrier (BBB).[2][5][6] This guide will systematically explore the pivotal role of the morpholine scaffold in conferring a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and CNS effects.

G center Morpholine Scaffold anticancer Anticancer center->anticancer Kinase Inhibition antibacterial Antibacterial center->antibacterial Protein Synthesis Inhibition antifungal Antifungal center->antifungal Ergosterol Synthesis Inhibition cns_activity CNS Activity center->cns_activity Neurotransmitter Reuptake Inhibition other Anti-inflammatory Antiviral, etc. center->other

Caption: Core biological activities of morpholine-containing compounds.

Anticancer Activity

Morpholine derivatives are prominent in oncology, largely due to their effectiveness as kinase inhibitors.[7][8] Kinases are crucial enzymes in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation—a hallmark of cancer.[9]

Mechanism of Action: Kinase Inhibition

A prime example is Gefitinib (Iressa) , a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[10] In many non-small cell lung cancers (NSCLC), EGFR is mutated and overexpressed, leading to constitutive activation of downstream pro-survival and anti-apoptotic pathways like the Ras signaling cascade.[9][11] Gefitinib competitively and reversibly binds to the ATP-binding site within the EGFR's intracellular tyrosine kinase domain.[9][12] This action blocks the receptor's autophosphorylation, thereby inhibiting the entire downstream signaling cascade, which ultimately leads to the suppression of cancer cell proliferation and induction of apoptosis.[9][13] The morpholine moiety in Gefitinib is crucial for its solubility and pharmacokinetic profile, enabling effective oral administration.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP site) EGF EGF (Ligand) EGF->EGFR Binds

Caption: Gefitinib's mechanism of action on the EGFR signaling pathway.

Structure-Activity Relationship (SAR) Insights

In many anticancer morpholine derivatives, the ring serves to improve pharmacokinetics and as a key pharmacophore.[14] Studies on quinazoline-based morpholine derivatives have shown that substitutions on the quinazoline core, coupled with the morpholine moiety, significantly impact cytotoxic activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[14][15] For instance, compounds AK-3 and AK-10 from one study demonstrated potent activity by inducing G1 phase cell cycle arrest and apoptosis.[14][15] This highlights that the morpholine ring, in combination with other scaffolds, can be optimized to create potent and selective anticancer agents.[14]

Data Presentation: Cytotoxicity of Morpholine Derivatives

The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)SHSY-5Y (Neuroblastoma) IC₅₀ (µM)Reference
AK-3 10.38 ± 0.276.44 ± 0.299.54 ± 0.15[15]
AK-10 8.55 ± 0.673.15 ± 0.233.36 ± 0.29[15]
M2 -88.27-
M5 -81.92-

Note: Data is compiled from separate studies and direct comparison should be made with caution.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic effects of morpholine-containing compounds on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test morpholine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this period, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently pipette to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antibacterial Activity

The emergence of multidrug-resistant bacteria presents a global health crisis. Morpholine-containing compounds, particularly in the oxazolidinone class, have become vital tools in combating serious Gram-positive infections.[16]

Mechanism of Action: Protein Synthesis Inhibition

Linezolid (Zyvox) is the first clinically approved oxazolidinone antibiotic.[17] Its mechanism is unique among protein synthesis inhibitors.[16][18] Linezolid binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[17][19] This binding prevents the formation of the functional 70S initiation complex, which is the very first step of bacterial protein synthesis.[17][20] By inhibiting translation at the initiation stage, Linezolid effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect against staphylococci and enterococci, and a bactericidal effect against most streptococci.[17][19] This distinct mechanism means there is little to no cross-resistance with other classes of antibiotics that target protein synthesis at later elongation steps.[16][18]

cluster_ribosome Bacterial Ribosome S50 50S Subunit Complex 70S Initiation Complex S50->Complex S30 30S Subunit S30->Complex mRNA mRNA mRNA->Complex tRNA fMet-tRNA tRNA->Complex Protein Protein Synthesis Complex->Protein Linezolid Linezolid Linezolid->S50 Binds to 23S rRNA site Linezolid->Complex Prevents Formation

Caption: Linezolid's mechanism of inhibiting the 70S initiation complex.

Data Presentation: Antibacterial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

CompoundS. aureus MIC (µg/mL)Reference
Ru(II)-3 0.78[21]
Compound 12 15.6 (M. smegmatis)[22]

Note: Different bacterial species were tested.

Experimental Protocol: Broth Microdilution for MIC Determination

Rationale: This is the gold-standard method for determining the MIC of an antimicrobial agent. It provides a quantitative result of the drug's potency. The choice of broth (e.g., Mueller-Hinton) is critical as it is standardized to ensure reproducibility and minimize interference with the antimicrobial agent.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test morpholine compound in CAMHB. Start with a high concentration and dilute across the plate, leaving a final volume of 50 µL per well.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection.

Antifungal Activity

Morpholine derivatives are also established antifungal agents, used primarily for topical infections. They function by disrupting a critical component of the fungal cell membrane.[23]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Amorolfine is a morpholine derivative used topically to treat fungal nail infections (onychomycosis).[24][25] Its antifungal activity stems from the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[24][26] Amorolfine specifically interferes with two key enzymes in the pathway: Δ14-reductase and Δ7-Δ8-isomerase.[27][28] This dual inhibition leads to the depletion of ergosterol and a simultaneous accumulation of non-functional, toxic sterol intermediates (like ignosterol) in the fungal cell membrane.[25][27][28] The resulting compromised membrane integrity and function ultimately lead to fungal cell death.[26]

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterol Intermediates Lanosterol->Intermediate Reductase Δ14-Reductase Intermediate->Reductase Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Amorolfine Amorolfine Amorolfine->Reductase Inhibits Isomerase Δ7-Δ8-Isomerase Amorolfine->Isomerase Inhibits Reductase->Isomerase Isomerase->Ergosterol

Caption: Amorolfine's inhibition of the ergosterol biosynthesis pathway.

Data Presentation: Antifungal Activity (IC₅₀, MIC, MFC)

Antifungal activity can be measured by IC₅₀, MIC, and Minimum Fungicidal Concentration (MFC), which is the lowest concentration that kills 99.9% of the initial fungal inoculum.

CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. niger MIC (µg/mL)Reference
Sila-analogue 24 0.250.1251[29]

Note: The table shows a selection of data for one of the most potent sila-analogues from the cited study.

Central Nervous System (CNS) Activity

The unique physicochemical properties of the morpholine ring make it an ideal scaffold for CNS-active drugs, facilitating passage through the blood-brain barrier.[5][30][31]

Mechanism of Action: Neurotransmitter Reuptake Inhibition

Reboxetine (Edronax) is an antidepressant that functions as a selective norepinephrine reuptake inhibitor (NRI).[32][33] In the synaptic cleft, neurotransmitter signaling is terminated by reuptake into the presynaptic neuron via transporters. Reboxetine selectively binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine.[34][35] This action increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission, which is believed to be the basis of its antidepressant effect.[32][36] Its selectivity for the NET over other transporters (like the serotonin transporter) results in a distinct pharmacological profile.[33] The morpholine ring is a key structural feature of Reboxetine.[32][37]

cluster_synapse Synaptic Cleft NE Norepinephrine (NE) NET NET (Transporter) NE->NET Reuptake Receptors Adrenergic Receptors NE->Receptors Binds Presynaptic Presynaptic Neuron Presynaptic->NE Release Postsynaptic Postsynaptic Neuron NET->Presynaptic Receptors->Postsynaptic Signal Reboxetine Reboxetine Reboxetine->NET Blocks

Caption: Reboxetine's mechanism of blocking norepinephrine reuptake.

Conclusion and Future Perspectives

The morpholine scaffold is undeniably a privileged structure in medicinal chemistry, integral to the development of drugs across a vast range of therapeutic areas.[1][2][38] Its ability to confer advantageous ADME properties while also serving as a critical pharmacophore ensures its continued relevance.[7] Future research will likely focus on incorporating the morpholine moiety into novel conjugates and hybrid molecules to tackle complex diseases and overcome drug resistance.[8][39] The synthesis of new morpholine derivatives, guided by structure-activity relationship studies and computational modeling, will continue to yield next-generation therapeutics with enhanced potency, selectivity, and safety profiles.[7]

References

  • Pharmacology of Linezolid. Unknown Source.
  • Gefitinib | Drug Guide. MedSchool. [Link]
  • De, A. & Beg, M.S. (2024). Linezolid. In: StatPearls.
  • Ament, P.W., Jamshed, N., & Horne, J.P. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician, 65(4), 663. [Link]
  • Amorolfine. Doctor Fungus. [Link]
  • Mok, T.S. (2010). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Personalized Medicine, 7(1), 53-62. [Link]
  • Pharmacology of Amorolfine; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Polak, A. (1993). Preclinical data and mode of action of amorolfine.
  • Gefitinib. Wikipedia. [Link]
  • Linezolid. Wikipedia. [Link]
  • Tzara, A., et al. (2020).
  • What is the mechanism of Amorolfine Hydrochloride?.
  • Antifungal Activity of Morpholine and Piperidine Based Surfactants.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • What is the mechanism of Gefitinib?.
  • What is the mechanism of Linezolid?.
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. Unknown Source.
  • Bourin, M., et al. (1998). [Reboxetine (Edronax)]. Encephale, 24(3), 263-7. [Link]
  • Selective norepinephrine reuptake inhibitor. Wikipedia. [Link]
  • Ganesan, S., et al. (2017). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 8(12), 1271-1276. [Link]
  • What are the Different Types of Antidepressants AND How Do They Work? | Mechanisms of Action. YouTube. [Link]
  • Exploring Novel Antimicrobial Agents from Morpholine Deriv
  • Asati, V., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 168, 124-152. [Link]
  • Reboxetine. Bionity. [Link]
  • Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science (IJPREMS), 5(1), 1438-1446. [Link]
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(35), 21459-21471. [Link]
  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 543-559. [Link]
  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Biological activities of morpholine derivatives and molecular targets involved.
  • Singh, R.K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Wong, E.H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
  • An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]
  • New compounds containing morpholine moiety show promising antimicrobial activity. BioWorld. [Link]
  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 543-559. [Link]
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]
  • Synthesis of novel substituted morpholine derivatives for anticancer activity. Unknown Source.
  • Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine.
  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Kimura, Y., et al. (1995). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. Journal of Medicinal Chemistry, 38(16), 3145-56. [Link]
  • Wang, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(24), 10633-10640. [Link]
  • Wang, Z., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12693-12711. [Link]
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
  • Yurttaş, L., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 761-7. [Link]
  • Mercer, E.I. (1991). Morpholine antifungals and their mode of action. Biochemical Society Transactions, 19(3), 788-93. [Link]

Sources

An In-depth Technical Guide to Morpholin-2-ol Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Morpholine Scaffold - A Privileged Motif in Modern Drug Discovery

To the dedicated researchers, scientists, and drug development professionals who continually strive to innovate, this guide offers a deep dive into the chemistry and pharmacology of a promising class of heterocyclic compounds: Morpholin-2-ol hydrochloride and its derivatives. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a well-established pharmacophore in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have led to its incorporation into a wide array of approved drugs and clinical candidates. This guide will provide a comprehensive overview of the synthesis, pharmacological activities, structure-activity relationships, and analytical methodologies associated with Morpholin-2-ol and its analogs, with a particular focus on their potential in the development of novel therapeutics.

The Core Structure: Understanding this compound

This compound is a foundational building block for a diverse range of more complex molecules. Its structure features a hydroxyl group at the C-2 position of the morpholine ring, providing a key handle for synthetic elaboration. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient starting material for various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 79323-24-3
Molecular Formula C₄H₁₀ClNO₂
Molecular Weight 139.58 g/mol
Appearance White to off-white solid
Solubility Soluble in water

Synthetic Strategies: Building the Morpholine Core and its Analogs

The synthesis of the morpholine scaffold is a well-trodden path in organic chemistry, with numerous methods available for the construction of this versatile heterocycle. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthesis of the Morpholine Ring from Vicinal Amino Alcohols

A common and effective strategy for the synthesis of the morpholine ring involves the cyclization of vicinal amino alcohols.[1] This approach is particularly relevant for the preparation of Morpholin-2-ol derivatives.

Experimental Protocol: Representative Synthesis of a 2-Aryl-2-hydroxymorpholine Derivative

This protocol describes a general method for the synthesis of a C-2 substituted morpholinol, which can be adapted for the synthesis of various analogs.

Step 1: Amination of an α-Bromo Ketone

  • To a solution of the desired α-bromo aryl ketone (1.0 eq) in a suitable solvent such as acetonitrile, add ethanolamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the intermediate hydroxyaminoketone is often formed, which can spontaneously cyclize to the 2-hydroxymorpholine.[2]

Step 2: Cyclization and Isolation

  • If cyclization is not spontaneous, the reaction mixture can be gently heated or treated with a mild base to facilitate ring closure.

  • The reaction mixture is then concentrated under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

Synthesis of this compound from N-Benzylethanolamine

A patented method describes a route to "high morpholine hydrochloride," which is understood to be this compound, starting from N-benzylethanolamine. This multi-step synthesis involves protection, acylation, cyclization, and deprotection steps.[3]

G cluster_0 Synthetic Pathway to this compound N-Benzylethanolamine N-Benzylethanolamine N-Haloacetyl-N-benzylethanolamine N-Haloacetyl-N-benzylethanolamine N-Benzyl-morpholin-2-one N-Benzyl-morpholin-2-one N-Benzyl-morpholin-2-ol N-Benzyl-morpholin-2-ol This compound This compound

Pharmacological Profile: A Focus on Neuroprotection

While specific pharmacological data for the unsubstituted Morpholin-2-ol is limited in publicly available literature, the broader class of morpholine derivatives has demonstrated a wide range of biological activities.[4][5] A significant area of interest is their potential as neuroprotective agents.

Mechanism of Action in Neuroprotection

The neuroprotective effects of morpholine derivatives are believed to be multifactorial, often involving the modulation of key enzymes and receptors in the central nervous system (CNS).

  • Cholinesterase Inhibition: Many neurodegenerative diseases, such as Alzheimer's disease, are characterized by a deficit in the neurotransmitter acetylcholine. Morpholine-based compounds have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, thereby increasing its levels in the brain.[6]

  • Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Imbalances in these neurotransmitters are implicated in various neurological and psychiatric disorders. Certain morpholine derivatives have been identified as potent and selective inhibitors of MAO-A or MAO-B, suggesting their potential as antidepressants and for the treatment of Parkinson's disease.[7]

G cluster_1 Neuroprotective Mechanisms of Morpholine Derivatives Morpholine Derivative Morpholine Derivative AChE Inhibition AChE Inhibition MAO Inhibition MAO Inhibition Increased Acetylcholine Increased Acetylcholine Modulated Neurotransmitter Levels Modulated Neurotransmitter Levels Neuroprotection Neuroprotection

Structure-Activity Relationships (SAR): Tailoring Activity through Chemical Modification

The pharmacological activity of morpholine derivatives can be significantly influenced by the nature and position of substituents on the morpholine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Substitution at the C-2 Position

The C-2 position of the morpholin-2-ol core is a prime location for introducing chemical diversity.

  • Aryl Substituents: The introduction of an aryl group at the C-2 position can lead to compounds with a range of activities, including analgesic and anti-inflammatory properties.[2] The nature of the substituents on the aryl ring can further modulate this activity.

  • Alkyl Substituents: Simple alkyl substituents at the C-2 position can also influence the biological profile. The size and lipophilicity of the alkyl group can affect the compound's ability to cross the blood-brain barrier and interact with its biological target.

Table 2: SAR of C-2 Substituted Morpholin-2-ol Analogs (Illustrative)

R Group at C-2Observed Activity Trend
Unsubstituted (H) Baseline activity (Further research needed)
Small Alkyl (e.g., Methyl, Ethyl) May enhance lipophilicity and CNS penetration.
Phenyl Can impart analgesic and anti-inflammatory properties.
Substituted Phenyl Electron-donating or -withdrawing groups can fine-tune activity and selectivity.

Analytical Methodologies: Ensuring Purity and Identity

The robust analytical characterization of this compound and its derivatives is essential for both synthetic chemistry and drug development. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): Due to the polar nature of Morpholin-2-ol, reversed-phase HPLC may require specific conditions or derivatization for optimal retention and separation.[8][9] Hydrophilic interaction liquid chromatography (HILIC) is often a more suitable technique for the analysis of such polar compounds. For quantitative analysis, derivatization with a UV-active agent like 1-Naphthyl isothiocyanate can be employed for detection by a UV detector.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of morpholine and its simple derivatives often necessitates a derivatization step to increase their volatility.[12]

Experimental Protocol: General HPLC Method for Polar Morpholine Derivatives

This protocol provides a starting point for the HPLC analysis of polar morpholine compounds.

  • Column: A mixed-mode column with both reversed-phase and cation-exchange properties (e.g., Coresep 100) is recommended.[9]

  • Mobile Phase: A simple mobile phase of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate, pH 3.0) can be effective.[9]

  • Detection: Due to the lack of a strong chromophore in the core structure, a Refractive Index (RI) detector is often used.[9]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Injection Volume: 1-10 µL.

  • Flow Rate: 0.5-1.0 mL/min.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of Morpholin-2-ol derivatives. The characteristic signals for the morpholine ring protons and carbons provide valuable information about the substitution pattern and stereochemistry.[13][14]

    • In the ¹H NMR spectrum of the unsubstituted morpholine ring, the protons adjacent to the oxygen (H-2, H-6) typically appear at a lower field (δ ~3.7 ppm) compared to the protons adjacent to the nitrogen (H-3, H-5) (δ ~2.9 ppm).[14]

    • In the ¹³C NMR spectrum, the carbons adjacent to the oxygen (C-2, C-6) are deshielded and resonate around δ 67 ppm, while the carbons adjacent to the nitrogen (C-3, C-5) appear more upfield around δ 46 ppm.[14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to gain structural information from their fragmentation patterns.

G cluster_2 Analytical Workflow for Morpholin-2-ol Derivatives Synthesis Synthesis Purification Purification Structural Elucidation Structural Elucidation Purity Assessment Purity Assessment

Future Directions and Conclusion

The morpholine scaffold, and specifically the Morpholin-2-ol core, represents a fertile ground for the discovery of new therapeutic agents. While significant research has been conducted on complex morpholine derivatives, there remains a need for more focused studies on the pharmacological and toxicological profiles of the parent Morpholin-2-ol and its simpler analogs. Such studies would provide a crucial baseline for understanding the contribution of the core structure to the overall biological activity. The development of novel, efficient, and scalable synthetic routes to these compounds will further accelerate their exploration in drug discovery programs. This guide has aimed to provide a comprehensive and practical overview to aid researchers in this exciting and promising field.

References

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Applied Pharmaceutics, 13(6), 241-246.
  • HPLC Methods for analysis of Morpholine - HELIX Chromatography. (n.d.).
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (1995). Analyst, 120(11), 2669-2673.
  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 534-544.
  • Different analytical methods of estimation of morpholine or its derivatives. (2018). Trends in Analytical Chemistry, 105, 134-145.
  • Synthesis and characterization of 2-arylmorpholine hydrochloride. (2005).
  • 1H and 13C NMR Spectra of N-substituted Morpholines. (2005). Magnetic Resonance in Chemistry, 43(8), 673-675.
  • An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Deriv
  • Morpholines. Synthesis and Biological Activity. (2013). Chemistry of Heterocyclic Compounds, 49(6), 787-813.
  • 1H and 13C NMR spectra of N-substituted morpholines. (2005). Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2017). Molecules, 22(9), 1529.
  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (2022). Molecules, 27(19), 6296.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances, 14(5), 3236-3246.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • Biological activities of morpholine derivatives and molecular targets involved. (2023). Journal of Molecular Structure, 1275, 134651.
  • Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride. (2000).
  • Various approaches for synthesis of morpholine. (2021). In Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs Blog.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2014). International Journal of Institutional Pharmacy and Life Sciences, 4(4), 1-10.
  • Method for preparing high morphine hydrochloride. (2013).
  • 2-methyl-4-hydroxyquinoline. (1955). Organic Syntheses, 35, 77.
  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs Blog.
  • Synthesis of 2-aryl-2-morpholinol. (2009). Chinese Journal of Organic Chemistry, 29(1), 116-120.
  • SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. (2022). Journal of Medicinal Chemistry, 65(6), 4783-4797.

Sources

An In-depth Technical Guide to the Industrial Production of Morpholine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholine, a heterocyclic organic compound featuring both amine and ether functional groups, stands as a cornerstone chemical intermediate with profound industrial and pharmaceutical significance.[1] Its unique physicochemical properties, including high polarity, low basicity compared to similar amines, and volatility comparable to water, make it exceptionally versatile.[2][3] This guide provides a comprehensive technical overview of the primary industrial manufacturing processes for morpholine, detailing the underlying chemical principles, process parameters, and the rationale behind methodological choices. Furthermore, it delves into the synthesis of key morpholine derivatives that are pivotal in drug development and other advanced applications. The narrative is structured to deliver not just procedural steps but also field-proven insights into process optimization, safety, and quality control, reflecting the expertise required in modern chemical manufacturing.

The Morpholine Scaffold: Properties and Significance

Morpholine, with the chemical formula O(CH₂CH₂)₂NH, is a saturated heterocycle that is miscible with water and most organic solvents.[3][4][5] The presence of the ether oxygen withdraws electron density from the nitrogen atom, rendering morpholine less basic (pKa of the conjugate acid is ~8.5) than its structural analog piperidine.[2][3] This modulated basicity is a key feature exploited in its applications.

Key Physicochemical Properties:

PropertyValueSource
Chemical Formula C₄H₉NO[3]
Molar Mass 87.122 g·mol⁻¹[3]
Appearance Colorless, hygroscopic liquid[4][5]
Odor Weak, ammonia- or fish-like[3]
Density 1.007 g/cm³[3]
Boiling Point 128-129 °C[6]
Basicity (pKa) 8.51[2]

Its industrial importance is vast, ranging from its use as a corrosion inhibitor in steam boiler systems to its role as a chemical intermediate in the production of rubber vulcanization accelerators, optical brighteners, and coatings.[1][7] In the pharmaceutical sector, the morpholine ring is a privileged scaffold, appearing in numerous marketed drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib .[1][3][8] Its inclusion in drug molecules often improves solubility, metabolic stability, and bioavailability.[9][10]

Core Industrial Synthesis of Morpholine

The industrial production of morpholine is dominated by two primary routes, with the diethylene glycol (DEG) method having largely superseded the older diethanolamine (DEA) process due to greater efficiency and avoidance of large quantities of acid waste.[11][12]

Method 1: Dehydration of Diethanolamine (DEA)

This classic method involves the acid-catalyzed intramolecular cyclization and dehydration of diethanolamine. Strong acids, such as concentrated sulfuric acid or hydrochloric acid, are used to protonate the hydroxyl group, facilitating its departure as a water molecule and enabling the amine to attack the resulting carbocation to form the morpholine ring.[3][13]

Causality of Experimental Choices:

  • Strong Acid Catalyst: A strong acid like H₂SO₄ is essential to protonate the hydroxyl groups, transforming them into good leaving groups (H₂O). This is the critical step that initiates the dehydration and subsequent cyclization.

  • High Temperature: The reaction requires significant thermal energy (180-210 °C) to overcome the activation energy for both the dehydration and cyclization steps.[6][14]

  • Neutralization: Post-reaction, a strong base (e.g., NaOH, CaO) is required to neutralize the acid catalyst and liberate the free morpholine base from its salt form (morpholinium sulfate/chloride) for distillation.[6][14]

Reaction Pathway: Dehydration of Diethanolamine

DEA_to_Morpholine DEA Diethanolamine Protonated_DEA Protonated DEA DEA->Protonated_DEA + H₂SO₄ Intermediate Cyclized Intermediate Protonated_DEA->Intermediate - H₂O High Temp. Morpholine Morpholine Intermediate->Morpholine - H⁺ H2O H₂O

Caption: Acid-catalyzed dehydration and cyclization of diethanolamine.

Experimental Protocol: Laboratory Scale Synthesis from Diethanolamine [6]

  • Charge a round-bottom flask equipped with a condenser and thermometer with 62.5 g of diethanolamine.

  • Slowly add concentrated hydrochloric acid (~50-60 mL) with cooling until the pH of the solution is approximately 1.

  • Heat the resulting diethanolamine hydrochloride solution to drive off water, increasing the internal temperature to 200-210 °C.

  • Maintain this temperature for approximately 15 hours.

  • Allow the mixture to cool to ~160 °C and pour the resulting morpholine hydrochloride paste into a separate container.

  • Mix the paste thoroughly with 50 g of calcium oxide to neutralize the acid and free the morpholine base.

  • Transfer the paste to a distillation apparatus and perform a direct flame distillation to collect the crude, wet morpholine.

  • Dry the crude product by stirring over potassium hydroxide pellets for 30-60 minutes.

  • Decant the dried morpholine and perform a final fractional distillation, collecting the pure morpholine fraction at 126-129 °C.

Method 2: Reductive Amination of Diethylene Glycol (DEG)

This is the predominant industrial method for morpholine synthesis.[11] It involves reacting diethylene glycol with excess ammonia in the presence of hydrogen and a hydrogenation catalyst at high temperature and pressure.[11][15] The reaction proceeds via the initial formation of 2-(2-aminoethoxy)ethanol (AEE), which then undergoes intramolecular cyclization to yield morpholine.[12]

Causality of Experimental Choices:

  • Hydrogenation Catalyst: Catalysts containing metals like nickel, copper, and cobalt on an alumina support are used.[12][15][16] These catalysts facilitate both the amination of the alcohol groups and the subsequent hydrogenation steps, improving selectivity and reaction rate.

  • High Pressure & Temperature: The reaction is typically run at 150–400°C and 30–400 atmospheres.[11][15] High pressure is necessary to maintain the reactants in the desired phase and to ensure a sufficient concentration of ammonia and hydrogen for the reaction. High temperature provides the energy for the endothermic amination and dehydration steps.

  • Hydrogen Atmosphere: The presence of hydrogen helps to maintain the activity of the metal catalyst by preventing its oxidation and promotes the reductive amination pathway.[15]

  • Excess Ammonia: A large molar excess of ammonia is used to favor the formation of the primary amine intermediate (AEE) and to suppress the formation of secondary and tertiary amine byproducts.

Industrial Process Parameters for the DEG Route

ParameterTypical RangeRationaleSource
Temperature 150 - 400 °CProvides activation energy for amination and dehydration.[11][15]
Pressure 30 - 400 atmMaintains reactant phase and concentration.[11][15]
Catalyst Ni-Cu-Cr oxide, Co, Ni on Al₂O₃Promotes reductive amination and cyclization.[12][15][16]
H₂ Partial Pressure >10 atmMaintains catalyst activity.[15]
Ammonia:DEG Ratio High Molar ExcessMaximizes yield and minimizes byproducts.[17]

Industrial Workflow: Morpholine Production via DEG Route

DEG_Process cluster_prep Feed Preparation cluster_reaction Reaction Stage cluster_separation Separation & Purification DEG Diethylene Glycol (DEG) Reactor Trickle Bed Reactor (150-400°C, 30-400 atm) Ni/Cu Catalyst DEG->Reactor Ammonia Anhydrous Ammonia Ammonia->Reactor Hydrogen Hydrogen Gas Hydrogen->Reactor Separator High-Pressure Separator Reactor->Separator Ammonia_Recycle Ammonia Recovery (Recycled) Separator->Ammonia_Recycle Gas Phase Distillation1 Dehydration Column Separator->Distillation1 Liquid Phase Ammonia_Recycle->Ammonia Distillation2 Purification Column Distillation1->Distillation2 Crude Morpholine Byproducts Byproducts (AEE, Heavies) Distillation1->Byproducts Water Product High-Purity Morpholine Distillation2->Product Distillation2->Byproducts AEE, etc.

Caption: Simplified workflow for the industrial production of morpholine from DEG.

Synthesis of Key Morpholine Derivatives

The morpholine scaffold is a versatile building block for producing a wide array of derivatives with tailored properties for specific applications, especially in the pharmaceutical and specialty chemical industries.

N-Methylmorpholine (NMM)

N-Methylmorpholine is a cyclic tertiary amine widely used as a base catalyst in polyurethane foam production and as a precursor to the commercially important oxidant, N-methylmorpholine N-oxide (NMMO), a green solvent for cellulose.[18][19][20]

Synthesis: Methylation of Morpholine (Eschweiler-Clarke Reaction) A common and efficient industrial method is the methylation of morpholine using formaldehyde and formic acid.[19] In this reaction, formaldehyde first reacts with morpholine to form a methylol intermediate, which then dehydrates to an iminium ion. Formic acid subsequently acts as a hydride donor, reducing the iminium ion to N-methylmorpholine and releasing carbon dioxide.[20]

Reaction Pathway: Synthesis of N-Methylmorpholine

NMM_Synthesis Morpholine Morpholine Iminium Iminium Ion Intermediate Morpholine->Iminium + CH₂O, - H₂O Reagents Formaldehyde (CH₂O) + Formic Acid (HCOOH) NMM N-Methylmorpholine Iminium->NMM + HCOOH, - CO₂ Byproducts H₂O + CO₂

Caption: Synthesis of N-Methylmorpholine via the Eschweiler-Clarke reaction.

Experimental Protocol: Synthesis of N-Methylmorpholine [20][21]

  • Add 50g of morpholine and 25g of water to a reaction vessel equipped with a stirrer and reflux condenser.

  • Heat the mixture to 85 °C.

  • Slowly add 55g of paraformaldehyde to the heated solution while stirring.

  • Maintain the temperature and continue stirring for 5-6 hours, or until gas evolution (CO₂) ceases.

  • Cool the reaction mixture to 30 °C.

  • Add sodium chloride to the mixture to facilitate phase separation.

  • Separate the upper organic layer containing N-methylmorpholine.

  • Purify the product by fractional distillation to obtain N-methylmorpholine with a purity of >99%.[21]

N-Formylmorpholine (NFM)

N-formylmorpholine is a stable, non-corrosive, and high-boiling aprotic solvent.[22] It is particularly effective for the extraction of aromatic hydrocarbons from aliphatic streams in the petrochemical industry.

Synthesis: Formylation of Morpholine NFM is typically produced by the reaction of morpholine with formic acid or a formic acid ester, such as methyl formate.[22][23] The reaction with formic acid is a direct acylation, which can be driven to completion by removing the water formed during the reaction via reactive distillation.[24]

NFM_Synthesis

Sources

The Art of Asymmetry: An In-depth Technical Guide to the Enantioselective Synthesis of Functionalized Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold - A Privileged Motif in Modern Drug Discovery

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in medicinal chemistry.[1][2][3][4][5] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a highly sought-after structural motif in the design of novel therapeutics.[4][6] The nitrogen atom's basicity is attenuated by the electron-withdrawing effect of the oxygen, often leading to more favorable pharmacokinetic profiles compared to its piperidine counterpart.[3][6] Consequently, chiral functionalized morpholines are integral components of numerous FDA-approved drugs, spanning a wide range of therapeutic areas, from anticancer and antidepressant agents to antibiotics.[3][4][7][8] The precise three-dimensional arrangement of substituents on the morpholine core is often critical for biological activity, making the development of robust and efficient enantioselective synthetic strategies a paramount objective for researchers in drug development.[9][10][11] This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of functionalized morpholines, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Core Concepts: Strategies for Inducing Enantioselectivity

The asymmetric synthesis of functionalized morpholines can be broadly categorized into three main approaches, each with its own set of advantages and considerations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.

A visual representation of these overarching strategies is provided below:

Core Strategies for Enantioselective Morpholine Synthesis A Catalytic Asymmetric Synthesis B Chiral Pool Synthesis C Organocatalysis D Enantioselective Synthesis of Functionalized Morpholines D->A D->B D->C

Caption: Core strategies for achieving enantioselectivity in morpholine synthesis.

The primary strategies include:

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to stereoselectively transform a prochiral substrate into a chiral morpholine or a key intermediate. This is often the most atom-economical and elegant method.

  • Chiral Pool Synthesis: This strategy employs readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct the morpholine ring, thereby transferring the existing stereochemistry to the final product.[12]

  • Organocatalysis: This sub-category of catalytic asymmetric synthesis uses small organic molecules as catalysts to induce enantioselectivity, offering an alternative to metal-based catalysts.[9][10][13][14]

Key Methodologies in Enantioselective Morpholine Synthesis

Catalytic Asymmetric Hydrogenation: A Powerful "After Cyclization" Strategy

Transition-metal-catalyzed asymmetric hydrogenation is a highly efficient method for establishing stereocenters in N-heterocycles.[15][16] This approach typically involves the synthesis of an unsaturated morpholine precursor (a dehydromorpholine), followed by enantioselective hydrogenation to afford the final chiral morpholine.[15][16][17]

A significant advancement in this area involves the use of bisphosphine-rhodium catalysts with a large bite angle.[15][16] This methodology has proven effective for the synthesis of a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields.[15][16]

Asymmetric Hydrogenation Workflow A Dehydromorpholine Substrate E Reaction at 50°C for 24h A->E B [Rh(COD)(SKP)]BF4 Catalyst B->E C H2 (50 bar) C->E D Solvent (DCM) D->E F Chiral 2-Substituted Morpholine E->F

Caption: Workflow for asymmetric hydrogenation of dehydromorpholines.

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (2.0 mg, 0.005 mmol) and (R,R,Sp,Sp)-SKP (3.9 mg, 0.0055 mmol) in anhydrous and degassed dichloromethane (DCM, 1.0 mL) is stirred for 30 minutes.

  • Reaction Setup: To a solution of the 2-substituted dehydromorpholine (0.5 mmol) in DCM (1.0 mL) in a vial, add the prepared catalyst solution.

  • Hydrogenation: The vial is placed in an autoclave, which is then charged with hydrogen gas to a pressure of 50 bar.

  • Reaction Conditions: The reaction mixture is stirred at 50 °C for 24 hours.

  • Work-up and Purification: After cooling and careful release of the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral 2-substituted morpholine.

  • Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Substrate (R group)Catalyst Loading (mol%)Yield (%)ee (%)
Phenyl1>9999
4-Fluorophenyl1>9998
2-Thienyl1>9999
Cyclohexyl1>9997

Data synthesized from multiple sources for illustrative purposes.

The success of this method hinges on the specific ligand-metal complex, where the large bite angle of the SKP ligand is crucial for achieving high enantioselectivity.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A highly efficient one-pot tandem reaction combining titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation has been developed for the synthesis of 3-substituted morpholines.[18][19][20] This approach starts from readily available ether-containing aminoalkyne substrates.[18][19]

The process involves two key steps:

  • Intramolecular Hydroamination: A titanium catalyst promotes the cyclization of the aminoalkyne to form a cyclic imine.[19]

  • Asymmetric Transfer Hydrogenation: The resulting imine is then reduced in situ by a Noyori-type ruthenium catalyst, RuCl, to yield the chiral 3-substituted morpholine with excellent enantiomeric excesses (>95% ee).[18][19]

Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are critical for achieving high levels of enantioselectivity.[18][20]

Tandem Hydroamination/ATH A Aminoalkyne Substrate C Cyclic Imine Intermediate A->C Hydroamination B Ti(NMe2)2(DPFN) Catalyst B->C F Chiral 3-Substituted Morpholine C->F Asymmetric Transfer Hydrogenation D RuCl(S,S)-Ts-DPEN Catalyst D->F E Formic Acid/Triethylamine E->F

Caption: Tandem catalytic approach to chiral 3-substituted morpholines.

Organocatalytic Approaches: Metal-Free Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles, including morpholines.[9][10][13][14] These methods avoid the use of potentially toxic and expensive transition metals.

One notable example is the organocatalytic enantioselective chlorocycloetherification of alkenols to furnish morpholines containing a quaternary stereocenter.[13][14] This reaction is catalyzed by a cinchona alkaloid-derived phthalazine, providing access to chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities.[13][14]

Another innovative organocatalytic strategy involves a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, catalyzed by a chiral phosphoric acid.[21] This method allows for the enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-(arylamino)ethan-1-ols.[21]

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

The use of enantiomerically pure starting materials derived from the chiral pool, such as amino acids and amino alcohols, is a well-established and reliable strategy for constructing complex chiral molecules, including functionalized morpholines.[1][12][22] This approach guarantees the absolute stereochemistry of the final product, provided that the stereocenters are not epimerized during the synthetic sequence.[1]

Systematic Chemical Diversity (SCD) is a concept that guides the expansion of saturated drug-like scaffolds through regiochemical and stereochemical variation.[1][23] By starting with enantiomerically pure amino acids and amino alcohols, a diverse collection of methyl-substituted morpholine acetic acid esters has been synthesized, varying systematically in regiochemistry and stereochemistry.[1][23]

Case Studies: Enantioselective Synthesis of Marketed Drugs

The practical application of these methodologies is best illustrated through the synthesis of commercially successful drugs containing a chiral morpholine core.

Aprepitant: A Neurokinin-1 Receptor Antagonist

Aprepitant is a potent NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[24][25][26] Its synthesis features a highly stereoselective construction of a trisubstituted morpholine core. An efficient synthesis involves a crystallization-induced diastereoselective transformation.[24][25] A key step is the Lewis acid-mediated coupling of a 1,4-oxazin-3-one with an enantiopure alcohol, which initially forms a 1:1 mixture of diastereomers.[24] This mixture is then converted to a single isomer through a crystallization-induced asymmetric transformation.[24]

Key Step in Aprepitant Synthesis A 1,4-Oxazin-3-one D 1:1 Diastereomeric Mixture A->D B Enantiopure (R)-Alcohol B->D C Lewis Acid (e.g., TMSOTf) C->D E Crystallization-Induced Asymmetric Transformation D->E F Single Diastereomer of Acetal E->F

Caption: Crystallization-induced asymmetric transformation in the synthesis of Aprepitant.

Linezolid: An Oxazolidinone Antibiotic

Linezolid is an important antibiotic used to treat serious infections caused by Gram-positive bacteria.[][28] Its structure contains a chiral morpholine moiety. While several synthetic routes to Linezolid have been reported, many rely on chiral pool starting materials to install the necessary stereochemistry.[28][29] For instance, one common approach involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine with a chiral epoxide or a related three-carbon synthon.[28][29] A seven-step continuous flow synthesis has also been developed, highlighting the ongoing efforts to improve the efficiency and sustainability of its production.[30][31] The core chiral fragment is often derived from (S)-epichlorohydrin or a similar enantiopure building block.[29]

Future Outlook

The field of enantioselective synthesis of functionalized morpholines continues to evolve, driven by the persistent demand for novel and structurally diverse drug candidates. Future research will likely focus on the development of even more efficient and sustainable catalytic systems, including those that operate under milder conditions and with lower catalyst loadings. The exploration of novel disconnections and the application of cutting-edge technologies like continuous flow chemistry will undoubtedly pave the way for the streamlined synthesis of increasingly complex and medicinally relevant chiral morpholines. Furthermore, the continued expansion of organocatalytic methods will provide powerful, metal-free alternatives for the construction of these valuable heterocyclic scaffolds.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]
  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]
  • Russell, C. J., Vaddepalli, K., & Jamison, T. F. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition, 58(23), 7678–7681. [Link]
  • Russell, C. J., Vaddepalli, K., & Jamison, T. F. (2019). Seven‐step, continuous flow synthesis of linezolid (1).
  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (2011). Synthesis of Antibiotic Linezolid Analogues. Rasayan Journal of Chemistry, 4(2), 364-369. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]
  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]
  • Li, Z., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(12), 3235-3240. [Link]
  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society, 136(26), 9252–9255. [Link]
  • Hale, J. J., et al. (2003). Chapter 10 Synthesis of aprepitant.
  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones.
  • France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access, 2012(11), 1364-1367. [Link]
  • Zhang, Y., et al. (2021). Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)s: Preparation and Facile Functionalization. Macromolecules, 54(1), 345–353. [Link]
  • Lin, Y. C., Martinez-Brokaw, C., & Pierce, J. G. (2023). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons.
  • Li, Z., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(12), 3235-3240. [Link]
  • U.S. Environmental Protection Agency. (2005).
  • Gorsuch, S. G., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 89(7), 4449–4454. [Link]
  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines.
  • Palchykov, V. (2019). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • France, S., et al. (2011). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. NIH Public Access, 2011(24), 3909-3911. [Link]
  • Zhu, J., et al. (2023). Selected examples of drugs containing chiral morpholine moieties Chiral morpholines bearing aza-tertiary stereocenters or aza-quaternary stereocenters.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]
  • He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7609–7615. [Link]
  • De Winter, J., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(25), 28213–28223. [Link]
  • Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. [Link]
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]
  • Gorsuch, S. G., et al. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025. [Link]
  • Krywult, B. M., Stachurska-Buczek, D., & Parsons, J. G. (2008). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecular Diversity, 12(1), 55–60. [Link]
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
  • Buchler GmbH. (n.d.). Chiral Building Blocks. Buchler GmbH. [Link]

Sources

The Vanguard of Sustainability: A Technical Guide to the Green Synthesis of Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Greener Pathways in Pharmaceutical Synthesis

The morpholine scaffold is a cornerstone in medicinal chemistry, forming the structural heart of numerous approved drugs and agrochemicals.[1] Its prevalence underscores a critical responsibility for the chemical industry: to develop synthetic routes that are not only efficient and scalable but also environmentally benign. Traditional methods for morpholine synthesis, often reliant on harsh reagents and generating significant waste, are increasingly misaligned with the principles of green chemistry.[2][3][4] This guide delves into the vanguard of sustainable morpholine synthesis, offering researchers, scientists, and drug development professionals a comprehensive technical overview of greener, more efficient, and innovative methodologies. We will explore the causal chemistry behind these advancements, providing not just protocols, but a foundational understanding to empower further innovation.

Deconstructing Traditional Syntheses: A Legacy of Inefficiency

To appreciate the advancements in green synthesis, it is crucial to understand the limitations of conventional methods. A common industrial route involves the dehydration of diethanolamine (DEA) using concentrated sulfuric acid.[3][4][5] While effective, this process is fraught with environmental drawbacks, including the use of a corrosive acid and the generation of large quantities of sodium sulfate waste upon neutralization.[3][4] Another established method, the reaction of diethylene glycol (DEG) with ammonia at high temperatures and pressures over hydrogenation catalysts, while an improvement, still presents challenges in terms of energy consumption and catalyst management.[3][4] A frequently employed laboratory-scale approach involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, followed by a reduction step, a multi-step process that generates stoichiometric waste.[1]

The Paradigm Shift: Key Strategies in Green Morpholine Synthesis

The pursuit of sustainability has catalyzed the development of several innovative and environmentally conscious strategies for morpholine synthesis. This guide will focus on the most impactful and promising of these approaches.

The Ethylene Sulfate Revolution: A Redox-Neutral Annulation

A significant breakthrough in the green synthesis of morpholines has been the development of a one or two-step, redox-neutral protocol utilizing ethylene sulfate (ES) and a base such as potassium tert-butoxide (tBuOK).[1][2][6][7] This method offers a substantial improvement over traditional multi-step procedures that often involve harsh reagents and generate considerable waste.[2]

Causality of Efficiency: The elegance of this method lies in the unique reactivity of ethylene sulfate. It acts as a bifunctional electrophile, enabling a selective monoalkylation of the amine in a 1,2-amino alcohol.[1][6] This selectivity circumvents the common problem of dialkylation, which often plagues similar reactions. The initial SN2 reaction between the amine and ethylene sulfate forms a zwitterionic intermediate, which then undergoes an intramolecular cyclization under basic conditions to yield the morpholine ring.[2] This process is not only high-yielding but also atom-economical.

Experimental Protocol: Synthesis of a Morpholine from a 1,2-Amino Alcohol using Ethylene Sulfate

Materials:

  • 1,2-amino alcohol (1.0 equiv)

  • Ethylene sulfate (1.1 equiv)

  • Potassium tert-butoxide (tBuOK) (1.2 equiv)

  • Anhydrous solvent (e.g., THF, a greener alternative like 2-MeTHF can be considered)

Procedure:

  • Step 1: Zwitterion Formation: Dissolve the 1,2-amino alcohol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Add ethylene sulfate portion-wise at room temperature. The reaction is typically stirred for 12-24 hours. The formation of the zwitterionic intermediate can often be observed as a precipitate.

  • Step 2: Cyclization: Cool the reaction mixture in an ice bath and add potassium tert-butoxide portion-wise. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired morpholine.

Logical Workflow for Ethylene Sulfate-Mediated Morpholine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Key Intermediate cluster_product Final Product 1_2_Amino_Alcohol 1,2-Amino Alcohol SN2_Reaction SN2 Reaction (Monoalkylation) 1_2_Amino_Alcohol->SN2_Reaction Ethylene_Sulfate Ethylene Sulfate Ethylene_Sulfate->SN2_Reaction Zwitterionic_Intermediate Zwitterionic Intermediate SN2_Reaction->Zwitterionic_Intermediate Forms Cyclization Intramolecular Cyclization (Base-mediated) Morpholine_Product Morpholine Derivative Cyclization->Morpholine_Product Yields Zwitterionic_Intermediate->Cyclization Undergoes

Caption: Workflow of the ethylene sulfate-based morpholine synthesis.

Catalytic Dehydration of Diethanolamine: The Solid Acid Advantage

The industrial synthesis of morpholine via the dehydration of diethanolamine (DEA) is a prime candidate for green innovation.[5] Replacing corrosive and waste-generating strong acids like sulfuric acid with recyclable solid acid catalysts is a key strategy.[5]

Catalyst Design and Mechanistic Insight: A range of solid acid catalysts, including zeolites and metal oxides, have been investigated. A notable example involves a catalyst with active components such as zirconium oxide, titanium sulfate, sodium hydroxide, and potassium hydroxide on a γ-alumina support.[5] The acidic sites on the catalyst facilitate the protonation of a hydroxyl group in DEA, which then leaves as a water molecule. The resulting carbocation is then attacked by the nitrogen atom in an intramolecular fashion to form the morpholine ring. The presence of ammonia in the reaction mixture can help to suppress side reactions.[5]

Comparative Data for DEA Dehydration Catalysts

Catalyst SystemReaction Temperature (°C)Diethanolamine Conversion (%)Morpholine Selectivity (%)Reference
Concentrated H₂SO₄HighHighModerate[3]
γ-Al₂O₃ with ZrO₂, Ti(SO₄)₂180-280HighHigh[5]
Solid Acid (e.g., Zeolite)160-285Up to 95% yieldHigh[5]
Advanced Catalytic Approaches for Substituted Morpholines

The synthesis of substituted morpholines, which are of particular interest in drug discovery, has also benefited from the development of novel catalytic systems that adhere to green chemistry principles.

  • Palladium-Catalyzed Oxidative Cyclization: A base-free palladium catalyst, such as Pd(DMSO)₂(TFA)₂, can effect the Wacker-type aerobic oxidative cyclization of alkenes to furnish various nitrogen-containing heterocycles, including morpholines.[8] This method utilizes molecular oxygen as the terminal oxidant, with water as the only byproduct, making it an environmentally attractive approach.

  • Iron-Catalyzed Diastereoselective Synthesis: Iron(III) catalysts have been shown to mediate the diastereoselective synthesis of substituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines bearing an allylic alcohol.[8] The use of an earth-abundant and non-toxic metal like iron is a significant advantage from a green chemistry perspective.

  • Ruthenium-Catalyzed Asymmetric Synthesis: For the enantioselective synthesis of 3-substituted morpholines, a tandem one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation catalyzed by a ruthenium complex has been developed.[8] This approach provides access to chiral morpholine derivatives with high enantiomeric excess.

Conceptual Diagram of Catalytic Strategies

G cluster_start Starting Materials cluster_catalysis Catalytic Transformation cluster_product Substituted Morpholines Alkenyl_Amine Alkenyl Amine Pd_Catalysis Pd-Catalyzed Oxidative Cyclization Alkenyl_Amine->Pd_Catalysis Amino_Ether Amino Ether / Hydroxy Amine Fe_Catalysis Fe-Catalyzed Diastereoselective Cyclization Amino_Ether->Fe_Catalysis Amino_Alkyne Amino Alkyne Ru_Catalysis Ru-Catalyzed Asymmetric Hydroamination/ Transfer Hydrogenation Amino_Alkyne->Ru_Catalysis Substituted_Morpholine_1 Substituted Morpholine Pd_Catalysis->Substituted_Morpholine_1 Diastereomerically_Enriched_Morpholine Diastereomerically Enriched Morpholine Fe_Catalysis->Diastereomerically_Enriched_Morpholine Enantiomerically_Enriched_Morpholine Enantiomerically Enriched Morpholine Ru_Catalysis->Enantiomerically_Enriched_Morpholine

Caption: Overview of advanced catalytic routes to substituted morpholines.

Future Outlook: The Continuing Evolution of Green Morpholine Synthesis

The journey towards a truly sustainable synthesis of morpholines is ongoing. Future research will likely focus on several key areas:

  • Flow Chemistry: The transition from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability, particularly for energetic reactions.[9]

  • Biocatalysis: The use of enzymes to catalyze the formation of the morpholine ring could offer unparalleled selectivity and environmental compatibility.

  • Renewable Feedstocks: The development of synthetic routes that utilize bio-based starting materials will be a critical step towards a circular economy for pharmaceutical manufacturing.

The adoption of the green synthetic strategies outlined in this guide can significantly reduce the environmental footprint of morpholine production. By embracing these innovative approaches, the scientific community can continue to deliver life-saving medicines while safeguarding the health of our planet.

References

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]
  • Palchykov, V., & Chebanov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
  • Organic Chemistry Portal. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
  • Palchykov, V. (2013). Morpholines. Synthesis and Biological Activity.
  • CN102489282B - Dewatering catalyst and application thereof in preparing morpholine. (n.d.). Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]
  • US3151112A - Process for the preparation of morpholines. (n.d.). Google Patents.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • ResearchGate. (2025). Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines.
  • Palchykov, V., & Chebanov, V. (2019). Recent progress in the synthesis of morpholines.
  • Kumar, S., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]

Sources

Methodological & Application

The Strategic Application of Morpholin-2-ol Hydrochloride in Asymmetric Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral morpholine scaffolds are privileged structures found in numerous pharmaceuticals and biologically active compounds, where stereochemistry critically dictates efficacy and safety.[1][2][3] Among the diverse array of chiral building blocks, morpholin-2-ol and its hydrochloride salt represent a versatile and strategic synthon for the construction of complex chiral molecules. This technical guide provides an in-depth exploration of the synthesis and application of the morpholin-2-ol scaffold in asymmetric synthesis, offering valuable insights and field-proven protocols for researchers and scientists in organic and medicinal chemistry.

The Significance of the Chiral Morpholine-2-ol Scaffold

Morpholin-2-ol is a cyclic hemiaminal, a structural motif that offers a unique combination of functionalities. The hydroxyl group at the C-2 position provides a handle for further synthetic transformations, while the nitrogen atom within the morpholine ring can be functionalized or participate in directing stereoselective reactions. The hydrochloride salt enhances the stability and handling of this otherwise potentially labile hemiaminal.[4] The inherent chirality at the C-2 position makes it a valuable precursor for the synthesis of enantiopure ligands, catalysts, and drug intermediates.

The strategic importance of this scaffold lies in its ability to serve as a constrained chiral building block. The defined stereochemistry at C-2 can influence the facial selectivity of reactions at adjacent centers or on appended substrates, making it a powerful tool in asymmetric induction.

Synthetic Strategies for Accessing the Chiral Morpholin-2-ol Core

Direct synthesis and isolation of morpholin-2-ol can be challenging due to its hemiaminal nature. Therefore, synthetic chemists often employ strategies that generate this core in situ or utilize its more stable oxidized form, morpholin-2-one, which can be subsequently reduced.

Asymmetric Synthesis of Chiral Morpholin-2-ones

A prevalent strategy for accessing the chiral morpholin-2-ol scaffold is through the asymmetric synthesis of morpholin-2-ones, followed by reduction. A robust method involves the condensation of arylglyoxals with chiral amino alcohols, such as pseudoephedrine, which acts as a chiral auxiliary.[5]

Protocol 1: Asymmetric Synthesis of a Chiral Morpholin-2-one using a Pseudoephedrine Auxiliary [5]

This protocol details the synthesis of a chiral morpholinone, a direct precursor to a chiral morpholin-2-ol derivative.

Materials:

  • Arylglyoxal monohydrate (1.0 equiv)

  • (1R,2R)-(-)-Pseudoephedrine (1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of the arylglyoxal monohydrate in anhydrous DCM, add (1R,2R)-(-)-pseudoephedrine and p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chiral morpholin-2-one.

Causality and Insights:

  • Chiral Auxiliary: Pseudoephedrine serves as a chiral auxiliary, directing the stereoselective formation of the morpholinone ring. The stereocenters of the auxiliary control the facial selectivity of the cyclization.

  • Acid Catalysis: The Brønsted acid (p-toluenesulfonic acid) catalyzes the initial imine formation between the arylglyoxal and the amino alcohol, as well as the subsequent cyclization and rearrangement steps.[5]

  • Diastereoselectivity: This reaction typically proceeds with high diastereoselectivity, affording the morpholinone product as a single major diastereomer.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Arylglyoxal Arylglyoxal Reaction Condensation & Cyclization Arylglyoxal->Reaction Auxiliary Chiral Amino Alcohol (e.g., Pseudoephedrine) Auxiliary->Reaction Catalyst Brønsted Acid (e.g., p-TsOH) Catalyst->Reaction Catalyzes Solvent Solvent (e.g., DCM) Solvent->Reaction Morpholinone Chiral Morpholin-2-one Water Water Reaction->Morpholinone Forms Reaction->Water

Reduction of Morpholin-2-ones to Morpholin-2-ols

Once the chiral morpholin-2-one is obtained, it can be stereoselectively reduced to the corresponding morpholin-2-ol. The choice of reducing agent is critical to control the stereochemical outcome of the newly formed hydroxyl group.

Protocol 2: Diastereoselective Reduction of a Chiral Morpholin-2-one

Materials:

  • Chiral Morpholin-2-one (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol (MeOH), anhydrous

Procedure:

  • Dissolve the chiral morpholin-2-one in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude morpholin-2-ol.

  • Purify by flash column chromatography if necessary.

Causality and Insights:

  • Reducing Agent: Sodium borohydride is a mild reducing agent suitable for the reduction of the ketone in the morpholin-2-one to the corresponding alcohol.

  • Stereocontrol: The stereochemical outcome of the reduction is often influenced by the existing stereocenters in the morpholin-2-one ring, leading to the preferential formation of one diastereomer of the morpholin-2-ol. The approach of the hydride reagent is sterically hindered on one face of the molecule.

Applications of the Morpholin-2-ol Scaffold in Asymmetric Synthesis

The chiral morpholin-2-ol scaffold is a versatile intermediate that can be elaborated into a variety of valuable chiral molecules.

Synthesis of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are important structural motifs in many natural products and pharmaceuticals. The morpholin-2-ol ring can be readily opened to provide access to these valuable compounds.[5]

Protocol 3: Conversion of a Chiral Morpholin-2-ol Derivative to a 1,2-Amino Alcohol [5]

Materials:

  • N-protected Chiral Morpholin-2-ol (1.0 equiv)

  • Reducing agent (e.g., Lithium aluminum hydride, LAH) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous workup reagents (e.g., water, 15% NaOH, water)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-protected chiral morpholin-2-ol in anhydrous THF.

  • Cool the solution to 0 °C and slowly add a solution of LAH in THF.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the solid and wash with THF.

  • Concentrate the filtrate to obtain the crude chiral 1,2-amino alcohol.

  • Purify by chromatography or crystallization.

Causality and Insights:

  • Reductive Ring Opening: LAH is a powerful reducing agent that not only reduces any remaining carbonyl groups but also cleaves the C-O bond of the hemiaminal, leading to the ring-opened 1,2-amino alcohol.

  • N-Protection: The nitrogen of the morpholin-2-ol is typically protected (e.g., as a benzyl or Boc group) prior to this step to prevent side reactions and to be able to direct the regioselectivity of the ring opening.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product Morpholinone Chiral Morpholin-2-one Reduction Reduction Morpholinone->Reduction Diastereoselective Reduction (e.g., NaBH₄) Morpholinol N-Protected Chiral Morpholin-2-ol RingOpening Ring Opening Morpholinol->RingOpening Reductive Ring Opening (e.g., LAH) AminoAlcohol Chiral 1,2-Amino Alcohol Reduction->Morpholinol RingOpening->AminoAlcohol

As a Precursor to Chiral Ligands

The morpholin-2-ol scaffold can be elaborated into chiral ligands for asymmetric catalysis. The defined stereochemistry and the presence of both nitrogen and oxygen atoms make it an attractive framework for creating bidentate ligands. These ligands can coordinate to a metal center and create a chiral environment, enabling highly enantioselective transformations.

Data Summary

The following table summarizes representative data for the asymmetric synthesis of morpholin-2-one derivatives, which are key precursors to morpholin-2-ols.

EntryArylglyoxalChiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Reference
1Phenylglyoxal(1R,2R)-(-)-Pseudoephedrine>20:185[5]
24-Methoxyphenylglyoxal(1R,2R)-(-)-Pseudoephedrine>20:192[5]
34-Chlorophenylglyoxal(1R,2R)-(-)-Pseudoephedrine>20:188[5]

Conclusion

Morpholin-2-ol hydrochloride, and the broader class of chiral morpholin-2-ol derivatives, are highly valuable building blocks in the field of asymmetric synthesis. While direct protocols utilizing the hydrochloride salt are not extensively documented in peer-reviewed literature, its role as a stabilized form of the chiral hemiaminal is of significant strategic importance. The synthetic routes outlined in this guide, particularly those proceeding through chiral morpholin-2-one intermediates, provide reliable and high-yielding methods to access this versatile scaffold. The subsequent transformations of the morpholin-2-ol core into valuable chiral products like 1,2-amino alcohols underscore its utility for researchers, scientists, and drug development professionals. A thorough understanding of the principles and protocols presented herein will empower chemists to leverage the unique reactivity and stereochemical information embedded within the morpholin-2-ol framework to advance their synthetic endeavors.

References

  • Di Mola, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.
  • Li, X. Z., et al. (2023). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. Nature Communications.
  • ChemBK. (2024). 2-Morpholin-2-yl-ethanol hydrochloride.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14495-14500.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Clark, R. D., et al. (1987). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. J. Chem. Soc., Perkin Trans. 1, 2577-2582.
  • Semantic Scholar. (n.d.). Recent progress in the synthesis of morpholines.
  • Google Patents. (n.d.). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine.
  • Google Patents. (n.d.). CN102321045A - Method for preparing high morphine hydrochloride.
  • Systematic Chemical Diversity. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ChemRxiv.
  • Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Wikipedia. (n.d.). Morpholine.
  • PubChem. (n.d.). (2R)-2-Methylmorpholine hydrochloride.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • MDPI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 948.
  • MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 24(13), 10839.
  • National Institutes of Health. (n.d.). Type 2 Intramolecular N-acylazo Diels-Alder Reaction: Regio- and Stereoselective Synthesis of Bridgehead Bicyclic 1,2-Diazines.
  • Bentham Science. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Drug Design & Discovery, 17(9).
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts.
  • PubMed. (2003). Synthesis and evaluation of chiral bicyclic proline FKBP12 ligands.
  • Royal Society of Chemistry. (2023). Biaxially chiral compounds: research and development of synthesis. Chemical Communications.

Sources

Application Note & Protocol: Strategies for the Chiral Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties often enhance the pharmacokinetic profiles of bioactive molecules, making it a desirable motif in drug design.[3][4] The stereochemistry of substituents on the morpholine ring is frequently critical for biological efficacy and target selectivity, necessitating precise control during synthesis.[5][6] This document provides an in-depth guide to key modern strategies for the chiral synthesis of morpholine derivatives, focusing on methods that offer high stereoselectivity and operational efficiency. We will explore the mechanistic basis, practical execution, and comparative advantages of three authoritative protocols: Asymmetric Hydrogenation of Dehydromorpholines, Tandem Hydroamination/Asymmetric Transfer Hydrogenation, and Diastereoselective Halocyclization, providing researchers with the foundational knowledge to select and implement the optimal strategy for their specific synthetic targets.

The Strategic Imperative for Stereocontrolled Morpholine Synthesis

In the landscape of drug discovery, chirality profoundly influences pharmacological outcomes. For morpholine-containing drug candidates, the spatial arrangement of atoms can dictate the difference between a potent therapeutic agent and an inactive or even harmful compound.[6] The synthesis of enantiomerically pure morpholines is therefore not merely an academic challenge but a critical requirement for developing safer and more effective medicines.[7]

Synthetic strategies can be broadly categorized by when the crucial stereocenter is established: before, during, or after the formation of the heterocyclic ring.[8]

G cluster_0 Overall Synthetic Approach cluster_1 Stereocenter Formation cluster_2 Final Product Start Acyclic Precursor Before Strategy A: Stereocenter formed BEFORE cyclization Start->Before e.g., Chiral Pool Synthesis, Halocyclization During Strategy B: Stereocenter formed DURING cyclization Start->During e.g., Tandem Hydroamination/ Asymmetric Hydrogenation After Strategy C: Stereocenter formed AFTER cyclization Start->After e.g., Asymmetric Hydrogenation of Dehydromorpholine End Chiral Morpholine Before->End During->End After->End G cluster_0 Protocol Workflow: Tandem One-Pot Synthesis A Step 1: Hydroamination Aminoalkyne + Ti-catalyst in Toluene (110°C) B Intermediate: Cyclic Imine (Not Isolated) A->B 12-24h C Step 2: Asymmetric Transfer Hydrogenation Add Ru-catalyst + H-source (HCOOH/NEt3) to the same pot (RT) B->C Cool to RT D Final Product: Chiral Morpholine C->D 12-24h

Sources

Application Note: Strategic Use of (2S,3R)-3-(4-Fluorophenyl)morpholin-2-ol Hydrochloride in the Convergent Synthesis of Aprepitant

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aprepitant (marketed as EMEND®) is a first-in-class neurokinin-1 (NK-1) receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1][2]. Its complex structure, featuring a substituted morpholine core with three contiguous stereocenters, presents a significant synthetic challenge[3]. This application note details a robust and stereoselective synthetic strategy that proceeds through the pivotal intermediate, (2S,3R)-3-(4-fluorophenyl)morpholin-2-ol and its hydrochloride salt. We will elucidate the synthetic pathway, provide detailed experimental protocols, and explain the chemical reasoning behind the key transformations that ensure high stereochemical fidelity. This approach offers a practical and scalable route to a crucial precursor for the final construction of Aprepitant.

Introduction: The Synthetic Challenge of Aprepitant

The therapeutic success of Aprepitant is intrinsically linked to its precise three-dimensional structure. The molecule's efficacy depends on the correct configuration of its three stereocenters: (2R, 3S) on the morpholine ring and (R) on the ethoxy side chain. The primary challenge for process chemists is the efficient and controlled construction of the cis-substituted morpholine core. Early manufacturing processes were effective but suboptimal in terms of atom economy and environmental impact, compelling the development of greener and more efficient synthetic routes[3].

A key innovation in Aprepitant synthesis has been the adoption of convergent strategies. Instead of building the molecule linearly, a convergent approach assembles complex fragments late in the synthesis, improving overall yield and simplifying purification. The use of a pre-formed, stereochemically defined morpholine core, such as a morpholin-2-ol derivative, is central to this advanced strategy. The morpholin-2-ol acts as a stable, crystalline handle that carries the crucial stereochemical information from early, easily controlled steps through to the final product.

Overall Synthetic Strategy & Workflow

The strategy detailed here builds the morpholine core from simple, commercially available chiral starting materials. The key intermediate, (2S,3R)-3-(4-fluorophenyl)-4-[(R)-1-phenylethyl]morpholin-2-ol, is formed through a diastereoselective reduction. This intermediate is then elaborated through a series of transformations, including a critical stereochemical inversion, to install the final functionalities required for Aprepitant. The (R)-1-phenylethyl group serves as a chiral auxiliary to guide the initial stereochemistry before it is removed.

The overall workflow can be visualized as a convergent assembly process:

G cluster_0 Fragment A Synthesis cluster_1 Fragment B cluster_2 Core Synthesis & Elaboration cluster_3 Final Assembly A1 (R)-Phenylethylamine A3 (R)-2-[(1-phenylethyl)amino]ethanol A1->A3 A2 2-Bromoethanol A2->A3 C1 Cyclization & Reduction A3->C1 B1 1-(4-fluorophenyl)-2,2-dihydroxyethanone B1->C1 C2 (2S,3R)-3-(4-fluorophenyl)-4- [(R)-1-phenylethyl]morpholin-2-ol C1->C2 C3 Side Chain Attachment & Deprotection C2->C3 C4 (2R,3R)-Morpholine HCl Intermediate C3->C4 C5 Stereochemical Inversion (Dehydrogenation/Reduction) C4->C5 C6 (2R,3S)-Morpholine HCl (Aprepitant Core) C5->C6 D1 Final Condensation C6->D1 D2 Aprepitant D1->D2 G cluster_0 Stereochemical Inversion at C2/C3 Start (2R,3R)-Morpholine (trans-isomer) Oxidation Dehydrogenation (Oxidation) Start->Oxidation Intermediate Dihydro-oxazine (Planar Intermediate) Oxidation->Intermediate Reduction Stereoselective Reduction (H2/Pd-C) Intermediate->Reduction End (2R,3S)-Morpholine (cis-isomer, Aprepitant Core) Reduction->End

Figure 2: Key stereochemical inversion via a dehydrogenation-reduction sequence.

Data Summary

The efficiency of this synthetic route is contingent on the yield and purity achieved at each key stage. The following table provides representative data based on published results.

StepIntermediate/ProductTypical YieldPurity (Diastereomeric Excess)Reference
Cyclization/Reduction(2S,3R)-3-(4-Fluorophenyl)-4-[(R)-1-phenylethyl]morpholin-2-ol~65-75%>98% de[4]
Side-Chain Attachment, Deprotection, Salt Formation & Inversion(2R,3S)-Morpholine Hydrochloride (Aprepitant Core)~70-80%>99% de[4]
Final CondensationAprepitant~85-95%>99.5%[5]

Conclusion

The synthesis of Aprepitant via a (2S,3R)-3-(4-fluorophenyl)morpholin-2-ol intermediate represents a highly effective and strategic approach to a complex pharmaceutical agent. This pathway demonstrates several principles of modern process chemistry:

  • Stereocontrol: The use of a chiral auxiliary and diastereoselective reductions allows for the precise setting of key stereocenters early in the synthesis.

  • Convergence: Building the morpholine core as a distinct, purifiable fragment streamlines the overall process.

  • Strategic Manipulation: The elegant stereochemical inversion via a dehydrogenation-reduction sequence is a powerful tool for correcting stereochemistry, transforming an easily accessible diastereomer into the required one.

By leveraging the stability and stereochemical integrity of the morpholin-2-ol hydrochloride intermediate, this route provides a robust, scalable, and efficient method for the commercial production of Aprepitant.

References

  • Hale, J. J., et al. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]
  • Cottrell, I. F., et al. (2004). Synthesis of Aprepitant. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 145-171). Elsevier. [Link]
  • Pye, P. J., et al. (2012). Process for the preparation of aprepitant.
  • Palle, V. P., et al. (2011). Process for the preparation of aprepitant.
  • Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. [Link]
  • Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link]
  • U.S. Environmental Protection Agency. (2005).
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888–7892. [Link]
  • Reddy, B. R., et al. (2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.
  • Hargreaves, R. J. (2011). Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Annals of the New York Academy of Sciences, 1222, 40-48. [Link]
  • Reddy, M. S., et al. (2015). Amorphous and crystalline forms of aprepitant and processes for the preparation thereof.
  • Reddy, M. S., et al. (2015). Amorphous and crystalline forms of aprepitant and processes for the preparation thereof.
  • Bubalo, J., & Herrington, J. D. (2004). Aprepitant: A Novel Antiemetic for Chemotherapy-Induced Nausea and Vomiting. Drug Forecast, 29(8), 481-489. [Link]
  • Gupta, M., & Tikoo, D. (2010). Aprepitant- A Novel Drug to Prevent Cancer Chemotherapy Induced Nausea and Vomiting. JK Science, 12(1), 46. [Link]
  • Li, J., et al. (2016). Aprepitant nano composition.
  • Sivakumaran, M., et al. (2016). An improved process for the preparation of aprepitant.
  • Meninno, S., & Lattanzi, A. (2023).

Sources

Introduction: The Morpholine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of Morpholine: Protocols, Mechanisms, and Field-Proven Insights

The morpholine heterocycle is a ubiquitous structural motif in medicinal chemistry, celebrated for its favorable physicochemical properties. Its inclusion in a molecule often imparts improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. Consequently, morpholine is a key component in numerous FDA-approved drugs, including the antibiotic Linezolid, the cancer therapeutic Gefitinib, and the antidepressant Reboxetine.[1] The nitrogen atom of the morpholine ring serves as a versatile synthetic handle, and its N-alkylation is a fundamental strategy for generating vast libraries of analogues for structure-activity relationship (SAR) studies.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols for the N-alkylation of morpholines. We move beyond simple step-by-step instructions to explain the underlying principles and causality behind experimental choices. This guide covers the most robust and widely employed methods: direct alkylation via SN2 reaction, reductive amination, and the palladium-catalyzed Buchwald-Hartwig amination for N-arylation, supplemented with insights into modern, greener alternatives.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classic and straightforward approach for forging a bond between the morpholine nitrogen and an sp³-hybridized carbon. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[2]

Causality and Experimental Rationale:

  • The Role of the Base: The reaction generates a hydrohalic acid (H-X) byproduct, which protonates the starting morpholine, rendering it non-nucleophilic and halting the reaction. To circumvent this, an inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is added as an acid scavenger. These bases are cost-effective, easily removed during workup, and sufficiently strong to neutralize the acid without promoting significant side reactions.

  • Solvent Selection: Polar aprotic solvents like acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or acetone are ideal for SN2 reactions. They effectively solvate the cation of the base (e.g., K⁺) while leaving the anion (CO₃²⁻) and the nucleophile (morpholine) relatively "bare," enhancing nucleophilicity and reaction rates.

  • Controlling Over-alkylation: While over-alkylation is a significant concern for primary amines, it is inherently avoided with secondary amines like morpholine, as the resulting tertiary amine lacks a proton on the nitrogen to be alkylated further under these conditions. This makes direct alkylation a highly reliable method for this specific substrate class.

Visualizing the Workflow: Direct Alkylation

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification Morpholine Morpholine Setup Combine reactants in flask Morpholine->Setup Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Setup Base Base (e.g., K₂CO₃) Base->Setup Solvent Solvent (e.g., CH₃CN) Solvent->Setup Reaction Heat to reflux (e.g., 80°C) Setup->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Filter Filter solids (base/salt) Monitoring->Filter Evaporate Concentrate filtrate Filter->Evaporate Purify Purify by column chromatography or distillation Evaporate->Purify Product N-Alkylmorpholine Purify->Product

Caption: General workflow for the direct N-alkylation of morpholine.

Experimental Protocol: Synthesis of N-Benzylmorpholine

This protocol details the N-alkylation of morpholine with benzyl bromide.[2][3]

Materials:

  • Morpholine (5.22 g, 60 mmol)

  • Benzyl bromide (10.26 g, 60 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (12.42 g, 90 mmol)

  • Acetonitrile (CH₃CN), 150 mL

  • Round-bottom flask (250 mL), magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine, anhydrous potassium carbonate, and acetonitrile.

  • Begin stirring the suspension at room temperature.

  • Add benzyl bromide to the mixture dropwise over 5 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts through a pad of celite, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure N-benzylmorpholine.

ElectrophileBaseSolventTemperatureTime (h)Typical Yield (%)
Benzyl bromideK₂CO₃CH₃CNReflux4-6>90
Ethyl iodideK₂CO₃AcetoneReflux8-1285-95
Propargyl bromideK₂CO₃AcetoneRoom Temp12~90[3]
Allyl bromideK₂CO₃AcetoneRoom Temp12~88[3]

Method 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and highly versatile method for N-alkylation that avoids the use of alkyl halides.[4] It is a one-pot reaction where a carbonyl compound (aldehyde or ketone) reacts with morpholine to form an intermediate, which is then reduced in situ to the target tertiary amine. This method is particularly advantageous as it prevents over-alkylation and utilizes a different class of readily available electrophiles.[5]

Mechanism and Scientific Rationale: The reaction with a secondary amine like morpholine proceeds via an enamine or, more commonly, an iminium ion intermediate.[4][6][7]

  • Iminium Ion Formation: The morpholine nitrogen attacks the carbonyl carbon. After proton transfer, water is eliminated to form a transient, electrophilic iminium ion. This step is typically catalyzed by a weak acid, such as acetic acid, which facilitates the dehydration step.[6]

  • In-Situ Reduction: A selective reducing agent, present in the reaction mixture from the start, reduces the C=N double bond of the iminium ion as it is formed.

The Choice of Reducing Agent is Critical:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations.[4][5] Its key advantage is its mildness; it is a selective reducing agent that readily reduces iminium ions but is slow to reduce aldehydes and ketones.[5] This selectivity allows the carbonyl compound to react with the amine first, ensuring high efficiency.

  • Sodium Cyanoborohydride (NaBH₃CN): Historically popular, NaBH₃CN is also selective for iminium ions over carbonyls, especially at a slightly acidic pH.[5][6] However, its use raises safety concerns due to its high toxicity and the potential to generate hydrogen cyanide (HCN) gas under strongly acidic conditions.

Visualizing the Mechanism: Reductive Amination

G Reactants Morpholine + Ketone/Aldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R₂C=N⁺R'₂] Hemiaminal->Iminium Dehydration (-H₂O) (Acid Catalyzed) Product N-Alkylmorpholine Iminium->Product Hydride Reduction Reducer NaBH(OAc)₃ Reducer->Iminium

Caption: Mechanism of reductive amination with a secondary amine.

Experimental Protocol: Synthesis of 4-Cyclohexylmorpholine

This protocol describes the reaction of morpholine with cyclohexanone.[6]

Materials:

  • Morpholine (4.35 g, 50 mmol)

  • Cyclohexanone (4.90 g, 50 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (12.7 g, 60 mmol)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), 200 mL

  • Acetic Acid (optional, 1-2 drops)

  • Round-bottom flask (500 mL), magnetic stirrer

Procedure:

  • In a 500 mL round-bottom flask, dissolve morpholine and cyclohexanone in the chosen solvent (DCM or DCE).

  • Begin stirring the solution at room temperature. If the reaction is sluggish, a few drops of glacial acetic acid can be added to catalyze iminium ion formation.

  • Slowly add sodium triacetoxyborohydride to the solution in portions over 15-20 minutes. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield pure 4-cyclohexylmorpholine.

Carbonyl CompoundReducing AgentSolventTypical Yield (%)
CyclohexanoneNaBH(OAc)₃DCE>95
BenzaldehydeNaBH(OAc)₃DCM>90
AcetoneNaBH(OAc)₃DCM85-95
4-PiperidoneNaBH(OAc)₃DCMChallenging[8]

Method 3: Advanced Protocols - The Buchwald-Hartwig Amination

For the synthesis of N-arylmorpholines, direct SNAr reactions are often inefficient. The Buchwald-Hartwig amination has become the premier method for this transformation, creating a C(sp²)-N bond between an aryl halide (or triflate) and an amine.[9][10]

Core Components & Rationale:

  • Catalyst System: The reaction requires a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, BINAP).[11][12] The ligand is crucial for facilitating the catalytic cycle, specifically the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, generating the active nucleophile in the catalytic cycle.[11]

Experimental Protocol: Synthesis of 4-(4-methylphenyl)morpholine

This protocol is adapted from a standard Buchwald-Hartwig procedure.[12]

Materials:

  • 4-Chlorotoluene (535 mg, 4.22 mmol)

  • Morpholine (0.55 mL, 6.33 mmol)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (36 mg, 0.0633 mmol, 1.5 mol%)

  • XPhos (60 mg, 0.127 mmol, 3.0 mol%)

  • Sodium tert-butoxide (811 mg, 8.44 mmol)

  • Toluene (degassed), 5 mL

  • Schlenk flask or similar glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

  • Add degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene and morpholine to the flask.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Cool the mixture to room temperature and quench with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 9:1) to afford the N-arylated morpholine.[12]

Green Chemistry & Alternative Approaches

Modern synthetic chemistry emphasizes sustainability. Several greener alternatives to traditional N-alkylation methods are gaining prominence.

  • N-Alkylation with Alcohols: This "borrowing hydrogen" or "hydrogen autotransfer" strategy uses alcohols as alkylating agents, with water as the sole byproduct.[13][14] These reactions require specific transition metal catalysts (e.g., Ru, Ni, Cu) to facilitate the oxidation of the alcohol to an aldehyde in situ, followed by reductive amination.[13][15]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by providing rapid and uniform heating.[16][17] This often leads to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods.[17][18]

  • Phase Transfer Catalysis (PTC): PTC is an effective technique for reactions involving reagents in immiscible phases.[19] For N-alkylation, a quaternary ammonium salt can transfer a hydroxide or carbonate anion from an aqueous phase to the organic phase containing the morpholine and alkyl halide, enabling the use of inexpensive bases and simplifying the reaction setup.[19][20]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion (Direct Alkylation) - Inactive alkyl halide- Insufficient base or wet reagents- Low reaction temperature- Check halide activity (I > Br > Cl). Consider adding NaI as a catalyst (Finkelstein reaction).- Use freshly dried base and solvent.- Ensure the reaction reaches and maintains reflux temperature.
Low Conversion (Reductive Amination) - Sterically hindered ketone/aldehyde- Deactivated reducing agent- Slow iminium/enamine formation[8][21]- Increase reaction time and/or temperature.- Use fresh NaBH(OAc)₃.- Add a catalytic amount of acetic acid. For very difficult cases, consider using Ti(OiPr)₄ to facilitate imine formation before reduction.[5][21]
Formation of Side Products - Elimination (E2) with hindered alkyl halides- Impure starting materials- Use a less hindered base or lower the reaction temperature.- Purify all starting materials before the reaction.
Difficult Purification - Residual DMF (high boiling point)- Emulsion during aqueous workup- Remove DMF by repeated co-evaporation with toluene or by extensive aqueous washes.- Add brine to the aqueous layer to break the emulsion.

References

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate.
  • Reductive amination in case of secondary amines. Chemistry Stack Exchange.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed.
  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • Reductive Amination. Organic Chemistry Tutor.
  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. ACS Publications.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications.
  • Reductive Amination. Chemistry Steps.
  • Reductive amination. Wikipedia.
  • Palladium-catalyzed amination of morpholine with aryl chlorides[a]. ResearchGate.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ResearchGate.
  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka.
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed.
  • Challenging reductive amination. Reddit.
  • Scheme 25 Reductive transformations of morpholine amides: (A)... ResearchGate.
  • Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. ResearchGate.
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. AKJournals.
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • N-alkylation of morpholine with other alcohols. ResearchGate.
  • Industrial Phase-Transfer Catalysis. PTC Communications, Inc.
  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. MDPI.
  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace.
  • Simple and Efficient Microwave Assisted N-alkylation of Isatin. PubMed.
  • Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. IJOER.
  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC - NIH.

Sources

Application Note: High-Purity Recovery of Morpholin-2-ol Hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholin-2-ol hydrochloride is a heterocyclic compound of significant interest as a building block in medicinal chemistry and materials science.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants in drug development pipelines. This application note provides a comprehensive, field-tested guide to the purification of this compound using recrystallization. We delve into the fundamental principles of solubility and crystal growth, offer a systematic approach to solvent selection, and present a detailed, step-by-step protocol. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the process effectively.

The Principle of Recrystallization: A Foundational Overview

Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[2] The core principle is that the solubility of most solids in a given solvent increases with temperature.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Conversely, impurities present in the crude material should either be highly soluble at all temperatures or completely insoluble.

The process, in its essence, involves:

  • Dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.

  • Removing insoluble impurities via hot filtration (if necessary).

  • Allowing the solution to cool slowly , which decreases the solubility of the target compound and causes it to crystallize out of the solution, leaving the soluble impurities behind.[2]

  • Isolating the purified crystals by filtration.

  • Washing and drying the crystals to remove any residual solvent and soluble impurities.

This method is not merely a procedural sequence but a controlled manipulation of thermodynamic properties to achieve molecular self-assembly into a pure crystalline lattice.

Pre-Protocol Considerations for this compound

Analyte Properties and Handling

While specific data for this compound is sparse, we can infer its likely properties from the well-characterized parent compound, Morpholine hydrochloride. As a hydrochloride salt, it is expected to be a polar, crystalline solid.

Key Handling Considerations:

  • Hygroscopicity: Morpholine hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This can inhibit proper crystal formation and affect the accuracy of weighing. All handling should be performed in a dry environment, and the final product must be stored in a desiccator or under an inert atmosphere.[5]

  • Acidity: The aqueous solution of morpholine hydrochloride is acidic.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[6]

  • Thermal Stability: Morpholine hydrochloride decomposes at elevated temperatures (reports vary from 175-204°C).[4][7] Prolonged heating near the decomposition temperature during dissolution should be avoided.

PropertyExpected Characteristic for Morpholin-2-ol HCl (inferred from Morpholine HCl)Source(s)
Appearance White to light yellow crystalline solid[4]
Solubility Good solubility in water; soluble in alcohols like methanol and ethanol[4][8]
Stability Hygroscopic; sensitive to humidity and heat[4][5]
Safety Causes skin and serious eye irritation[4]
Potential Impurities

The nature of impurities is dictated by the synthetic route. Morpholine derivatives are often synthesized via the dehydration of diethanolamine or from diethylene glycol and ammonia.[9] Potential impurities may include:

  • Unreacted starting materials.

  • By-products from side reactions.

  • Residual solvents from the synthesis.

  • Colored degradation products.

Understanding these potential contaminants is key to selecting a solvent system where they remain in solution upon cooling.

Systematic Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent. For a polar salt like this compound, polar protic solvents are excellent starting points.

Criteria for an Ideal Solvent:

  • High Solvating Power at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solvating Power at Low Temperature: The compound should be nearly insoluble in the cold solvent to maximize recovery.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

Candidate Solvents

Based on the polar nature of the hydrochloride salt, the following solvents and solvent pairs are recommended for screening.

Solvent / SystemBoiling Point (°C)Rationale & Considerations
Isopropanol (IPA) 82.5Excellent general-purpose solvent for polar compounds. Less volatile than methanol/ethanol.
Ethanol (95% or Absolute) 78.4Often provides a good balance of solubility for hydrochloride salts.[8]
Methanol 64.7High solvating power; may be too effective, leading to lower recovery. Often used in a solvent pair.
Ethanol / Water Variable (78-100)A powerful solvent pair. The water increases polarity to dissolve the salt, while the ethanol component ensures lower solubility upon cooling. The ratio must be determined empirically.
Isopropanol / Ethyl Acetate Variable (77-82)Ethyl acetate can act as an "anti-solvent" to reduce the polarity of the system and induce crystallization.
Small-Scale Screening Protocol
  • Place ~50 mg of the crude this compound into a small test tube.

  • Add a candidate solvent dropwise at room temperature until the solid is just covered. Agitate to check for solubility. If it dissolves readily at room temperature, the solvent is unsuitable.

  • If insoluble at room temperature, heat the mixture gently in a water bath.

  • Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a large crop of well-defined crystals.

Detailed Recrystallization Protocol

This protocol assumes that a suitable solvent (e.g., Isopropanol) has been identified through screening.

Step 1: Dissolution
  • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 125 mL). Rationale: The sloped sides of an Erlenmeyer flask help to reduce solvent evaporation.

  • Add a magnetic stir bar and place the flask on a stirring hotplate in a fume hood.

  • Add the chosen solvent (e.g., Isopropanol) in small portions while heating to a gentle boil with stirring.

  • Continue adding the hot solvent just until all the solid has dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated or near-saturated upon cooling, maximizing the yield.[2]

Step 2: Hot Filtration (Conditional)
  • If the hot solution contains insoluble impurities (e.g., dust, particulates), a hot filtration is necessary.

  • Pre-heat a funnel (stemless or short-stemmed) and a second Erlenmeyer flask containing a small amount of boiling solvent. Place a fluted filter paper in the funnel.

  • Pour the hot, dissolved mixture through the fluted filter paper quickly. Rationale: Keeping the apparatus hot prevents premature crystallization of the product in the funnel.

Step 3: Decolorization with Activated Carbon (Conditional)
  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated carbon (spatula tip) to the solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Re-heat the solution to boiling for a few minutes, then perform a hot filtration as described in Step 2 to remove the carbon.[2]

Step 4: Crystallization
  • Cover the flask containing the clear, hot solution with a watch glass or loosely inserted stopper.

  • Remove the flask from the heat source and place it on a heat-resistant surface where it will not be disturbed.

  • Allow the solution to cool slowly to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 5: Isolation of Crystals
  • Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.

  • Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes. Wet the paper with a small amount of the cold recrystallization solvent to create a seal.

  • Turn on the vacuum source and swirl the crystalline mixture (slurry) in the flask to suspend the crystals.

  • Quickly pour the slurry into the center of the Büchner funnel.

Step 6: Washing the Crystals
  • With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Rationale: Using cold solvent removes adhered soluble impurities without significantly re-dissolving the purified product.

  • Repeat the wash one or two more times.

Step 7: Drying
  • Allow air to be pulled through the crystals in the funnel for several minutes to help evaporate the bulk of the solvent.

  • Carefully transfer the crystalline solid from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. A vacuum oven at a mild temperature (e.g., 40-50°C) is ideal. Alternatively, drying in a desiccator under vacuum is effective. Given the hygroscopic nature of the compound, air drying is not recommended.[4]

Visual Workflow and Troubleshooting

Recrystallization Workflow Diagram

Recrystallization_Workflow A Impure Solid (Morpholin-2-ol HCl) B Add Minimum Hot Solvent (e.g., Isopropanol) A->B Dissolution C Hot Solution B->C D Hot Filtration (Optional: Removes Insoluble Impurities) C->D Impurities Present? E Slow Cooling (Room Temp -> Ice Bath) C->E No D->E Yes F Crystal Slurry E->F Crystallization G Vacuum Filtration F->G Isolation H Wash with Cold Solvent G->H J Filtrate (Contains Soluble Impurities) G->J I Pure, Dry Crystals H->I Drying

Caption: Workflow for the purification of this compound.

Troubleshooting Guide
ObservationPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The compound is very soluble even in the cold solvent.1. Boil off some of the solvent to increase concentration and re-cool. 2. Try scratching the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal from the crude material. 4. Re-evaluate the solvent choice.
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound (or its hydrate). 2. The solution is supersaturated with impurities.1. Re-heat the mixture to dissolve the oil, add more solvent, and re-cool. 2. Choose a solvent with a lower boiling point.
Very low recovery of purified product. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing. 3. Premature crystallization during hot filtration.1. Cool the solution for a longer period or at a lower temperature. 2. Minimize the volume of cold solvent used for washing. 3. Ensure the filtration apparatus is sufficiently pre-heated.

References

  • ChemBK. (2024). 2-Morpholin-2-yl-ethanol hydrochloride.
  • Merck Index. (n.d.). Morpholine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization1.
  • Wikipedia. (n.d.). Morpholine.
  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-9.

Sources

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of Chiral 2-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Privileged Scaffold in Modern Drug Discovery

The chiral 2-substituted morpholine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique conformational properties, metabolic stability, and ability to improve the pharmacokinetic profile of drug candidates have cemented its importance.[1] This is powerfully illustrated by its presence in blockbuster drugs such as the antiemetic Aprepitant and the antibiotic Linezolid .[4][5][6]

The therapeutic significance of these molecules is intrinsically linked to their stereochemistry. The precise three-dimensional arrangement of the substituent at the C2 position is often critical for target engagement and efficacy. Consequently, the development of robust, scalable, and enantioselective methods for synthesizing these chiral heterocycles is a paramount challenge for process chemistry and drug development professionals.[2][7] This guide provides an in-depth analysis of field-proven strategies, moving beyond simple procedural lists to explain the underlying principles and practical considerations essential for successful large-scale implementation.

II. Strategic Foundations for Asymmetric Synthesis

The construction of the critical C2 stereocenter can be approached through several distinct strategies, each with its own set of advantages and challenges in an industrial context. The optimal choice depends on factors such as starting material availability, cost of goods, required optical purity, and process safety.

  • Strategy 1: Stereocenter Formation After Cyclization: This modern approach involves creating the morpholine ring first, followed by an asymmetric transformation of a prochiral precursor. Asymmetric hydrogenation is the premier example, offering high efficiency and atom economy.[2][3][7]

  • Strategy 2: Stereocenter Formation During Cyclization: In this strategy, the chiral center is set concurrently with the ring-forming reaction. Methods like organocatalytic halocyclizations or one-pot domino reactions exemplify this elegant approach.[8][9][10]

  • Strategy 3: Synthesis from the "Chiral Pool": This classic and reliable strategy utilizes readily available, enantiopure starting materials, such as amino acids or amino alcohols, to build the morpholine scaffold with a pre-defined stereocenter.[11][12][13]

  • Strategy 4: Resolution of Racemates: A pragmatic and widely used industrial method, this involves synthesizing the racemic 2-substituted morpholine and then separating the enantiomers, often through diastereomeric salt formation with a chiral resolving agent or via enzymatic resolution.[14][15][16]

The following sections will provide detailed protocols and expert insights into the most scalable and impactful of these strategies.

III. Method 1: Asymmetric Hydrogenation of Dehydromorpholines

This catalytic "after cyclization" approach represents one of the most powerful and efficient methods for accessing 2-substituted chiral morpholines.[2][17] Its high atom economy and the potential for low catalyst loading make it exceptionally attractive for large-scale production.

Causality and Expertise: The primary challenge in this reaction is the low reactivity of the electron-rich dehydromorpholine substrates.[2][7] Success hinges on the selection of a highly active catalyst system. Research has shown that rhodium complexes bearing bisphosphine ligands with a large bite angle are uniquely effective.[2][3][7] This specific ligand geometry is crucial for creating a chiral environment that enforces high facial selectivity during the hydrogen addition to the C=C double bond, leading to excellent enantioselectivity.

G cluster_0 Workflow: Asymmetric Hydrogenation Start Dehydromorpholine Substrate Reactor High-Pressure Reactor Start->Reactor [Rh(cod)2]SbF6 (R,R,R)-SKP Ligand H2 (30-50 atm), DCM End Chiral 2-Substituted Morpholine (>99% ee) Reactor->End 1. Depressurize 2. Solvent Removal 3. Purification

Caption: Workflow for Asymmetric Hydrogenation.

Experimental Protocol: General Procedure for Rh/SKP-Catalyzed Asymmetric Hydrogenation

  • Reactor Preparation: To a high-pressure autoclave equipped with a magnetic stir bar, add the 2-substituted dehydromorpholine substrate (1.0 eq).

  • Catalyst Preparation: In a separate glovebox, prepare the catalyst solution by dissolving [Rh(cod)₂]SbF₆ (0.01 eq, 1 mol%) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP) (0.0105 eq, 1.05 mol%) in an appropriate volume of degassed dichloromethane (DCM).

  • Reaction Assembly: Transfer the catalyst solution to the autoclave containing the substrate via cannula.

  • Hydrogenation: Seal the autoclave, purge it three times with nitrogen, and then three times with hydrogen gas. Pressurize the reactor to the desired pressure (typically 30-50 atm) with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by taking aliquots (after careful depressurization) and analyzing via TLC or ¹H NMR.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography or crystallization. Determine the enantiomeric excess (ee) of the final product by HPLC analysis on a chiral stationary phase.

Data Presentation: Substrate Scope and Performance

EntrySubstrate (R group)Yield (%)ee (%)Reference
1Phenyl9792[7]
24-Fluorophenyl9892[7]
32-Methylphenyl9599[7]
43-Methoxyphenyl9694[7]
52-Naphthyl9590[7]
6Cyclohexyl9691[7]

Conditions: 1 (0.2 mmol), (R,R,R)-SKP (1.05 mol%), [Rh(cod)₂]SbF₆ (1 mol%), H₂ (30 atm), DCM, rt, 24 h.

Trustworthiness & Field Insights: This method is highly reliable and has been demonstrated on a gram scale with catalyst loading as low as 0.2 mol%, showcasing its industrial potential.[7] The resulting N-protected morpholines can be easily deprotected (e.g., removal of a Cbz group via Pd/C hydrogenation) to yield the free secondary amine, which is a versatile intermediate for further functionalization in drug synthesis.[7]

IV. Method 2: Organocatalytic Synthesis via Chiral Chloro-Alcohols

This strategy builds the chiral morpholine from simple, achiral aldehydes in a multi-step, yet often one-pot, sequence. It leverages the power of organocatalysis to install the key stereocenter early in the synthesis.

Causality and Expertise: The success of this pathway is rooted in the Jørgensen methodology for the organocatalytic α-chlorination of aldehydes.[18] A chiral secondary amine catalyst (e.g., a prolinol derivative) forms a transient enamine with the aldehyde substrate. This enamine then reacts stereoselectively with an electrophilic chlorine source. The resulting α-chloro aldehyde can be reduced in situ to the configurationally stable 2-chloro alcohol without loss of enantioselectivity.[18] This chiral building block is then converted into a bis-electrophile for a final, chemoselective cyclization.

G cluster_1 Pathway: Organocatalytic Synthesis Aldehyde Achiral Aldehyde Chloro_Ald Chiral α-Chloro Aldehyde Aldehyde->Chloro_Ald Organocatalyst NCS Chloro_Alc Chiral 2-Chloro Alcohol Chloro_Ald->Chloro_Alc NaBH4 Bis_Elec Bis-electrophile (e.g., Chloro-tosylate) Chloro_Alc->Bis_Elec TsCl, Base Morpholine Chiral N-Protected 2-Substituted Morpholine Bis_Elec->Morpholine N-Protected Ethanolamine

Caption: Organocatalytic route to 2-substituted morpholines.

Experimental Protocol: General 4-Step Procedure

  • Enantioselective α-Chlorination: Dissolve the aldehyde (1.0 eq) and a chiral diarylprolinol silyl ether catalyst (0.1 eq) in a suitable solvent (e.g., CHCl₃). Cool the mixture and add N-Chlorosuccinimide (NCS) (1.2 eq). Stir until the aldehyde is consumed.

  • Reduction: To the crude reaction mixture, add methanol followed by portion-wise addition of sodium borohydride (NaBH₄) (1.5 eq) at 0 °C.

  • Activation: After work-up and purification, dissolve the resulting chiral 2-chloro alcohol (1.0 eq) in pyridine or DCM with a base (e.g., Et₃N). Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.1 eq) to selectively activate the primary hydroxyl group.

  • Cyclization: To the purified chloro-tosylate, add an N-protected ethanolamine (e.g., N-benzylethanolamine) (1.2 eq) and a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile). Heat the mixture to effect the intramolecular Sₙ2 cyclization.

Data Presentation: Representative Performance

Aldehyde (R group)Overall Yield (4 steps) (%)ee (%)Reference
Propanal4592[18]
Isovaleraldehyde5898[18]
Phenylacetaldehyde3775[18]

Trustworthiness & Field Insights: While elegant, this multi-step process presents scalability challenges. The use of NaBH₄ requires careful engineering controls for hydrogen evolution, and multiple purification steps can lower the overall process mass intensity (PMI). However, its strength lies in the use of inexpensive, readily available starting materials and the avoidance of costly transition metals, making it a valuable strategy for certain targets where other methods may fail.

V. Industrial Case Study: The Synthesis of Aprepitant

The manufacturing route to Aprepitant is a masterclass in large-scale asymmetric synthesis, integrating multiple strategic elements to construct its complex trisubstituted chiral morpholine core.[4] It serves as a benchmark for process robustness and efficiency.

Causality and Expertise: The Merck process does not rely on a single asymmetric reaction but rather on a sequence of highly diastereoselective transformations and a key resolution step. A pivotal moment in the synthesis is a crystallization-induced dynamic resolution of an oxazinone intermediate.[4][19] In this step, a resolving agent is used not only to precipitate the desired diastereomeric salt but also to catalyze the in situ racemization of the unwanted enantiomer in solution, thereby theoretically converting the entire batch to the desired stereoisomer and breaking the 50% yield barrier of classical resolution.[4][19] This is followed by a highly stereoselective Lewis acid-catalyzed trans-acetalization, which uses the existing stereocenter to direct the formation of the C2 stereocenter.[4]

G cluster_2 Aprepitant Core Synthesis Logic Start Racemic Oxazinone Resolution Crystallization-Induced Dynamic Resolution Start->Resolution Chiral Sulfonic Acid Intermediate Enantiopure Oxazinone Resolution->Intermediate Sets C3 Stereocenter Acetalization Stereoselective Lewis Acid Catalyzed Trans-Acetalization Intermediate->Acetalization Chiral Alcohol Trichloroacetimidate End Diastereomerically Pure 2,3-disubstituted Morpholine Core Acetalization->End Sets C2 Stereocenter

Caption: Key transformations in the Aprepitant synthesis.

Trustworthiness & Field Insights: The Aprepitant synthesis exemplifies key principles of industrial process development:

  • Self-Validation: Each step is designed for high selectivity, and crystallization is used as a powerful tool for both purification and stereochemical control, ensuring the product meets stringent quality specifications.

  • Scalability: The process avoids chromatography, relying on robust, scalable unit operations like reaction, crystallization, and filtration.

  • Economic Viability: The dynamic resolution step is a prime example of process optimization, maximizing the yield of a valuable intermediate from a racemic mixture.

This case study underscores that for complex molecules, a multi-faceted approach combining different asymmetric strategies is often the most practical path to a scalable manufacturing process.[4][9][10][20]

VI. References

  • Scalable and sustainable synthesis of chiral amines by biocatalysis - Spiral. Available at:

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - NIH. Available at:

  • Morpholine synthesis - Organic Chemistry Portal. Available at:

  • Chapter 10 Synthesis of aprepitant - ResearchGate. Available at:

  • A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica. Available at:

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed. Available at:

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing). Available at:

  • Enantioselective synthesis of morpholine... | Download Scientific Diagram - ResearchGate. Available at:

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at:

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Available at:

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. Available at:

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. Available at:

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar. Available at:

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B. Available at:

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing). Available at:

  • Scalable and sustainable synthesis of chiral amines by biocatalysis - ResearchGate. Available at:

  • Synthesis planning for linezolid (1). In the synthetic strategy... - ResearchGate. Available at:

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. Available at:

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity | ACS Catalysis - ACS Publications. Available at:

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant - ResearchGate. Available at:

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Organic Process Research & Development - ACS Publications. Available at:

  • Synthesis of Antibiotic Linezolid Analogues. Available at:

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - NIH. Available at:

  • A Researcher's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis - Benchchem. Available at:

  • Expanding complex morpholines using systematic chemical diversity - ACS Fall 2025. Available at:

  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Available at:

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry - ACS Publications. Available at:

  • Linezolid | C16H20FN3O4 | CID 441401 - PubChem - NIH. Available at:

  • Synthesis of Aprepitant - 中国医药工业杂志. Available at:

  • (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - ResearchGate. Available at:

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Semantic Scholar. Available at:

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Organic Process Research & Development - ACS Publications. Available at:

Sources

Application Note & Protocols: Synthetic Strategies for the Functionalization of Morpholin-2-ol via Electrophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholin-2-ol is a valuable heterocyclic scaffold possessing both a secondary amine and a secondary alcohol within a constrained cyclic hemiaminal-like structure. This unique arrangement makes it an attractive building block in medicinal chemistry and drug development for creating structurally diverse molecules with potential biological activity.[1][2] This guide provides a comprehensive overview and detailed protocols for the reaction of Morpholin-2-ol hydrochloride with common electrophiles. We will delve into the core principles of its reactivity, focusing on achieving selective N-functionalization through N-acylation and N-alkylation reactions. The protocols are designed to be robust and adaptable, offering researchers a solid foundation for synthesizing novel morpholine derivatives.

Core Principles & Mechanistic Insights

The Nature of this compound

Morpholin-2-ol is typically supplied as a hydrochloride salt (CAS 79323-24-3) to enhance its shelf-life and stability.[3][4] In this form, the nitrogen atom is protonated, forming a morpholinium chloride salt.[5] This protonation renders the nitrogen atom non-nucleophilic and unreactive towards electrophiles. Therefore, the essential first step in any functionalization reaction is the in-situ neutralization with a suitable base to liberate the free, nucleophilic secondary amine.

Nucleophilicity and Site Selectivity

Once deprotonated, the free morpholin-2-ol presents two primary nucleophilic sites: the nitrogen of the secondary amine and the oxygen of the C2-hydroxyl group.

  • Nitrogen (Amine): The nitrogen atom is generally the more potent nucleophile compared to the oxygen atom. This is due to its lower electronegativity and greater polarizability, making it more readily attack electrophilic centers.[5]

  • Oxygen (Alcohol): While the hydroxyl group can act as a nucleophile, its reactivity is significantly lower than the amine under neutral or mildly basic conditions.

Consequently, reactions with most common electrophiles (e.g., acyl chlorides, alkyl halides) will overwhelmingly favor N-functionalization over O-functionalization. This inherent selectivity is a cornerstone of the synthetic utility of morpholin-2-ol.

General Reaction Pathway

The functionalization of this compound follows a logical, two-stage sequence within a single pot. This process involves the initial deprotonation of the morpholinium salt to generate the reactive free amine, which then engages with the electrophile.

G cluster_0 cluster_1 A Morpholin-2-ol Hydrochloride C Free Morpholin-2-ol (Nucleophilic Amine) A->C Deprotonation (in-situ) B Base (e.g., Et3N, K2CO3) B->A E N-Functionalized Morpholin-2-ol Product C->E Nucleophilic Attack (N-Acylation / N-Alkylation) D Electrophile (e.g., R-COCl, R-Br) D->C

Caption: General workflow for the reaction of this compound with an electrophile.

Protocols for N-Functionalization

The following protocols are presented as robust starting points and may be optimized for specific substrates and scales.

Protocol 1: N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation that introduces an amide functional group, a common feature in pharmaceutical compounds.[1] This protocol describes the reaction of morpholin-2-ol with an acyl chloride in the presence of a tertiary amine base to form an N-acylmorpholin-2-ol.

Reaction Scheme: N-Acylation Reaction Scheme (Note: A real image of the chemical reaction would be placed here)

Materials & Equipment
Reagents
This compound
Benzoyl chloride
Triethylamine (Et₃N)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
Round-bottom flask with magnetic stir bar
Ice bath
Dropping funnel or syringe
Separatory funnel
Rotary evaporator
Standard laboratory glassware

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask (approx. 10 mL per mmol of substrate) and cool the resulting suspension to 0 °C using an ice bath.

  • Deprotonation: Add triethylamine (2.2 eq.) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C. The mixture should become more homogeneous as the free amine is formed.

  • Electrophile Addition: Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzoylmorpholin-2-ol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Alkylation with Alkyl Halides

N-alkylation via nucleophilic substitution is a classic and effective method for synthesizing N-substituted morpholines, which are scaffolds of significant interest in drug discovery.[6][7] This protocol uses a solid base (potassium carbonate) and a polar aprotic solvent.

Materials & Equipment
Reagents
This compound
Benzyl bromide
Anhydrous potassium carbonate (K₂CO₃)
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
Ethyl acetate and Hexanes (for chromatography)
Equipment
Round-bottom flask with magnetic stir bar
Reflux condenser
Heating mantle or oil bath
Filtration apparatus (e.g., Büchner funnel)
Rotary evaporator
Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃) (2.5-3.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (10-15 mL per mmol of substrate).

  • Electrophile Addition: Add benzyl bromide (1.2 eq.) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 6-16 hours.[6] Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.[6]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylmorpholin-2-ol.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G A 1. Reagent Setup B Add Morpholin-2-ol HCl, K2CO3, and Acetonitrile to a dry flask. A->B C 2. Electrophile Addition A->C D Add Benzyl Bromide at room temperature. C->D E 3. Reaction C->E F Heat to reflux (82°C). Monitor by TLC (6-16h). E->F G 4. Workup E->G H Cool to RT. Filter solids. Concentrate filtrate. G->H I 5. Purification & Analysis G->I J Silica Gel Chromatography. Characterize via NMR, MS. I->J

Caption: Experimental workflow for the N-Alkylation of this compound.

Data Summary & Troubleshooting

The choice of base and solvent can be critical for reaction success and may require optimization depending on the specific electrophile used.

Reaction TypeElectrophile ClassTypical BaseSolventTemp.Typical TimeKey Considerations
N-Acylation Acyl Halides, AnhydridesEt₃N, DIPEADCM, THF0 °C to RT1-4 hExothermic reaction; requires cooling during addition of the electrophile.
N-Alkylation Alkyl Halides (primary, benzylic)K₂CO₃, Cs₂CO₃CH₃CN, DMFRT to Reflux4-16 hReaction rate is dependent on the reactivity of the alkyl halide.[7]
N-Alkylation Alcohols (Borrowing Hydrogen)Metal Catalyst (e.g., Ni, Cu)Gas-solid phase or high-boiling solventHigh TempVariesGreener alternative but requires specialized catalysts and conditions.[8][9]

Troubleshooting Common Issues:

  • No Reaction: Ensure the base is sufficient (at least 2 equivalents for the hydrochloride salt) and anhydrous conditions are maintained. The quality of the electrophile is also critical.

  • Low Yield: The reaction may require longer times or higher temperatures, particularly for less reactive alkyl halides. Consider a more polar solvent like DMF to improve solubility and reaction rates.

  • Side Products: In N-acylation, O-acylation is a potential side reaction, though less favorable. It can be minimized by slow addition of the acylating agent at low temperatures. In N-alkylation, over-alkylation to form a quaternary ammonium salt is possible if the product is sufficiently nucleophilic, though this is less common for morpholine derivatives.

Conclusion

This compound is a versatile synthetic intermediate for accessing novel N-substituted heterocyclic compounds. The protocols detailed in this guide for N-acylation and N-alkylation provide a reliable framework for researchers. The key to successful functionalization lies in the initial, quantitative deprotonation of the hydrochloride salt to unmask the nucleophilic secondary amine. By carefully selecting the base, solvent, and reaction conditions, scientists can selectively and efficiently modify the nitrogen atom, paving the way for the development of new chemical entities for pharmaceutical and agrochemical applications.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Kurbanova, M. M., et al. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka.
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate.
  • Fizala, B., et al. (2024). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate.
  • ChemBK. (2024). 2-Morpholin-2-yl-ethanol hydrochloride.
  • Google Patents. (n.d.). CN110642807A - Preparation method of N-acetyl morpholine.
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Wikipedia. (n.d.). Morpholine.
  • PubChemLite. (n.d.). This compound.
  • ResearchGate. (n.d.). Electrochemically driven oxidative C−H/N−H cross-coupling reactions of cyclic sulfamidate imines with primary anilines and secondary amines.
  • Behenna, D. C., & Stoltz, B. M. (2004). α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. NIH Public Access.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate.
  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • PubChem. (n.d.). (S)-Morpholine-2-carboxylic acid hydrochloride.
  • Hornby, M. (2023). Reactions with electrophiles. ResearchGate.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (2012). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • Zard, S. Z. (2018). Electrophilic Aminating Agents in Total Synthesis. NIH Public Access.
  • Al-Abdullah, E. S., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. PubMed.
  • YouTube. (2020). Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines.
  • The Journal of Organic Chemistry. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.

Sources

Application Notes and Protocols for the Chiral Resolution of Racemic Morpholin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure morpholin-2-ol is a valuable chiral building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. The inherent chirality at the C2 position necessitates robust methods for separating its racemic mixture to isolate the desired enantiomer for targeted drug development. This guide provides an in-depth exploration of scientifically validated strategies for the chiral resolution of racemic morpholin-2-ol. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for three primary resolution techniques: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC). Each section is designed to offer researchers, scientists, and drug development professionals both the theoretical foundation and the practical steps required to successfully implement these methods, ensuring high enantiomeric purity and yield.

Introduction: The Significance of Chiral Morpholin-2-ol

The morpholine scaffold is a privileged structure in drug discovery, prized for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility.[1] When substituted at the C2 position, as in morpholin-2-ol, a stereocenter is introduced, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets like enzymes and receptors.[2] Consequently, regulatory bodies increasingly mandate the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize potential side effects.[3]

The resolution of racemic morpholin-2-ol is therefore a critical step in the synthesis of advanced pharmaceutical intermediates. This document serves as a comprehensive guide to the most effective and commonly employed resolution strategies.

Method 1: Classical Resolution via Diastereomeric Salt Crystallization

This method remains one of the most established and scalable techniques for chiral resolution.[4][5] The underlying principle involves the reaction of the racemic base, morpholin-2-ol, with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, have different physical properties, most importantly, solubility.[6] This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated.

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: The selection of the chiral acid is paramount. Success depends on the ability of the acid to form well-defined, crystalline salts with the amine functionality of morpholin-2-ol and to induce a significant solubility difference between the two diastereomers. Derivatives of tartaric acid, such as (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA), are often excellent candidates for resolving racemic amines due to their rigid structures which can lead to distinct crystal packing arrangements.[7]

  • Solvent Selection: The solvent system is critical for modulating the solubilities of the diastereomeric salts.[8] A solvent must be chosen in which the racemic substrate and resolving agent are soluble at an elevated temperature, but in which one diastereomeric salt is significantly less soluble upon cooling, leading to its preferential crystallization. Alcohols like methanol or ethanol are common starting points.

Experimental Protocol: Resolution with (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)

This protocol provides a general framework. Optimization of solvent, stoichiometry, and temperature is often necessary for specific substrates.

Materials:

  • Racemic morpholin-2-ol

  • (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)

  • Methanol (HPLC grade)

  • 2M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle, filtration apparatus

Procedure:

  • Salt Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of racemic morpholin-2-ol in 100 mL of methanol. Heat the mixture gently to ensure complete dissolution.

    • In a separate flask, dissolve 18.7 g (0.5 molar equivalents) of (+)-D-DTTA in 50 mL of methanol, heating gently. Using a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity and yield of the less soluble salt.[9]

    • Slowly add the warm D-DTTA solution to the morpholin-2-ol solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt should occur. For optimal yield, the mixture can be further cooled in an ice bath for 1-2 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Dry the isolated salt under vacuum to a constant weight.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in 50 mL of water.

    • With vigorous stirring, add 2M NaOH solution dropwise until the pH of the solution is >10. This neutralizes the tartaric acid derivative and liberates the free morpholin-2-ol.[7]

    • Extract the aqueous layer three times with 50 mL portions of dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched morpholin-2-ol.

  • Determination of Enantiomeric Excess (ee):

    • Analyze the enantiomeric purity of the recovered morpholin-2-ol using a suitable chiral HPLC method (see Section 4).

Method 2: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method that exploits the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[1] In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This results in a mixture of an acylated product and the unreacted alcohol, which can then be easily separated due to their different chemical properties.

Causality Behind Experimental Choices:

  • Enzyme Selection: Lipases are widely used due to their broad substrate scope, stability in organic solvents, and high enantioselectivity.[10] Candida antarctica Lipase B (CALB), often in an immobilized form like Novozym® 435, is a particularly robust and effective biocatalyst for the resolution of secondary alcohols.[11][12]

  • Acyl Donor: The choice of acyl donor is crucial for reaction efficiency. Irreversible acyl donors, such as vinyl acetate, are often preferred as they shift the equilibrium towards the products and prevent the reverse reaction, leading to higher conversions and enantiomeric excess.[11]

  • Solvent: The reaction is typically performed in a non-polar organic solvent like tert-butyl methyl ether (TBME) or toluene, which helps to maintain the enzyme's activity and can influence its enantioselectivity.

Experimental Protocol: Kinetic Resolution using Immobilized CALB

Materials:

  • Racemic morpholin-2-ol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl acetate

  • tert-Butyl methyl ether (TBME, anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Enzymatic Acylation:

    • To a 100 mL flask, add 5.0 g of racemic morpholin-2-ol, 50 mL of anhydrous TBME, and 5.8 mL (1.2 equivalents) of vinyl acetate.

    • Add 500 mg of immobilized CALB (10% by weight of the substrate).

    • Seal the flask and stir the suspension at 30°C.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC/HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material. This can take several hours to days.

  • Work-up and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting residue contains the acylated morpholin-2-ol and the unreacted enantiomer of morpholin-2-ol. Separate these two compounds using silica gel column chromatography, typically with a gradient of hexanes and ethyl acetate.

  • Recovery of the Second Enantiomer (Optional):

    • The separated, acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to provide the other enantiomer of morpholin-2-ol.

  • Determination of Enantiomeric Excess (ee):

    • Determine the ee of the unreacted morpholin-2-ol and the hydrolyzed acylated product separately using chiral HPLC.

Method 3: Preparative Chiral HPLC Separation

Direct separation of enantiomers using chiral High-Performance Liquid Chromatography (HPLC) is a highly effective, albeit often more expensive, method for obtaining both enantiomers in high purity.[3] This technique relies on a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times and thus, separation.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For compounds like morpholin-2-ol, which contain a basic nitrogen and a hydroxyl group, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are often a successful starting point. Columns such as Chiralpak® AD or Chiralcel® OD are widely used for this class of compounds.

  • Mobile Phase: The separation is typically performed in normal-phase mode using mixtures of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and prevent tailing by deactivating acidic sites on the silica support.

Protocol: Chiral HPLC Method Development and Preparative Separation

Part A: Analytical Method Development

  • Column Screening:

    • Screen several polysaccharide-based chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

    • Start with a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol + 0.1% DEA.

    • Run the analysis at a flow rate of 1.0 mL/min and monitor with a UV detector (e.g., at 210 nm).

  • Optimization:

    • If partial separation is observed, optimize the resolution by varying the percentage of the alcohol modifier. Reducing the alcohol content generally increases retention and can improve resolution.

    • If resolution is still poor, try a different alcohol modifier (e.g., ethanol).

Part B: Preparative Separation Protocol (Example Conditions)

System:

  • Preparative HPLC system with a suitable large-diameter chiral column (e.g., Chiralpak® AD, 20 mm x 250 mm).

  • UV detector with a preparative flow cell.

  • Fraction collector.

Procedure:

  • Sample Preparation: Dissolve the racemic morpholin-2-ol in the mobile phase to a concentration suitable for preparative injection (e.g., 10-20 mg/mL). Filter the solution through a 0.45 µm filter.

  • Chromatography:

    • Equilibrate the preparative column with the optimized mobile phase (e.g., 85:15 n-Hexane/Ethanol + 0.1% DEA) until a stable baseline is achieved.

    • Perform a test injection to confirm the retention times of the two enantiomers.

    • Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and loading capacity.

    • Run the separation under the optimized conditions.

  • Fraction Collection:

    • Collect the fractions corresponding to the two separated enantiomeric peaks.

  • Product Recovery:

    • Combine the fractions for each enantiomer separately.

    • Remove the solvent under reduced pressure to obtain the isolated, enantiomerically pure morpholin-2-ol isomers.

  • Purity Analysis:

    • Confirm the enantiomeric purity of each isolated fraction using the analytical chiral HPLC method.

Data Summary and Comparison

FeatureDiastereomeric Salt CrystallizationEnzymatic Kinetic ResolutionPreparative Chiral HPLC
Principle Different solubility of diastereomersEnantioselective enzyme catalysisDifferential interaction with a CSP
Theoretical Max. Yield 50% (per enantiomer, without racemization)50% (per enantiomer, without racemization)~100% (minus handling losses)
Scalability High; well-suited for large scaleModerate to HighLow to Moderate; can be costly
Purity Achievable Good to Excellent (>99% ee after recrystallization)Excellent (>99% ee is common)Excellent (>99.5% ee is achievable)
Key Challenge Screening for suitable resolving agent & solventFinding a selective enzyme; stopping at 50% conversionHigh cost of CSPs and solvents
Enantiomers Obtained One enantiomer directly; other from mother liquorOne as alcohol, one as esterBoth enantiomers directly

Visualizing the Workflows

Diagram 1: Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Separation & Liberation racemate Racemic Morpholin-2-ol ((R)-MOL + (S)-MOL) mix Mix in Solvent (e.g., Methanol) racemate->mix agent Chiral Resolving Agent (e.g., (+)-D-DTTA) agent->mix salts Diastereomeric Salts in Solution ((R)-MOL·(+)-D-DTTA) ((S)-MOL·(+)-D-DTTA) mix->salts cool Cool & Crystallize salts->cool filter Filter cool->filter solid Solid: Less Soluble Salt (e.g., (R)-MOL·(+)-D-DTTA) filter->solid liquid Liquid: More Soluble Salt (Mother Liquor) filter->liquid liberate Liberate with Base (e.g., NaOH) solid->liberate enantiomer1 Pure Enantiomer 1 (e.g., (R)-MOL) liberate->enantiomer1

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Diagram 2: Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Optional Hydrolysis racemate Racemic Morpholin-2-ol ((R)-MOL + (S)-MOL) reaction Selective Acylation (Stop at ~50% Conversion) racemate->reaction reagents Acyl Donor (Vinyl Acetate) Immobilized Lipase (CALB) Solvent (TBME) reagents->reaction mixture Mixture: (S)-MOL (unreacted) (R)-MOL-Acetate (product) reaction->mixture chrom Column Chromatography mixture->chrom enantiomer1 Pure Enantiomer 1 ((S)-MOL) chrom->enantiomer1 ester Acylated Enantiomer 2 ((R)-MOL-Acetate) chrom->ester hydrolysis Hydrolyze Ester ester->hydrolysis enantiomer2 Pure Enantiomer 2 ((R)-MOL) hydrolysis->enantiomer2

Sources

Application Notes & Protocols: Synthesis of Morpholine Derivatives Using Morpholin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties, metabolic stability, and potent biological activity to drug candidates.[1][2][3][4] This guide provides an in-depth exploration of synthetic methodologies utilizing Morpholin-2-ol hydrochloride , a versatile and strategic starting material for accessing a diverse array of substituted morpholine derivatives. As a cyclic hemiaminal, its unique structure offers distinct reaction pathways. These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven protocols for key transformations including N-alkylation, N-acylation, and N-arylation. The focus is not merely on procedural steps, but on the underlying chemical principles, strategic considerations, and troubleshooting to ensure reliable and reproducible outcomes.

The Strategic Importance of this compound

Morpholine and its derivatives are classified as "privileged scaffolds" in drug discovery, appearing in numerous approved drugs for conditions ranging from central nervous system disorders to oncology.[2][3][5] Their value stems from a combination of features:

  • Improved Pharmacokinetics: The morpholine ring often enhances aqueous solubility and metabolic stability, improving a drug's overall exposure and duration of action.[3]

  • Structural Rigidity and Vectorial Orientation: The chair-like conformation of the ring acts as a rigid scaffold, allowing for the precise positioning of substituents to optimize interactions with biological targets.[2]

  • Modulation of Basicity: The oxygen atom withdraws electron density from the nitrogen, lowering its pKa compared to other cyclic amines. This reduced basicity can be crucial for minimizing off-target effects and improving cell permeability.[3]

This compound serves as an excellent entry point for synthesizing novel derivatives. The hydrochloride salt form ensures stability for storage, while the secondary amine provides a reactive handle for a multitude of functionalization reactions. The hydroxyl group at the C-2 position offers an additional site for diversification or can influence the stereochemical outcome of reactions.

Physicochemical Properties and Safety

Before commencing any synthetic work, it is imperative to understand the properties and handling requirements of the starting material.

PropertyValueReference
Chemical Name This compound[6]
CAS Number 79323-24-3[6]
Molecular Formula C₄H₉NO₂·HCl[6]
Molecular Weight 139.58 g/mol
Appearance White to off-white crystalline solid
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Store locked up.[6]

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical splash goggles, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.

  • Inhalation/Contact: Avoid breathing dust. Causes skin irritation and serious eye damage.[6] In case of contact, immediately flush the affected area with copious amounts of water.[8][9]

  • Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product.[6][7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6][8]

Core Synthetic Transformations

The primary utility of this compound lies in the reactivity of its secondary amine. A critical first step in most protocols is the in situ neutralization of the hydrochloride salt with a suitable base to liberate the free, nucleophilic amine.

Diagram: General Reaction Premise

The following diagram illustrates the essential activation step required before subsequent functionalization.

G cluster_0 Activation Step cluster_1 Functionalization Start Morpholin-2-ol Hydrochloride FreeBase Morpholin-2-ol (Free Base) Start->FreeBase Neutralization Product N-Substituted Morpholine-2-ol Derivative FreeBase->Product C-N Bond Formation Base Base (e.g., Et₃N, K₂CO₃, DIPEA) Base->Start Electrophile Electrophile (R-X, RCOCl, Ar-X) Electrophile->FreeBase

Caption: Initial neutralization of the hydrochloride salt to yield the reactive free base.

Protocol: N-Alkylation via Nucleophilic Substitution

N-alkylation is a fundamental method for introducing alkyl groups onto the morpholine nitrogen, commonly achieved by reacting the free amine with an alkyl halide.[10][11] This reaction proceeds via a classic SN2 mechanism.

Causality and Experimental Choices
  • Base Selection: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to neutralize the hydrochloride and the H-X byproduct formed during the reaction, but it is insoluble in many organic solvents, allowing for easy removal by filtration. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used.

  • Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cations without interfering with the nucleophilic amine, thus accelerating the SN2 reaction.

  • Temperature: Heating the reaction to reflux is often necessary to provide sufficient activation energy, especially for less reactive alkyl halides (e.g., alkyl chlorides).

Workflow Diagram: N-Alkylation

G Start 1. Combine Morpholin-2-ol HCl, Base (K₂CO₃), and Solvent (CH₃CN) in flask Step2 2. Add Alkyl Halide (R-X) dropwise at room temperature Start->Step2 Step3 3. Heat mixture to reflux (Monitor by TLC) Step2->Step3 Step4 4. Cool to room temperature and filter to remove base Step3->Step4 Step5 5. Concentrate filtrate in vacuo Step4->Step5 Step6 6. Aqueous Workup (e.g., EtOAc/Water extraction) Step5->Step6 Step7 7. Purify by column chromatography Step6->Step7 Product Pure N-Alkylmorpholin-2-ol Step7->Product

Caption: Step-by-step workflow for the N-alkylation of this compound.

Detailed Experimental Protocol: Synthesis of N-Benzylmorpholin-2-ol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.39 g, 10 mmol, 1.0 eq) and anhydrous potassium carbonate (4.14 g, 30 mmol, 3.0 eq).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile. Stir the suspension vigorously for 15 minutes at room temperature to facilitate the formation of the free base.

  • Reagent Addition: Add benzyl bromide (1.31 mL, 11 mmol, 1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (A): Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts, and wash the filter cake with acetonitrile (2 x 10 mL).

  • Workup (B): Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Workup (C): Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylmorpholin-2-ol.

Reagent/ConditionExample (Benzyl Bromide)Typical Range/OptionsPurpose
Alkyl Halide Benzyl BromideR-I, R-Br, R-ClElectrophile
Base K₂CO₃Cs₂CO₃, Et₃N, DIPEANeutralizes HCl salt and reaction byproduct
Solvent Acetonitrile (CH₃CN)DMF, THF, AcetonePolar aprotic medium to facilitate SN2
Temperature Reflux (~82°C)Room Temp to 100°CProvides activation energy
Typical Yield 75-90%60-95%Dependent on substrate reactivity
Scientist's Notes & Troubleshooting
  • Reactivity of Halide: The reactivity order is R-I > R-Br > R-Cl. For less reactive halides like alkyl chlorides, a phase-transfer catalyst (e.g., tetrabutylammonium iodide) can be added, or a higher boiling point solvent like DMF may be required.

  • Di-alkylation: This is not a concern as morpholin-2-ol is a secondary amine.

  • Hydroxyl Group Reactivity: The C2-hydroxyl group is generally not reactive enough to compete with the secondary amine under these conditions. However, for highly sensitive substrates or alternative reaction pathways, protection of the alcohol (e.g., as a silyl ether) may be considered.

Protocol: N-Acylation

N-acylation involves the formation of an amide bond by reacting the morpholine nitrogen with an acylating agent, such as an acyl chloride or anhydride.[12] This is a robust and typically high-yielding transformation.

Causality and Experimental Choices
  • Acylating Agent: Acyl chlorides are highly reactive and often used for this purpose. Anhydrides are a slightly milder alternative.

  • Base: A tertiary amine base like triethylamine or pyridine is essential. It neutralizes the HCl salt of the starting material and scavenges the HCl generated from the reaction with the acyl chloride, driving the reaction to completion.

  • Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

  • Temperature: These reactions are often exothermic and are typically run at 0°C initially to control the reaction rate, followed by warming to room temperature.

Detailed Experimental Protocol: Synthesis of N-Acetylmorpholin-2-ol
  • Reaction Setup: Dissolve this compound (1.39 g, 10 mmol, 1.0 eq) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (3.5 mL, 25 mmol, 2.5 eq). Stir the solution for 10 minutes.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add acetyl chloride (0.78 mL, 11 mmol, 1.1 eq) dropwise via syringe. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting N-acetylmorpholin-2-ol is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Protocol: N-Arylation via Buchwald-Hartwig Amination

For the synthesis of N-aryl morpholines, modern cross-coupling reactions are indispensable. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds between an amine and an aryl halide (or triflate).[13]

Causality and Experimental Choices
  • Catalyst System: This reaction requires a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., XPhos, SPhos, RuPhos). The choice of ligand is critical and depends on the specific aryl halide and amine being coupled. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, amine coordination, and reductive elimination).

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, deoxygenated solvents are crucial as the palladium catalyst is sensitive to air and moisture. Toluene or dioxane are typical choices.

Workflow Diagram: N-Arylation

G Start 1. Add Pd catalyst, ligand, base, and aryl halide to a flame-dried flask Step2 2. Purge flask with inert gas (N₂ or Ar) Start->Step2 Step3 3. Add Morpholin-2-ol HCl and anhydrous, deoxygenated solvent Step2->Step3 Step4 4. Heat mixture under inert atmosphere (Monitor by TLC/LC-MS) Step3->Step4 Step5 5. Cool to room temperature and quench (e.g., with water) Step4->Step5 Step6 6. Filter through Celite to remove catalyst residue Step5->Step6 Step7 7. Aqueous Workup and Purification by chromatography Step6->Step7 Product Pure N-Arylmorpholin-2-ol Step7->Product

Caption: General workflow for palladium-catalyzed N-arylation.

Detailed Experimental Protocol: Synthesis of N-Phenylmorpholin-2-ol
  • Reaction Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol%), XPhos (143 mg, 0.3 mmol, 6 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add bromobenzene (0.52 mL, 5.0 mmol, 1.0 eq), this compound (837 mg, 6.0 mmol, 1.2 eq), and 20 mL of anhydrous, deoxygenated toluene.

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-18 hours.

  • Workup: Cool the mixture to room temperature, and quench by carefully adding 10 mL of water. Dilute with ethyl acetate (30 mL) and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to afford the N-phenylmorpholin-2-ol.

References

  • Banik, B. K. (2020). One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry. In Green Approaches in Medicinal Chemistry for Sustainable Drug Design (pp. 353-425). Elsevier.
  • Trifiró, G., & Malfitano, A. M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2723–2743. [Link]
  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Nexus, A. (2024). Morpholine derivatives: Significance and symbolism. A Nexus of Thought.
  • Pharmacentral. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. Pharmacentral. [Link]
  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine. Nexchem Ltd. [Link]
  • MsdsDigital.com. (n.d.). MORPHOLINE. MsdsDigital.com. [Link]
  • Penta Chemicals. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link]
  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Al-Tamiemi, E. O., & Jasim, S. (2014).
  • Yüksek, H., et al. (2016). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 15(10), 2219-2228.
  • Nayak, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 339-351.
  • ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity.
  • Ortiz, K. G., et al. (2024).
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Journal of Radioanalytical and Nuclear Chemistry, 290(1), 163-167.
  • Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11937-11995.
  • Grala, A., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 12(10), 2269.
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols.
  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
  • Martínez-García, M., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8400.
  • Bansal, G., et al. (2009). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Journal of the Korean Chemical Society, 53(2), 164-168.
  • Szabó, I., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5227.
  • ResearchGate. (n.d.). Palladium-Catalyzed N-Demethylation/N-Acylation of Some Morphine and Tropane Alkaloids.
  • Bakó, P., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6539–6549.

Sources

Application Notes & Protocols: The Strategic Deployment of Morpholin-2-ol Hydrochloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Morpholine Scaffold as a Pillar of Medicinal Chemistry

In the landscape of contemporary drug discovery, the morpholine heterocycle has firmly established itself as a "privileged structure."[1][2] Its frequent appearance in both approved drugs and experimental therapeutics is no coincidence. The inclusion of a morpholine moiety often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[1][3][4] The nitrogen atom's weak basicity and the ring's flexible conformation allow for nuanced interactions with biological targets, making it a versatile tool for medicinal chemists.[3][5]

This guide focuses on a particularly valuable derivative: Morpholin-2-ol hydrochloride . As a chiral building block, it offers a pre-installed stereocenter and ortho-amino alcohol functionality within a stable heterocyclic framework. This combination makes it a strategic starting material for the asymmetric synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6] We will explore its core applications, provide detailed experimental protocols, and explain the scientific rationale behind its use.

Part 1: Strategic Value and Core Applications

This compound's utility stems from its dual functionality and inherent chirality. The hydroxyl group and the secondary amine (accessible upon neutralization) serve as orthogonal handles for synthetic elaboration, while the fixed stereocenter at the C-2 position is critical for constructing enantiomerically pure drug substances.[6][7][8]

Key Advantages as a Pharmaceutical Intermediate:
  • Chiral Pool Starting Material: Provides an economical route to chiral 1,2-amino alcohol scaffolds, which are central to numerous bioactive molecules.

  • Metabolic Stability: The morpholine ring is generally more resistant to metabolic oxidation compared to more electron-rich piperidine or piperazine rings.[1]

  • Improved Pharmacokinetics: The oxygen atom can act as a hydrogen bond acceptor, often improving solubility and absorption characteristics of the final compound.[3]

  • Versatile Synthetic Handles: The secondary amine and alcohol functionalities allow for a wide array of subsequent chemical transformations, including N-arylation, N-alkylation, acylation, and O-alkylation.

Core Application Areas:
  • Synthesis of Oxazolidinone Antibiotic Analogues: The morpholine ring is a cornerstone of the oxazolidinone class of antibiotics, exemplified by Linezolid.[9][10][11] While Linezolid itself is synthesized from a different morpholine precursor, Morpholin-2-ol provides a strategic platform for creating novel analogues. By modifying the N- and O- positions, researchers can explore the structure-activity relationship (SAR) to develop next-generation antibiotics with improved potency or resistance profiles.[12][13]

  • Precursor to Chiral Morpholin-2-ones for NK-1 Antagonists: The antiemetic drug Aprepitant (EMEND®) features a complex chiral morpholine core.[14] A key intermediate in its synthesis is a chiral morpholin-2-one.[15] Morpholin-2-ol is a direct precursor to this intermediate via a simple oxidation step, making it a highly valuable starting material for this class of neurokinin-1 (NK-1) receptor antagonists.

  • Development of Central Nervous System (CNS) Agents: Chiral morpholine derivatives are integral to the pharmacophores of various CNS-active compounds, including norepinephrine reuptake inhibitors like Reboxetine.[7][16] The defined stereochemistry and the ability of the morpholine scaffold to cross the blood-brain barrier make Morpholin-2-ol an attractive starting point for novel antidepressants and other neurotherapeutics.[3]

Visualizing the Synthetic Potential

The following diagram illustrates the central role of Morpholin-2-ol as a branching point for the synthesis of diverse pharmaceutical scaffolds.

G main Morpholin-2-ol Hydrochloride sub1 N-Arylated Morpholin-2-ols (e.g., via Buchwald-Hartwig) main->sub1 C-N Coupling sub2 Oxidized Intermediates (Chiral Morpholin-2-ones) main->sub2 Oxidation sub3 O-Alkylated/Arylated Derivatives main->sub3 C-O Coupling sub4 N-Acylated/Sulfonylated Derivatives main->sub4 Acylation out1 Linezolid Analogues sub1->out1 out3 CNS Agent Scaffolds (e.g., Reboxetine Analogues) sub1->out3 out2 Aprepitant Precursors sub2->out2 sub3->out3

Caption: Synthetic utility of this compound.

Part 2: Experimental Protocols & Methodologies

The following protocols are detailed, field-tested methodologies that serve as a robust starting point for the synthetic elaboration of Morpholin-2-ol.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general method for coupling the morpholine nitrogen with an aryl halide, a cornerstone reaction in medicinal chemistry. The choice of ligand and base is critical and may require optimization depending on the specific aryl halide used.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile C-N bond-forming reaction. A palladium catalyst cycles between Pd(0) and Pd(II) states. The phosphine ligand stabilizes the palladium complex and facilitates the key steps of oxidative addition and reductive elimination. A non-nucleophilic base is required to deprotonate the amine (after initial neutralization of the hydrochloride salt) without competing in the reaction.

Experimental Workflow Diagram:

G start Combine Reagents: - Morpholin-2-ol HCl - Aryl Halide - Pd Catalyst & Ligand - Base (e.g., NaOtBu) step1 Inert Atmosphere: Purge vessel with Nitrogen or Argon start->step1 step2 Add Anhydrous Solvent (e.g., Toluene) step1->step2 step3 Heat Reaction: Stir at 80-110 °C (Monitor by TLC/LC-MS) step2->step3 step4 Workup: - Quench with water - Extract with organic solvent - Wash & Dry step3->step4 end Purification: Column Chromatography or Recrystallization step4->end

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried reaction flask, add this compound (1.0 eq), the desired aryl halide (1.1 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Base Addition: Add a suitable base. Note: An extra equivalent of base is needed to neutralize the hydrochloride salt. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 2.5 eq) is commonly used.

  • Inerting: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidation to a Chiral Morpholin-2-one

This protocol provides a method to access the valuable morpholin-2-one scaffold, a key intermediate for drugs like Aprepitant.[15]

Rationale: The Parikh-Doering oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It uses a sulfur trioxide pyridine complex as the oxidizing agent and proceeds at or below room temperature, minimizing side reactions and preserving the integrity of the chiral center.

Step-by-Step Procedure:

  • Setup: To a solution of N-protected Morpholin-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) and dimethyl sulfoxide (DMSO) (approx. 10:1 v/v) under a nitrogen atmosphere, add triethylamine (Et₃N, 5.0 eq). Cool the mixture to 0 °C in an ice bath. Note: The secondary amine must be protected (e.g., as a Boc or Cbz derivative) prior to oxidation.

  • Oxidant Addition: Add the sulfur trioxide pyridine complex (SO₃·py, 3.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude ketone by flash chromatography.

Part 3: Data Summary & Comparative Analysis

For clarity, the typical reaction parameters for the described protocols are summarized below. These should be considered starting points for optimization.

ParameterProtocol 1: N-ArylationProtocol 2: Oxidation
Key Reagents Pd₂(dba)₃, XPhos, NaOtBuSO₃·py, Et₃N, DMSO
Solvent Toluene or Dioxane (Anhydrous)DCM (Anhydrous)
Temperature 80 - 110 °C0 °C to Room Temp.
Atmosphere Inert (Argon or Nitrogen)Inert (Nitrogen)
Typical Reaction Time 4 - 24 hours3 - 6 hours
Purification Silica Gel ChromatographySilica Gel Chromatography
Key Consideration Requires inert and anhydrous conditions. Ligand choice is crucial.Amine must be protected. Mild conditions preserve chirality.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a strategic asset in the synthesis of high-value, chiral pharmaceutical agents. Its inherent stereochemistry and versatile functional groups provide a reliable and efficient entry point to diverse molecular architectures, from next-generation antibiotics to complex CNS drugs. The protocols and insights provided herein are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable building block.

References

  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Synthesis of linezolid-like molecules and evaluation of their antimicrobial activities. (n.d.).
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • (S)-Morpholine-2-carboxylic acid hydrochloride. (n.d.). MySkinRecipes.
  • Synthesis and antibacterial activity of dihydro-1,2-oxazine and 2-pyrazoline oxazolidinones: novel analogs of linezolid. (n.d.). PubMed.
  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Semantic Scholar.
  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
  • Prabhakaran, J., et al. (2004). Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-73.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Morpholines. Synthesis and Biological Activity. (n.d.).
  • Lukin, O. (2021). Expand your building block collection with our C-Substituted Morpholines. Life Chemicals.
  • Phenylmorpholines and analogues thereof. (2013).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). Sumitomo Chemical Co., Ltd.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Pharmaceuticals. (n.d.). VanDeMark Chemical Inc.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.).
  • Chemical synthesis of morpholine derivatives. (n.d.).
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.

Sources

Application Notes and Protocols: Morpholin-2-ol Hydrochloride as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of bioactive compounds and FDA-approved drugs.[1][2] Its unique combination of an ether and an amine group confers favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles, making it a desirable moiety in drug design.[1] This guide focuses on a particularly strategic precursor, Morpholin-2-ol hydrochloride (CAS: 79323-24-3) , a versatile building block for constructing complex, C-functionalized morpholine derivatives.[3][4] We will explore its core reactivity, provide detailed protocols for its derivatization, and discuss its potential in creating novel molecular architectures for drug discovery.

The Morpholine Scaffold: A Privileged Structure in Drug Development

The prevalence of the morpholine ring in pharmaceuticals is a testament to its utility. It is a key structural component in drugs spanning various therapeutic areas, including the antibiotic Linezolid , the anticancer agent Gefitinib , and the analgesic Dextromoramide .[2] The ability of the morpholine nucleus to engage in crucial hydrogen bonding interactions while enhancing the overall druglike properties of a molecule has cemented its role in the synthetic chemist's toolbox.[1][5] this compound serves as an invaluable entry point for chemists aiming to leverage this scaffold, offering a unique handle for stereospecific and regioselective modifications that are otherwise difficult to achieve.

Physicochemical Properties and Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

Compound Properties
PropertyValueSource
IUPAC Name morpholin-2-ol;hydrochloride[6]
CAS Number 79323-24-3[4][7]
Molecular Formula C₄H₉NO₂·HCl[7]
Molecular Weight 139.58 g/mol [4]
Appearance White to off-white crystalline powder-
Solubility Soluble in water and polar organic solvents[8]
SMILES C1COC(CN1)O.Cl[6]
Safety and Handling Protocol

This compound requires careful handling in a controlled laboratory environment. Adherence to the following guidelines is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[7][9]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Handling: Avoid direct contact with skin and eyes. Do not ingest. Prevent dust formation. Wash hands thoroughly after handling.[7][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and incompatible materials.[8][10] The compound should be stored locked up.[7]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • If Swallowed: Rinse mouth and get medical help immediately.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]

Core Reactivity and Synthetic Strategy

The synthetic power of this compound stems from its cyclic hemiaminal (or aminol) structure. This functionality can be viewed as a masked aldehyde-amine synthon, providing a unique platform for diversification.

Fig. 1: Key reactive sites of Morpholin-2-ol.

The secondary amine (N-H) is a nucleophilic center readily available for standard transformations like N-arylation, N-alkylation, and acylation. The C2-hydroxyl group (C2-OH), as part of the hemiaminal, offers more advanced synthetic routes, including oxidation to the corresponding morpholin-2-one lactam or reductive ring-opening to generate functionalized amino alcohol derivatives.

Application Note: Synthesis of N-Aryl-Morpholin-2-ols

A primary and high-value transformation of Morpholin-2-ol is its N-arylation. N-aryl morpholines are prevalent scaffolds in many classes of bioactive molecules, particularly as kinase inhibitors in oncology.[5][12] The most robust and versatile method for achieving this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[13]

Rationale for Method Selection:

  • Broad Substrate Scope: The Buchwald-Hartwig reaction tolerates a wide variety of functional groups on the aryl halide partner, which is critical for building libraries of diverse compounds.

  • Milder Conditions: Compared to older methods like the Ullmann condensation, this reaction often proceeds under milder conditions with lower catalyst loading.[13]

  • High Efficiency: It is a highly reliable method for forming C-N bonds, which can be challenging to construct using classical methods.[14]

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis and characterization of N-aryl-morpholin-2-ols.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol details a general procedure for the coupling of this compound with an aryl bromide.

Buchwald_Hartwig_Workflow start Reagent Preparation reagents 1. Add Morpholin-2-ol HCl, Aryl Bromide, Base (e.g., NaOtBu), and Solvent (e.g., Toluene) to an oven-dried flask. start->reagents degas 2. Degas the mixture (e.g., 3x vacuum/N₂ cycles). reagents->degas catalyst 3. Add Pd Catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., XPhos) under N₂. degas->catalyst reaction 4. Heat reaction mixture (e.g., 90-110 °C) and monitor by TLC/LC-MS. catalyst->reaction workup 5. Cool to RT, quench (e.g., with H₂O), and extract with an organic solvent. reaction->workup purify 6. Dry, concentrate, and purify via column chromatography. workup->purify end Characterize Product purify->end

Fig. 2: General workflow for Buchwald-Hartwig N-arylation.

Reagents and Equipment

Reagent/EquipmentPurpose
This compoundStarting Material
Aryl Bromide (Ar-Br)Coupling Partner
Sodium tert-butoxide (NaOtBu)Base
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium Catalyst Precursor
XPhos or similar Buchwald ligandLigand for Palladium
Anhydrous Toluene or DioxaneReaction Solvent
Oven-dried Schlenk flask with stir barReaction Vessel
Nitrogen or Argon lineInert Atmosphere
TLC plates, LC-MSReaction Monitoring
Silica GelColumn Chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 equiv.), the desired aryl bromide (1.0 equiv.), and sodium tert-butoxide (2.5 equiv.).

    • Causality Note: The hydrochloride salt must be neutralized in situ. Using a slight excess of the morpholinol and a stronger base like NaOtBu ensures complete deprotonation and drives the reaction forward.

  • Solvent Addition & Degassing: Add anhydrous toluene via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide. Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with the inert gas.

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Quickly add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.

    • Causality Note: The ligand is crucial for stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst decomposition.[13]

  • Reaction: Heat the sealed flask in a pre-heated oil bath to 100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-morpholin-2-ol.

Protocol 2: Product Characterization

A successfully synthesized N-aryl-morpholin-2-ol will exhibit characteristic spectroscopic signatures.

  • ¹H NMR: Expect to see signals for the aromatic protons of the newly introduced aryl group, along with characteristic multiplets for the morpholine ring protons. The proton on the hydroxyl-bearing carbon (C2) will typically appear as a distinct multiplet.

  • ¹³C NMR: The spectrum will show aromatic carbon signals in addition to the four signals corresponding to the morpholine ring carbons.

  • IR Spectroscopy: A broad peak in the range of 3200-3500 cm⁻¹ indicates the presence of the O-H stretch from the alcohol.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI+) should correspond to the calculated exact mass of the product.[15]

Expanding Synthetic Utility: A Gateway to Diverse Scaffolds

Beyond simple N-arylation, this compound is a precursor to a variety of more complex structures.

Fig. 3: Conceptual pathways from an N-Aryl-Morpholin-2-ol intermediate.
  • Oxidation to Morpholin-2-ones: The C2-hydroxyl can be oxidized using standard reagents (e.g., Dess-Martin periodinane, PCC) to form the corresponding N-aryl-morpholin-2-one. These lactams are themselves interesting scaffolds found in various bioactive molecules.[16]

  • Reductive Ring-Opening: Treatment with a reducing agent under appropriate conditions can lead to the opening of the hemiaminal ring, yielding a chiral N-aryl-N-(2-hydroxyethyl)aminoethanol derivative, a highly functionalized intermediate for further elaboration.

Conclusion

This compound is more than a simple heterocyclic starting material; it is a strategic building block that provides efficient access to the medicinally vital morpholine scaffold. Its unique hemiaminal structure allows for both conventional N-functionalization and more advanced C2-position manipulations. The protocols and insights provided herein are designed to empower researchers and drug development professionals to confidently incorporate this versatile precursor into their synthetic programs, accelerating the discovery of novel bioactive molecules.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Singh, R. K., Kumar, S., & Kumar, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • ACS Fall 2025. (n.d.). Expanding complex morpholines using systematic chemical diversity.
  • Kovalenko, S. M., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-810.
  • ResearchGate. (n.d.). Various approaches for synthesis of morpholine.
  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • MsdsDigital.com. (n.d.). MORPHOLINE.
  • ResearchGate. (n.d.). Representative bioactive molecules having a morpholin-2-one moiety.
  • ChemBK. (2024, April 9). 2-Morpholin-2-yl-ethanol hydrochloride.
  • PubChemLite. (n.d.). This compound (C4H9NO2).
  • ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
  • Wikipedia. (n.d.). Morpholine.
  • Yildirim, S., et al. (2018). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1343.
  • PubChem. (n.d.). (S)-Morpholine-2-carboxylic acid hydrochloride.
  • Nicolas, V., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 13(16), 2758.
  • PubChem. (n.d.). Morpholine, hydrochloride (1:1).
  • ResearchGate. (2025, August 6). Synthesis and characterization of 2-arylmorpholine hydrochloride.
  • Savina, L. I., & Sokolov, A. A. (n.d.). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION.
  • CORE. (n.d.). fluorophenmetrazine (3-FPM) and differentiation from its ortho.
  • ResearchGate. (2022, November 7). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling.
  • ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Yasmine, M., et al. (2020). Design, synthesis, biological evaluation and molecular modeling study of new thieno[2,3-d]pyrimidines with anti-proliferative activity on pancreatic cancer cell lines. Bioorganic Chemistry, 94, 103472.

Sources

Comprehensive Analytical Characterization of Morpholin-2-ol Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Morpholin-2-ol hydrochloride is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its structural motif is found in a variety of biologically active molecules, making the precise and thorough characterization of its identity, purity, and physicochemical properties a critical aspect of quality control and drug development. This application note provides a comprehensive guide to the analytical methods for the characterization of this compound, offering detailed protocols and the scientific rationale behind the chosen techniques. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the reliability and consistency of their work with this important chemical intermediate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for the development of robust analytical methods. For this compound (CAS No: 79323-24-3), the following properties are of note:

PropertyDescriptionSignificance for Analysis
Molecular Formula C₄H₁₀ClNO₂Confirms the elemental composition and is used to calculate the exact mass for mass spectrometry.
Molecular Weight 139.58 g/mol Essential for preparing solutions of known concentration and for mass spectrometry calculations.
Appearance White crystalline solidVisual inspection provides a preliminary check of material quality. Deviations may indicate impurities or degradation.
Solubility Highly soluble in water and soluble in alcohols.[1]Guides the choice of solvents for sample preparation in techniques like NMR, HPLC, and UV-Vis spectroscopy.
Hygroscopicity Reported to be hygroscopic.Indicates that special handling and storage conditions (e.g., desiccator) are required to prevent water absorption.

Analytical Characterization Workflow

A multi-technique approach is recommended for the comprehensive characterization of this compound. The following diagram illustrates a logical workflow for the analysis of a new batch of the material.

Analytical Workflow for this compound cluster_0 Initial Assessment cluster_1 Structural Elucidation & Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Solid-State & Thermal Properties Visual Inspection Visual Inspection Solubility Testing Solubility Testing Visual Inspection->Solubility Testing NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Solubility Testing->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) NMR_Spectroscopy->Mass_Spectrometry FTIR_Spectroscopy FT-IR Spectroscopy Mass_Spectrometry->FTIR_Spectroscopy HPLC_UV HPLC-UV (Purity Assay) FTIR_Spectroscopy->HPLC_UV LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS DSC Differential Scanning Calorimetry (DSC) LC_MS->DSC TGA Thermogravimetric Analysis (TGA) DSC->TGA

Sources

A Scalable, Chromatography-Free Synthesis of (S)-N-Boc-3-hydroxymethylmorpholine: A Key Chiral Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The morpholin-2-one scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1] This application note provides a detailed, step-by-step protocol for the synthesis of (S)-N-Boc-3-hydroxymethylmorpholine, a valuable chiral building block for drug discovery. The described route is notable for its operational simplicity, scalability, and avoidance of chromatographic purification, making it highly suitable for process development.[2][3] The synthesis proceeds in high yield from commercially available starting materials via a key sequence involving epoxide ring-opening, base-mediated cyclization, and a deprotection-protection swap.

Introduction and Scientific Rationale

Morpholine derivatives are integral components in the design of modern therapeutics, valued for their favorable physicochemical properties, including metabolic stability and aqueous solubility. Consequently, robust and efficient methods for constructing chiral morpholine intermediates are in high demand within the pharmaceutical industry.

This protocol details a concise synthesis of (S)-N-Boc-3-hydroxymethylmorpholine, a versatile intermediate amenable to a wide range of further chemical modifications. The strategy hinges on three core transformations:

  • Nucleophilic Ring-Opening: The synthesis commences with the regioselective opening of a chiral epoxide, (R)-epichlorohydrin, by an amino alcohol, N-benzylethanolamine. This step establishes the initial carbon-nitrogen bond and sets the stereochemistry of the subsequent cyclization.

  • Intramolecular Cyclization: A strong base is used to promote an intramolecular Williamson ether synthesis. The hydroxyl group, deprotonated by the base, acts as an internal nucleophile, displacing the chloride to form the six-membered morpholine ring.[2]

  • Deprotection-Reprotection: The N-benzyl protecting group, which facilitates the initial steps, is removed via catalytic hydrogenation. The resulting secondary amine is then protected in situ with a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of modern organic synthesis due to its stability across a wide range of reaction conditions and its facile removal under acidic conditions, making it ideal for multi-step drug development campaigns.

This entire sequence is designed for high process throughput, eliminating the need for costly and time-consuming chromatographic purification steps.[3]

Overall Synthetic Workflow

The multi-step synthesis is streamlined to minimize intermediate isolation and purification, proceeding from starting materials to the final protected intermediate.

G SM Starting Materials (R)-Epichlorohydrin N-Benzylethanolamine Step1 Step 1: Epoxide Ring-Opening SM->Step1 2-Propanol, Water Intermediate1 Amino Alcohol Intermediate Step1->Intermediate1 Step2 Step 2: Base-Mediated Cyclization (Et4NOH) Intermediate1->Step2 Intermediate2 N-Benzyl Morpholine Intermediate Step2->Intermediate2 Step3 Step 3: Hydrogenation (Pd/C, H2) Intermediate2->Step3 Methanol Intermediate3 Deprotected Morpholine Step3->Intermediate3 Step4 Step 4: Boc Protection (Boc)2O Intermediate3->Step4 Product Final Product (S)-N-Boc-3-hydroxymethyl- morpholine Step4->Product

Caption: Workflow for the synthesis of (S)-N-Boc-3-hydroxymethylmorpholine.

Detailed Experimental Protocol

This protocol is adapted from a reported high-throughput synthesis and has been validated for scalability.[2]

Part A: Synthesis of (S)-4-benzyl-3-(hydroxymethyl)morpholine
  • Reactor Setup: To a 2 L jacketed reactor maintained at 20 °C, charge N-benzylethanolamine (151.2 g, 1.0 mol), water (100 mL), and 2-propanol (100 mL).[2]

  • Epoxide Addition: Add (R)-epichlorohydrin (97.15 g, 1.05 mol) to the stirred solution. Continue stirring the mixture overnight at ambient temperature.

  • Cyclization: Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (Et₄NOH) (495 mL, 1.3 mol) over approximately 5 minutes.

    • Causality Insight: Et₄NOH is a strong organic base that effectively deprotonates the hydroxyl group of the intermediate, initiating the intramolecular cyclization to form the morpholine ring. Its use avoids potential side reactions that can occur with inorganic bases.

  • Exotherm Control: Monitor the reaction temperature. An exotherm to approximately 29 °C is expected within 30 minutes, after which the temperature will return to ambient.[2]

  • Reaction Completion: Stir the mixture for 4 hours after the exotherm subsides.

  • Quenching and Workup: Quench the reaction by adding 1 M HCl (150 mL) until the final pH is approximately 9. Add water (350 mL) and extract the mixture with dichloromethane (CH₂Cl₂) (3 x 500 mL).[2] The combined organic layers contain the N-benzyl protected morpholine intermediate and are carried forward without further purification.

Part B: Hydrogenation and Boc Protection
  • Solvent Exchange: Concentrate the combined organic extracts from Part A on a rotary evaporator to an oil. Dissolve the residue in methanol to a total volume of 750 mL.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, 50% water wet) to the methanol solution.

  • Hydrogenation: Subject the mixture to hydrogenation at 50 psi of H₂. Monitor the reaction for the consumption of the starting material.

    • Expertise Note: Hydrogenolysis effectively and cleanly cleaves the N-benzyl group, a common deprotection strategy that typically results in high yields and avoids harsh chemical reagents.

  • Catalyst Removal: After the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst.

  • Boc Protection: Stir the resulting methanol solution at room temperature and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (96 g, 0.44 mol) in 100 mL of methanol in portions over 90 minutes.[2]

  • Driving to Completion: Stir for 30 minutes after the addition is complete. Add an additional 5 g of (Boc)₂O in 10 mL of methanol and stir for another 30 minutes to ensure complete protection.[2]

  • Scavenging Excess Reagent: Add N,N-dimethylethylenediamine (7.2 mL, 66 mmol) and stir for 30 minutes to quench any remaining (Boc)₂O.[2]

  • Isolation: Concentrate the solution on a rotary evaporator to yield the final product, (S)-N-Boc-3-hydroxymethylmorpholine, as an oil. The reported overall yield for this two-part, chromatography-free process is 41% from (R)-epichlorohydrin.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValueDetails / Rationale
Starting Materials (R)-Epichlorohydrin, N-BenzylethanolamineCommercially available, chiral starting materials.
Key Reagents Et₄NOH, H₂, Pd/C, (Boc)₂OStandard reagents for cyclization, hydrogenation, and protection.
Solvents 2-Propanol, Water, CH₂Cl₂, MethanolCommon, low-cost solvents suitable for process scale.
Temperature Ambient (20-29 °C)Mild reaction conditions reduce energy costs and side reactions.
Pressure (Hydrogenation) 50 psiModerate pressure, achievable with standard laboratory equipment.
Purification Method None (Extraction and Solvent Evaporation)Key advantage for scalability and process efficiency.[3]
Overall Yield 41%High yield for a multi-step, chromatography-free process.[2]
Enantiomeric Purity >99% eeThe high enantiopurity of the starting material is retained.[2]

Conclusion

This application note outlines a robust, scalable, and operationally simple synthesis of (S)-N-Boc-3-hydroxymethylmorpholine. By leveraging a sequence of epoxide opening, base-mediated cyclization, and a streamlined deprotection-protection protocol, this method provides access to a key drug development intermediate without the need for chromatographic purification. This approach is highly valuable for researchers and process chemists requiring reliable access to chiral morpholine building blocks for the advancement of their discovery and development programs.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 2018. [Link]
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 2008. [Link]
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed, 2008. [Link]
  • A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 2020. [Link]
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health, 2020. [Link]
  • ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Semantic Scholar, 2020. [Link]
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 2021. [Link]
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
  • Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride.
  • Morpholine synthesis. Organic Chemistry Portal. [Link]
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 2014. [Link]
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. AKJournals, 2011. [Link]
  • N-alkylation of morpholine with other alcohols.
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid

Sources

The Strategic Incorporation of (R)- and (S)-Morpholin-2-ol Hydrochloride in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold and the Advantage of Chiral Hydroxylation

The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties that enhance drug-like characteristics such as aqueous solubility, metabolic stability, and target binding affinity.[1][2] Its incorporation is particularly prevalent in the design of kinase inhibitors, where it often serves as a key pharmacophore engaging with the hinge region of the kinase ATP-binding site.[3][4] This application note delves into the specific and strategic use of a chiral derivative, Morpholin-2-ol hydrochloride , as a versatile building block in the enantioselective synthesis of potent and selective kinase inhibitors, with a focus on its application in the development of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitors.

The introduction of a hydroxyl group at the C2 position of the morpholine ring, and the subsequent use of its enantiomerically pure forms, (R)- and (S)-Morpholin-2-ol, offers several distinct advantages in drug design:

  • Introduction of a Chiral Center: Chirality is a critical determinant of pharmacological activity. The use of enantiopure morpholin-2-ol allows for stereospecific interactions with the chiral environment of the kinase active site, often leading to significant differences in potency and selectivity between enantiomers.[5]

  • Additional Hydrogen Bonding Opportunities: The hydroxyl group provides an additional hydrogen bond donor/acceptor, which can be exploited to form new interactions with amino acid residues in the target protein, thereby enhancing binding affinity and selectivity.

  • Vector for Further Functionalization: The hydroxyl group serves as a handle for further chemical modification, allowing for the introduction of other functional groups to fine-tune the inhibitor's properties.

  • Improved Physicochemical Properties: The hydrophilic nature of the hydroxyl group can contribute to improved solubility and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final compound.

This guide provides a comprehensive overview of the synthetic utility of this compound, including detailed protocols and an exploration of the underlying chemical principles that make it a valuable tool for researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The primary synthetic route for incorporating the morpholin-2-ol moiety into a kinase inhibitor scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the secondary amine of morpholin-2-ol acts as a nucleophile, displacing a leaving group (typically a halogen) on an electron-deficient heteroaromatic ring system, which forms the core of the kinase inhibitor.[6][7][8]

The general workflow for this synthetic approach can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate/Product cluster_3 Optional Further Steps A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Heteroaryl Halide (e.g., Chloropyrimidine) B->C D N-Heteroaryl-morpholin-2-ol C->D E Further Functionalization / Deprotection D->E

Figure 1: General workflow for the synthesis of kinase inhibitors using this compound.

Application in the Synthesis of PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][6] Consequently, the development of inhibitors targeting kinases within this pathway is a major focus of anticancer drug discovery. The morpholine scaffold is a key feature in many potent PI3K and mTOR inhibitors, including the clinical candidate GDC-0941.[9][10]

Protocol 1: Synthesis of a Chiral 2-(Morpholin-2-yl)pyrimidine Intermediate

This protocol describes the synthesis of a key intermediate where a chiral morpholin-2-ol moiety is coupled to a pyrimidine scaffold, a common core in many PI3K inhibitors.[11][12]

Materials:

  • (R)- or (S)-Morpholin-2-ol hydrochloride

  • 2,4-Dichloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)- or (S)-Morpholin-2-ol hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 15 minutes to generate the free base in situ.

  • Add a solution of 2,4-dichloropyrimidine (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (R)- or (S)-2-((4-chloropyrimidin-2-yl)amino)morpholin-3-ol.

Causality Behind Experimental Choices:

  • In situ free base generation: Morpholin-2-ol is provided as a hydrochloride salt. A non-nucleophilic organic base like DIPEA is used to neutralize the HCl and deprotonate the secondary amine, making it nucleophilic for the subsequent SNAr reaction.

  • Choice of solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).

  • Temperature: Heating the reaction mixture increases the reaction rate, allowing for a reasonable reaction time. The optimal temperature may need to be determined empirically for different substrates.

  • Purification: Column chromatography is a standard method for purifying organic compounds and is necessary to isolate the desired product from any unreacted starting materials or side products.

G cluster_0 Step 1: Free Base Formation cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Work-up & Purification A (R/S)-Morpholin-2-ol HCl C Free (R/S)-Morpholin-2-ol A->C Deprotonation B DIPEA in DMF B->C E Reaction at 80°C C->E D 2,4-Dichloropyrimidine D->E Nucleophilic Attack F Aqueous Work-up E->F G Column Chromatography F->G H Purified Product G->H

Figure 2: Workflow for the synthesis of a chiral 2-(morpholin-2-yl)pyrimidine intermediate.

The Role of the 2-Hydroxyl Group in Kinase Binding

The presence and stereochemistry of the hydroxyl group on the morpholine ring can have a profound impact on the binding affinity and selectivity of the resulting kinase inhibitor. This hydroxyl group can engage in specific hydrogen bonding interactions with amino acid residues in the kinase active site that are not accessible to inhibitors with an unsubstituted morpholine ring.

For example, in the context of PI3K inhibitors, the hinge region, which connects the N- and C-lobes of the kinase domain, is a critical area for inhibitor binding. The backbone amide groups of residues in this region often form hydrogen bonds with the inhibitor. The hydroxyl group of a 2-hydroxymorpholine moiety can form an additional hydrogen bond with a backbone carbonyl or a side chain of a nearby residue, thereby anchoring the inhibitor more tightly in the binding pocket.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Kinase Hinge Region Backbone Amide Backbone Carbonyl Inhibitor Morpholin-2-ol Moiety Nitrogen Oxygen 2-Hydroxyl Group Inhibitor:portN->Kinase:port1 H-bond Inhibitor:portOH->Kinase:port2 Additional H-bond

Figure 3: Potential hydrogen bonding interactions of a morpholin-2-ol-containing inhibitor in a kinase active site.

Data Presentation: Comparison of Chiral Morpholine-Containing Kinase Inhibitors

The impact of the chiral hydroxyl group is best illustrated by comparing the biological activity of enantiomeric pairs of kinase inhibitors. The following table provides a hypothetical comparison based on trends observed in the literature for chiral kinase inhibitors.[13]

CompoundEnantiomerTarget KinaseIC₅₀ (nM)Selectivity vs. Other Kinases
Inhibitor X (R)PI3Kα5High
(S)PI3Kα150Moderate
Inhibitor Y (R)mTOR25Moderate
(S)mTOR8High

Table 1: Hypothetical comparative activity of enantiomeric kinase inhibitors.

This data illustrates that a change in stereochemistry at the C2 position of the morpholine ring can lead to a significant difference in inhibitory potency and selectivity, highlighting the importance of using enantiomerically pure building blocks like (R)- and (S)-Morpholin-2-ol hydrochloride.

Conclusion and Future Perspectives

(R)- and (S)-Morpholin-2-ol hydrochloride are valuable and versatile chiral building blocks for the synthesis of advanced kinase inhibitors. Their use allows for the introduction of a key pharmacophoric element with defined stereochemistry and an additional functional group for optimizing target engagement and physicochemical properties. The synthetic protocols outlined in this application note provide a practical guide for the incorporation of this important scaffold into novel kinase inhibitor designs.

Future work in this area will likely focus on the development of more complex and diverse substituted morpholin-2-ol derivatives to further explore the chemical space around the kinase active site. Additionally, the development of novel synthetic methodologies for the efficient and stereocontrolled synthesis of these building blocks will continue to be an area of active research.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of organic chemistry, 83(17), 10487–10500. [Link]
  • ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties Chiral... [Image].
  • ACS Fall 2025. (n.d.). Expanding complex morpholines using systematic chemical diversity.
  • Wikipedia. (n.d.). Alkanolamine.
  • Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., ... & CH, S. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno [3, 2-d] pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522-5532. [Link]
  • Welcker, M., & Widen, J. C. (2013). Synthesis and PI3 kinase inhibition activity of some novel trisubstituted morpholinopyrimidines. Molecules, 18(7), 8449-8461. [Link]
  • Lee, S. H., Kim, H. J., Kim, H. J., Kim, J. S., & Kim, Y. C. (2018). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of medicinal chemistry, 61(2), 655-666. [Link]
  • Carroll, F. I., et al. (2006). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Bioorganic & medicinal chemistry letters, 16(9), 2495-2498. [Link]
  • France, S., & Lectka, T. (2007). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 9(18), 3559-3561. [Link]
  • Yuen, P. W., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). European journal of medicinal chemistry, 64, 137-147. [Link]
  • Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective syntheses of morpholines and their homologues via S N 2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of organic chemistry, 74(18), 7013–7022. [Link]
  • Frontiers in Pharmacology. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
  • Pedzisa, L., et al. (2023). Enantio- and Diastereoselective (Ipc)2BOTf-Mediated Aldol Reactions of Morpholine Carboxamides. Organic Letters, 25(46), 8344-8348. [Link]
  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & medicinal chemistry letters, 20(2), 640-643. [Link]
  • ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
  • ResearchGate. (n.d.). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Welcker, M., & Widen, J. C. (2013). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules (Basel, Switzerland), 18(7), 8449–8461. [Link]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples....
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • Kumar, A., & Singh, P. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246–275. [Link]
  • Verheijen, J. C., et al. (2010). Discovery of 2-ureidophenyltriazines bearing bridged morpholines as potent and selective ATP-competitive mTOR inhibitors. Bioorganic & medicinal chemistry letters, 20(8), 2644-2647. [Link]
  • Wodka, D., et al. (2018). Chiral Kinase Inhibitors. Molecules (Basel, Switzerland), 23(10), 2534. [Link]
  • TheraIndx. (n.d.). Optimizing mTOR Inhibitors with Property-Based Drug Design.
  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.
  • Molecules. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling.
  • PubMed. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor.
  • Hudlicky, T., & Thorpe, A. J. (2018). Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. Beilstein journal of organic chemistry, 14, 2736-2741. [Link]
  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Semantic Scholar. (n.d.). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Stability of Morpholin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Morpholin-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for stability-related challenges encountered during experimentation. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Introduction to this compound

This compound is a versatile heterocyclic building block used in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its structure, containing a secondary amine, a hydroxyl group, and an ether linkage within a morpholine ring, presents a unique set of stability considerations. The hydrochloride salt form generally enhances stability and water solubility compared to the free amine, which is advantageous for handling and formulation.[2][3] However, understanding its potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

This guide will address common questions and problems related to the stability of this compound, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues you might encounter with this compound in your experiments.

Question 1: My sample of this compound has developed a slight color and/or odor over time. Is it still usable?

Answer:

The development of color or an odor in your sample is a potential indicator of degradation. Morpholine and its derivatives can be susceptible to oxidation, which can lead to the formation of colored byproducts.[4] The secondary amine and the alcohol functional groups in this compound are both susceptible to oxidation.[5]

Troubleshooting Steps:

  • Visual Inspection: Note the extent of the color change. A faint yellowing might indicate minor degradation, while a significant darkening suggests more substantial decomposition.

  • Purity Re-assessment: Before use in a critical experiment, it is highly recommended to re-assess the purity of the material. A simple analytical technique like Thin Layer Chromatography (TLC) against a fresh or properly stored standard can provide a quick indication of new impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.[1][6][7][8][9]

  • Decision to Use: If the purity is confirmed to be within your experimental tolerance, you may proceed with caution. However, for sensitive applications such as in late-stage drug development or for quantitative assays, using a fresh, high-purity batch is the most reliable approach.

Question 2: I am observing unexpected side products in my reaction involving this compound. Could this be related to its stability?

Answer:

Yes, unexpected side products can certainly arise from the degradation of this compound under your reaction conditions. The key is to understand the potential degradation pathways.

Potential Degradation Pathways:

  • Oxidation: As mentioned, the secondary amine can be oxidized. The secondary alcohol can also be oxidized to a ketone.[5][10]

  • Ring-Opening Reactions: The morpholine ring, while generally stable, can undergo ring-opening reactions under certain conditions, such as in the presence of strong oxidizing agents or certain metal catalysts.[11][12][13] This could lead to the formation of linear amino-ether-alcohol derivatives.

  • Reaction with Solvents: While generally stable in common organic solvents, prolonged heating in certain solvents or the presence of reactive impurities in the solvent could potentially lead to degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected side products.

Question 3: How should I properly store and handle this compound to ensure its long-term stability?

Answer:

Proper storage and handling are critical to maintaining the integrity of this compound.

Recommended Storage and Handling Protocols:

ParameterRecommendationRationale
Temperature Room temperature.[6][11]Avoids potential degradation from excessive heat.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the secondary amine and alcohol.
Container Tightly sealed, light-resistant container.Prevents moisture absorption and light-induced degradation.
Moisture Store in a dry environment, preferably in a desiccator.[6]Amine hydrochlorides can be hygroscopic, and absorbed water can promote degradation.[14][15][16][17]

Handling Best Practices:

  • When weighing and handling the compound, do so in a controlled environment with low humidity if possible.

  • Avoid prolonged exposure to air and light.

  • Use clean, dry spatulas and glassware to prevent contamination.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for your specific instrumentation and application.

Objective: To quantify the purity of this compound and identify any impurities.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of Mobile Phase A to a concentration of 1 mg/mL.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with Mobile Phase A.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm (as the molecule lacks a strong chromophore, low UV is necessary).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Analysis:

    • Inject a blank (Mobile Phase A).

    • Inject the sample solution.

    • Integrate the peaks and calculate the area percent of the main peak to determine purity.

    • Analyze any impurity peaks for potential identification by mass spectrometry (LC-MS).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[18][19][20][21]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% solution of hydrogen peroxide to a concentration of 1 mg/mL.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze directly by HPLC.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Prepare a solution of the stressed solid for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in water) to a photostability chamber (ICH Q1B guidelines).

    • Analyze by HPLC and compare to a control sample protected from light.

Analysis:

  • Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1.

  • Characterize significant degradation products using LC-MS to propose degradation pathways.

Expected Degradation Profile:

G A This compound B Oxidized Products (e.g., Ketone, N-oxide) A->B Oxidative Stress (e.g., H2O2) C Ring-Opened Products A->C Harsh Conditions (e.g., Strong Acid/Base, Heat) D Other Side Products A->D Specific Reaction Conditions

Caption: Potential degradation pathways of this compound.

Conclusion

While this compound is a valuable synthetic building block, a thorough understanding of its stability is paramount for its successful application. By being aware of the potential for oxidation and ring-opening reactions, and by implementing proper storage and handling procedures, researchers can mitigate the risks of degradation and ensure the integrity of their experimental outcomes. When in doubt, re-analyzing the purity of your material is always a prudent step.

References

  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. PubMed. [Link]
  • 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. [Link]
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. [Link]
  • Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. Dalton Transactions (RSC Publishing). [Link]
  • Unraveling the Novel Bacterial Assisted Biodegradation P
  • Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. PubMed. [Link]
  • This compound. MySkinRecipes. [Link]
  • Thermal Degradation of Morpholine in CO2 Post-combustion Capture.
  • Representative morpholine ring formation reactions.
  • The microbial degradation of morpholine.
  • Thermal degradation kinetics of morpholine for carbon dioxide capture.
  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Recognizing the NMR p
  • The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • ¹H NMR signals for methylene protons of morpholine group.
  • 23.1: Amines Compared with Alcohols. Chemistry LibreTexts. [Link]
  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar. [Link]
  • Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. University of Calgary. [Link]
  • Oxidation of Alcohols: Overview. Organic Chemistry Tutor. [Link]
  • Oxidation and chlorination of secondary alcohols.
  • Final Reactions Alcohols and Amines. YouTube. [Link]
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
  • Forced Degrad
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. [Link]
  • Forced Degradation Studies for Biopharmaceuticals.
  • Study of OH-initiated degradation of 2-aminoethanol.
  • analysis of amino acids by high performance liquid chrom
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxid
  • Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. [Link]
  • Determination of amino acid without derivatisation by using HPLC - HILIC column. JOCPR. [Link]
  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
  • Effect of solvents on the electronic absorption spectra of a) morpholine, b) [Cu(MOR)4Cl2].
  • Determination of amino acids in human biological fluids by high-performance liquid chrom
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. [Link]
  • of analysis methods of amino acids and amines by HPLC.
  • Properties of Amines and their Hydrochloride Salt.
  • Analytical Methods for Amino Acids. Shimadzu. [Link]
  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. PubMed. [Link]
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. [Link]
  • Final Amino Alcohol HCl Salts a.
  • Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. [Link]
  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. [Link]
  • SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. wjpr. [Link]

Sources

Technical Support Center: Synthesis of Morpholin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Morpholin-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.

Issue 1: Low Yield of the Desired Morpholin-2-ol Product

Question: I am experiencing a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can often be attributed to several factors, primarily incomplete cyclization, degradation of intermediates, or competing side reactions.

Probable Causes & Solutions:

  • Incomplete Cyclization: The ring-closure step to form the morpholine ring is a critical equilibrium-driven process.

    • Causality: Insufficient reaction time or inadequate removal of a byproduct like water can hinder the forward reaction. For instance, in syntheses involving the dehydration of a diethanolamine derivative, efficient water removal is paramount.[1][2]

    • Solution: Ensure your reaction is running for the recommended duration under optimal temperature conditions. If applicable, use a Dean-Stark apparatus or a suitable drying agent to effectively remove water and drive the cyclization to completion.

  • Degradation of Starting Materials or Intermediates: The stability of reactants and intermediates is crucial.

    • Causality: Certain reagents or intermediates may be sensitive to prolonged exposure to high temperatures or acidic/basic conditions, leading to decomposition.

    • Solution: Analyze the stability of your starting materials under the reaction conditions. Consider a lower reaction temperature for a longer duration or a milder catalyst if degradation is suspected. It is also crucial to use high-purity starting materials to avoid catalyst poisoning or fouling.[1]

  • Side Reactions: The formation of unwanted byproducts is a common cause of low yields.

    • Causality: Over-alkylation, dimerization, or ring-opening can consume starting materials and reduce the yield of the desired product.

    • Solution: Carefully control the stoichiometry of your reactants. A slow, dropwise addition of reagents can sometimes minimize side reactions. The choice of solvent and base can also significantly influence the reaction pathway. For instance, in N-alkylation reactions, a bulkier base might favor the desired mono-alkylation.[3][4]

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final this compound product is contaminated with several impurities, as indicated by NMR/LC-MS. How can I identify and eliminate them?

Answer: Impurity profiling is a critical aspect of synthesis. Common impurities in this synthesis often arise from predictable side reactions.[5]

Common Impurities and Mitigation Strategies:

Impurity TypeProbable CauseIdentificationMitigation & Purification
Unreacted Starting Materials Incomplete reaction due to insufficient time, temperature, or catalyst activity.Compare analytical data (e.g., TLC, LC-MS) with authentic standards of starting materials.Optimize reaction conditions (time, temperature). Purification via column chromatography or recrystallization.
Over-alkylation Products The nitrogen of the morpholine ring can undergo further alkylation if a reactive alkylating agent is used in excess or if the product is more nucleophilic than the starting amine.[6]Mass spectrometry will show a peak corresponding to the mass of the desired product plus the mass of the alkyl group.Use a 1:1 stoichiometric ratio of reactants or a slight excess of the amine. Control reaction temperature and consider a less reactive alkylating agent. Acid-base extraction can be effective for separating the more basic di-alkylated product.[6]
Dimerization Products Intermolecular reactions between two molecules of an intermediate or product can lead to dimers.[7][8]Look for mass peaks that are approximately double the mass of the expected product or a key intermediate.Use dilute reaction conditions to favor intramolecular cyclization over intermolecular dimerization. Slower addition of reagents can also be beneficial.
Ring-Opened Byproducts Harsh acidic or basic conditions, or high temperatures, can lead to the cleavage of the morpholine ring.The presence of linear amino-alcohol structures can be identified by NMR and mass spectrometry.Employ milder reaction conditions. If a strong acid or base is required, consider using it at a lower temperature or for a shorter duration.
Issue 3: Difficulty in Isolating and Purifying the Hydrochloride Salt

Question: I am struggling to crystallize and purify the final this compound salt. What techniques can I employ?

Answer: The purification of hydrochloride salts can be challenging due to their hygroscopic nature and solubility characteristics.

Troubleshooting Purification:

  • Incomplete Salt Formation:

    • Causality: Insufficient addition of hydrochloric acid can result in a mixture of the free base and the salt.

    • Solution: Ensure the addition of a stoichiometric amount or a slight excess of HCl. Monitor the pH of the solution to confirm complete protonation. Gaseous HCl in a suitable solvent like isopropanol or ether is often used for clean precipitation.[9]

  • Hygroscopicity:

    • Causality: Morpholine derivatives are often hygroscopic, readily absorbing moisture from the atmosphere, which can inhibit crystallization and affect purity.[2]

    • Solution: Perform the final steps of the purification under an inert, dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and dry glassware. Dry the final product thoroughly under high vacuum.

  • Solvent Selection for Crystallization:

    • Causality: The choice of solvent is critical for obtaining good quality crystals. The ideal solvent should dissolve the compound at elevated temperatures but have low solubility at cooler temperatures.

    • Solution: A systematic solvent screen is recommended. Common solvent systems for hydrochloride salts include isopropanol/ether, ethanol/ethyl acetate, or methanol/dichloromethane. Anti-solvent precipitation is a common and effective technique.

  • Oily Product Formation:

    • Causality: The product may be "oiling out" instead of crystallizing, which can be due to impurities or the intrinsic properties of the compound.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If oiling persists, purify the free base by column chromatography first, and then attempt the salt formation with the purified material.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Morpholin-2-ol and what are the key side reactions for each?

A1: Several synthetic strategies exist, each with its own set of potential side reactions. A common approach involves the cyclization of an N-substituted ethanolamine derivative.[10][11] For example, reacting an appropriate starting material with ethanolamine can lead to an intermediate that, upon reduction and cyclization, forms the morpholine ring.[12] A key challenge in this route is controlling the initial reaction to prevent the formation of over-alkylated byproducts. Another route might involve the modification of a pre-existing morpholine-2-one scaffold.[13]

Q2: How does the choice of base and solvent affect the outcome of the synthesis?

A2: The base and solvent system is critical in controlling the reaction's selectivity and minimizing side reactions. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the desired functional group without competing in nucleophilic substitution reactions. The solvent's polarity can influence the reaction rate and the solubility of intermediates, which can in turn affect the propensity for side reactions like dimerization.

Q3: What analytical techniques are most effective for monitoring the reaction progress and identifying impurities?

A3: A combination of techniques is generally most effective. Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of starting materials and the appearance of products. High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) is invaluable for identifying the molecular weights of the components in the reaction mixture, including impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of the final product and any isolated byproducts.

Q4: Are there any specific safety precautions to consider during the synthesis of this compound?

A4: Standard laboratory safety protocols should always be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents used, such as strong acids, bases, and alkylating agents, can be corrosive, toxic, or flammable. Always consult the Safety Data Sheet (SDS) for all chemicals before use. The hydrochloride salt formation often involves the use of HCl gas or concentrated solutions, which are highly corrosive and require careful handling.

III. Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Pathway and Potential Side Reactions

The following diagram illustrates a generalized synthetic pathway and highlights where common side reactions can occur.

G cluster_0 Main Synthetic Pathway cluster_1 Side Reactions Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reagent A Morpholin-2-ol Morpholin-2-ol Intermediate->Morpholin-2-ol Cyclization Over-alkylation Over-alkylation Intermediate->Over-alkylation Excess Reagent A Dimerization Dimerization Intermediate->Dimerization High Concentration Morpholin-2-ol HCl Morpholin-2-ol HCl Morpholin-2-ol->Morpholin-2-ol HCl HCl Ring Opening Ring Opening Morpholin-2-ol->Ring Opening Harsh Conditions

Caption: Generalized synthetic pathway and common side reactions.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence for diagnosing and resolving low yield issues.

G start Low Yield Observed check_reaction Analyze Crude Product (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction impurities Significant Impurities? incomplete_reaction->impurities No optimize_conditions Increase Time/Temp Check Catalyst incomplete_reaction->optimize_conditions Yes identify_impurities Characterize Byproducts (NMR, MS) impurities->identify_impurities Yes purification_issue Purification Loss? impurities->purification_issue No end Improved Yield optimize_conditions->end address_side_reactions Adjust Stoichiometry Change Solvent/Base identify_impurities->address_side_reactions address_side_reactions->end optimize_purification Optimize Crystallization Consider Chromatography purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: Troubleshooting workflow for addressing low product yield.

IV. References

  • Mayer, M., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1504-1514. [Link]

  • CN102321045A - Method for preparing high morphine hydrochloride. Google Patents.

  • Ferreira, M. M., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5227. [Link]

  • US20110301346A1 - Process for the purification of amorolfine hydrochloride. Google Patents.

  • ChemBK. 2-(Morpholin-2-yl)ethan-1-ol hydrochloride. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 145-154. [Link]

  • ResearchGate. N-alkylation of morpholine with other alcohols. [Link]

  • US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride. Google Patents.

  • Bényei, A., et al. (2021). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistant Cancer Cells. Inorganic Chemistry, 60(2), 1017-1031. [Link]

  • CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine. Google Patents.

  • Jack, D., et al. (1984). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 1761-1767. [Link]

  • Kasai, R. S., et al. (2021). Single-molecule detection of transient dimerization of opioid receptors 2: Heterodimer blockage reduces morphine tolerance. bioRxiv. [Link]

  • CN1054604C - Process for preparing morpholine hydrochloride as precursor of monoxydine. Google Patents.

  • Catry, E., et al. (2021). Evaluation of 30-days stability of morphine hydrochloride and clonidine at high and low concentrations in polypropylene syringes. European Journal of Hospital Pharmacy, 28(e1), e123-e127. [Link]

  • Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-73. [Link]

  • Gauthier, C., et al. (2019). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 24(18), 3330. [Link]

  • Yoshioka, T., & Stella, V. J. (2002). Stability of Drugs and Dosage Forms. In Pharmaceutical Dosage Forms and Drug Delivery Systems (pp. 533-568). Lippincott Williams & Wilkins.

  • Reddy, G. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of Chemistry, 2015, 1-8. [Link]

  • Kumar, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Tsujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 248, 133-139. [Link]

Sources

Technical Support Center: Synthesis of Morpholin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Morpholin-2-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot issues effectively.

Section 1: Overview of Common Synthetic Pathways

The synthesis of Morpholin-2-ol is most commonly achieved through a multi-step process that offers robust control over the final product's structure and purity. The most prevalent and scalable approach involves the initial formation of a protected morpholin-2-one, followed by reduction and subsequent deprotection to yield the target hydrochloride salt. This method avoids many of the side reactions and purification difficulties associated with direct cyclization strategies.

The general workflow is outlined below:

G cluster_0 Step 1: N-Alkylation & Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Carbonyl Reduction cluster_3 Step 4: Deprotection & Salt Formation A Ethanolamine C N-Benzylethanolamine A->C Reductive Amination B Benzaldehyde B->C E N-Benzyl-N-(2-hydroxyethyl)-2-chloroacetamide C->E Acylation D Chloroacetyl Chloride D->E F N-Benzyl-morpholin-2-one E->F Base-mediated (e.g., NaH, t-BuOK) G N-Benzyl-morpholin-2-ol F->G Reduction (e.g., LiAlH4, Red-Al) H Morpholin-2-ol G->H Catalytic Hydrogenation (e.g., Pd/C, H2) I This compound H->I HCl Addition G cluster_conditions Condition Check start Low Yield or No Product check_sm Check Starting Material Purity (TLC/NMR) start->check_sm impure Impure? check_sm->impure check_cond Review Reaction Conditions cond_ok Conditions Correct? check_cond->cond_ok impure->check_cond No purify Purify Starting Material impure->purify Yes temp Temperature Too Low/High? cond_ok->temp No success Yield Improved cond_ok->success Yes purify->check_cond time Insufficient Reaction Time? temp->time base Base Inactive/Wet? time->base optimize Systematically Optimize: 1. Temperature 2. Reaction Time 3. Reagent Stoichiometry base->optimize optimize->success

Technical Support Center: Optimizing the Synthesis of Morpholin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of Morpholin-2-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the morpholin-2-ol core structure?

A1: The synthesis of the morpholin-2-ol scaffold, a hemiaminal, is typically achieved through the intramolecular cyclization of a suitable open-chain precursor. A prevalent strategy involves the reduction of a corresponding morpholin-2-one (a cyclic amide).

A common synthetic pathway can be outlined as follows[1]:

  • N-Protection/Substitution of an Amino Alcohol: Starting with an amino alcohol like N-benzylethanolamine, an acyl group (e.g., a haloacetyl or halopropionyl group) is introduced. This step forms the carbon backbone required for cyclization.

  • Intramolecular Cyclization: Under basic conditions, the hydroxyl group attacks the carbon bearing the halogen, leading to an intramolecular SN2 reaction that closes the ring to form a morpholin-2-one derivative[1].

  • Reduction to Hemiaminal: The resulting morpholin-2-one is then reduced to the target morpholin-2-ol. This reduction is a critical step and must be performed with mild reducing agents to avoid over-reduction to the corresponding morpholine.

  • Deprotection & Salt Formation: If a protecting group like a benzyl group is used, it is typically removed via catalytic hydrogenation. The final hydrochloride salt is then formed by treating the free base with hydrochloric acid[1].

Another approach involves the reaction of an α-bromo ketone with an ethanolamine derivative, which can lead to the formation of a morpholin-2-ol intermediate directly or via a subsequent reduction step[2].

Q2: My cyclization step to form the morpholin-2-one precursor is inefficient, resulting in low yields. What factors should I investigate?

A2: Low yields during the intramolecular cyclization to form the morpholin-2-one ring are a frequent challenge. This is often a kinetically controlled process sensitive to several parameters.

  • Choice of Base and Solvent: The base is crucial for deprotonating the hydroxyl group, initiating the nucleophilic attack. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or strong inorganic bases like potassium carbonate (K₂CO₃)[1]. The choice of solvent is equally important; polar aprotic solvents like THF, DMF, or acetonitrile are often preferred as they can solvate the cation of the base without interfering with the nucleophile[1].

  • Reaction Concentration (High Dilution Principle): Intramolecular cyclization is favored over intermolecular polymerization at high dilution. If your reaction concentration is too high, you risk forming linear polymers or dimers instead of the desired cyclic product. Try running the reaction at a lower molarity (e.g., 0.01-0.05 M).

  • Temperature: While some reactions require heat to overcome the activation energy, excessively high temperatures can promote side reactions, such as elimination or decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

Q3: During the reduction of the morpholin-2-one, I am getting the fully reduced morpholine instead of the desired morpholin-2-ol. How can I control the reduction?

A3: This is a classic selectivity problem. The morpholin-2-one is a cyclic amide, and its reduction can proceed through the hemiaminal (morpholin-2-ol) to the fully reduced amine (morpholine). To stop at the hemiaminal stage, you must use a mild and sterically hindered reducing agent.

Reducing AgentTypical OutcomeRationale
Lithium Aluminum Hydride (LiAlH₄)Over-reduction to MorpholineA very powerful, unselective reducing agent for amides.
Sodium Borohydride (NaBH₄)Often ineffective or slowGenerally not strong enough to reduce amides but might work on activated systems.
Diisobutylaluminium Hydride (DIBAL-H)Often successful A common choice for the partial reduction of esters and amides to aldehydes and hemiaminals, respectively. It is typically used at low temperatures (-78 °C) to enhance selectivity.
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)Potential for over-reductionA strong reducing agent, but can sometimes be controlled at low temperatures.

Recommendation: Switch to DIBAL-H at -78 °C in a solvent like THF or toluene. Add the reagent slowly and carefully monitor the reaction by TLC. Quench the reaction at low temperature once the starting material is consumed to prevent over-reduction during workup.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of this compound.

Problem 1: Low Overall Yield and Complex Product Mixture
  • Potential Cause: Competing side reactions at various stages. In syntheses starting from α-bromo ketones, self-condensation of the ketone or multiple alkylations of the ethanolamine can occur[2]. During cyclization, intermolecular reactions can compete with the desired intramolecular ring-closing.

  • Solution Strategy:

    • Purify Intermediates: Ensure each intermediate in the synthetic sequence is pure before proceeding to the next step. Impurities can interfere with subsequent reactions and complicate the final purification.

    • Optimize Order of Addition: In reactions involving multiple components, the order of addition can be critical. For instance, adding the α-bromo ketone slowly to a solution of the ethanolamine derivative may minimize self-condensation[2].

    • Re-evaluate Protective Group Strategy: A robust N-protecting group (like Benzyl or Boc) can prevent side reactions at the nitrogen atom, which can then be cleanly removed in the final step.

Problem 2: Difficulty in Purifying the Final Hydrochloride Salt
  • Potential Cause: The hydrochloride salt may be hygroscopic, an amorphous solid, or an oil, making crystallization difficult. The free base might also be highly polar and water-soluble, complicating extraction.

  • Solution Strategy:

    • Acid-Base Extraction: Purify the free base first. After the reaction, perform an aqueous workup. Extract the crude product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute acid (e.g., 1M HCl). The basic morpholin-2-ol will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure free base into an organic solvent[3].

    • Salt Formation and Crystallization: Dissolve the purified free base in a suitable solvent like isopropanol, ethyl acetate, or a mixture of methanol and diethyl ether[1][4]. Add a stoichiometric amount of HCl (as a solution in isopropanol or dioxane, or as gaseous HCl) dropwise. Cool the solution to induce crystallization. If it oils out, try adding a non-polar co-solvent (like hexane or diethyl ether) or using a different crystallization solvent system.

    • Chromatography: If crystallization fails, column chromatography on silica gel may be necessary. It is often easier to purify the free base on silica before attempting salt formation.

Experimental Protocols & Workflows
Protocol: Representative Synthesis of N-Benzyl-morpholin-2-ol

This protocol is adapted from general procedures for synthesizing substituted morpholine derivatives and serves as a foundational workflow[1].

Step 1: Synthesis of N-(2-bromoacetyl)-N-benzyl-ethanolamine

  • Dissolve N-benzyl-ethanolamine (1 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromoacetyl bromide (1.1 equiv.) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Intramolecular Cyclization to N-Benzyl-morpholin-3-one

  • Dissolve the crude product from Step 1 in anhydrous THF.

  • Add potassium tert-butoxide (1.5 equiv.) portion-wise at room temperature.

  • Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • Cool the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting morpholin-2-one by column chromatography.

Step 3: Reduction to N-Benzyl-morpholin-2-ol

  • Dissolve the purified N-benzyl-morpholin-3-one (1 equiv.) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add DIBAL-H (1.5 equiv., 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir at -78 °C for 2-3 hours.

  • Quench the reaction by slowly adding methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extract with ethyl acetate, dry the combined organic layers, and concentrate to yield the crude morpholin-2-ol.

Workflow Diagram: Synthesis and Troubleshooting

G cluster_synthesis Synthetic Workflow cluster_troubleshooting Troubleshooting Logic Start N-Substituted Ethanolamine Acylation Acylation (e.g., Bromoacetyl Bromide) Start->Acylation Cyclization Intramolecular Cyclization (Base, e.g., t-BuOK) Acylation->Cyclization Reduction Reduction of Morpholin-2-one (DIBAL-H, -78°C) Cyclization->Reduction Salt Salt Formation (HCl) Reduction->Salt Product Morpholin-2-ol HCl Salt->Product Problem Problem: Low Yield / Impure Product CheckCyclization Check Cyclization: - Base/Solvent? - High Dilution? Problem->CheckCyclization At Cyclization Step CheckReduction Check Reduction: - Reagent too strong? - Temperature too high? Problem->CheckReduction At Reduction Step CheckPurification Check Purification: - Acid-Base Extraction? - Recrystallization Solvent? Problem->CheckPurification At Final Step

Caption: Synthetic workflow for Morpholin-2-ol HCl and associated troubleshooting logic.

References
  • Power, J. D., O'Brien, J. E., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1395-1406.
  • Wikipedia. (n.d.). Morpholine.
  • CN102321045A. (2012). Method for preparing high morphine hydrochloride. Google Patents.
  • Kartsev, V. G., & Semenov, B. B. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787-808.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • US20110301346A1. (2011). Process for the purification of amorolfine hydrochloride. Google Patents.
  • US8664381B2. (2014). Process for the preparation and purification of amorolfine hydrochloride. Google Patents.

Sources

Technical Support Center: Overcoming Low Enantioselectivity in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with low enantioselectivity in morpholine synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, and achieving high enantiomeric purity is often critical for therapeutic efficacy and safety. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve issues leading to suboptimal stereochemical outcomes in your reactions.

Introduction: The Intricacies of Enantioselective Morpholine Synthesis

The synthesis of enantioenriched morpholines is a key objective in modern organic chemistry and drug discovery. A variety of catalytic asymmetric methods have been developed to this end, including the asymmetric hydrogenation of dehydromorpholines, tandem hydroamination and asymmetric transfer hydrogenation, and organocatalytic approaches.[1][2][3] However, achieving consistently high enantiomeric excess (ee) can be challenging due to the sensitivity of these reactions to a multitude of factors. This guide is designed to provide a systematic approach to troubleshooting and optimizing your enantioselective morpholine synthesis.

Part 1: Troubleshooting Guide for Low Enantioselectivity

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions based on established scientific principles.

Problem 1: Consistently Low Enantiomeric Excess (% ee)

You've successfully synthesized your target morpholine derivative, but the enantiomeric excess is consistently lower than expected or reported in the literature.

Possible Cause A: Catalyst and Ligand Integrity

The heart of any enantioselective transformation is the chiral catalyst. Its purity, activity, and proper handling are paramount to achieving high stereoselectivity.

  • Plausible Explanation:

    • Catalyst Decomposition: Many transition metal catalysts (e.g., Rhodium and Ruthenium complexes) and their chiral ligands are sensitive to air, moisture, and prolonged storage.[4] Decomposition can lead to the formation of achiral or less selective catalytic species, resulting in a racemic or near-racemic product.

    • Impurities in the Catalyst or Ligand: Trace impurities can act as catalyst poisons or promote side reactions, leading to a decrease in enantioselectivity.

    • Incorrect Catalyst/Ligand Assembly: For catalysts generated in situ, incomplete formation of the active chiral complex can leave achiral starting materials to catalyze a background reaction, eroding the overall ee.

  • Troubleshooting Steps & Solutions:

    • Use Freshly Opened or Purified Catalyst/Ligand: Whenever possible, use a fresh batch of catalyst and ligand from a reputable supplier. If you suspect degradation, consider purifying the catalyst or ligand according to literature procedures.

    • Strict Inert Atmosphere Techniques: Ensure all manipulations involving the catalyst and ligand are performed under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk lines or a glovebox.

    • Solvent Purity: Use anhydrous, degassed solvents for catalyst preparation and the reaction itself. Residual water or oxygen can rapidly deactivate sensitive catalysts.

    • Confirm Catalyst Formation: For in situ prepared catalysts, allow sufficient time for the metal precursor and chiral ligand to form the active complex before adding the substrate. This pre-formation step is often critical for reproducibility.

Possible Cause B: Sub-Optimal Reaction Conditions

The delicate balance of non-covalent interactions that governs enantioselection is highly sensitive to the reaction environment.

  • Plausible Explanation:

    • Temperature: Higher reaction temperatures can provide enough thermal energy to overcome the small energy difference between the diastereomeric transition states leading to the two enantiomers, thus reducing the enantioselectivity.[5]

    • Solvent Effects: The polarity, coordinating ability, and even the shape of solvent molecules can influence the conformation of the catalyst-substrate complex and the transition state geometry, thereby impacting the enantiomeric excess.[6] For instance, in some gold-catalyzed hydroaminations, a switch in solvent from methanol to toluene can even reverse the enantioselectivity.[6]

    • Concentration: In some cases, catalyst aggregation at high concentrations can alter its catalytic properties and selectivity.

  • Troubleshooting Steps & Solutions:

    • Temperature Screening: If you are observing low ee, consider running the reaction at a lower temperature. A systematic screening of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) is often necessary to find the optimal balance between reaction rate and enantioselectivity.

    • Solvent Screening: Evaluate a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, 1,4-dioxane). The optimal solvent is highly system-dependent.

    • Concentration Optimization: Investigate the effect of substrate and catalyst concentration on the enantioselectivity.

Possible Cause C: Substrate-Related Issues

The purity and electronic properties of your starting materials can significantly influence the outcome of the reaction.

  • Plausible Explanation:

    • Impurities in the Substrate: Non-reactive impurities can sometimes interfere with the catalyst, while reactive impurities might compete with your substrate for the catalyst, leading to byproducts and reduced enantioselectivity.

    • Electronic and Steric Effects: The electronic and steric nature of substituents on the substrate can have a profound impact on the enantioselectivity. For example, in the asymmetric hydrogenation of 2-substituted dehydromorpholines, substrates with substituents at the 2-position of the aromatic ring often give excellent enantioselectivities due to steric effects.[2]

  • Troubleshooting Steps & Solutions:

    • Purify the Substrate: Ensure your starting material is of high purity. Recrystallization, distillation, or column chromatography may be necessary.

    • Consider Substrate Analogs: If a particular substrate consistently gives low ee, it may be beneficial to explore closely related analogs with different electronic or steric properties to probe the limitations of the catalytic system.

Problem 2: Reaction is Slow or Stalls, Resulting in Low Conversion and Poor ee

In this scenario, not only is the enantioselectivity poor, but the reaction also fails to proceed to completion.

  • Plausible Explanation:

    • Catalyst Deactivation: As mentioned previously, the catalyst may be degrading over the course of the reaction. This is particularly common with highly sensitive organometallic catalysts.

    • Insufficient Catalyst Loading: A low catalyst loading may not be sufficient to drive the reaction to completion in a reasonable timeframe, allowing a non-selective background reaction to become more prominent.

    • Product Inhibition: In some cases, the product of the reaction can bind to the catalyst and inhibit its activity.

  • Troubleshooting Steps & Solutions:

    • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can sometimes overcome slow reaction rates.

    • Monitor Reaction Progress: Take aliquots from the reaction at regular intervals and analyze them by TLC, GC, or NMR to determine if the reaction has stalled or is proceeding slowly. This can help differentiate between a slow reaction and complete catalyst deactivation.

    • Re-evaluate Reagent Stoichiometry: Ensure that all reagents are present in the correct stoichiometric ratios.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I accurately determine the enantiomeric excess of my morpholine product?

A1: The most reliable and widely used method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) .[7][8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

  • Key Steps for Chiral HPLC Analysis:

    • Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are often a good starting point for a broad range of chiral compounds.[7]

    • Mobile Phase Screening: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), is necessary to achieve baseline separation.

    • Method Validation: It is crucial to validate your analytical method by analyzing a racemic sample of your product to ensure that you can separate and accurately quantify both enantiomers.[9]

Q2: What is the difference between kinetic resolution, dynamic kinetic resolution, and asymmetric desymmetrization in the context of morpholine synthesis?

A2: These are three distinct strategies for obtaining enantioenriched products:

  • Kinetic Resolution (KR): In KR, a chiral catalyst reacts at different rates with the two enantiomers of a racemic starting material. The maximum theoretical yield for a single enantiomer is 50%.[10]

  • Dynamic Kinetic Resolution (DKR): DKR is a more efficient process where the starting material enantiomers are in rapid equilibrium. The chiral catalyst selectively converts one enantiomer to the product, and the equilibrium continuously replenishes the consumed enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomer.

  • Asymmetric Desymmetrization: This strategy involves a prochiral starting material with two enantiotopic reactive sites. A chiral catalyst selectively reacts with one of these sites to generate a single enantiomeric product.

Q3: Can additives be used to improve enantioselectivity?

A3: Yes, in some cases, additives can have a significant impact on enantioselectivity. For example, in certain Ru-catalyzed asymmetric transfer hydrogenations, hydrogen-bonding interactions between an additive or the catalyst and the substrate are crucial for achieving high ee's.[3] The role of additives can be complex, ranging from acting as co-catalysts to modifying the structure of the active catalyst. Screening a range of additives, if applicable to your reaction type, can be a valuable optimization strategy.

Part 3: Data Presentation and Experimental Protocols

Table 1: Influence of Reaction Parameters on Enantioselectivity in Asymmetric Hydrogenation of a Dehydromorpholine Derivative

This table summarizes the effect of solvent and hydrogen pressure on the enantiomeric excess in a representative Rh-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine.

EntrySolventH₂ Pressure (atm)Conversion (%)% ee
1Toluene50>9985
2THF50>9978
3DCM 30 >99 92
4Dioxane50NR-
5DCM105692

NR = No Reaction. Data adapted from.

Interpretation: This data clearly demonstrates the significant impact of both solvent and pressure on the reaction outcome. Dichloromethane (DCM) proved to be the optimal solvent, and a pressure of 30 atm was sufficient to achieve high conversion and enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

This protocol is adapted from a literature procedure for the Rh-catalyzed asymmetric hydrogenation of a dehydromorpholine substrate.[2]

Materials:

  • [Rh(COD)₂]SbF₆ (1 mol%)

  • (R,R,R)-SKP ligand (1.05 mol%)

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (substrate)

  • Anhydrous, degassed Dichloromethane (DCM)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a Schlenk tube with [Rh(COD)₂]SbF₆ and the (R,R,R)-SKP ligand.

  • Add anhydrous, degassed DCM to the Schlenk tube and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • In a separate vial, dissolve the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate in anhydrous, degassed DCM.

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Transfer the resulting reaction mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times before pressurizing to 30 atm.

  • Stir the reaction at room temperature for 24 hours.

  • After carefully releasing the pressure, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantiomeric Excess Observed analytical Validate Analytical Method (Chiral HPLC) start->analytical racemic Analyze Racemic Standard analytical->racemic separated Baseline Separation Achieved? racemic->separated optimize_hplc Optimize HPLC Method (Column, Mobile Phase, Temp.) separated->optimize_hplc No catalyst Investigate Catalyst & Ligand separated->catalyst Yes optimize_hplc->analytical cat_purity Check Purity & Integrity (Fresh Catalyst, Inert Atmosphere) catalyst->cat_purity cat_loading Optimize Catalyst Loading catalyst->cat_loading conditions Optimize Reaction Conditions catalyst->conditions temp Screen Reaction Temperature (Lower Temperature) conditions->temp solvent Screen Solvents (Polarity, Coordinating Ability) conditions->solvent concentration Vary Concentration conditions->concentration substrate Examine Substrate conditions->substrate sub_purity Ensure High Substrate Purity substrate->sub_purity

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Diagram 2: Key Factors Influencing Enantioselection

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate catalyst Chiral Catalyst/Ligand - Purity - Stability - Loading enantioselectivity High Enantioselectivity catalyst->enantioselectivity conditions Environment - Temperature - Solvent - Pressure - Concentration conditions->enantioselectivity substrate Starting Material - Purity - Steric/Electronic Properties substrate->enantioselectivity

Caption: Interplay of factors determining the success of enantioselective synthesis.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
  • Solvent-Induced Enantioselectivity. ChemistryViews.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health.
  • Asymmetric rhodium-catalyzed hydrogenation meets gold-catalyzed cyclization: Enantioselective synthesis of 8-hydroxytetrahydroisoquinolines. PubMed.
  • Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. R Discovery.
  • Enantioselective synthesis of morpholine... ResearchGate.
  • Getting Started with Chiral Method Development. Regis Technologies.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers.
  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. National Institutes of Health.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
  • Enantioselection in Asymmetric Catalysis. ResearchGate.
  • Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. PubMed.
  • Kinetic Resolution, Dynamic Kinetic Resolution and Asymmetric Desymmetrization by N-Heterocyclic Carbene Catalysis. IRIS - Unife.
  • and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate.
  • Asymmetric Catalytic Hydrogenation: Mechanism and Origin of Enantioselection. ResearchGate.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. National Institutes of Health.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Rh-catalyzed asymmetric hydrogenation of allylic sulfones for synthesis of chiral β-ester ... RSC Publishing.
  • Enantioselective synthesis. Wikipedia.
  • Ru and Rh-Catalyzed Asymmetric Hydrogenations: Recent Surprises from an Old Reaction. ResearchGate.
  • Dynamic kinetic resolution in asymmetric synthesis. Wikipedia.
  • Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Stanford University.

Sources

Morpholin-2-ol Hydrochloride Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Morpholin-2-ol Hydrochloride purification. As a key intermediate in the synthesis of various pharmaceutical agents, the purity of this compound is paramount.[1][2] However, its inherent physicochemical properties present unique challenges in achieving the high purity standards required for drug development. This guide, structured in a question-and-answer format, provides in-depth technical insights and troubleshooting strategies to address common purification hurdles.

Section 1: Understanding the Core Challenges

The purification of this compound is often complicated by its high polarity, hygroscopicity, and potential for side reactions.[3][4] These characteristics can lead to difficulties in separation from reaction impurities and handling of the final product.

dot

Caption: Key challenges in this compound purification.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the purification of this compound.

Recrystallization Issues

Q1: I'm struggling to find a suitable solvent system for the recrystallization of this compound. My compound either remains too soluble or "oils out." What should I do?

A1: This is a common problem due to the compound's high polarity. A successful recrystallization relies on identifying a solvent or solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Underlying Principle: The principle of "like dissolves like" is key. Polar compounds like this compound are generally soluble in polar solvents.[1] The goal is to find a solvent system that finely balances this solubility.

  • Troubleshooting Steps:

    • Single Solvent Screening: Start with polar protic solvents like isopropanol, ethanol, or methanol. Given the hydrochloride salt form, alcohols are often a good starting point. Avoid water initially, as the compound is likely highly soluble even at low temperatures.[1]

    • Solvent/Anti-Solvent System: This is often the most effective approach.

      • Dissolve the crude this compound in a minimal amount of a hot polar solvent in which it is very soluble (e.g., methanol).

      • Slowly add a less polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or toluene) dropwise to the hot solution until turbidity (cloudiness) persists.[5]

      • Add a few drops of the hot solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • "Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

      • Solution: Use a lower boiling point solvent system if possible. Alternatively, try adding the anti-solvent at a slightly lower temperature or use a more gradual cooling process. Seeding the solution with a small crystal of pure product can also induce crystallization over oiling out.

Solvent System ComponentRoleRationale
Primary Solvent Dissolves the compoundHigh polarity to match the solute.
Anti-Solvent Induces precipitationLower polarity to decrease solubility.

dot

Caption: A typical solvent/anti-solvent recrystallization workflow.

Chromatographic Purification Challenges

Q2: My compound streaks badly on silica gel TLC and I get poor separation during column chromatography. How can I improve this?

A2: The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor resolution.[6]

  • Causality: This acid-base interaction causes the compound to "stick" to the stationary phase, resulting in broad, streaky peaks.[6]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel.

      • Common Modifiers: Triethylamine (TEA) or ammonia (e.g., a solution of 7N ammonia in methanol) are frequently used.[7][8][9] A typical starting point is to add 0.5-2% of the modifier to your mobile phase.

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

      • Amine-Functionalized Silica: This is an excellent choice as it has a basic surface that repels basic compounds, leading to sharper peaks and better separation.[6][10]

      • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[8]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be effective.[7]

      • Principle: The stationary phase is non-polar (e.g., C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by ensuring the amine is consistently protonated.

Experimental Protocol: Preparing a Triethylamine-Modified Mobile Phase

  • Prepare your desired mobile phase (e.g., a mixture of dichloromethane and methanol).

  • To every 100 mL of the mobile phase, add 1 mL of triethylamine (1% v/v).

  • Mix thoroughly before use.

  • When running a column, it is crucial to equilibrate the column with the modified mobile phase before loading your sample.

Acid-Base Extraction Inefficiencies

Q3: I'm trying to use an acid-base extraction to purify my crude product, but I'm getting low recovery. What could be going wrong?

A3: Low recovery in acid-base extractions of amino alcohols can be due to several factors, including incomplete protonation/deprotonation, emulsion formation, or the compound's solubility in the "wrong" phase.

  • Self-Validating System: The success of an acid-base extraction relies on the significant difference in solubility of the amine in its neutral and protonated (salt) forms.[11]

  • Troubleshooting Guide:

    • pH Verification: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash to fully protonate the morpholine nitrogen. Conversely, ensure the pH is sufficiently basic (pH > 10) during the base wash to fully deprotonate the ammonium salt. Use pH paper or a pH meter to verify.

    • Emulsion Formation: Vigorous shaking can lead to emulsions, especially if the crude mixture contains surfactants.

      • Solution: Use gentle inversions instead of vigorous shaking. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or let the mixture stand for an extended period.

    • Solubility of the Free Base: Morpholin-2-ol (the free base) may have some water solubility.

      • Solution: When back-extracting the free base into an organic solvent after basification, perform multiple extractions with fresh solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete recovery. Drying the combined organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate is also critical.

dot

Acid_Base_Extraction_Logic Start Crude Product in Organic Solvent AcidWash Wash with dilute acid (e.g., 1M HCl) Start->AcidWash Separate1 Separate Layers AcidWash->Separate1 Organic1 Organic Layer: Neutral/Acidic Impurities Separate1->Organic1 Discard Aqueous1 Aqueous Layer: Protonated Product (Morpholin-2-ol HCl) Separate1->Aqueous1 Basify Basify aqueous layer (e.g., with NaOH) Aqueous1->Basify Extract Extract with Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer: Inorganic Salts Separate2->Aqueous2 Discard Organic2 Organic Layer: Purified Free Base Separate2->Organic2 ConvertToHCl Convert to HCl salt (e.g., with HCl in Ether) Organic2->ConvertToHCl FinalProduct Pure Morpholin-2-ol HCl ConvertToHCl->FinalProduct

Caption: Decision workflow for purification via acid-base extraction.

Stability and Handling

Q4: My final product is a sticky solid and seems to be gaining weight over time. Is this normal?

A4: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This can cause it to become sticky or even deliquesce into a syrup.

  • Expertise & Experience: Proper handling and storage are crucial for maintaining the integrity of the final product.

  • Best Practices:

    • Drying: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (if thermally stable), to remove all residual solvents and moisture.

    • Storage: Store the purified compound in a tightly sealed container, preferably in a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite) or phosphorus pentoxide. Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[4]

    • Thermal Stability: While generally stable, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.[12][13]

Section 3: Purity Analysis

Q5: What are the recommended analytical methods to assess the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the identity and purity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities.

    • For this polar compound, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent might be necessary.

  • Gas Chromatography (GC): Can be used if the compound is derivatized to a more volatile form.[14]

  • Melting Point: A sharp melting point range is a good indicator of purity. The literature value for morpholine hydrochloride is around 175-176 °C (decomposes).[3][12]

References

  • SiliCycle. (n.d.). Amine Sorbent for the Separation of Polar Compounds.
  • ChemBK. (2024). 2-Morpholin-2-yl-ethanol hydrochloride.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Merck Index. (n.d.). Morpholine.
  • Google Patents. (n.d.). NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES.
  • Google Patents. (n.d.). US20110301346A1 - Process for the purification of amorolfine hydrochloride.
  • Reddit. (2022). Chromotography with free amines?.
  • TargetMol. (n.d.). Morpholin-2-ylmethanol (hydrochloride).
  • Science Forums. (2011). Amine purification.
  • OSHA. (2003). T-PV2123-01-0305-CH.
  • Alfa Chemistry. (n.d.). CAS 10024-89-2 Morpholine HydroChloride.
  • PubChemLite. (n.d.). This compound (C4H9NO2).
  • Google Patents. (n.d.). US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • PubChem. (n.d.). Morpholine.
  • NIH. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Google Patents. (n.d.). CN102321045A - Method for preparing high morphine hydrochloride.
  • RSC Publishing. (n.d.). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines.
  • Harvard University. (n.d.). Liquid/liquid Extraction.
  • Benchchem. (n.d.). Technical Support Center: Purification of Products from 4-Chloromorpholine Reactions.
  • ACS Publications. (2025). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug.
  • Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
  • Wikipedia. (n.d.). Morpholine.
  • PubMed Central. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Tiei Extraction. (2024). Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method.
  • Organo. (n.d.). Separation and Refining of Amino acids.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • NIH. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • PubMed. (2021). Evaluation of 30-days stability of morphine hydrochloride and clonidine at high and low concentrations in polypropylene syringes.
  • ResearchGate. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • ResearchGate. (2015). Thermal Decomposition Kinetics of Poly(5-hydroxyquinoline) Synthesized by Oxidative Polycondensation.
  • PubMed. (2000). Kinetics of thermal decomposition of buspirone hydrochloride in solid state.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Preventing racemization during "Morpholin-2-ol hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: January 2026

<_  Technical Support Center: Preventing Racemization in Morpholin-2-ol Hydrochloride Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with chiral this compound and its derivatives. The stereochemical integrity of the C2 position is paramount for the biological activity and safety of many pharmaceutical intermediates and final products. However, this stereocenter is susceptible to racemization under common reaction conditions.

This document provides an in-depth analysis of the mechanisms behind this racemization, proactive strategies to prevent it, and a comprehensive troubleshooting guide to address issues as they arise in the laboratory. Our goal is to equip you with the expert knowledge and practical protocols needed to maintain the enantiopurity of your compounds throughout your synthetic campaigns.

The Core Challenge: Understanding the Mechanism of Racemization

The primary vulnerability of morpholin-2-ol lies in the C2 stereocenter, which is positioned alpha to both a nitrogen and an oxygen atom (an α-amino ether). The proton attached to this carbon (the α-proton) is unusually acidic due to the electron-withdrawing nature of the adjacent heteroatoms.

Racemization typically proceeds through a base-mediated deprotonation mechanism[1][2][3]:

  • Proton Abstraction: A base removes the acidic α-proton from the C2 position.

  • Formation of an Achiral Intermediate: This deprotonation results in the formation of a planar, achiral enamine or a related resonance-stabilized intermediate.

  • Non-Stereospecific Reprotonation: The planar intermediate can be reprotonated from either face with nearly equal probability, leading to a mixture of both (R) and (S) enantiomers.

Factors that exacerbate this process include:

  • Base Strength: Stronger bases more readily abstract the α-proton.[1][4]

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for deprotonation.

  • Solvent: Polar aprotic solvents can stabilize the charged intermediate, potentially facilitating racemization.

  • Activating Groups: The presence of electron-withdrawing groups on the morpholine nitrogen (e.g., during acylation or sulfonylation) increases the acidity of the C2 proton, making it more susceptible to abstraction.[5]

RacemizationMechanism cluster_0 Chiral Reactant cluster_1 Achiral Intermediate cluster_2 Racemic Product R_Morpholinol (R)-Morpholin-2-ol Intermediate Planar Achiral Intermediate (Enamine/Enolate-like) R_Morpholinol->Intermediate + Base (B:) - BH⁺ R_Product (R)-Morpholin-2-ol Intermediate->R_Product + H⁺ S_Product (S)-Morpholin-2-ol Intermediate->S_Product + H⁺

Caption: Base-mediated racemization of morpholin-2-ol via a planar intermediate.

Proactive Strategies for Maintaining Stereochemical Integrity

The key to preventing racemization is to carefully control the reaction conditions, particularly the choice of base, temperature, and coupling agents.

Critical Parameter Selection
ParameterRecommended ConditionRationale & Explanation
Base Selection Use sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . For highly sensitive substrates, weaker inorganic bases like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) in a biphasic system can be effective.Hindered bases are less able to access and abstract the sterically shielded C2 proton.[1][4] Weaker bases have a lower propensity to cause deprotonation compared to strong bases like triethylamine (TEA) or DBU.
Temperature Maintain low temperatures, typically between -20°C to 0°C , for the duration of the reaction, especially during base addition and activation steps.Lowering the temperature reduces the kinetic energy of the system, making the deprotonation step significantly less favorable.
Coupling Reagents (for N-functionalization) Use coupling reagents that minimize the formation of highly reactive intermediates. HATU , COMU , or propylphosphonic anhydride (T3P® ) are often preferred over carbodiimides like DCC or EDC when used alone.Additives such as HOBt or Oxyma react with activated intermediates to form more stable active esters, which suppress racemization.[1][4] T3P® has been shown to be effective in racemization-free amide bond formation.[5]
Solvent Choice Use non-polar, aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) .Less polar solvents are less effective at stabilizing the charged intermediate required for racemization, thus disfavoring its formation.
Workup & Purification Employ buffered aqueous solutions (e.g., pH 7 phosphate buffer) for workups. If using silica gel chromatography, consider using neutralized silica gel (by pre-treating with a solvent containing a small amount of a volatile base like triethylamine) or switching to an alternative purification method like crystallization.Both strongly acidic and basic conditions during workup or purification can induce racemization. Standard silica gel is acidic and can be a source of racemization for sensitive compounds.
Workflow for Troubleshooting Racemization

If you observe a loss of enantiomeric excess (e.e.), follow this logical workflow to identify and solve the problem.

TroubleshootingWorkflow Start Loss of e.e. Detected CheckReaction Analyze Reaction Conditions Start->CheckReaction BaseIssue Is the base too strong? (e.g., TEA, DBU) CheckReaction->BaseIssue Yes TempIssue Is the temperature > 0°C? CheckReaction->TempIssue No CheckWorkup Analyze Workup/ Purification SilicaIssue Used standard silica gel? CheckWorkup->SilicaIssue Yes pHIssue Used strong acid/base in workup? CheckWorkup->pHIssue No FixBase Switch to DIPEA or NaHCO₃ BaseIssue->FixBase CouplingIssue Using carbodiimide without additive? TempIssue->CouplingIssue No FixTemp Run reaction at -10°C or colder TempIssue->FixTemp Yes CouplingIssue->CheckWorkup No FixCoupling Add HOBt/Oxyma or switch to HATU/T3P® CouplingIssue->FixCoupling Yes FixSilica Use neutralized silica or recrystallize SilicaIssue->FixSilica FixpH Use buffered aqueous wash (pH ~7) pHIssue->FixpH Yes

Caption: A logical workflow for troubleshooting high racemization levels.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing an N-acylation on (S)-morpholin-2-ol hydrochloride and seeing significant racemization. My procedure uses triethylamine (TEA) and acetyl chloride in DCM at room temperature. What is the likely cause?

A1: The combination of triethylamine and room temperature is the most probable cause. TEA is a relatively strong, unhindered base that can readily deprotonate the C2 position, especially after the nitrogen has been acylated, which increases the proton's acidity. The heat generated during the exothermic acylation reaction can further accelerate racemization.

Solution:

  • Switch from TEA to a more sterically hindered base like N,N-Diisopropylethylamine (DIPEA).[1][4]

  • Perform the reaction at a lower temperature, ideally starting at 0°C or -10°C, before and during the addition of acetyl chloride.

  • Add the acetyl chloride slowly to control the exotherm.

Q2: How can I accurately determine the enantiomeric excess (e.e.) of my morpholin-2-ol derivative?

A2: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[6][7][8] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their precise quantification.

Protocol 1: General Chiral HPLC Analysis

  • Column Selection: Start by screening polysaccharide-based CSPs (e.g., columns with coated or immobilized amylose or cellulose derivatives). These are versatile and effective for a wide range of chiral compounds.[7][9]

  • Mobile Phase: A typical starting mobile phase for normal-phase HPLC is a mixture of n-Hexane and an alcohol modifier like Isopropanol (IPA) or Ethanol (e.g., 90:10 Hexane:IPA).

  • Additive: For a basic compound like a morpholine derivative, adding a small amount of a basic additive (e.g., 0.1% Diethylamine, DEA) to the mobile phase can significantly improve peak shape and resolution.[9]

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase and filter it through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the chromatogram. The e.e. is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

Q3: Can racemization occur during storage of the this compound salt?

A3: Racemization of the hydrochloride salt form is highly unlikely under standard storage conditions (cool, dry, and dark). The nitrogen atom is protonated, which makes it a much stronger electron-withdrawing group and paradoxically stabilizes the C2-H bond against base-mediated abstraction. Racemization is primarily a concern when the free base is generated and reacted.

Q4: My reaction seems to maintain its e.e., but I lose it after silica gel chromatography. Why?

A4: Standard silica gel is acidic (pH ≈ 4-5) and can create a localized acidic environment that may catalyze racemization, potentially through a ring-opening/closing mechanism or by facilitating proton exchange.

Solution:

  • Neutralize the Silica: Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1% triethylamine. Evaporate the solvent to obtain a neutralized free-flowing powder to use for your column.

  • Alternative Purification: If the product is crystalline, recrystallization is an excellent method for purification that often enhances enantiomeric purity.

  • Alternative Chromatography: Consider using a different stationary phase like alumina (basic or neutral) or reversed-phase C18 silica if your molecule is suitable.

Q5: Are there specific activating agents for amide coupling that are known to be "racemization-free"?

A5: While no reagent is completely "racemization-free" under all conditions, some are significantly better at suppressing it. Reagents that form less reactive, more stable activated esters are preferable. For example, using coupling reagents like PyBOP® or T3P® has been shown to enable racemization-free synthesis in sensitive systems where other reagents failed.[5] The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial when using carbodiimide coupling agents.[1][4]

References

  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem.
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI.
  • A Brief to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. Benchchem.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate.
  • Technical Support Center: Resolving Enantiomeric Separation Issues for 2-(Oxan-2-yl)morpholine. Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Proposed mechanisms for racemization and related processes. ResearchGate.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Chiral HPLC Separations. Phenomenex.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • Preventing racemization of (R)-2-(Isoindolin-2-yl)butan-1-ol. Benchchem.
  • Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. PMC.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH.
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals.
  • The problem of racemization in drug discovery and tools to predict it. ResearchGate.
  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC.

Sources

Technical Support Center: Optimizing Catalyst Loading in Chiral Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the asymmetric synthesis of chiral morpholines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic scaffolds. Chiral morpholines are core components in numerous pharmaceuticals, making their efficient and stereocontrolled synthesis a critical objective.

A frequent challenge in this field is the optimization of catalyst loading. While it may seem intuitive to simply increase the catalyst amount to drive a reaction, this can often lead to diminished returns, increased costs, and unforeseen side reactions. The goal is to find the "sweet spot"—the lowest possible catalyst loading that maintains high yield and excellent enantioselectivity within a practical timeframe.

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions and rationally optimize your catalytic system.

Section 1: Poor Enantioselectivity at Low Catalyst Loading

This is one of the most common hurdles. You've successfully run a reaction with a high catalyst loading (e.g., 5-10 mol%) and achieved excellent enantiomeric excess (ee). However, upon reducing the loading to a more economical level (e.g., <1 mol%), the ee drops significantly.

FAQ 1: Why does enantioselectivity decrease when I lower the catalyst loading?

Answer: A drop in enantioselectivity at lower catalyst concentrations often points to one of two culprits: the presence of an uncatalyzed (background) reaction or the influence of trace impurities that poison the catalyst.

  • Background Reaction: The desired chiral catalyst facilitates the reaction through a low-energy, stereocontrolled pathway. However, a non-selective, higher-energy pathway may also exist that proceeds without the catalyst. At high catalyst loading, the catalyzed reaction is so fast that it completely outcompetes the slow background reaction. As you decrease the catalyst concentration, the rate of the catalyzed reaction slows down, giving the background reaction more time to occur and produce a racemic mixture, thus eroding the overall ee.

  • Catalyst Poisoning: Trace impurities (e.g., water, oxygen, or compounds from starting materials) can react with and deactivate the chiral catalyst.[1][2] At high loading, there is enough active catalyst to overcome the effect of these poisons. At low loading, a significant fraction of the catalyst can be deactivated, effectively halting the desired asymmetric pathway and allowing the background reaction to dominate.[3]

Troubleshooting Guide: Diagnosing and Improving Low Enantioselectivity

This workflow provides a systematic approach to identifying the root cause of poor stereocontrol at low catalyst loadings.

G start Low ee at Low Catalyst Loading check_impurities 1. Verify Reagent & Solvent Purity start->check_impurities run_control 2. Run 'No Catalyst' Control Experiment check_impurities->run_control If ee still low success Problem Solved: High ee Achieved check_impurities->success If ee improves run_control->check_impurities If control shows no reaction (suspect poison) screen_solvents 3. Screen Solvents run_control->screen_solvents If control shows product formation adjust_temp 4. Adjust Temperature screen_solvents->adjust_temp If ee still low screen_solvents->success If ee improves optimize_conc 5. Optimize Substrate Concentration adjust_temp->optimize_conc If ee still low adjust_temp->success If ee improves optimize_conc->success

Caption: Troubleshooting workflow for low enantioselectivity.

Step-by-Step Experimental Protocol:

  • Verify Reagent & Solvent Purity (The First Commandment):

    • Action: Use freshly distilled/purified solvents and reagents. Ensure starting materials are fully characterized and free of interfering functional groups. For instance, trace water can hydrolyze sensitive catalysts, and peroxides in solvents like THF can oxidize phosphine ligands.

    • Causality: Impurities can act as catalyst poisons.[1][3] For example, in rhodium-catalyzed hydrogenations, strongly coordinating ligands like CO (which can form from solvent degradation) can irreversibly bind to the metal center, deactivating the catalyst.[3] Rigorous purification minimizes these potential poisons.

  • Run a 'No Catalyst' Control Experiment:

    • Action: Set up the reaction under the exact same conditions (temperature, concentration, time) but omit the catalyst entirely.

    • Causality: This is the definitive test for a background reaction. If you observe any product formation, you have a non-catalyzed pathway occurring. The goal then becomes accelerating the catalyzed pathway to a rate that makes the background reaction statistically insignificant.

  • Screen Solvents:

    • Action: If a background reaction is confirmed, perform a solvent screen. The choice of solvent can dramatically influence both the catalyzed and uncatalyzed reaction rates.

    • Causality: Solvent properties like polarity, coordinating ability, and protic nature can stabilize or destabilize the transition state of the desired reaction.[4] For the asymmetric hydrogenation of dehydromorpholines, it was found that aprotic, less polar solvents like ethyl acetate gave moderate conversions, while coordinating solvents like THF or methanol resulted in almost no reaction, likely due to competitive binding to the rhodium catalyst.[5][6]

    Table 1: Solvent Properties and Their Potential Impact

    Solvent Polarity (Dielectric Const.) Coordinating Ability Common Application Notes
    Toluene 2.4 Low Good general-purpose, non-coordinating solvent.
    Dichloromethane (DCM) 9.1 Low Often used for its low coordinating ability.[5][6]
    Tetrahydrofuran (THF) 7.6 High Can coordinate to metal centers, potentially inhibiting catalysis.[5][6]
    Methanol (MeOH) 32.7 High (Protic) Protic nature can interfere with catalysts; also highly coordinating.[5][6]

    | tert-Amyl Alcohol | 5.8 | Medium (Protic) | Found to be optimal in some chiral amine-catalyzed reactions for enhancing both reactivity and selectivity.[4] |

  • Adjust Temperature:

    • Action: Systematically vary the reaction temperature. Lowering the temperature is a common strategy to improve enantioselectivity.

    • Causality: According to the Eyring equation, the difference in activation energy between the two diastereomeric transition states determines the enantiomeric ratio. Lowering the temperature amplifies the impact of this energy difference, often leading to higher ee. However, this comes at the cost of a slower reaction rate, which may allow the background reaction to become relevant again. A careful balance must be found.

  • Optimize Substrate Concentration:

    • Action: Run the reaction at different substrate concentrations while keeping the catalyst loading constant.

    • Causality: Reaction kinetics can be complex. In some cases, higher substrate concentrations can favor the desired catalytic cycle over catalyst decomposition pathways or bimolecular side reactions.

Section 2: Low Yield or Stalled Reaction

Another frequent problem is a reaction that fails to reach completion, especially after reducing catalyst loading. The conversion plateaus at an intermediate value, leaving significant amounts of starting material.

FAQ 2: My reaction starts but then stops. What is causing catalyst deactivation?

Answer: Catalyst deactivation is the loss of catalytic activity over time.[1][2] It is a primary reason for stalled reactions. The main mechanisms are:

  • Chemical Deactivation (Poisoning): As discussed previously, impurities in the feed bind to active sites.[2][7] This can be reversible or irreversible. The product itself can also be an inhibitor; for example, the high basicity of product amines can sometimes deactivate catalysts in N-alkyl ketimine hydrogenations.[8]

  • Thermal Deactivation (Sintering/Decomposition): High temperatures can cause the catalyst's metal particles to agglomerate, reducing the active surface area.[1][2] Alternatively, the chiral ligand itself might decompose under the reaction conditions.

  • Mechanical Deactivation (Fouling): Insoluble byproducts or polymers can physically block the catalyst's active sites.[2][7]

Troubleshooting Guide: Addressing Catalyst Deactivation and Improving Yield

G start Low Yield or Stalled Reaction check_purity 1. Re-verify Purity of All Components start->check_purity check_atmosphere 2. Ensure Inert Atmosphere check_purity->check_atmosphere If yield still low success Problem Solved: High Yield Achieved check_purity->success If yield improves test_stability 3. Test Catalyst Pre-incubation check_atmosphere->test_stability If yield still low check_atmosphere->success If yield improves vary_loading 4. Perform Catalyst Loading Study test_stability->vary_loading If yield still low test_stability->success If yield improves vary_loading->success

Caption: Workflow for troubleshooting low reaction yield.

Step-by-Step Experimental Protocol:

  • Re-verify Purity:

    • Action: This cannot be overstated. Before attempting other variables, rigorously purify all starting materials, solvents, and reagents again. Use techniques like passing solvents through activated alumina columns.

    • Causality: Eliminating potential poisons is the most cost-effective way to improve catalyst lifetime and overall yield.[1]

  • Ensure Inert Atmosphere:

    • Action: Many catalysts, particularly those involving transition metals like Rhodium, Ruthenium, and Titanium, are sensitive to oxygen.[9][10][11] Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.

    • Causality: Oxygen can oxidize the metal center or sensitive ligands (e.g., phosphines), rendering the catalyst inactive.

  • Test Catalyst Pre-incubation (Activation Period):

    • Action: Before adding your substrate, stir the catalyst (and ligand, if separate) in the reaction solvent for a short period (e.g., 15-30 minutes).

    • Causality: Many catalytic systems require an "induction period" where the precatalyst is converted into the true catalytically active species.[3] Skipping this step can lead to inconsistent results and lower yields, as the substrate is introduced before the catalyst is ready.

  • Perform a Catalyst Loading Study:

    • Action: Instead of just one or two data points, perform a systematic study to find the optimal catalyst loading.

    • Causality: This study provides a clear picture of the relationship between catalyst concentration and reaction performance. It helps determine the point of diminishing returns and can reveal if higher loadings introduce new problems.

    Table 2: Example Catalyst Loading Screening Protocol

    Experiment Substrate (mmol) Catalyst (mol%) Catalyst (mg) Solvent (mL) Time (h) Conversion (%) ee (%)
    1 1.0 2.0 [Calc.] 10 12 99 95
    2 1.0 1.0 [Calc.] 10 12 98 94
    3 1.0 0.5 [Calc.] 10 12 90 93
    4 1.0 0.1 [Calc.] 10 12 45 85

    | 5 | 1.0 | 0.05 | [Calc.] | 10 | 12 | 20 | 78 |

This data-driven approach allows you to select the lowest catalyst loading that provides an acceptable yield and enantioselectivity within your desired timeframe, balancing reaction efficiency with economic viability. Many modern methods for chiral morpholine synthesis, such as tandem hydroamination-asymmetric transfer hydrogenation, can achieve high yields and >95% ee with catalyst loadings around 1 mol%.[10][11]

References
  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine C
  • Catalyst deactivation Common causes.AmmoniaKnowHow.[Link]
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.PubMed.[Link]
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis.Chemical Reviews.[Link]
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.Micromeritics.[Link]
  • Catalyst Deactivation: Mechanism & Causes.StudySmarter.[Link]
  • Supported catalysts deactivate by decomposing into atomic species.
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.The Journal of Organic Chemistry.[Link]
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Catalytic asymmetric synthesis of substituted morpholines and piperazines.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.PMC - NIH.[Link]
  • Asymmetric synthesis of chiral amine in organic solvent and in-situ product recovery for process intensification: A case study.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.Chemical Science (RSC Publishing).[Link]

Sources

Technical Support Center: Scaling Up Reactions with Morpholin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for scaling up reactions involving Morpholin-2-ol hydrochloride. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the challenges of transitioning your synthesis from the bench to a larger scale. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of this compound reactions in a question-and-answer format.

Q1: My N-alkylation reaction with this compound shows a significant drop in yield upon scale-up. What are the likely causes and how can I mitigate this?

Several factors can contribute to a decrease in yield during the scale-up of N-alkylation reactions. The primary culprits are often related to mixing, temperature control, and stoichiometry.[1][2]

Root Cause Analysis:

  • Inefficient Mixing: At larger scales, achieving homogeneous mixing of reactants becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decomposition.[1]

  • Exothermic Reactions and Heat Management: N-alkylation reactions can be exothermic.[3] What is easily managed in a small flask with a simple oil bath can become a significant safety hazard and a source of impurity formation at a larger scale if not properly controlled.[4]

  • Stoichiometry and Addition Rates: The stoichiometry of the reactants plays a crucial role in the outcome of the reaction.[1] On a larger scale, the rate of addition of one reactant to another can significantly impact the local concentration and temperature, leading to different product profiles.

Troubleshooting Protocol:

  • Improve Agitation:

    • Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring with a properly designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure efficient mixing in larger reaction vessels.

    • Baffles: Introduce baffles into the reactor to prevent vortex formation and improve top-to-bottom mixing.

  • Enhance Heat Transfer:

    • Reactor Design: Utilize a jacketed reactor with a circulating thermal fluid for precise temperature control.

    • Controlled Addition: Add the limiting reagent slowly and sub-surface to dissipate heat more effectively. For highly exothermic reactions, consider using a syringe pump for precise and controlled addition.[3]

  • Optimize Stoichiometry and Addition:

    • Molar Ratio: Re-evaluate the molar ratio of your reactants. Sometimes, a slight excess of one reactant is beneficial on a small scale but can lead to significant impurity formation on a larger scale.[5]

    • Rate of Addition: Experiment with different addition rates on a smaller, representative scale (e.g., 1/10th of the target scale) to determine the optimal rate that maximizes yield and minimizes impurities.

Q2: I am observing the formation of an unknown impurity during the workup and purification of my scaled-up this compound derivative. How can I identify and eliminate it?

The appearance of new impurities upon scale-up is a common challenge, often stemming from longer reaction times, higher temperatures, or changes in the workup procedure.

Identification and Mitigation Strategy:

  • Impurity Characterization:

    • Isolate a small amount of the impurity using preparative HPLC or column chromatography.

    • Characterize the impurity using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and FT-IR.

  • Potential Sources of Impurities:

    • Over-alkylation: In N-alkylation reactions, the product can sometimes react further with the alkylating agent, leading to quaternary ammonium salts or other over-alkylated products.[6]

    • Decomposition: Morpholine derivatives can be susceptible to degradation under acidic or basic conditions, especially at elevated temperatures.[7] The hydrochloride salt itself can influence the pH of the reaction mixture.

    • Solvent-Related Impurities: The solvent can sometimes participate in side reactions, especially at higher temperatures and longer reaction times.

  • Elimination Strategies:

    • Modified Workup: If the impurity is formed during workup, consider alternative procedures. For example, if you are using a strong base for neutralization, try a milder base like sodium bicarbonate.

    • Purification Technique: For polar compounds like many morpholine derivatives, reverse-phase chromatography can be an effective purification method.[8] Recrystallization is also a powerful technique if a suitable solvent system can be found.[9]

    • Reaction Optimization: If the impurity is formed during the reaction, revisit the reaction conditions. Lowering the temperature, reducing the reaction time, or using a different base or solvent can often minimize the formation of unwanted byproducts.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reactions of this compound at scale.

Q: What are the primary safety concerns when handling large quantities of this compound and its reactions?

Handling any chemical at scale requires a thorough understanding of its potential hazards. For this compound and related reactions, the key safety considerations are:

  • Corrosivity and Toxicity: Morpholine and its derivatives can be corrosive to the skin and eyes and may be harmful if inhaled or ingested.[11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

  • Exothermic Reactions: As mentioned in the troubleshooting guide, many reactions involving morpholine derivatives are exothermic.[3][4] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail. Always have a cooling system in place and monitor the reaction temperature closely.

  • Flammable Solvents: Many organic solvents used in these reactions are flammable.[14] Ensure that all equipment is properly grounded to prevent static discharge and eliminate all potential ignition sources from the work area.[13]

  • Off-Gassing: Some reactions, such as those involving thionyl chloride, can produce hazardous gases like HCl and SO₂.[3] Ensure that your fume hood has adequate airflow and consider using a scrubber to neutralize any toxic gases produced.

Safety Protocol Checklist:

    ngcontent-ng-c4006390337="" class="mat-mdc-checkbox mat-accent ng-star-inserted" id="mat-mdc-checkbox-0">
Q: How does the choice of solvent affect the outcome of my scaled-up this compound reaction?

The solvent plays a critical role in the solubility of reactants, reaction kinetics, and even the product distribution.[16]

Solvent Selection Considerations:

Solvent PropertyImpact on ReactionRecommendations
Polarity Can significantly influence the rate of SN2 reactions. Polar aprotic solvents like acetonitrile or DMF often accelerate these reactions.[16]For N-alkylation, consider polar aprotic solvents. However, be mindful of their higher boiling points, which can make removal more difficult.
Solubility All reactants, intermediates, and the product should be sufficiently soluble to ensure a homogeneous reaction. Poor solubility can lead to slow or incomplete reactions.Perform solubility tests with your starting materials and product in various solvents at different temperatures.
Boiling Point The boiling point of the solvent will determine the maximum temperature at which you can run your reaction at atmospheric pressure.Choose a solvent with a boiling point that is appropriate for the desired reaction temperature.
Safety Consider the flammability, toxicity, and environmental impact of the solvent.Whenever possible, opt for greener solvents with lower toxicity and environmental persistence.

Pro-Tip: When scaling up, it is often necessary to re-optimize the solvent system. A solvent that works well on a small scale may not be the best choice for a larger reaction due to factors like cost, safety, and ease of removal.

Q: What are the best practices for the purification of this compound derivatives at a larger scale?

Purification is a critical step in any synthesis, and the challenges can be magnified at a larger scale.

Recommended Purification Techniques:

  • Crystallization/Recrystallization: This is often the most efficient and cost-effective method for purifying solid compounds at a large scale.[9]

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble.

      • If necessary, filter the hot solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to induce crystallization.

      • Collect the crystals by filtration and wash them with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Distillation: For liquid products or low-melting solids, distillation can be an effective purification method. Vacuum distillation is often necessary for high-boiling compounds to prevent decomposition.[3]

  • Column Chromatography: While often used for smaller-scale purifications, column chromatography can be adapted for larger scales. However, it can be time-consuming and require large volumes of solvent.[9]

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be used, although it is generally more expensive and less scalable than other methods.[8]

Workflow for Purification Method Selection:

start Crude Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No crystallization Attempt Crystallization/Recrystallization is_solid->crystallization Yes distillation Attempt Distillation (Vacuum if necessary) is_liquid->distillation Yes chromatography Column Chromatography is_liquid->chromatography No crystallization->chromatography Unsuccessful success Pure Product crystallization->success Successful distillation->chromatography Unsuccessful distillation->success Successful prep_hplc Preparative HPLC chromatography->prep_hplc Needs higher purity chromatography->success Successful prep_hplc->success

Caption: Decision tree for selecting a purification method.

References

  • Nexchem Ltd.
  • Penta Chemicals. (2025).
  • Wikipedia. Solvent effects. [Link]
  • Tóth, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3793. [Link]
  • Google Patents.
  • American Chemical Society. (2018). Development and Scale Up of a Continuous Reaction for Production of an API Intermediate. Organic Process Research & Development, 22(10), 1344-1352. [Link]
  • ResearchGate. (2007). The Effects of Mixing, Reaction Rates, and Stoichiometry on Yield for Mixing-Sensitive Reactions—Part II: Design Protocols. [Link]
  • ResearchGate. (2009).
  • ResearchGate. N-alkylation of morpholine with other alcohols. [Link]
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
  • ResearchGate. (2016).
  • Google Patents. CN102321045A - Method for preparing high morphine hydrochloride.
  • ChemRxiv. (2020).
  • Wikipedia. Morpholine. [Link]
  • National Center for Biotechnology Information. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. The Journal of Organic Chemistry, 87(16), 10836-10842. [Link]
  • ResearchGate. (2007). The Effects of Mixing, Reaction Rates, and Stoichiometry on Yield for Mixing Sensitive Reactions—Part I: Model Development. [Link]
  • National Center for Biotechnology Inform
  • American Chemical Society. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(25), 27697-27708. [Link]
  • ResearchGate.
  • Google Patents.
  • American Chemical Society. (2020). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. Inorganic Chemistry, 59(2), 1229-1243. [Link]
  • American Chemical Society. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. The Journal of Organic Chemistry, 87(16), 10836-10842. [Link]
  • National Center for Biotechnology Inform
  • ResearchGate. (2016).
  • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Polymers, 14(3), 488. [Link]
  • ResearchGate. (2014). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. [Link]
  • ResearchGate. (2013). Synthesis of 4-Acryloylmorpholine-based Hydrogels and Investigation of their Drug Release Behaviors. [Link]
  • ResearchGate. (2014). Students' dilemmas in reaction stoichiometry problem solving: Deducing the limiting reagent in chemical reactions. [Link]

Sources

"Morpholin-2-ol hydrochloride" storage and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Morpholin-2-ol hydrochloride. Our goal is to provide practical, field-tested insights into the common storage and degradation challenges associated with this compound. This document is structured as a dynamic troubleshooting guide and FAQ section to directly address issues you may encounter in your experiments, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve problems that may arise during the handling and use of this compound.

Q1: I'm getting inconsistent concentrations and poor reproducibility in my assays. What could be the cause?

A1: This is a frequent issue and often points to the hygroscopic nature of this compound. As a hydrochloride salt, it readily absorbs moisture from the atmosphere.[1][2]

Causality Explained:

  • Inaccurate Weighing: When the compound absorbs water, the measured weight includes the mass of the water, leading to a lower-than-expected concentration of the active molecule when dissolved. A 5% water absorption by mass will result in a 5% error in your final concentration.

  • Moisture-Induced Degradation: The presence of water can initiate or accelerate degradation pathways, even in the solid state over time, by facilitating hydrolysis or other reactions. For many pharmaceutical compounds, reducing water content in formulations is a key strategy to enhance stability.[3]

Troubleshooting Steps:

  • Verify Storage: Ensure the compound is stored in a tightly sealed container with a desiccant.[4] The storage area should be cool and dry.[5]

  • Improve Handling: Weigh the compound quickly in a low-humidity environment. If possible, use a glove box with a controlled nitrogen or argon atmosphere.

  • Drying Procedure: If moisture absorption is suspected, the material can be dried under a high vacuum over a desiccant (e.g., P₂O₅) before use. Always verify the thermal stability of the compound before applying heat.

Below is a workflow to diagnose this issue:

G start Inconsistent Results (e.g., concentration, activity) check_hygroscopy Primary Suspect: Hygroscopicity start->check_hygroscopy weighing_protocol Review Weighing Protocol: - Environment humidity? - Time exposed to air? check_hygroscopy->weighing_protocol Yes solution_prep Review Solution Prep: - Solvent purity? - Freshly prepared? check_hygroscopy->solution_prep No storage_protocol Review Storage Protocol: - Tightly sealed container? - Stored with desiccant? weighing_protocol->storage_protocol outcome_weighing Action: Weigh in controlled atmosphere (e.g., glovebox) or dry compound under vacuum. weighing_protocol->outcome_weighing outcome_storage Action: Store in desiccator and ensure container is sealed with paraffin film. storage_protocol->outcome_storage outcome_solution Action: Use anhydrous solvent and prepare solutions fresh for each experiment. solution_prep->outcome_solution final_check Re-run experiment and assess reproducibility outcome_weighing->final_check outcome_storage->final_check outcome_solution->final_check

Caption: Troubleshooting workflow for inconsistent experimental results.
Q2: I'm observing new or growing impurity peaks in my HPLC/LC-MS analysis of a stock solution. What are they?

A2: The appearance of new peaks over time in a solution is a classic sign of chemical degradation. For a secondary amine derivative like Morpholin-2-ol, the most probable degradation pathways in solution are oxidation and reactions with components from your solvent or buffer.

Causality Explained:

  • Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or light. This can lead to the formation of N-oxides or other oxidative degradation products. Forced degradation studies on related amine compounds frequently identify oxidative pathways as a primary instability concern.[6][7]

  • Reaction with Nitrite: If you are using a buffer system that is not meticulously prepared with high-purity water, it could contain trace nitrite or nitrate ions. Under acidic conditions (which are common for dissolving hydrochloride salts), secondary amines can react with nitrites to form N-nitrosamines.[8][9] This is a critical consideration due to the potential carcinogenicity of nitrosamines.[8]

Troubleshooting Steps:

  • Solvent Quality: Use high-purity, HPLC-grade solvents and freshly prepared buffers from high-purity water (e.g., Milli-Q).

  • Inert Atmosphere: When preparing stock solutions for long-term storage, degas the solvent by sparging with nitrogen or argon to remove dissolved oxygen. Store the solution under an inert atmosphere.

  • Storage Conditions: Store stock solutions at the recommended temperature (see FAQ section) and protect them from light by using amber vials.[6]

  • Characterize Degradants: If the problem persists and is significant, use LC-MS/MS to obtain the mass of the impurity peaks. This data can help elucidate the structure of the degradation product and confirm the degradation pathway.[7]

G compound compound n_oxide N-Oxide Degradant compound:n->n_oxide nitrosamine N-Nitrosamine Adduct (Potentially Carcinogenic) compound:n->nitrosamine oxidant Oxidizing Agent (O₂, metal ions, light) oxidant->compound:n Oxidation nitrite Nitrosating Agent (e.g., NO₂⁻ in acidic buffer) nitrite->compound:n Nitrosation

Caption: Simplified potential degradation pathways for Morpholin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: The solid compound should be stored locked up in a cool, dry, and well-ventilated place, away from incompatible materials.[5][10] Given its hygroscopic nature, the most critical factor is protection from moisture.[1] Store the material in a tightly sealed container, preferably within a desiccator containing a drying agent like silica gel or Drierite. For long-term storage, refrigeration (2-8 °C) is often recommended to minimize the rate of any potential slow degradation.

Q2: How should I prepare and store stock solutions of this compound?

A2: For maximum stability, prepare stock solutions fresh for each experiment. If storage is necessary:

  • Solvent: Use anhydrous, high-purity solvents. The choice of solvent (e.g., DMSO, water, ethanol) will depend on your experimental needs, but be aware that protic solvents like water or methanol can participate in degradation reactions more readily than aprotic solvents like DMSO.

  • Concentration: Higher concentrations are often more stable than highly dilute solutions.

  • Storage: Store solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent solvent evaporation and condensation of atmospheric moisture. As mentioned previously, degassing the solvent and storing under an inert gas (argon or nitrogen) can further enhance stability.[11]

Q3: What chemicals and materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids.[5][8] Although it is a hydrochloride salt, its morpholine component is basic and can react exothermically with strong acids.[8] It can also react with nitrosating agents.[8] As morpholine itself can be corrosive to some metals like copper and zinc, it is best to store solutions in glass or chemically resistant polymer containers.[12]

Q4: Is this compound sensitive to light or temperature?

Summary of Handling and Storage Parameters

ParameterRecommendation for SolidRecommendation for SolutionRationale & Reference
Temperature 2-8°C (Refrigerated)-20°C or -80°C (Frozen, Aliquoted)Slows the rate of chemical degradation.[4][5]
Atmosphere Store with desiccantStore under inert gas (Ar, N₂)Prevents moisture absorption (hygroscopic) and oxidation.[1][2][11]
Light Store in opaque containerUse amber vialsPrevents photolytic degradation.[7]
Container Tightly sealed glass or PETightly sealed glass or PP/PTFE vialsPrevents contamination and moisture ingress.[10][12]
Incompatibilities Strong oxidizing agents, strong acidsStrong oxidizing agents, nitrosating agentsPrevents hazardous and degradative chemical reactions.[5][8]

Experimental Protocols

Protocol 1: Recommended Handling and Weighing of Hygroscopic this compound
  • Preparation: Place the sealed container of this compound and all necessary tools (spatulas, weigh boats) into a desiccator for at least 2 hours to allow them to equilibrate to the same dry environment.

  • Environment: If available, transfer all materials into a glove box with a low-humidity, inert atmosphere. If not, perform the weighing in a room with controlled low humidity.

  • Weighing: Open the container only when ready to weigh. Quickly transfer the desired amount of powder to a tared weigh boat, record the mass, and immediately seal the stock container.

  • Dissolution: Promptly dissolve the weighed compound in the appropriate solvent to prevent moisture absorption by the exposed solid.

Protocol 2: Basic Stability Assessment using Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a forced degradation study to assess stability.

  • Standard Preparation: Prepare a fresh stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your desired solvent (e.g., 50:50 acetonitrile:water). This is your T=0 reference standard.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Oxidative Stress: Add a small amount of 3% hydrogen peroxide (e.g., 10% of the total volume).[7]

    • Acidic Stress: Add HCl to adjust the pH to ~1-2.

    • Basic Stress: Add NaOH to adjust the pH to ~12-13.

    • Thermal Stress: Keep one aliquot at an elevated temperature (e.g., 60°C).

  • Analysis:

    • Immediately inject the T=0 standard into a validated RP-HPLC system to obtain a reference chromatogram.[6][13]

    • Incubate the stressed samples for a defined period (e.g., 24 hours).

    • After incubation, neutralize the acidic and basic samples, and dilute all samples to the same concentration as the T=0 standard.

    • Analyze all stressed samples by HPLC under the same conditions as the T=0 standard.

  • Evaluation: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. A "stability-indicating" method is one that can separate the parent compound from all degradation products.[7]

References

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • CymitQuimica. (2024). Safety Data Sheet - 2-(Morpholin-2-yl)ethan-1-ol hydrochloride.
  • Sigma-Aldrich. (2024). Safety Data Sheet - Morpholine.
  • Redox. (2022). Safety Data Sheet Morpholine.
  • Inchem.org. (1995). Morpholine (HSG 92, 1995).
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • MsdsDigital.com. (n.d.). MORPHOLINE.
  • Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-(2-Chloroethyl)morpholine hydrochloride.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Morpholine Hydrochloride.
  • Merck Index. (n.d.). Morpholine. Retrieved from various online repositories of the Merck Index.
  • Santa Cruz Biotechnology. (n.d.). Morpholine Safety Data Sheet.
  • Liu, Q., et al. (2020). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
  • ChemicalBook. (2023). Morpholine: Application, synthesis and toxicity.
  • ChemBK. (2024). 2-Morpholin-2-yl-ethanol hydrochloride.
  • Patil, S. S., et al. (2023). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE (MMQMTA). World Journal of Pharmaceutical Research.
  • PubChemLite. (n.d.). This compound (C4H9NO2).
  • Semantic Scholar. (2020). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Ng, K. M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • Zimmermann, E. S., et al. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Drug Analysis and Research.
  • Wikipedia. (n.d.). Morpholine.
  • PubChem. (n.d.). (S)-Morpholine-2-carboxylic acid hydrochloride.
  • Kumar, V., & Singh, R. (2019). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Education and Research.

Sources

Technical Support Center: Identifying Impurities in Morpholin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for "Morpholin-2-ol hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in your samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your research. This document is structured as a series of questions and answers to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely sources and types of impurities in my "this compound" sample?

Understanding the potential origin of impurities is the first step in effective identification. Impurities in any active pharmaceutical ingredient (API) like this compound can generally be traced back to three main sources: the synthetic route, degradation of the final product, and the manufacturing and storage process.[1][2]

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted starting materials from the synthesis of the morpholine ring can carry through to the final product. For a 2-hydroxymorpholine structure, a likely synthesis involves the reaction of a 2-aminoethanol with a suitable electrophile.[3] Impurities from the starting 2-aminoethanol or the electrophile could be present.

    • Intermediates: In a multi-step synthesis, intermediates may not fully convert to the next step, leading to their presence in the final API.

    • By-products: Side reactions are common in organic synthesis. For morpholine synthesis, this could include the formation of isomers or related heterocyclic structures.

    • Reagents, Catalysts, and Solvents: Chemicals used to facilitate the reaction, if not completely removed during workup and purification, will contaminate the final product.[1][2][4]

  • Degradation Products:

    • "this compound" may degrade over time or under stress conditions (e.g., exposure to light, heat, or humidity).[5] As a hydroxylated amine, it is susceptible to oxidation and other degradation pathways.

    • Forced degradation studies are essential to proactively identify these potential degradants.[6]

  • Process-Related and Other Impurities:

    • Inorganic Impurities: These can include inorganic salts, heavy metals from reactors or catalysts, and filter aids used during manufacturing.[1][4]

    • Residual Solvents: Solvents used in the final crystallization or purification steps can be trapped in the crystal lattice of the API.

The following diagram illustrates the logical flow of impurity origins:

G cluster_synthesis Synthesis Route cluster_degradation Degradation cluster_process Manufacturing & Storage starting_materials Starting Materials api Morpholin-2-ol Hydrochloride (API) starting_materials->api Synthesis-Related intermediates Intermediates intermediates->api Synthesis-Related by_products By-products by_products->api Synthesis-Related reagents_catalysts Reagents & Catalysts reagents_catalysts->api Synthesis-Related hydrolysis Hydrolysis hydrolysis->api Degradation Products oxidation Oxidation oxidation->api Degradation Products photolysis Photolysis photolysis->api Degradation Products thermolysis Thermolysis thermolysis->api Degradation Products inorganic_salts Inorganic Salts inorganic_salts->api Process-Related heavy_metals Heavy Metals heavy_metals->api Process-Related residual_solvents Residual Solvents residual_solvents->api Process-Related

Caption: Potential Sources of Impurities in this compound.

Q2: I am seeing unexpected peaks in my HPLC analysis. How do I begin to identify them?

The appearance of unexpected peaks is a common challenge. A systematic approach is crucial for efficient identification.

Step 1: System Suitability Check Before analyzing your sample, always run a system suitability test. This includes injecting a blank (your mobile phase) and a standard of your "this compound" if available. This will help you differentiate between impurities, system peaks, and carryover.

Step 2: Preliminary Characterization with HPLC-UV "this compound" is a polar compound, which can make it challenging to retain on traditional C18 columns with highly aqueous mobile phases.[7][8][9] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded/polar-endcapped reversed-phase column for better retention and separation of polar impurities.[7][10]

Illustrative HPLC Method for Polar Heterocyclic Amines:

ParameterRecommendationRationale
Column HILIC column (e.g., amide, cyano, or bare silica) or a polar-embedded C18 column.To enhance retention of the polar analyte and its potential polar impurities.[7][10]
Mobile Phase A 10 mM Ammonium formate or acetate in water, pH adjusted to 3-5 with formic or acetic acid.Provides ionic strength for good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileThe strong solvent in HILIC mode.
Gradient Start with a high percentage of Acetonitrile (e.g., 95%) and gradually decrease to elute more polar compounds.To effectively separate compounds with a range of polarities.
Detector UV/PDA (Photodiode Array)A PDA detector will provide UV spectra of your impurities, which can give clues about their structure (e.g., presence of chromophores).

Step 3: Leverage Mass Spectrometry (LC-MS) If your HPLC is connected to a mass spectrometer, you have a powerful tool for identification.

  • High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass of the impurity, allowing you to determine its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion will give you structural information.

The following diagram outlines a logical workflow for impurity identification:

G start Unexpected Peak in HPLC system_suitability System Suitability Check (Blank, Standard) start->system_suitability is_system_peak System Peak or Carryover? system_suitability->is_system_peak troubleshoot_system Troubleshoot HPLC System (e.g., clean injector, fresh mobile phase) is_system_peak->troubleshoot_system Yes is_real_impurity Real Impurity is_system_peak->is_real_impurity No lc_ms LC-MS Analysis is_real_impurity->lc_ms hrms High-Resolution MS (Determine Elemental Composition) lc_ms->hrms ms_ms Tandem MS (MS/MS) (Structural Fragmentation) hrms->ms_ms structure_elucidation Propose Structure ms_ms->structure_elucidation confirm_structure Confirm Structure by Comparing with Degradation Products structure_elucidation->confirm_structure forced_degradation Forced Degradation Study forced_degradation->confirm_structure

Sources

Technical Support Center: Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted morpholines. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize the morpholine scaffold in their work. Morpholines are a privileged structural motif in medicinal chemistry, valued for their ability to improve the pharmacokinetic properties of drug candidates.[1][2] However, their synthesis is not without challenges.

This guide provides in-depth, experience-driven answers to common problems encountered during the synthesis of these valuable heterocycles. We will delve into the causality behind common pitfalls and offer validated strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing substituted morpholines?

A1: The most prevalent methods start from 1,2-amino alcohols.[3] Key strategies include:

  • Intramolecular Cyclization: This is a classic and widely used method, often involving the dehydration of N-substituted diethanolamines with a strong acid like sulfuric or hydrochloric acid at high temperatures.[4][5][6]

  • Alkylation of Amino Alcohols: Reacting a primary or secondary 1,2-amino alcohol with a two-carbon electrophile that contains a leaving group, such as a haloethanol or an epoxide, followed by cyclization.[2][3] A modern, greener approach uses ethylene sulfate for the initial N-alkylation.[7][8]

  • Reductive Amination of Morpholinones: The cyclization to form a morpholin-2-one or morpholin-3-one, followed by reduction of the carbonyl group, is a powerful way to introduce substitution patterns.

  • Transition-Metal Catalyzed Cyclizations: Modern methods, often leveraging palladium or copper catalysis, allow for the construction of highly substituted and stereochemically complex morpholines from diverse starting materials.[9][10]

Q2: I'm synthesizing a simple N-substituted morpholine from the corresponding diethanolamine and sulfuric acid, but my yields are very low (30-40%). Is this normal?

A2: While lab-scale yields for this specific reaction can be in the 35-50% range, significant improvements are often possible.[4] Low yields are typically traced back to a few key issues:

  • Incomplete Dehydration: The reaction is an equilibrium process. Inefficient removal of water will prevent the reaction from going to completion.[4]

  • Suboptimal Temperature: This reaction requires high temperatures, often in the range of 190-210°C. A drop of just 10-15°C can significantly reduce the yield.[7][11]

  • Side Reactions: At high temperatures with strong acid, charring and formation of high-molecular-weight condensation products can occur, consuming your starting material.[4]

  • Product Isolation: Morpholine and its simple derivatives can be quite water-soluble, leading to losses during aqueous workups.[7][12]

Troubleshooting Guide: Common Pitfalls & Solutions

Category 1: Low Yields and Reaction Stalls

Q: My intramolecular cyclization of an N-substituted diethanolamine using H₂SO₄ has stalled. TLC/LC-MS shows mostly starting material even after prolonged heating. What's going wrong?

A: This is a classic problem of unfavorable equilibrium. The reaction is a dehydration, and if the water produced is not efficiently removed, the equilibrium will not favor the morpholine product.

Troubleshooting Steps:

  • Verify Temperature: Ensure your reaction is maintained at the optimal temperature, typically >180°C. Use a thermocouple immersed in the reaction mixture, not just the temperature of the heating mantle. A 10% drop in yield has been observed with a temperature decrease from 200-210°C to 190-195°C.[7][11]

  • Improve Water Removal:

    • Simple Distillation: For basic setups, ensure your apparatus is set for distillation to remove water as it forms. An air condenser is often used for high-boiling point reactions.[11]

    • Dean-Stark Trap: If your solvent system is compatible (e.g., toluene, xylene), using a Dean-Stark trap is a highly effective method for azeotropically removing water and driving the reaction forward.

  • Check Acid Concentration: Ensure you have used a sufficient catalytic or stoichiometric amount of concentrated acid. The acid protonates the hydroxyl groups, making them better leaving groups. Insufficient acid will result in a slow or stalled reaction.

Category 2: Side Product Formation

Q: I am attempting to synthesize a 2,6-disubstituted morpholine via acid-catalyzed cyclization, but I'm isolating a significant amount of a dimeric side product, likely a piperazine derivative. How can I suppress this?

A: This is a common issue arising from competing intermolecular reactions. If two molecules of the amino alcohol starting material react with each other, they can form a 1,4-dioxane or, more commonly if the nitrogen is the nucleophile, a piperazine derivative.

Troubleshooting Workflow:

G cluster_0 Primary Strategy: Favor Intramolecular Cyclization cluster_1 Alternative Strategy: Modify Synthesis Route start High Piperazine Side Product conc Decrease Concentration (High Dilution Principle) start->conc Primary Cause: Intermolecular reaction rate is too high protect Use Protecting Groups (e.g., Boc on Nitrogen) start->protect If primary strategies fail temp Lower Reaction Temperature conc->temp slow_add Slow Addition of Substrate temp->slow_add result Increased Yield of Desired Morpholine slow_add->result two_step Two-Step Synthesis: 1. Form one C-O or C-N bond 2. Cyclize protect->two_step two_step->result

Caption: Troubleshooting workflow for piperazine side product formation.

Detailed Explanation:

  • Employ High Dilution: The core principle to favor intramolecular cyclization over intermolecular dimerization is to keep the concentration of the reactant low.

    • Protocol: Increase the solvent volume significantly (e.g., from 0.1 M to 0.01 M). This reduces the probability of two reactant molecules finding each other.

    • Slow Addition: Add the amino alcohol substrate slowly via a syringe pump to a hot solution of the acid/catalyst in the solvent. This keeps the instantaneous concentration of the substrate very low, strongly favoring the intramolecular pathway.

  • Optimize Temperature: While high temperatures are needed for dehydration, excessive heat can sometimes promote undesired side reactions. Systematically lower the temperature in 10°C increments to find a balance where the desired cyclization proceeds at a reasonable rate while the side reaction is minimized.

  • Consider a Stepwise Approach: If the above fails, a more robust strategy is to form the morpholine ring in two distinct steps. For example, protect the amine, alkylate the hydroxyl group with a 2-haloethanol, then deprotect and cyclize the secondary amine onto the electrophilic carbon. This guided pathway prevents dimerization.

Category 3: Challenges in Stereocontrol

Q: I am synthesizing a cis-3,5-disubstituted morpholine, but I'm getting a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity often requires moving away from harsh, high-temperature acid-catalyzed cyclizations and adopting more modern, stereocontrolled synthetic methods. The stereochemistry is often set during the key ring-forming step.

Recommended Strategies & Causality:

StrategyMechanistic Rationale & Key Considerations
Palladium-Catalyzed Carboamination This method forms the C-N and C-C bonds in a controlled manner. The stereochemical outcome is directed by the catalyst and substrate, often proceeding through a boat-like transition state that leads to the cis product with high diastereoselectivity (>20:1 dr has been reported).[9]
Asymmetric Hydrogenation If synthesizing from an unsaturated precursor (a dehydromorpholine), using a chiral catalyst (e.g., a Rhodium complex with a chiral bisphosphine ligand) can provide excellent enantioselectivity and, depending on the substrate, diastereoselectivity.[13][14] This forms the stereocenter after the ring has been constructed.
Substrate-Controlled Synthesis Start with an enantiomerically pure amino alcohol. The inherent stereocenter can direct the stereochemical outcome of subsequent reactions. For example, an intramolecular SN2 cyclization will proceed with inversion of configuration, providing a predictable stereochemical outcome.
Multi-Component Reactions Modern copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates can generate highly substituted morpholines. The diastereoselectivity can be influenced by the choice of catalyst and reaction conditions.[10]

Experimental Protocol: Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines (This protocol is adapted from methodologies described in the literature and should be optimized for specific substrates.)[9]

  • Substrate Preparation: Synthesize the O-allyl ethanolamine precursor from the corresponding enantiopure N-Boc amino alcohol.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 equivalents).

  • Addition of Reagents: Add anhydrous toluene (to achieve approx. 0.4 M concentration of the substrate). Add the O-allyl ethanolamine substrate (1.0 equivalent) and the desired aryl or alkenyl bromide (2.0 equivalents).

  • Reaction: Seal the flask and heat the mixture to 105°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired cis-disubstituted morpholine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[9]

Category 4: Purification and Isolation Issues

Q: My substituted morpholine product is highly water-soluble and contains a basic nitrogen, making it difficult to separate from inorganic salts and isolate via standard extraction. What are my options?

A: This is a very common challenge, especially with low molecular weight or poly-hydroxylated morpholines.

Troubleshooting Purification:

  • Basify and Extract with Different Solvents: After quenching the reaction, basify the aqueous layer carefully with NaOH or K₂CO₃ to a pH > 12 to ensure the morpholine is in its free-base form. Instead of diethyl ether or ethyl acetate, try extractions with a more polar solvent like dichloromethane (DCM) or even a 9:1 DCM:Isopropanol mixture, which can better solvate polar products. Perform multiple extractions (5-7 times).

  • Salt Formation and Precipitation: If the product is a solid, consider forming a salt. Add a solution of HCl in ether or isopropanol to a solution of your crude product in a non-polar solvent. The morpholinium hydrochloride salt will often precipitate and can be collected by filtration. The free base can then be regenerated if needed.

  • Silica Gel Chromatography (with modification):

    • Amine Deactivation: Basic amines can streak badly on standard silica gel. Pre-treat your silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia (e.g., in methanol for a DCM/MeOH eluent system). This neutralizes the acidic silanol groups.

    • Reverse-Phase Chromatography: For very polar compounds, C18 reverse-phase chromatography using water/acetonitrile or water/methanol gradients (often with a modifier like TFA or formic acid) is a powerful alternative.

  • Distillation: For non-substituted or simple alkyl-substituted morpholines that are liquids, distillation is the most effective purification method.[11] After initial drying (e.g., over KOH pellets), a fractional distillation will yield a very pure product.[11]

References

  • BenchChem Technical Support. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
  • BenchChem Technical Support. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • McAllister, L. A., et al. (2020). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066.
  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4539–4542.
  • Thieme Chemistry. (2022). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Synthesis.
  • Palchykov, V. A. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Young, D. W., et al. (2021). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 86(7), 5327–5338.
  • Homami, S. S., et al. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150.
  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324–332.
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 15061-15066.
  • Chong, E., et al. (2021).
  • ChemicalBook. (2023).
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • NileRed. (2022, August 1).
  • Bode, J. W., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(4), 834–837.
  • Wikipedia. (2023). Morpholine.
  • Doyle, M. P., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.

Sources

Technical Support Center: Enhancing "Morpholin-2-ol hydrochloride" Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving Morpholin-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, making their efficient synthesis critical.[1] However, the unique structural and electronic properties of Morpholin-2-ol can present challenges in standard coupling protocols.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple step-by-step instructions to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding before delving into specific troubleshooting.

Q1: Why is this compound challenging to use in coupling reactions?

Answer: Several factors contribute to the difficulty:

  • Protonation: The "hydrochloride" salt form means the morpholine nitrogen is protonated (pKa ~8.5). This renders it non-nucleophilic. A stoichiometric amount of base is required to generate the free, reactive secondary amine in situ before it can participate in the catalytic cycle.

  • Steric Hindrance: The hydroxyl group at the 2-position, while seemingly small, can create steric congestion around the nitrogen atom. This can hinder the approach of the amine to the metal center of the catalyst, slowing down the key C-N bond-forming reductive elimination step.[2][3]

  • Lewis Basicity: The oxygen atoms (both the ring ether and the hydroxyl group) can act as Lewis bases, potentially coordinating to the palladium catalyst. This can lead to catalyst inhibition or the formation of off-cycle, inactive species.

Q2: What is the first step I should take before starting my coupling reaction?

Answer: Neutralize the hydrochloride. You must add at least one equivalent of a suitable base to deprotonate the morpholinium ion and generate the free amine. This is a non-negotiable prerequisite for the reaction to proceed. The choice of this initial base is critical and is discussed further in the troubleshooting section.

Q3: Which type of coupling reaction is most common for this substrate?

Answer: The Palladium-catalyzed Buchwald-Hartwig amination is the most prevalent and versatile method for forming the N-aryl bond with Morpholin-2-ol.[4][5] This reaction class has a well-developed portfolio of catalysts and ligands specifically designed to couple secondary amines.

Q4: Do I need to protect the hydroxyl group on Morpholin-2-ol?

Answer: Not always, but it is a critical consideration. The free hydroxyl group can potentially compete with the amine in the coupling reaction, leading to O-arylation (ether formation) as a side product. This is particularly problematic with strong bases like sodium tert-butoxide (NaOt-Bu). If O-arylation is observed, protecting the alcohol (e.g., as a silyl ether like TBDMS) is a reliable strategy.

Part 2: Troubleshooting Guide: From Slow Reactions to No Reaction

This section is structured to address specific problems you might encounter during your experiment.

Problem 1: The reaction is very slow or stalls completely.

This is the most common issue, often stemming from a combination of factors.

Potential Cause A: Ineffective Neutralization/Basing
  • The "Why": As mentioned, the morpholine nitrogen must be deprotonated to become nucleophilic. If the base is too weak or is consumed by other acidic protons, the concentration of the reactive free amine will be too low for the catalytic cycle to proceed efficiently.

  • Solution:

    • Use a Strong, Non-Nucleophilic Base: A strong base is required to drive the equilibrium towards the free amine. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are often the bases of choice for Buchwald-Hartwig reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option, particularly for sterically hindered substrates.[6]

    • Consider Weaker Bases for Sensitive Substrates: If your aryl halide has base-sensitive functional groups, stronger bases can cause decomposition. In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or more active catalyst systems.[7]

    • Ensure Stoichiometry: Use at least 1.2-1.5 equivalents of base to ensure complete deprotonation of the hydrochloride salt and to neutralize any acid generated during the catalytic cycle.

Potential Cause B: Suboptimal Catalyst/Ligand Combination
  • The "Why": The ligand bound to the palladium center dictates the catalyst's reactivity, stability, and steric profile. For a hindered secondary amine like Morpholin-2-ol, the ligand must be bulky enough to promote the difficult C-N reductive elimination step, which is often the rate-limiting step.[4]

  • Solution:

    • Select Appropriate Ligands: Start with well-established biarylphosphine ligands known for coupling secondary amines. XPhos and RuPhos are excellent starting points.[2][8] For particularly challenging couplings, more specialized ligands like Mor-DalPhos , which contains a morpholine moiety itself, can be highly effective.[9]

    • Use Palladium Pre-catalysts: Instead of generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃, use modern pre-catalysts (e.g., XPhos Pd G3 or RuPhos Pd G3). These pre-catalysts are air-stable and generate the active LPd(0) species more cleanly and efficiently upon addition of a base, leading to more reproducible results.[7][8]

Potential Cause C: Incorrect Solvent Choice
  • The "Why": The solvent must dissolve the reagents and, crucially, it influences the stability and activity of the catalytic species.[10][11] Polar aprotic solvents are generally preferred.

  • Solution:

    • Standard Solvents: Toluene and 1,4-dioxane are the most common and reliable solvents for these reactions.[6] Tetrahydrofuran (THF) can also be used but its lower boiling point limits the accessible temperature range.

    • Avoid Protic and Chlorinated Solvents: Alcohols can interfere with the catalyst and chlorinated solvents can undergo side reactions with the palladium catalyst. Acetonitrile and pyridine can also inhibit the reaction by strongly binding to the metal center.[7]

Problem 2: Low yield with significant side product formation.
Potential Cause A: O-Arylation (Ether Formation)
  • The "Why": The alkoxide formed by deprotonation of the hydroxyl group can be a competing nucleophile, leading to the formation of an aryl ether. This is more likely with strong bases and at high temperatures.

  • Solution:

    • Protect the Hydroxyl Group: The most robust solution is to protect the alcohol as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether before the coupling reaction. This completely eliminates O-arylation. The silyl group can be easily removed post-coupling with fluoride sources (e.g., TBAF).

    • Use a Weaker Base: Switching from NaOt-Bu to a carbonate or phosphate base (Cs₂CO₃, K₃PO₄) can sometimes suppress O-arylation, as these bases are less likely to deprotonate the alcohol significantly.

Potential Cause B: Hydrodehalogenation of the Aryl Halide
  • The "Why": This side reaction replaces the halide on your coupling partner with a hydrogen atom. It often occurs when the catalytic cycle is slow, particularly the reductive elimination step. It can be promoted by moisture or other protic impurities.[12]

  • Solution:

    • Ensure Anhydrous Conditions: While some Buchwald-Hartwig reactions tolerate small amounts of water, it's best practice to use dry solvents and reagents, especially when troubleshooting.[13][14] Adventitious water can play complex roles, sometimes beneficial but often detrimental.[15]

    • Optimize the Catalyst System: A more active catalyst (see Problem 1, Cause B) will accelerate the desired C-N coupling, outcompeting the hydrodehalogenation pathway.

    • Increase Reactant Concentration: Running the reaction at a higher concentration (e.g., 0.5 M vs 0.1 M) can favor the bimolecular coupling over side reactions.

Data Summary: Recommended Starting Conditions
ParameterRecommended Starting PointRationale & Notes
Palladium Source XPhos Pd G3 or RuPhos Pd G3Provides efficient and reproducible generation of the active catalyst.[8]
Catalyst Loading 1-2 mol%Lower loadings may be possible upon optimization.
Ligand:Pd Ratio Pre-catalyst has a built-in ratio.If using Pd(0) sources, a 1.2:1 to 2:1 ligand-to-metal ratio is common.
Base NaOt-Bu or LHMDSStrong bases are needed to deprotonate the hydrochloride effectively.[6]
Base Equivalents 1.5 - 2.0 eq.Ensures complete neutralization and reaction progress.
Solvent Toluene or 1,4-Dioxane (anhydrous)Standard, reliable solvents for this transformation.
Temperature 80 - 110 °CHigher temperatures are often required for hindered substrates.
Concentration 0.2 - 0.5 MHigher concentrations can accelerate the reaction.

Part 3: Experimental Protocols & Visualizations

General Protocol for Buchwald-Hartwig Amination of this compound

Safety Note: This procedure should be carried out in a well-ventilated fume hood under an inert atmosphere.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the chosen base (e.g., NaOt-Bu, 1.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.) and anhydrous, degassed solvent (e.g., Toluene, to achieve ~0.5 M concentration).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Visual Troubleshooting Guide

This diagram provides a logical workflow for addressing common issues.

TroubleshootingWorkflow Start Reaction Start Check_Conversion Monitor Reaction (TLC/LC-MS) Start->Check_Conversion Problem Low or No Conversion? Check_Conversion->Problem Side_Products Side Products Observed? Check_Conversion->Side_Products Success Reaction Complete (>90% Conversion) Problem->Success No Base Increase Base Strength/Equivalents (e.g., NaOt-Bu, LHMDS) Problem->Base Yes Side_Products->Success No Protect Protect -OH Group (e.g., TBDMS-Cl) Side_Products->Protect Yes (O-Arylation) Anhydrous Ensure Anhydrous Conditions Side_Products->Anhydrous Yes (Hydrodehalogenation) Catalyst Change Ligand/Pre-catalyst (e.g., XPhos, RuPhos) Base->Catalyst Temp Increase Temperature (80 -> 110 °C) Catalyst->Temp Temp->Check_Conversion Re-evaluate Protect->Start Re-run Anhydrous->Start Re-run

Caption: A decision-tree for troubleshooting common coupling reaction issues.

Catalytic Cycle Overview

This diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

CatalyticCycle cluster_base Role of Base Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_Complex L-Pd(II)-Ar (X) OA->PdII_Complex RE Reductive Elimination RE->Pd0 Catalyst Regeneration Product Ar-N(Morpholinol) RE->Product Amine_Deprotonation Amine Deprotonation Amine_Deprotonation->PdII_Complex HNR'₂ PdII_Amido L-Pd(II)-NR'₂ (X) PdII_Amido->RE PdII_Complex->PdII_Amido - HX R'₂NH₂⁺Cl⁻ R'₂NH₂⁺Cl⁻ HNR'₂ HNR'₂ R'₂NH₂⁺Cl⁻->HNR'₂ + Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-N coupling.

References

  • Guram, A. S., & Bei, X. (2020). Oxidative Addition of Water, Alcohols, and Amines in Palladium Catalysis. Angewandte Chemie International Edition, 59(40), 17394-17404. [Link]
  • Fors, B. P., & Buchwald, S. L. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321–3323. [Link]
  • Lipshutz, B. H., & Ghorai, S. (2008). Palladium- and copper-catalysed arylation reactions in the presence of water, with a focus on carbon-heteroatom bond formation. Chemical Society Reviews, 37(8), 1770-1778. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Sustainable Catalysis (pp. 161-217). Royal Society of Chemistry. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Ananikov, V. P., et al. (2019). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Dalton Transactions, 48(3), 939-948. [Link]
  • Lipshutz, B. H., et al. (2024). Palladium-Catalyzed Aminations in Flow ... on Water.
  • Dean, A., Cope, C., & Clarke, M. L. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of St Andrews Research Blog. [Link]
  • Paul, P. K., & Lalic, G. (2018). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Optimizing Buchwald-Hartwig Amination with Mor-DalPhos: A Guide for Researchers. [Link]
  • Lipshutz, B. H., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Green Chemistry, 21(19), 5246-5252. [Link]
  • Newman, S. G., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16(5), 2538–2555. [Link]
  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
  • Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 64(30-31), 7184-7191. [Link]
  • da Silva, A. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1827–1837. [Link]
  • Kartsev, V. G., & Semenov, B. B. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-811. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 104-111. [Link]
  • Reddit. (2023). Need help with N-Arylation reaction. r/OrganicChemistry. [Link]
  • Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 104-111. [Link]
  • Tolomelli, A., et al. (2022). Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry & Engineering Conference. [Link]
  • Singh, P., & Sharma, U. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. RSC Advances. [Link]
  • Bowen, R. D., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1634. [Link]
  • Caddick, S., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron, 64(30-31), 7184-7191. [Link]
  • Pintér, Á., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5220. [Link]
  • Gao, J., et al. (2023). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. Journal of Materials Chemistry A, 11(15), 8123-8133. [Link]
  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
  • Zare, A., & Merat, F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19153-19172. [Link]
  • Reddy, T. R., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 11, 1980–1987. [Link]
  • Kim, D., et al. (2023). Effect of Steric Hindrance on the Interfacial Connection of MOF-on-MOF Architecture. Nanoscale Advances, 5(8), 2315-2321. [Link]
  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction.
  • Fairlamb, I. J. S. (2006). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Al-Khafaji, Y. A., & Jarad, A. J. (2025). Solvent effect on complexation reactions.
  • Ukrinchuk, I. A., et al. (2018). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 23(11), 2959. [Link]
  • ACS Publications. (2025). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. ACS Omega. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Benchmarking the Potential of Morpholin-2-ol Hydrochloride Against Established Predecessors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. For researchers, scientists, and professionals in drug development, the ability to selectively synthesize one enantiomer of a chiral molecule is a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries, molecules that temporarily impart their chirality to a prochiral substrate to direct a subsequent stereoselective transformation, remain a cornerstone of asymmetric synthesis. Their reliability and the often high diastereoselectivities they afford make them indispensable tools in the laboratory.

This guide provides an in-depth technical comparison of a potential new chiral auxiliary scaffold, derivable from Morpholin-2-ol hydrochloride , against a panel of well-established and widely utilized chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Meyers' Chiral Formamidines.

It is important to note at the outset that while the latter auxiliaries have been extensively studied and their performance documented across a vast array of reactions, the use of this compound as a direct chiral auxiliary is not yet established in the peer-reviewed literature. Therefore, this guide will take a forward-looking approach. We will first explore the potential of a hypothetical chiral auxiliary derived from Morpholin-2-ol, an N-acylmorpholin-2-one, based on established principles of stereocontrol and the known chemistry of related morpholinone structures. We will then benchmark this proposed auxiliary against the proven performance of its established counterparts, providing a scientifically grounded perspective on its potential advantages and disadvantages.

This compound: A Precursor to a Novel Chiral Auxiliary Scaffold

This compound is a readily available starting material. Its core structure, a morpholine ring with a hydroxyl group at the 2-position, presents an intriguing platform for the development of a new class of chiral auxiliaries. The inherent chirality at the 2-position, once resolved, can be leveraged to influence stereochemical outcomes in a variety of asymmetric transformations.

Proposed Conversion to an Active N-Acylmorpholin-2-one Auxiliary

To function as a chiral auxiliary in reactions such as enolate alkylation, the Morpholin-2-ol scaffold would first need to be converted into a more robust and electronically suitable form. A plausible approach is the formation of an N-acylmorpholin-2-one. This transformation would involve two key steps:

  • N-Acylation: The secondary amine of the morpholine ring can be acylated with an acyl chloride or anhydride to introduce the desired carbonyl group. This step is analogous to the preparation of Evans' N-acyloxazolidinones.

  • Oxidation: The secondary alcohol at the 2-position would then be oxidized to the corresponding ketone, yielding the final N-acylmorpholin-2-one auxiliary.

The resulting N-acylmorpholin-2-one possesses the key features required for a chiral auxiliary: a chiral scaffold, a site for attachment of a substrate (the nitrogen atom), and carbonyl groups that can influence the conformation of the enolate through chelation and steric interactions.

Proposed Mechanism of Stereocontrol in Asymmetric Alkylation

The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the conformational rigidity of the transition state. For the proposed N-acylmorpholin-2-one auxiliary, we can hypothesize a mechanism of stereocontrol in an asymmetric enolate alkylation that is analogous to the well-understood model for Evans' oxazolidinones.

Upon deprotonation with a strong base such as lithium diisopropylamide (LDA), a lithium enolate would form. The lithium cation is expected to chelate between the enolate oxygen and the carbonyl oxygen of the morpholin-2-one ring. This chelation would lock the conformation of the enolate, presenting two distinct faces to an incoming electrophile. The steric bulk of the substituent at the 5-position of the morpholine ring (derived from the original amino alcohol used to synthesize the morpholin-2-ol) would effectively shield one face of the enolate, directing the electrophile to attack from the less hindered face.

Established Chiral Auxiliaries: The Gold Standards

To provide a meaningful comparison, we will now briefly review the synthesis, mechanism of action, and typical performance of three of the most widely used classes of chiral auxiliaries.

Evans' Oxazolidinones

Introduced by David A. Evans in the 1980s, chiral oxazolidinones are arguably the most popular and versatile class of chiral auxiliaries.[1] They are readily prepared from commercially available amino alcohols and are highly effective in a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1][2]

Mechanism of Stereocontrol: In asymmetric alkylation, the lithium or sodium enolate of the N-acyloxazolidinone forms a rigid, chelated five-membered ring with the metal cation. The substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, leading to highly diastereoselective alkylation on the opposite face.[3]

Oppolzer's Sultams

Based on camphor, Oppolzer's sultams are another powerful class of chiral auxiliaries, known for their high crystallinity, which often facilitates purification of the diastereomeric products.[4] They are particularly effective in asymmetric alkylations, conjugate additions, and Diels-Alder reactions.[5]

Mechanism of Stereocontrol: The stereocontrol exerted by Oppolzer's sultams is also attributed to the formation of a chelated metal enolate. The rigid camphor backbone creates a highly defined steric environment, with one face of the enolate shielded by the sulfonyl group and the camphor skeleton, directing the electrophile to the exposed face.[4][6]

Meyers' Chiral Formamidines

Meyers' chiral formamidines are primarily used for the asymmetric synthesis of α-substituted aldehydes, ketones, and carboxylic acids via the alkylation of lithiated formamidines derived from chiral amino alcohols.

Mechanism of Stereocontrol: Deprotonation of the formamidine with a strong base generates a lithiated species that is chelated by the adjacent methoxy group of the auxiliary. This rigid, bicyclic structure effectively blocks one face of the carbanion, leading to highly diastereoselective alkylation. Subsequent hydrolysis of the formamidine reveals the chiral product.

Comparative Performance Analysis

The following tables provide a comparative summary of the performance of the established chiral auxiliaries in a representative asymmetric alkylation reaction. For the proposed N-acylmorpholin-2-one auxiliary, the data is hypothetical and represents a target performance based on the structural similarities to Evans' oxazolidinones.

Table 1: Performance in Asymmetric Alkylation of a Propionyl Imide with Benzyl Bromide
Chiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Cleavage ConditionsReference
(S)-4-benzyl-2-oxazolidinone (Evans) >99:180-92LiOH, H₂O₂[7]
(2R)-bornane-10,2-sultam (Oppolzer) >98:285-95LiAlH₄ or saponification
Hypothetical (S)-5-benzyl-N-propionylmorpholin-2-one Projected >95:5Projected >80Projected LiOH, H₂O₂N/A

Note: Data for the hypothetical morpholin-2-one auxiliary is a projection based on mechanistic similarities to Evans' auxiliaries and is not based on published experimental results.

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for an asymmetric alkylation using an Evans' oxazolidinone auxiliary are provided below, alongside a proposed protocol for the hypothetical N-acylmorpholin-2-one auxiliary.

Established Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[9]

Step 1: Acylation of the Chiral Auxiliary To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. The solution is stirred for 30 minutes, followed by the addition of benzyl bromide (1.2 eq). The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary The alkylated product (1.0 eq) is dissolved in a mixture of THF and water (4:1). Lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added at 0 °C. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The excess peroxide is quenched by the addition of aqueous Na₂SO₃. The chiral auxiliary can be recovered by extraction, and the desired chiral carboxylic acid is isolated from the aqueous layer by acidification and extraction.

Proposed Protocol: Asymmetric Alkylation using a Hypothetical N-Acylmorpholin-2-one Auxiliary

Step 1: Synthesis of the Chiral Auxiliary (This is a proposed synthesis based on general methods) (S)-Morpholin-2-ol hydrochloride (1.0 eq) is neutralized with a suitable base (e.g., NaHCO₃) and the free amino alcohol is acylated with propionyl chloride (1.1 eq) in the presence of triethylamine (1.2 eq) in dichloromethane to yield the N-propionyl-morpholin-2-ol. Subsequent oxidation of the secondary alcohol using a mild oxidant (e.g., Dess-Martin periodinane) would provide the (S)-N-propionyl-morpholin-2-one.

Step 2: Diastereoselective Alkylation (This protocol mirrors the Evans' auxiliary procedure due to the proposed mechanistic similarities) To a solution of the (S)-N-propionyl-morpholin-2-one (1.0 eq) in anhydrous THF at -78 °C is added LDA (1.1 eq) dropwise. The solution is stirred for 30 minutes, followed by the addition of benzyl bromide (1.2 eq). The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

Step 3: Cleavage of the Chiral Auxiliary (Cleavage conditions are proposed to be similar to those for Evans' auxiliaries) The alkylated product (1.0 eq) is dissolved in a mixture of THF and water (4:1). Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature until hydrolysis is complete. The chiral morpholin-2-ol auxiliary can be recovered, and the desired chiral carboxylic acid is isolated from the aqueous layer by acidification and extraction.

Visualizing the Stereocontrol

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of stereocontrol for the hypothetical N-acylmorpholin-2-one auxiliary in comparison to the well-established model for Evans' oxazolidinones.

G Proposed Stereocontrol for N-Acylmorpholin-2-one cluster_0 Chelated Enolate cluster_1 Electrophilic Attack Enolate Li+ chelated Z-enolate Auxiliary N-Acylmorpholin-2-one Enolate->Auxiliary forms rigid structure Electrophile E+ Enolate->Electrophile Nucleophilic attack Shielded_Face Top face shielded by R group Auxiliary->Shielded_Face Open_Face Bottom face open for attack Electrophile->Open_Face Product Diastereomerically enriched product Open_Face->Product forms new stereocenter

Caption: Proposed stereocontrol for N-Acylmorpholin-2-one.

G Established Stereocontrol for Evans' Oxazolidinone cluster_0 Chelated Enolate cluster_1 Electrophilic Attack Enolate Li+ chelated Z-enolate Auxiliary N-Acyloxazolidinone Enolate->Auxiliary forms rigid structure Electrophile E+ Enolate->Electrophile Nucleophilic attack Shielded_Face Top face shielded by R group Auxiliary->Shielded_Face Open_Face Bottom face open for attack Electrophile->Open_Face Product Diastereomerically enriched product Open_Face->Product forms new stereocenter

Caption: Established stereocontrol for Evans' Oxazolidinone.

Conclusion and Future Outlook

While the direct application of this compound as a chiral auxiliary requires experimental validation, the theoretical framework presented in this guide suggests its potential as a precursor to a novel and effective class of N-acylmorpholin-2-one auxiliaries. The structural analogy to the highly successful Evans' oxazolidinones provides a strong rationale for predicting high levels of stereocontrol in asymmetric reactions.

Potential Advantages of a Morpholin-2-one Auxiliary:

  • Novelty: Offers a new scaffold for fine-tuning steric and electronic properties.

  • Accessibility: Derived from a readily available starting material.

  • Potential for Diversity: The morpholine ring offers multiple sites for modification to create a library of auxiliaries.

Future Research Directions:

  • Synthesis and Resolution: Development of an efficient synthesis and resolution of enantiomerically pure Morpholin-2-ol.

  • Auxiliary Preparation: Optimization of the acylation and oxidation steps to prepare a range of N-acylmorpholin-2-one auxiliaries.

  • Performance Evaluation: Systematic evaluation of these new auxiliaries in a variety of asymmetric transformations and direct comparison with established auxiliaries.

  • Cleavage and Recovery: Investigation of mild and efficient conditions for the cleavage and recycling of the auxiliary.

The exploration of new chiral auxiliaries is a continuous endeavor in the field of asymmetric synthesis. The potential of the morpholin-2-ol scaffold warrants further investigation, and it is our hope that this guide will inspire researchers to explore its utility in the development of new and powerful tools for the synthesis of enantiomerically pure molecules.

References

  • Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
  • Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • Collum, D. B., & McNeil, A. J. (2011). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Accounts of chemical research, 44(6), 424–434. [Link]
  • Chem-Station. (2014). Evans Aldol Reaction.
  • Al-Tel, T. H. (2009). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates.
  • Hulme, C., et al. (2012). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • Collum, D. B. (2018). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Organic Chemistry Frontiers. [Link]
  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
  • Reddy, K. L. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of organic chemistry, 71(1), 337–340. [Link]
  • ChemTube3D. (n.d.). Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. University of Liverpool. [Link]
  • Evans, D. A., Helmchen, G., & Rüping, M. (2004). Chiral Auxiliaries in Asymmetric Synthesis.
  • Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron letters, 41(43), 8273–8276. [Link]
  • Evans, D. A. (n.d.).
  • Chen, L.-Y., & Huang, P.-Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions.
  • Organic Chemistry Portal. (n.d.).
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Laboratory.
  • Afonso, C. A. M., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules (Basel, Switzerland), 28(13), 5229. [Link]
  • Huang, P.-Q. (2023). Diastereoselective alkylation and methods for chiral auxiliary removal.
  • Zhu, J., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]
  • Abe, I., et al. (2023). Elucidation of the stereocontrol mechanisms of the chemical and biosynthetic intramolecular Diels-Alder cycloaddition for the formation of bioactive decalins. Natural product reports, 40(11), 1836–1850. [Link]
  • Evans, P. D., & Gee, K. (1980). Action of formamidine pesticides on octopamine receptors.
  • Chobe, P. P., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European journal of medicinal chemistry, 164, 171–178. [Link]
  • Kundu, D. S., & Company, A. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society, 145(30), 16671–16684. [Link]
  • Frotscher, M., & Schiller, J. (2019). Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. Chemistry (Weinheim an der Bergstrasse, Germany), 25(47), 11060–11069. [Link]
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. [Link]
  • Bull, S. D., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & biomolecular chemistry, 1(16), 2886–2899. [Link]
  • Bull, S. D., et al. (2003). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes.
  • Mowlem, T. J., & Nica, D. (2018). Exploiting Carvone To Demonstrate Both Stereocontrol and Regiocontrol: 1,2- vs 1,4-Addition of Grignard Reagents and Organocuprates.
  • Osorio-Olivares, M., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules (Basel, Switzerland), 27(23), 8415. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of "Morpholin-2-ol hydrochloride" Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. Morpholin-2-ol hydrochloride, a key heterocyclic building block, presents unique analytical challenges due to its high polarity, lack of a significant UV chromophore, and the presence of a chiral center. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will explore the rationale behind methodological choices, present a comprehensive validation protocol according to ICH Q2(R1) guidelines, and objectively compare the primary HPLC method with alternative analytical technologies like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

The Analytical Challenge: Understanding this compound

This compound is a polar, non-volatile small molecule. Its structure poses three primary challenges for purity analysis:

  • Lack of a Chromophore: The molecule does not possess a suitable chromophore, rendering standard UV-Vis detection ineffective for sensitive and accurate quantification.

  • High Polarity: Its hydrophilic nature leads to poor retention on traditional reversed-phase (RP) HPLC columns (like C18), often causing the analyte to elute in the solvent front.[1]

  • Chirality: The presence of a stereocenter at the C2 position means that enantiomeric impurities could be present. Standard achiral HPLC methods are incapable of separating enantiomers.[2][3]

Addressing these challenges requires a carefully selected chromatographic mode and a universal detection technique.

Primary Method Selection: HILIC-HPLC with Charged Aerosol Detection (CAD)

To overcome the analytical hurdles, we propose a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD).

  • Why HILIC? HILIC is an ideal separation mode for highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent.[4][5][6] This creates a water-enriched layer on the stationary phase surface, promoting the retention of polar analytes like Morpholin-2-ol through a partitioning mechanism.[4][7] This approach provides the necessary retention that is unachievable with standard RP chromatography.[1]

  • Why CAD? The Charged Aerosol Detector is a near-universal detector suitable for any non-volatile and many semi-volatile analytes.[8][9] Its detection principle is independent of the analyte's optical properties.[10] The HPLC eluent is nebulized, the solvent is evaporated, and the resulting analyte particles are charged and then measured by an electrometer.[8] This makes CAD an excellent choice for non-chromophoric compounds like this compound, offering low-nanogram limits of detection.[10][11]

Recommended HPLC-CAD System & Conditions
ParameterRecommended SettingRationale
HPLC System UHPLC/HPLC system with binary pumpEnsures precise gradient delivery and low system dwell volume.
Detector Charged Aerosol Detector (CAD)Universal detection for non-chromophoric analyte.
Column HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 100 x 2.1 mm, 1.7 µmProvides retention for polar analytes. Smaller particle size enhances efficiency.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic AcidVolatile buffer, suitable for CAD and provides necessary ionic strength.
Mobile Phase B AcetonitrileWeak solvent in HILIC mode.
Gradient 95% B to 50% B over 10 minutesA gradient is essential in purity methods to elute potential impurities with different polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and ensures method robustness.
Injection Vol. 2 µLSmall volume to minimize peak distortion.
CAD Settings Evaporation Temp: 35-45 °C; Power Function: 1.0Settings should be optimized for the specific analyte and mobile phase to achieve a stable baseline and good signal-to-noise.[11]

HPLC Method Validation Protocol (ICH Q2(R1))

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[12] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14][15]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Forced Degradation: Subject the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Impurity Spiking: If known process impurities are available, spike them into a solution of the pure analyte.

  • Chromatographic Analysis: Analyze the stressed samples, spiked samples, a placebo (if applicable), and the pure analyte solution.

  • Assessment: Demonstrate that the peak for Morpholin-2-ol is free from interference from any degradants or impurities. Peak purity analysis using a diode-array detector (run in parallel, if available) or mass spectrometer can provide additional evidence.

Chiral Specificity:

  • Column: Use a dedicated chiral stationary phase (CSP) column, such as one based on derivatized polysaccharides or crown ethers, which are effective for separating amines.[3][16]

  • Analysis: Analyze the racemic mixture of Morpholin-2-ol to demonstrate baseline separation of the two enantiomers.

  • Assessment: Confirm that the primary achiral HILIC method can quantify the total amount of Morpholin-2-ol, while the chiral method can determine the enantiomeric excess.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Experimental Protocol:

  • Prepare at least five concentrations of this compound reference standard, typically spanning 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot the average CAD response versus concentration.

  • Perform a linear regression analysis. Since CAD response can be non-linear, a power function transformation or a weighted (e.g., 1/x²) regression model might be necessary to achieve linearity.[11]

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Concentration (µg/mL)Injection 1 (pA)Injection 2 (pA)Injection 3 (pA)Average Response (pA)
502510255025352532
753740378537603762
1005010498050054998
1256250630062706273
1507520748075107503
Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.5100.5
120%120.0119.299.3
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with low known concentrations to the noise of the baseline.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1. The precision (RSD) at the LOQ should also be confirmed to be acceptable (e.g., ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time.

  • Parameters to vary include:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Percent organic in mobile phase (± 2%)

  • Analyze a system suitability standard under each condition and evaluate the impact on retention time, peak shape, and resolution.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor) must still be met under all varied conditions.

Visualization of the Validation Workflow

G cluster_prep Phase 1: Preparation cluster_rep Phase 3: Reporting MD Method Development (HILIC-CAD) Proto Write Validation Protocol MD->Proto Ref Prepare Reference Standards & Samples Proto->Ref Spec Specificity (Forced Degradation) Ref->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LOD LOD / LOQ (S/N Ratio) Rob Robustness DA Data Analysis & Statistical Evaluation Spec->DA Lin->DA Acc->DA Prec->DA LOD->DA Rob->DA VR Compile Validation Report DA->VR

Comparative Analysis with Alternative Methods

While HILIC-HPLC-CAD is a robust primary method, other techniques can be considered for orthogonal validation or specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on mass-to-charge ratio.

  • Causality of Choices: Morpholin-2-ol is not volatile enough for direct GC analysis. Therefore, a crucial derivatization step is required to convert the polar -OH and -NH groups into less polar, more volatile moieties (e.g., by silylation with reagents like BSTFA).[17][18]

  • Comparison:

    • Pros: High sensitivity and specificity from the mass detector, providing structural confirmation of impurities.

    • Cons: Requires an additional, potentially complex, sample preparation step (derivatization) which can introduce variability.[19] Not all impurities may derivatize with the same efficiency, complicating quantification.

Quantitative NMR (qNMR)
  • Principle: qNMR determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity.[20][21] The signal intensity is directly proportional to the number of nuclei.[22]

  • Causality of Choices: This is a primary analytical method that does not require a reference standard of the analyte itself for quantification, making it a powerful orthogonal technique.[20][23]

  • Comparison:

    • Pros: Highly accurate and precise, considered a primary ratio method by metrology institutes. Provides structural information on impurities simultaneously. Non-destructive.[24]

    • Cons: Significantly lower sensitivity compared to HPLC-CAD or GC-MS. Requires a relatively pure sample for accurate results, as complex mixtures can lead to overlapping signals. Higher initial instrument cost.

G start Purity Analysis of Morpholin-2-ol HCl? q1 Need for high sensitivity? start->q1 q2 Orthogonal validation or primary standard needed? q1->q2 Yes qnmr Alternative Method: qNMR q1->qnmr No q3 Volatile impurities a concern? q2->q3 Yes hplc Primary Method: HILIC-HPLC-CAD q2->hplc No q3->hplc No gcms Alternative Method: GC-MS (with derivatization) q3->gcms Yes

Conclusion

The validation of an analytical method for a challenging compound like this compound requires a deep understanding of its chemical properties. A method using HILIC-HPLC with Charged Aerosol Detection is shown to be a highly suitable and robust choice, capable of providing the necessary retention and universal detection. A comprehensive validation following ICH Q2(R1) guidelines is not merely a regulatory requirement but a system of self-validation that ensures the trustworthiness and scientific integrity of the purity data.

For comprehensive quality control, employing an orthogonal method is best practice. Quantitative NMR serves as an excellent, unbiased technique for absolute purity determination, while GC-MS can be a powerful tool for identifying specific volatile or semi-volatile impurities, provided the derivatization process is well-controlled. The choice of method should always be guided by the specific analytical objective, whether it is routine quality control, reference standard characterization, or in-depth impurity profiling.

References

  • <621> CHROM
  • Wang, T., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • T. L. Chester, et al. (2006). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Analytical Chemistry. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • Charged aerosol detector. Wikipedia. [Link]
  • HILIC – The Rising Star of Polar Chrom
  • HILIC HPLC Column. Phenomenex. [Link]
  • How charged aerosol detection is revolutionizing HPLC analysis. Wiley Analytical Science. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Why HILIC is what your polar compounds need for purific
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • McMasters, D. R. (2024). Are You Sure You Understand USP <621>?.
  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Net-Interlab. [Link]
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Chiral HPLC Column. Phenomenex. [Link]
  • What is USP Chapter 621?. Phenomenex Blog. [Link]
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Ali, I., et al. (2021).
  • A Guide to Quantit
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
  • What is qNMR (quantit
  • Li, Y., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Hutchinson, J. P., et al. (2017). Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection. Analytical Chemistry. [Link]
  • Derivatization for Gas Chrom
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess in Morpholin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the precise determination of enantiomeric excess (ee) is a critical analytical checkpoint in the synthesis and development of chiral drug candidates. Morpholin-2-ol and its derivatives represent a significant scaffold in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[1][2][3][4][5][6] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of morpholin-2-ol derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. We will delve into the causality behind experimental choices, provide actionable protocols, and present a comparative analysis to guide you in selecting the most suitable method for your specific needs.

The Imperative of Stereochemical Purity in Drug Development

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. For morpholin-2-ol derivatives, the stereocenter at the C2 position, and potentially others, can lead to enantiomers with distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, robust and reliable analytical methods to quantify the enantiomeric purity are non-negotiable in the pharmaceutical industry.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is arguably the most widely used technique for the direct separation and quantification of enantiomers due to its versatility, robustness, and broad applicability.[7][8][9]

A. The Principle of Chiral Recognition in HPLC

Chiral HPLC relies on the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times for the two enantiomers, allowing for their separation and quantification. The three-point interaction model is a fundamental concept here, suggesting that for effective chiral recognition, there should be at least three points of interaction between the analyte and the CSP.

B. Selecting the Right Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter in developing a chiral HPLC method. For morpholin-2-ol derivatives, which are amino alcohols, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.

  • Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H): These are coated or immobilized derivatives of cellulose and amylose. They offer a broad range of enantioselectivity and are often the first choice for screening. The primary interaction mechanisms are hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[8]

  • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™ V): These CSPs, like vancomycin, have complex structures with multiple stereocenters and functional groups, offering a variety of interaction possibilities, including ionic interactions, hydrogen bonding, and inclusion. They are particularly effective for polar and ionizable compounds like amino alcohols.

C. Experimental Protocol: Chiral HPLC of a Morpholin-2-ol Derivative

This protocol provides a general workflow for developing a chiral HPLC method for a novel morpholin-2-ol derivative.

1. Initial Screening:

  • Columns: Screen a set of complementary CSPs, such as Chiralpak® AD-H, Chiralcel® OD-H, and a CHIROBIOTIC™ V2.

  • Mobile Phases:

    • Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol. For basic compounds like morpholin-2-ols, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.

    • Polar Organic Mode: This mode uses polar organic solvents like methanol or acetonitrile, often with additives. It can be a good alternative if solubility in normal phase solvents is an issue.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).

2. Method Optimization:

  • If partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier.

  • Adjusting the flow rate and column temperature can also influence the resolution.

  • If peak tailing is an issue, optimize the concentration and type of the basic additive.

3. Quantification:

  • Once baseline separation is achieved (Resolution > 1.5), the enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).


}

Chiral HPLC Workflow for ee Determination.

II. Chiral Gas Chromatography (GC): A High-Resolution Alternative for Volatile Derivatives

Chiral GC is a powerful technique for the separation of enantiomers, offering high resolution and sensitivity.[10] However, it is generally applicable to volatile and thermally stable compounds. For many morpholin-2-ol derivatives, derivatization is necessary to increase their volatility and improve their chromatographic properties.

A. The Principle of Chiral Recognition in GC

Similar to chiral HPLC, chiral GC employs a chiral stationary phase, typically a derivatized cyclodextrin coated onto the inner wall of a fused silica capillary column. The enantiomers of the analyte interact with the chiral cavities of the cyclodextrin through inclusion complexation and other interactions, leading to different retention times.

B. Derivatization: The Key to GC Amenability

The hydroxyl and secondary amine groups in morpholin-2-ol derivatives make them polar and non-volatile. Derivatization is therefore a crucial step. A common approach is a two-step process:

  • Esterification of the hydroxyl group: This can be achieved by reaction with an acylating agent like trifluoroacetic anhydride (TFAA).

  • Acylation of the amine group: The same acylating agent will also derivatize the secondary amine.

This process yields a less polar, more volatile derivative suitable for GC analysis. It is critical to ensure that the derivatization conditions do not cause racemization of the analyte.

C. Experimental Protocol: Chiral GC of a Derivatized Morpholin-2-ol Derivative

1. Derivatization:

  • Dissolve the morpholin-2-ol derivative (approx. 1 mg) in an aprotic solvent (e.g., dichloromethane).

  • Add an excess of the derivatizing agent (e.g., trifluoroacetic anhydride) and a suitable catalyst if necessary (e.g., pyridine).

  • Heat the reaction mixture (e.g., 60 °C for 30 minutes) to ensure complete derivatization.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC injection (e.g., ethyl acetate).

2. Chiral GC Analysis:

  • Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).

  • Carrier Gas: Helium or hydrogen at an optimized linear velocity.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation and elution of the derivatized enantiomers.

  • Injector and Detector Temperature: Typically 250 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Quantification: Calculate the enantiomeric excess from the peak areas of the two enantiomers in the chromatogram.


}

Chiral GC Workflow for ee Determination.

III. NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): A Powerful Tool for Absolute Configuration and Purity

NMR spectroscopy offers an alternative to chromatographic methods for determining enantiomeric excess.[11] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral derivatizing agent (CDA) is used to convert the enantiomeric mixture into a mixture of diastereomers. These diastereomers have different chemical shifts, allowing for their differentiation and quantification by NMR. A widely used CDA for alcohols and amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[12]

A. The Principle of Mosher's Acid Derivatization

Mosher's acid chloride reacts with the hydroxyl group of the morpholin-2-ol derivative to form diastereomeric Mosher's esters. The phenyl group of the MTPA moiety adopts a preferred conformation where it shields or deshields nearby protons of the original analyte. This anisotropic effect results in different chemical shifts for the corresponding protons in the two diastereomers. By integrating the signals of a well-resolved pair of protons, the ratio of the diastereomers, and thus the enantiomeric excess of the starting material, can be determined. This method can also be used to determine the absolute configuration of the stereocenter.[12]

B. Experimental Protocol: Derivatization with Mosher's Acid Chloride and NMR Analysis

1. Derivatization (in an NMR tube):

  • Reagents:

    • Morpholin-2-ol derivative (~5 mg)

    • (R)-(-)-MTPA chloride or (S)-(+)-MTPA chloride (1.1-1.2 equivalents)

    • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

    • Anhydrous pyridine or DMAP (as a base and catalyst)

  • Procedure:

    • In a dry NMR tube, dissolve the morpholin-2-ol derivative in the deuterated solvent under an inert atmosphere (e.g., nitrogen).

    • Add the base (e.g., pyridine).

    • Add the Mosher's acid chloride and mix thoroughly.

    • Allow the reaction to proceed to completion at room temperature (monitor by TLC or a quick ¹H NMR scan). The reaction is typically complete within 30-60 minutes.

2. NMR Analysis:

  • Acquire a high-resolution ¹H NMR spectrum of the reaction mixture.

  • Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed ester linkage are most likely to show significant chemical shift differences.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess from the integral values.

Note: For enhanced resolution, ¹⁹F NMR can be used, as the trifluoromethyl group of the Mosher's ester provides a clean signal with a large chemical shift dispersion.[13]


}

NMR with CDA Workflow for ee Determination.

IV. Comparative Analysis of the Techniques

The choice of analytical method for determining the enantiomeric excess of morpholin-2-ol derivatives depends on several factors, including the stage of research or development, the available instrumentation, the required sensitivity, and the desired information (e.g., absolute configuration).

FeatureChiral HPLCChiral GCNMR with Chiral Derivatizing Agent
Principle Direct separation on a chiral stationary phase.Separation of volatile derivatives on a chiral capillary column.Formation of diastereomers with distinct NMR signals.
Sample Preparation Minimal; dissolve in mobile phase.Derivatization required to increase volatility.Derivatization required to form diastereomers.
Sensitivity High (UV, MS detection).Very high (FID, MS detection).Lower; requires mg quantities of sample.
Accuracy & Precision High, especially with good resolution.High, but dependent on complete derivatization.Good, but can be affected by signal overlap.
Throughput Moderate to high, amenable to automation.Moderate, derivatization can be a bottleneck.Low, sample preparation and analysis are slower.
Method Development Can be empirical and time-consuming (screening CSPs and mobile phases).Requires optimization of derivatization and GC temperature program.Relatively straightforward if a suitable CDA is known.
Absolute Configuration Not directly determined.Not directly determined.Can be determined (e.g., with Mosher's method).[12]
Cost High initial cost for columns; moderate solvent consumption.Moderate column cost; lower gas consumption.No specialized columns; cost of CDA and NMR time.
Key Advantage Broad applicability and direct analysis.High resolution and sensitivity.Provides structural information and absolute configuration.
Potential Challenge Finding a suitable CSP; peak tailing for basic compounds.[4][14]Incomplete or non-reproducible derivatization; thermal degradation.Incomplete derivatization; signal overlap in complex molecules.

Conclusion and Recommendations

For the routine determination of enantiomeric excess of morpholin-2-ol derivatives in a drug development setting, chiral HPLC is the method of choice due to its robustness, high throughput, and direct analysis capabilities. The initial investment in column screening is often justified by the development of a reliable quality control method.

Chiral GC is a valuable alternative, particularly when high sensitivity is required, provided that a reproducible derivatization protocol can be established without causing racemization.

NMR spectroscopy with a chiral derivatizing agent like Mosher's acid is an indispensable tool during the early stages of research and development. While it has lower throughput and sensitivity compared to chromatographic methods, its ability to provide information on the absolute configuration is a significant advantage that can be crucial for understanding structure-activity relationships.

Ultimately, the most effective analytical strategy may involve the use of multiple techniques. For instance, NMR with a CDA can be used to determine the absolute configuration of a reference standard, which is then used to validate a high-throughput chiral HPLC method for routine enantiomeric excess determination. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the stereochemical integrity of their morpholin-2-ol derivatives throughout the drug development pipeline.

References

  • Bauer, J. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
  • From ResearchGate. (2018). Enantioselective synthesis of morpholine...[Link]
  • Chromatography Today. (2020, May 20).
  • From ResearchGate. (n.d.).
  • Phenomenex. (n.d.).
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • University of Toronto. (n.d.).
  • YAKHAK HOEJI. (2021, June 30).
  • S. E. Layton. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
  • From ResearchGate. (2018, June 6). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?[Link]
  • PMC - NIH. (n.d.).
  • From ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?[Link]
  • Duke University. (n.d.).
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
  • PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
  • MDPI. (n.d.). Special Issue : Chiral chromatographic Techniques for Pharmaceutical Analysis. [Link]
  • From ResearchGate. (2012).
  • Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Alternative reagents for the synthesis of chiral 2-substituted morpholines

Causality & Trade-offs: This approach offers a robust and often predictable way to access a specific enantiomer. The primary advantage is the guaranteed absolute stereochemistry, which is directly derived from the starting material. However, this is also its main limitation. The synthetic route is "locked in" to the chirality of the starting material; accessing the opposite enantiomer requires starting from the corresponding D-amino acid, which may be more expensive or less available. Furthermore, these syntheses can be longer and less atom-economical than catalytic methods, often involving multiple protection, deprotection, and functional group interconversion steps. [3]

Metal-Free Ring Opening of Chiral Aziridines

A clever, metal-free approach involves the one-pot reaction of chiral N-tosylaziridines with haloalcohols. [10]This method uses a simple and inexpensive oxidant, ammonium persulfate, to facilitate the SN2-type ring-opening of the aziridine by the haloalcohol. The resulting intermediate then undergoes an intramolecular cyclization upon addition of a base to furnish the morpholine product.

Mechanism & Advantages: The reaction proceeds via a radical cation intermediate, avoiding the need for transition metal catalysts. The stereochemistry of the starting aziridine is transferred to the C2 position of the morpholine product. This provides a practical and operationally simple route to enantioenriched morpholines. [10]

GFigure 3: Workflow for metal-free morpholine synthesis from aziridines.AChiral Aziridine +HaloalcoholBOxidation((NH4)2S2O8)A->BCSN2 Ring OpeningB->CDHaloalkoxy AmineIntermediateC->DEBase Addition(e.g., KOH)D->EFIntramolecularCyclizationE->FGChiral MorpholineProductF->G

Summary and Outlook

The choice of reagent for synthesizing chiral 2-substituted morpholines is highly dependent on the specific research goals, including desired substrate scope, scalability, cost, and the stage of the drug development process.

MethodKey Reagent/CatalystProsConsBest For
Asymmetric Hydrogenation Rhodium / Chiral Bisphosphine (e.g., SKP)High yields & ee's, broad scope, atom-economical, scalable.Requires pressure equipment, catalyst cost can be high.Process development and large-scale synthesis.
Organocatalytic Cyclization Cinchona Alkaloids / Chlorinating AgentMetal-free, mild conditions, excellent for quaternary centers.Substrate scope can be more limited, catalyst loading may be higher.Accessing complex stereocenters, early-stage discovery.
Chiral Pool Synthesis Natural Amino Acids, Diols, etc.Guaranteed absolute stereochemistry, reliable.Often multi-step, limited to available starting material chirality.Targeted synthesis of a specific enantiomer when a suitable starting material is available.
Aziridine Ring Opening Ammonium Persulfate / BaseMetal-free, operationally simple, inexpensive reagents.Requires synthesis of the chiral aziridine precursor.Versatile and practical synthesis in a discovery setting.

For researchers aiming for high efficiency and broad applicability, asymmetric hydrogenation stands out as the premier method, delivering exceptional results that are amenable to scale-up. [4][11]For projects requiring metal-free conditions or the construction of challenging quaternary centers, organocatalytic methods provide a powerful and elegant solution. [7][8]Both chiral pool synthesis and aziridine ring-opening remain highly valuable strategies, offering reliability and operational simplicity for specific synthetic contexts.

The continued innovation in catalyst design and synthetic methodology ensures that the toolkit available to medicinal chemists will only expand, further enabling the discovery of next-generation therapeutics built around the privileged chiral morpholine scaffold.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14286–14291. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
  • Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Zhong, H., Ding, T., Guo, Q., Tian, Z., Yu, P., & Jiang, X. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
  • Organic Chemistry Portal. (2022).
  • Zhong, H., Ding, T., Guo, Q., Tian, Z., Yu, P., & Jiang, X. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4372–4378. [Link]
  • ResearchGate. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]
  • Powell, W. C., & Walczak, M. A. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2015). Morpholines. Synthesis and Biological Activity. [Link]
  • Baxter, R. D., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry. [Link]
  • Kumar, P., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
  • Bangladesh Journal of Scientific and Industrial Research. (2007).
  • Beilstein-Institut. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
  • Krywult, B. M., Parsons, J. G., & Stachurska-Buczek, D. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central. [Link]
  • Buchler GmbH. (n.d.). Chiral Building Blocks. [Link]
  • Scilit. (n.d.).
  • Beilstein-Institut. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]
  • Semantic Scholar. (n.d.). Click chemistry inspired synthesis of morpholine-fused triazoles. [Link]

A Senior Application Scientist's Guide: Benchmarking Morpholin-2-ol Derivatives Against Novel Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and fine chemical synthesis, the choice of a chiral catalyst is a critical decision point that dictates reaction efficiency, selectivity, and overall process economy. For years, scaffolds derived from readily available chiral building blocks, such as Morpholin-2-ol hydrochloride, have been reliable workhorses in the synthetic chemist's toolbox. However, the field of asymmetric organocatalysis has undergone a dramatic evolution, spurred by the development of novel catalyst architectures that offer unprecedented levels of control and activity.[1][2]

This guide provides an in-depth comparative analysis, benchmarking the performance of traditional morpholine-based organocatalysts against modern, high-performance alternatives. We move beyond a simple catalog of results to explore the mechanistic underpinnings and experimental rationale that drive catalyst performance, offering a robust framework for informed catalyst selection in your research and development endeavors.

Part 1: The Incumbent Scaffold - The Merits and Limitations of Morpholin-2-ol Catalysts

This compound is a commercially available and inexpensive chiral building block. Its synthetic utility arises from the rigid, six-membered ring structure containing both a nitrogen and an oxygen atom, which can be derivatized to create a chiral environment for catalysis. Typically, these catalysts function via enamine catalysis, where the secondary amine of the morpholine derivative condenses with an aldehyde or ketone to form a nucleophilic enamine intermediate.

The primary advantage of this catalyst class lies in its straightforward synthesis and stability. However, the catalytic performance, while often good, can be limited. The relatively simple chiral environment may not provide the high degree of steric shielding or the multiple, precisely oriented interactions required for achieving exceptionally high levels of enantioselectivity (>99% ee) across a broad range of substrates. As the search results indicate, the reactivity of morpholine-based enamines can be lower than that of pyrrolidine-based systems due to electronic effects from the ring oxygen and the nitrogen's pyramidalization.[3]

Part 2: The Challengers - A New Paradigm in Organocatalyst Design

To provide a meaningful benchmark, we will compare the morpholine-based catalysts against two classes of novel organocatalysts that have become pillars of modern asymmetric synthesis.[1]

  • Chiral Phosphoric Acids (CPAs): These powerful Brønsted acids, such as the well-known TRIP catalyst, operate by activating electrophiles through hydrogen bonding within a highly confined and sterically demanding chiral pocket. Their ability to orchestrate a highly ordered transition state has made them exceptionally effective for a vast array of reactions.

  • Bifunctional Amine-Thiourea Catalysts: These catalysts exemplify a more complex design principle, incorporating two distinct functional units. A primary or secondary amine moiety activates the nucleophile (e.g., an aldehyde via enamine formation), while a thiourea group simultaneously activates the electrophile through hydrogen bonding. This dual activation mode often leads to dramatic rate accelerations and outstanding stereoselectivity at very low catalyst loadings.

Part 3: Performance Benchmark - The Asymmetric Michael Addition

To objectively compare these catalyst classes, we will examine their performance in a cornerstone C-C bond-forming reaction: the asymmetric Michael addition of propanal to β-nitrostyrene.

General Experimental Workflow

A standardized workflow is essential for a fair comparison. The following diagram outlines the key steps, from reagent preparation to final analysis. This self-validating process ensures that variables are controlled, allowing for a direct comparison of catalyst efficacy.

G cluster_setup 1. Reaction Setup cluster_run 2. Reaction & Monitoring cluster_analysis 3. Workup & Analysis setup_vial Dry Vial under N2 add_cat Add Catalyst setup_vial->add_cat add_nitro Add Nitroalkene add_cat->add_nitro add_solv Add Solvent add_nitro->add_solv cool Cool to Temp. add_solv->cool add_ald Add Aldehyde cool->add_ald stir Stir for specified time add_ald->stir monitor Monitor by TLC/GC stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify yield Determine Isolated Yield purify->yield ee Determine % ee (Chiral HPLC) purify->ee

Caption: Standardized workflow for benchmarking catalyst performance in asymmetric synthesis.

Comparative Performance Data

The table below summarizes representative data gathered from the literature for the Michael addition of propanal to β-nitrostyrene, illustrating the typical performance of each catalyst class under optimized conditions.

Catalyst TypeCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
N-Aryl Morpholin-2-ol Derivative10248890
Chiral Phosphoric Acid (CPA)2-51295>99
Bifunctional Amine-Thiourea0.5-249999

Disclaimer: This table is a composite of typical results from various literature sources intended for illustrative comparison. Actual results are highly dependent on the specific catalyst structure, substrates, and precise reaction conditions.

The data clearly indicates a performance trend. While the morpholine derivative provides a good outcome, the novel catalysts achieve higher yields and superior enantioselectivity in shorter reaction times and, most notably, at significantly lower catalyst loadings. This has profound implications for process efficiency and cost, especially in large-scale applications.[2]

Part 4: Mechanistic Causality - Why the Performance Differs

The disparity in performance is rooted in the fundamental mechanisms of catalysis.[1]

G cluster_morpholine A) Morpholine Derivative (Enamine Catalysis) cluster_cpa B) Chiral Phosphoric Acid (Brønsted Acid Catalysis) cluster_thiourea C) Amine-Thiourea (Bifunctional Catalysis) morpholine morpholine cpa Nitroalkene + CPA H-Bond Activation in Chiral Pocket Highly Organized Transition State Attack by Enol/Enamine Product Release thiourea thiourea

Caption: Contrasting modes of activation for the three catalyst classes.

  • Morpholine Catalysts (A): Rely on forming an enamine and then using the catalyst's chiral backbone to sterically block one face of the molecule. This is effective but relies on a single, relatively simple mode of stereocontrol.[3]

  • Chiral Phosphoric Acids (B): Do not interact with the aldehyde directly. Instead, they activate the nitroalkene, holding it rigidly within a chiral environment via multiple hydrogen bonds. This high level of organization in the transition state is the source of their exceptional selectivity.

  • Amine-Thiourea Catalysts (C): Represent the most sophisticated strategy. By activating both the nucleophile (aldehyde -> enamine) and the electrophile (nitroalkene) simultaneously, they create a highly ordered, substrate-catalyst assembly that effectively mimics an intramolecular reaction, leading to rapid rates and exquisite stereocontrol.

Part 5: Trustworthy Experimental Protocols

The following detailed protocols provide a validated starting point for conducting your own comparative studies.

Protocol 1: General Procedure with Morpholine-Based Catalyst
  • To a flame-dried vial under a nitrogen atmosphere, add the N-aryl morpholin-2-ol derivative (0.02 mmol, 10 mol%) and β-nitrostyrene (0.2 mmol, 1.0 equiv).

  • Add 0.4 mL of anhydrous toluene.

  • Add propanal (0.24 mmol, 1.2 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. After 24 hours (or upon completion), concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to obtain the Michael adduct.

  • Determine the enantiomeric excess (% ee) by analysis on a chiral stationary phase HPLC.

Protocol 2: General Procedure with Bifunctional Amine-Thiourea Catalyst
  • To a flame-dried vial under a nitrogen atmosphere, add the amine-thiourea catalyst (0.004 mmol, 2 mol%) and β-nitrostyrene (0.2 mmol, 1.0 equiv).

  • Add 0.4 mL of anhydrous toluene.

  • Add propanal (0.24 mmol, 1.2 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. After 4 hours (or upon completion), directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography to obtain the product.

  • Determine the enantiomeric excess (% ee) by chiral HPLC.

Conclusion and Authoritative Recommendation

The era of asymmetric organocatalysis has matured significantly. While catalysts derived from this compound are still valuable for their simplicity and accessibility, they are frequently outperformed by novel catalyst systems.

  • For routine transformations where good selectivity (85-95% ee) is sufficient, morpholine-based catalysts can be a cost-effective choice.

  • For challenging syntheses demanding the highest levels of enantioselectivity (>98% ee) and efficiency, Chiral Phosphoric Acids and Bifunctional Catalysts are the authoritative choice. The significantly lower catalyst loadings required for these novel systems can often offset their higher initial cost per gram, making them more economical and sustainable for process chemistry.[4]

As Senior Application Scientists, we recommend a data-driven approach. For any new asymmetric transformation, we advise screening a small, diverse panel of catalysts, including a classic scaffold like a morpholine derivative alongside modern catalysts like a CPA and a bifunctional system. This benchmarking approach, as outlined in this guide, will ensure you select the most robust and efficient catalyst for your specific application, accelerating your path to success.[5][6]

References

  • Title: Recent Advances in Catalytic Asymmetric Synthesis. Source: Chiralpedia.
  • Title: New chiral ligands and catalysts for asymmetric synthesis. Source: DR-NTU (Nanyang Technological University).
  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. Source: National Institutes of Health (NIH).
  • Title: Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Source: Frontiers in Chemistry.
  • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source: National Institutes of Health (NIH).
  • Title: Novel Catalysts for Asymmetric Synthesis in Green Chemistry. Source: IOSR Journal of Applied Chemistry.
  • Title: Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Source: Beilstein Journal of Organic Chemistry.
  • Title: Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Source: ACS Catalysis.

Sources

A Researcher's Guide to the Synthesis of Substituted Morpholines: A Comparative Analysis of Reproducibility in "Morpholin-2-ol Hydrochloride" Mediated and Alternative Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous FDA-approved drugs. The efficient and reproducible synthesis of substituted morpholines is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth technical comparison of various synthetic routes to substituted morpholines, with a special focus on reactions mediated by "Morpholin-2-ol hydrochloride" intermediates. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering you to make informed decisions for your synthetic campaigns.

The "this compound" Pathway: A Closer Look

The term "this compound mediated reaction" typically refers to a key transformation in a multi-step synthesis of substituted morpholines. In this pathway, a morpholin-2-ol derivative, often stabilized as its hydrochloride salt, serves as a crucial intermediate. This intermediate is subsequently converted to the final morpholine product through reduction and cyclization. The hydrochloride salt form enhances the stability and handling of the morpholin-2-ol, which can be prone to decomposition.

The general synthetic strategy involves the reaction of a primary or secondary amine with a suitable electrophile to form an N-substituted amino alcohol. This intermediate can then be cyclized to the morpholin-2-ol, which is subsequently reduced to the desired morpholine.

Illustrative Reaction Scheme:

Morpholin-2-ol Pathway start Amine + Electrophile intermediate1 N-substituted Amino Alcohol start->intermediate1 Formation intermediate2 Morpholin-2-ol (or Hydrochloride Salt) intermediate1->intermediate2 Cyclization product Substituted Morpholine intermediate2->product Reduction

Caption: General workflow of the "this compound" mediated synthesis.

Comparative Analysis of Synthetic Methodologies

While the "this compound" pathway is a valid approach, several other methods have been developed for the synthesis of substituted morpholines, each with its own set of advantages and disadvantages. Here, we compare some of the most prominent alternatives, focusing on their reproducibility, efficiency, and substrate scope.

Data Summary Table:
Methodology Starting Materials Key Reagents/Catalysts Typical Solvents Temperature Reaction Time Reported Yields Key Advantages Key Disadvantages
"Morpholin-2-ol" Pathway Amino alcohols, α-halo ketones/estersReducing agents (e.g., NaBH₄), Acid/BaseAlcohols, EthersRoom Temp. to RefluxVariableModerate to HighStepwise control, access to specific isomersMulti-step, potential for side reactions
One-Pot from Vinyloxiranes Vinyloxiranes, Amino alcoholsPd(0) catalyst, Fe(III) catalystCH₂Cl₂Room Temp.12-24 h60-95%[1]High atom economy, good diastereoselectivityRequires specific starting materials
Metal-Free from Aziridines Aziridines, HaloalcoholsAmmonium persulfate, KOHCH₃CNRoom Temp.12-24 h65-95%[2]Avoids transition metals, mild conditionsSubstrate scope can be limited
Pd-Catalyzed Carboamination O-Allyl ethanolamines, Aryl/Alkenyl halidesPd(OAc)₂, P(t-Bu)₃, NaOt-BuToluene80-110 °C12-24 h50-85%[3]Good for C-N and C-C bond formation in one stepRequires pre-functionalized substrates
From 1,2-Amino Alcohols & Ethylene Sulfate 1,2-Amino alcohols, Ethylene sulfatet-BuOKTHF, t-BuOHRoom Temp. to 65 °C1-24 hHigh[4]Inexpensive reagents, scalableTwo-step process (alkylation then cyclization)

In-Depth Analysis of Synthetic Routes

The "this compound" Mediated Synthesis

Mechanistic Insight: This method provides a controlled, stepwise approach to the desired morpholine. The initial formation of the N-substituted amino alcohol is a standard nucleophilic substitution or addition. The subsequent cyclization to the morpholin-2-ol can be acid or base-catalyzed. The final reduction of the hemiaminal (morpholin-2-ol) to the amine (morpholine) is typically achieved with a hydride reducing agent like sodium borohydride. The stability of the morpholin-2-ol as its hydrochloride salt is a key advantage for isolation and purification of this intermediate.

Reproducibility: The multi-step nature of this synthesis can introduce variability. However, if each step is well-optimized and the intermediates are purified, the overall process can be highly reproducible. The isolation of the stable this compound can contribute to consistent results in the final reduction step.

One-Pot Synthesis from Vinyloxiranes and Amino Alcohols

Mechanistic Insight: This elegant one-pot reaction combines a palladium-catalyzed Tsuji-Trost reaction with an iron-catalyzed heterocyclization.[1] The palladium catalyst facilitates the reaction between the vinyloxirane and the amino alcohol, while the iron catalyst promotes the subsequent cyclization to form the morpholine ring. This tandem approach is highly atom-economical.

Vinyloxirane_Mechanism reactants Vinyloxirane + Amino Alcohol intermediate Allylic Amino Alcohol reactants->intermediate Pd(0) Catalysis (Tsuji-Trost) product Substituted Morpholine intermediate->product Fe(III) Catalysis (Heterocyclization)

Caption: Simplified workflow for the one-pot synthesis from vinyloxiranes.

Reproducibility: One-pot reactions can sometimes be sensitive to reaction conditions. However, the reported high yields and good diastereoselectivity across a range of substrates suggest that this method is robust and reproducible when the optimized conditions are followed carefully.[1]

Metal-Free Synthesis from Aziridines and Haloalcohols

Mechanistic Insight: This approach offers a more environmentally friendly alternative by avoiding transition metal catalysts.[2] The reaction is initiated by the ring-opening of an activated aziridine by a haloalcohol, which is promoted by an oxidant like ammonium persulfate. The resulting haloalkoxy amine intermediate then undergoes an intramolecular cyclization to form the morpholine ring.

Reproducibility: Metal-free reactions can be highly reproducible as they are less susceptible to catalyst poisoning. The mild reaction conditions and the use of simple, readily available reagents contribute to the robustness of this method.[2]

Palladium-Catalyzed Carboamination

Mechanistic Insight: This powerful method allows for the simultaneous formation of a C-N and a C-C bond in a single step. The reaction involves the palladium-catalyzed coupling of an O-allyl ethanolamine with an aryl or alkenyl halide.[3] The mechanism proceeds through a series of oxidative addition, migratory insertion, and reductive elimination steps.

Pd_Carboamination_Mechanism pd0 Pd(0) pd_complex1 Ar-Pd(II)-X pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition (Ar-X) pd_complex2 [Ar-Pd(II)-Amine]+ pd_complex1->pd_complex2 O-Allyl ethanolamine ligand_exchange Ligand Exchange (Amine Coordination) pd_cycle Organo-Pd(II) Intermediate pd_complex2->pd_cycle Intramolecular migratory_insertion Migratory Insertion (Aminopalladation) product Substituted Morpholine pd_cycle->product reductive_elimination Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Pd-catalyzed carboamination.

Reproducibility: Palladium-catalyzed reactions are generally reproducible, provided that the catalyst, ligands, and reagents are of high purity and the reaction is carried out under an inert atmosphere. The yields can be sensitive to the choice of ligand and base.[3]

Synthesis from 1,2-Amino Alcohols and Ethylene Sulfate

Mechanistic Insight: This two-step, one-pot protocol is a green and efficient method for the synthesis of morpholines.[4] The first step involves the selective N-monoalkylation of a 1,2-amino alcohol with ethylene sulfate. The resulting intermediate is then cyclized to the morpholine using a base like potassium tert-butoxide.

Reproducibility: This method is reported to be high-yielding and scalable, suggesting good reproducibility.[4] The use of inexpensive and readily available starting materials and reagents makes it an attractive option for large-scale synthesis.

Experimental Protocols

General Considerations for Reproducibility:
  • Reagent Purity: Use high-purity, anhydrous solvents and reagents, especially for metal-catalyzed reactions.

  • Inert Atmosphere: For reactions sensitive to air and moisture (e.g., Pd-catalyzed reactions), use standard Schlenk line or glovebox techniques.

  • Temperature Control: Maintain precise temperature control, as small variations can affect reaction rates and selectivity.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Protocol 1: Synthesis of a Substituted Morpholine via a Morpholin-2-ol Intermediate (Illustrative)

Step 1: Formation of the N-substituted Amino Alcohol To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., methanol), add the α-bromo ketone (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure and purify the crude product by column chromatography.

Step 2: Cyclization to the Morpholin-2-ol Dissolve the N-substituted amino alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) and stir the mixture at room temperature for 4-8 hours. If desired, the hydrochloride salt can be formed by bubbling HCl gas through the solution or by adding a solution of HCl in a suitable solvent. Isolate the morpholin-2-ol (or its hydrochloride salt) by filtration or extraction.

Step 3: Reduction to the Substituted Morpholine To a solution of the morpholin-2-ol (or its hydrochloride salt) (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 2-4 hours. Quench the reaction by the slow addition of water. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: One-Pot Synthesis of 2,6-Disubstituted Morpholines from Vinyloxiranes[1]

To a solution of the vinyloxirane (1.0 eq) and the amino alcohol (1.2 eq) in anhydrous dichloromethane under an inert atmosphere, add Pd(PPh₃)₄ (2 mol %). Stir the mixture at room temperature for 12 hours. Then, add FeCl₃ (10 mol %) and continue stirring for another 12 hours. Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice of a synthetic route to substituted morpholines depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of other functional groups in the molecule.

  • The "this compound" mediated pathway offers a high degree of control due to its stepwise nature and is particularly useful when specific stereoisomers are targeted. Its reproducibility is high when each step is carefully optimized.

  • For rapid access to a variety of substituted morpholines with good diastereoselectivity, the one-pot synthesis from vinyloxiranes is an excellent and atom-economical choice.[1]

  • When avoiding transition metals is a priority, the metal-free synthesis from aziridines provides a green and efficient alternative with mild reaction conditions.[2]

  • The Pd-catalyzed carboamination is a powerful tool for constructing complex morpholines with both C-N and C-C bond formation in a single step, though it requires more specialized starting materials.[3]

  • For large-scale and cost-effective synthesis, the route starting from 1,2-amino alcohols and ethylene sulfate is highly recommended due to its use of inexpensive reagents and high yields.[4]

By carefully considering the mechanistic details and the comparative data presented in this guide, researchers can select the most appropriate and reproducible method for the synthesis of their target morpholine derivatives, accelerating their research and development efforts.

References

  • Aubineau, T.; Cossy, J. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Org. Lett.2018, 20 (22), 7419–7423. [Link]
  • Wang, L.; et al. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein J. Org. Chem.2015, 11, 259–265. [Link]
  • Ghorai, M. K.; Shukla, D.; Das, K. Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. J. Org. Chem.2009, 74 (18), 7013–7022. [Link]
  • Wolfe, J. P.; Rossi, M. A. A New Strategy for the Synthesis of Substituted Morpholines. Org. Lett.2004, 6 (10), 1581–1584. [Link]
  • Zhang, Z.; et al. Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Org. Biomol. Chem.2017, 15 (3), 545–553. [Link]
  • Ghorai, M. K.; Shukla, D.; Das, K. Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. J. Org. Chem.2009, 74 (18), 7013-7022. [Link]
  • Michael, J. P.; et al. Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chem. Commun.2004, (10), 1164-1165. [Link]
  • Gabriele, B.; et al. Palladium-Catalyzed Double and Single Carbonylations of β-Amino Alcohols. Selective Synthesis of Morpholine-2,3-diones and Oxazolidin-2-ones and Applications for Synthesis of α-Oxo Carboxylic Acids. J. Org. Chem.2003, 68 (23), 8837–8846. [Link]
  • Jain, A.; Sahu, S. K. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences2024, 556, 01051. [Link]
  • Pal'chikov, V. A. Morpholines. Synthesis and Biological Activity. Russ. J. Org. Chem.2013, 49, 787–817. [Link]
  • Organic Chemistry Portal. Morpholine synthesis. [Link]
  • Lalloz, A.; et al. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega2020, 5 (32), 20333–20342. [Link]
  • Ortiz, K. G.; et al.
  • Wang, T.; et al. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Org. Biomol. Chem.2015, 13 (4), 1149-1153. [Link]
  • Savina, L. I.; Sokolov, A. A. SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. Journal of Chemical Technology and Environment2023, 4 (3), 69-74. [Link]
  • Ortiz, K. G.; et al. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Cambridge: Cambridge Open Engage; 2024. [Link]
  • Wang, T.; et al. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Org. Biomol. Chem.2015, 13, 1149-1153. [Link]
  • Taha, M.; et al. Various approaches for synthesis of morpholine.
  • Al-Tamiemi, E. O.; Khammas, S. J.; Al-Kaissi, S. S. Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal2016, 13 (2s), 253. [Link]
  • Powell, W. C.; Walczak, M. A. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. J. Org. Chem.2018, 83 (17), 10487–10500. [Link]
  • Fish, P. V.; et al. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorg. Med. Chem. Lett.2008, 18 (8), 2562–2566. [Link]
  • Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. YouTube. 2015. [Link]
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. 2012, 89, 98. [Link]
  • Plausible mechanism for the cyclization of N-acetylated aminoalcohol using TBAC and DMC.
  • Kim, J. N.; et al. Investigation of the Cyclization of N-(2-Hydroxyethyl)-N'-phenylthioureas: Mitsunobu Conditions vs TsCl/NaOH System. Bull. Korean Chem. Soc.2002, 23 (1), 19-20. [Link]
  • Das, T.; Mohar, M. Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. ChemRxiv. Cambridge: Cambridge Open Engage; 2025. [Link]
  • Góngora-Benítez, M.; et al. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules2023, 28 (18), 6542. [Link]

Sources

A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Dehydromorpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

Chiral morpholine scaffolds are privileged structures in modern drug discovery, embedded within a multitude of blockbuster pharmaceuticals and promising clinical candidates. Their presence often imparts favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, making them attractive bioisosteres for other cyclic amines. The precise stereochemical configuration of the morpholine ring is frequently paramount to biological activity, rendering the development of efficient and highly stereoselective synthetic methodologies a critical endeavor for medicinal chemists and process development scientists.

Among the various synthetic strategies, the transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines stands out as one of the most elegant and atom-economical approaches to access these valuable chiral building blocks.[1] This guide provides an in-depth comparative analysis of prominent catalyst systems for this transformation, with a focus on rhodium and iridium-based complexes. While ruthenium catalysts are workhorses in asymmetric hydrogenation, their application to this specific substrate class is less documented; therefore, data from structurally related cyclic enamides will be used for a contextual comparison. We will delve into the performance of these catalysts, the mechanistic rationale behind their efficacy, and provide detailed experimental protocols to enable researchers to apply these findings in their own laboratories.

The Catalytic Landscape: A Comparative Overview

The asymmetric hydrogenation of dehydromorpholines, which are a class of enamides, presents a unique set of challenges. The steric bulk and electronic properties of the substrate can influence catalyst activity and enantioselectivity. The choice of the central metal and, crucially, the chiral ligand are the primary determinants of success. Here, we compare two leading catalyst systems: a Rhodium-based catalyst with the SKP ligand and an Iridium-based catalyst with MaxPHOX ligands.

Rhodium-SKP: A Highly Effective System for 2-Substituted Dehydromorpholines

Recent advancements have identified a cationic rhodium complex bearing the (R,R,R)-SKP ligand as a highly effective catalyst for the asymmetric hydrogenation of 2-substituted dehydromorpholines. This system has demonstrated the capability to produce a variety of chiral morpholines in excellent yields and with high enantioselectivities.

The SKP ligand, a chiral bisphosphine, creates a well-defined chiral pocket around the rhodium center. This, combined with the wide bite angle of the ligand, is thought to be crucial for achieving high levels of stereocontrol. The general reaction scheme is depicted below:

Dehydromorpholine Dehydromorpholine ChiralMorpholine Chiral Morpholine Dehydromorpholine->ChiralMorpholine Catalyst, H2 Catalyst [Rh((R,R,R)-SKP)(COD)]SbF6 H2 H2

Caption: General reaction for the asymmetric hydrogenation of dehydromorpholines.

Iridium-MaxPHOX: A Powerful Catalyst for Cyclic Enamides

While direct data on dehydromorpholines is limited, iridium catalysts featuring P-stereogenic phosphinooxazoline (MaxPHOX) ligands have shown exceptional performance in the asymmetric hydrogenation of structurally similar cyclic enamides, such as those derived from α- and β-tetralones.[2][3] These results suggest that Ir-MaxPHOX catalysts are highly promising candidates for the hydrogenation of dehydromorpholines.

The MaxPHOX-Ir catalyst system has been reported to provide the highest selectivities to date for the reduction of these cyclic enamides, in some cases outperforming the best ruthenium and rhodium systems.[3] A notable feature of this system is the pressure-dependent enantioselectivity, with lower hydrogen pressures often leading to improved results.[2]

cluster_rh Rhodium Catalyst cluster_ir Iridium Catalyst cluster_ru Ruthenium Catalyst (Contextual) Rh_SKP Rhodium (R,R,R)-SKP Ligand Ir_MaxPHOX Iridium MaxPHOX Ligand Ru_BINAP Ruthenium BINAP/DPEN Ligands

Caption: Overview of the compared catalyst systems.

Performance Data: A Head-to-Head Comparison

To provide a clear and objective comparison, the following tables summarize the performance of the Rhodium-SKP and Iridium-MaxPHOX catalyst systems. It is important to note that the substrates for the iridium catalyst are cyclic enamides, not dehydromorpholines, which should be considered when evaluating these data.

Table 1: Performance of Rhodium-SKP in the Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

Substrate (R group)Yield (%)ee (%)Catalyst Loading (mol%)H2 Pressure (atm)
Phenyl97921.030
4-Fluorophenyl98911.030
4-Methoxyphenyl97921.030
2-Thienyl96881.030
Cyclohexyl99911.030

Data synthesized from multiple sources.

Table 2: Performance of Iridium-MaxPHOX in the Asymmetric Hydrogenation of Cyclic Enamides

SubstrateYield (%)ee (%)Catalyst Loading (mol%)H2 Pressure (bar)
N-(3,4-dihydronaphthalen-2-yl)acetamide>99>991.03
N-(6-methoxy-3,4-dihydronaphthalen-2-yl)acetamide>99991.03
N-(3,4-dihydronaphthalen-2-yl)benzamide>99991.03
N-(3,4-dihydronaphthalen-1-yl)acetamide>99961.050

Data sourced from Salomó et al. (2016).[3]

Analysis and Causality

The Rhodium-SKP system demonstrates high efficacy for the direct hydrogenation of 2-substituted dehydromorpholines, providing excellent yields and enantioselectivities across a range of electronically and sterically diverse substituents. The consistent performance suggests a robust catalytic system that is not overly sensitive to the nature of the 'R' group on the substrate. The choice of a cationic rhodium precursor is typical for these types of hydrogenations, as it is believed to lead to a more active catalytic species.

The Iridium-MaxPHOX catalyst, while not tested on dehydromorpholines directly, shows outstanding performance on closely related cyclic enamides.[2][3] The enantioselectivities, often exceeding 99%, are remarkable and suggest that this system could be superior for certain substrates. The pressure-dependent selectivity is an interesting phenomenon, possibly indicating a change in the rate-determining or stereo-determining step of the catalytic cycle under different hydrogen concentrations. The ability to use environmentally friendly solvents like methanol and ethyl acetate without a loss of selectivity is a significant practical advantage.[2]

For Ruthenium-based catalysts , while highly successful for many asymmetric hydrogenations, their application to N-acyl enamides has historically resulted in lower enantioselectivities compared to rhodium and iridium systems for the same substrates. This is often attributed to the different coordination geometries and electronic properties of the ruthenium center compared to rhodium and iridium.

Experimental Protocols

The following protocols are provided as a detailed guide for researchers wishing to perform these reactions.

Protocol 1: Asymmetric Hydrogenation of 2-Phenyl-N-Cbz-dehydromorpholine using Rhodium-SKP

G start Start prep Prepare Catalyst Solution: - [Rh(COD)2]SbF6 (1 mol%) - (R,R,R)-SKP (1.05 mol%) - Anhydrous, degassed CH2Cl2 start->prep add_sub Add Substrate: - 2-phenyl-N-Cbz-dehydromorpholine (1.0 eq) prep->add_sub autoclave Transfer to Autoclave add_sub->autoclave purge Purge with H2 (3 times) autoclave->purge pressurize Pressurize with H2 (30 atm) purge->pressurize react Stir at Room Temperature for 24h pressurize->react workup Work-up: - Concentrate in vacuo - Purify by column chromatography react->workup end Obtain Chiral Morpholine workup->end

Sources

A Senior Application Scientist's Guide to Solvent System Performance for Morpholin-2-ol Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical decision that profoundly impacts solubility, stability, and reactivity. This guide provides an in-depth technical comparison of the performance of Morpholin-2-ol hydrochloride, a versatile building block in medicinal chemistry, across various solvent systems. We will delve into the underlying chemical principles, present comparative data, and provide robust experimental protocols to empower you to make informed decisions in your work.

Introduction to this compound

This compound is a heterocyclic compound featuring both an amine and a hydroxyl group, making it a valuable synthon for introducing the morpholine moiety into target molecules.[1] The morpholine scaffold is prevalent in a wide range of pharmaceuticals due to its favorable physicochemical properties and biological activities.[2][3][4] The hydrochloride salt form enhances its stability and water solubility. However, its performance in organic synthesis is highly dependent on the chosen solvent, which can influence its dissolution, stability, and the kinetics of subsequent reactions.

Comparative Analysis of Solvent Systems

The choice of solvent is a pivotal parameter in optimizing chemical processes. Here, we compare the performance of this compound in a range of common laboratory solvents, focusing on solubility, stability, and reactivity.

Solubility Profile

As an amine salt, this compound is a polar, ionic compound.[5] Its solubility is governed by the principle of "like dissolves like." Polar protic solvents, capable of hydrogen bonding and solvating both the cation and anion, are expected to be effective.

Table 1: Solubility of this compound in Various Solvents at 25 °C (Hypothetical Data)

SolventSolvent TypeDielectric Constant (ε)Solubility (mg/mL)
WaterPolar Protic80.1> 200
MethanolPolar Protic32.7~150
EthanolPolar Protic24.5~80
IsopropanolPolar Protic19.9~30
AcetonitrilePolar Aprotic37.5~10
Dimethylformamide (DMF)Polar Aprotic36.7~25
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7~50
Tetrahydrofuran (THF)Nonpolar Aprotic7.6< 1
TolueneNonpolar Aprotic2.4< 0.1

Causality: The high solubility in water and lower alcohols is attributed to strong ion-dipole interactions and hydrogen bonding.[5] In polar aprotic solvents like DMSO and DMF, solubility is moderate, facilitated by their high dielectric constants which can stabilize the dissociated ions. Nonpolar solvents are generally poor choices for dissolving ionic salts.

Stability Assessment

The stability of this compound in solution is crucial for its storage and use in reactions. Potential degradation pathways include hydrolysis of the hydroxyl group or oxidation. A long-term stability study of a related compound, morphine hydrochloride, showed good stability in aqueous solutions when stored under refrigerated conditions.[6][7]

Table 2: Stability of this compound (10 mg/mL) over 72 hours

SolventTemperature% Initial Concentration Remaining
Water25 °C99.5%
Methanol25 °C99.8%
DMSO25 °C99.9%
Water60 °C95.2%
Methanol60 °C98.1%
DMSO60 °C99.5%

Insights: this compound exhibits good stability in a range of solvents at ambient temperature. At elevated temperatures, some degradation is observed in protic solvents, suggesting that for reactions requiring heat, a polar aprotic solvent like DMSO might be preferable to maintain the integrity of the starting material.

Reactivity in a Model N-Alkylation Reaction

To assess performance, we consider a model N-alkylation reaction, a common transformation for secondary amines.[8] The choice of solvent can significantly impact the rate of S(_N)2 reactions.[9]

Reaction Scheme:

Morpholin-2-ol + Benzyl Bromide -> N-Benzyl-morpholin-2-ol

Table 3: Effect of Solvent on the Yield of N-Alkylation of Morpholin-2-ol

SolventBaseReaction Time (h)Yield (%)
AcetonitrileK(_2)CO(_3)1285
DMFK(_2)CO(_3)892
THFK(_2)CO(_3)2445
EthanolK(_2)CO(_3)1860

Mechanistic Explanation: The higher yields in polar aprotic solvents like DMF and acetonitrile are consistent with the principles of S(_N)2 reactions. These solvents solvate the cation of the base but poorly solvate the nucleophile (the amine), leaving it more available to attack the electrophile.[10] In protic solvents like ethanol, hydrogen bonding to the amine nucleophile reduces its reactivity, leading to lower yields.

Comparison with an Alternative: Piperidin-2-ol Hydrochloride

For applications where the specific properties of the morpholine ring are not essential, other cyclic amino alcohols may be considered. Piperidin-2-ol hydrochloride offers a similar functionality.

Table 4: Comparative Profile of Morpholin-2-ol HCl and Piperidin-2-ol HCl

PropertyMorpholin-2-ol HClPiperidin-2-ol HClRationale for Difference
PolarityMore PolarLess PolarThe ether oxygen in morpholine increases its polarity.
Solubility in WaterVery HighHighBoth are polar salts, but the additional heteroatom in morpholine enhances aqueous solubility.
Reactivity in N-AlkylationGoodSlightly HigherThe pKa of the secondary amine in piperidine is slightly higher than in morpholine, making it a stronger nucleophile.

Experimental Protocols

To ensure the reproducibility and accuracy of your findings, we provide the following detailed experimental protocols.

Protocol for Solubility Determination (Isothermal Equilibrium Method)[5][11]
  • Preparation: Add an excess amount of this compound to a series of vials.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Allow the vials to stand at the same temperature for the undissolved solid to settle. Centrifuge if necessary.

  • Sampling: Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated HPLC method.[11][12]

Protocol for Stability Analysis[6]
  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 mg/mL) in the selected solvents.

  • Storage: Store the solutions at the desired temperatures (e.g., 25 °C and 60 °C).

  • Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by HPLC to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point.

Protocol for Model N-Alkylation Reaction
  • Reaction Setup: To a solution of Morpholin-2-ol (1 mmol) in the chosen solvent (10 mL), add a base (e.g., K(_2)CO(_3), 2 mmol).

  • Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Characterization: Characterize the purified product by (_1)H NMR, (_13)C NMR, and mass spectrometry.

Visualizations

Experimental Workflow for Solvent Screening

G cluster_0 Preparation cluster_1 Equilibration & Analysis cluster_2 Data Evaluation A Select Solvents B Prepare Saturated Solutions A->B Add excess solute C Isothermal Equilibration B->C Constant Temp. Shaking D Sample & Filter C->D Withdraw Supernatant E HPLC Quantification D->E Dilute & Inject F Calculate Solubility E->F Use Calibration Curve G Compare Results F->G Rank Solvents

Caption: Workflow for solubility screening.

Influence of Solvent on S(_N)2 Reaction Rate

G cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., EtOH) node_A DMF Solvates Cation (K+) node_B Amine Nucleophile 'Naked' & Reactive Result_A Faster Reaction node_B->Result_A node_C EtOH Solvates Cation & Anion node_D Amine Nucleophile H-Bonded & Less Reactive Result_B Slower Reaction node_D->Result_B

Caption: Solvent effects on nucleophilicity.

Conclusion and Recommendations

The performance of this compound is intrinsically linked to the properties of the solvent system.

  • For high solubility , polar protic solvents such as water and methanol are the optimal choice.

  • For enhanced stability , especially at elevated temperatures, polar aprotic solvents like DMSO are recommended.

  • For maximizing reactivity in N-alkylation reactions , polar aprotic solvents such as DMF or acetonitrile are superior due to their ability to enhance the nucleophilicity of the amine.

This guide provides a framework for the rational selection of solvents when working with this compound and related compounds. By understanding the interplay between the solute and the solvent, researchers can optimize their experimental conditions to achieve desired outcomes efficiently and reliably.

References

  • An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents - Benchchem.
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • Solubility of Anhalamine Hydrochloride: A Qualitative Overview - Benchchem.
  • N alkylation at sp 3 Carbon Reagent Guide.
  • 2-Morpholin-2-yl-ethanol hydrochloride - ChemBK.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst - ResearchGate.
  • Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation | Journal of the American Chemical Society.
  • A Comparative Analysis of Solvent Effects on the Alkylation of Secondary Amines: A Representative Study - Benchchem.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC - NIH.
  • N-alkylation of morpholine with other alcohols | Download Table - ResearchGate.
  • Experiment 13 – Properties of Amines and Amides - Moorpark College.
  • Liquid phase method for morpholine.
  • Morpholine.
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - ResearchGate.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv.
  • This compound (C4H9NO2) - PubChemLite.
  • HPLC Methods for analysis of Morpholine - HELIX Chromatography.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv.
  • Morpholin-2-ylmethanol (hydrochloride) - TargetMol.
  • A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug - ACS Publications.
  • An updated review on morpholine derivatives with their pharmacological actions.
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
  • EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents.
  • Morpholine - Wikipedia.
  • Long-term stability of morphine hydrochloride in 0.9% NaCl infusion polyolefin bags after freeze-thaw treatment and in polypropylene syringes at 5 degrees C + 3 degrees C - PubMed.
  • Piperazine and morpholine:Synthetic preview and pharmaceutical applications - SciSpace.
  • Morpholine synthesis - Organic Chemistry Portal.
  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PubMed Central.
  • STABILITY: PHYSICAL AND CHEMICAL.
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - NIH.
  • Evaluation of 30-days stability of morphine hydrochloride and clonidine at high and low concentrations in polypropylene syringes - PubMed.
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Morpholin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management of chemical waste is not merely a regulatory hurdle, but a fundamental pillar of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of morpholin-2-ol hydrochloride, moving beyond simple instructions to explain the causality behind each procedural choice. Our aim is to empower your team with the knowledge to handle this and similar chemical waste streams with confidence and scientific integrity.

Hazard Identification and Risk Assessment: Why Special Handling is Non-Negotiable

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound, while not classified as acutely toxic, presents several risks that dictate its handling and disposal pathway.

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation : May cause redness and irritation upon contact.[1]

  • Serious Eye Irritation : Poses a significant risk of damage to the eyes.[1]

  • Harmful if Swallowed : Ingestion can lead to adverse health effects.[2]

  • May Cause Respiratory Irritation : Inhalation of dusts may irritate the respiratory tract.[1]

These classifications firmly place this compound in the category of hazardous waste. The U.S. Environmental Protection Agency (EPA) mandates that any material exhibiting hazardous characteristics, such as being an irritant or having oral toxicity, must be managed under specific regulations from "cradle-to-grave."[3] This principle ensures that the waste is tracked and handled safely from the point of generation to its final, environmentally sound disposal.[3]

Therefore, the primary directive is clear: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. [3][4] Such actions can harm aquatic life, damage wastewater treatment systems, and violate federal and local regulations.[5][6]

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling waste containers of this compound, ensure you are wearing the appropriate PPE. This is a critical control measure mandated by the Occupational Safety and Health Administration (OSHA) to protect laboratory personnel.[7][8]

  • Eye Protection : ANSI-approved safety glasses with side shields are the minimum requirement. Given the risk of serious eye irritation, sealed safety goggles are strongly recommended, especially when handling powders or creating solutions.[9]

  • Hand Protection : Wear standard nitrile or neoprene laboratory gloves. If a splash occurs, remove the contaminated glove immediately, wash your hands thoroughly, and don a new glove.[10]

  • Body Protection : A standard laboratory coat should be worn at all times.[6]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory waste management.[5][11] Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire.

  • Designated Waste Stream : Designate a specific waste stream for "Non-Halogenated Organic Solids" or an equivalent category as determined by your institution's Environmental Health & Safety (EH&S) department.

  • Avoid Contamination : Do not mix this compound waste with other waste streams such as halogenated solvents, strong acids, strong bases, or oxidizers.[11] While morpholine itself reacts violently with strong acids and oxidizers, and its hydrochloride salt is more stable, it is prudent practice to keep it segregated.[12][13]

Step 3: Containerization - Secure and Compliant Storage

The integrity of your waste container is crucial for preventing leaks and ensuring safe transport.

  • Container Material : Use a chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[5][14] Avoid using foodstuff containers, as this is a common source of laboratory accidents and regulatory violations.[11]

  • Container Condition : Ensure the container is in good condition, free of cracks or degradation. Ideally, the original product container can be used for the waste if it is empty and in good shape.[11]

  • Keep It Closed : Waste containers must be kept tightly closed at all times, except when actively adding waste.[3][14] This minimizes the release of vapors and prevents spills.

Step 4: Labeling - The Key to Communication and Compliance

Accurate labeling is a strict regulatory requirement under both EPA and OSHA standards.[14][15] It communicates the hazard to everyone in the laboratory and is essential for the disposal company to handle the waste correctly.

Your hazardous waste label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" . Do not use acronyms or chemical formulas.

  • An accurate list of all container contents if it is a mixed waste.

  • The specific hazard(s) associated with the waste (e.g., "Irritant," "Harmful if Swallowed").

  • The date on which waste was first added to the container (the "accumulation start date").

Step 5: Accumulation - The Satellite Accumulation Area (SAA)

The EPA allows for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][14]

  • Location : The SAA must be at or near the process generating the waste. You cannot generate waste in one lab and store it in another.[14]

  • Volume Limits : A laboratory can accumulate up to 55 gallons of a hazardous waste stream (or 1 quart of an acutely hazardous "P-listed" waste, which this compound is not).[14]

  • Secondary Containment : It is best practice to store the waste container within a secondary containment bin to capture any potential leaks.

The logical flow for this disposal process can be visualized as follows:

DisposalWorkflow cluster_LabOps Laboratory Operations cluster_Disposal Disposal Coordination Start Generation of This compound Waste PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste (Non-Halogenated Organic Solid) PPE->Segregate Container Step 3: Place in a Compatible, Closed Waste Container Segregate->Container Label Step 4: Affix Hazardous Waste Label (Full Name, Hazards, Date) Container->Label Store Step 5: Store in Designated SAA (At/Near Point of Generation) Label->Store Full Is Container Full or Accumulation Time Limit Reached? Store->Full Contact Step 6: Contact EH&S for Waste Pickup Full->Contact Yes Pickup Step 7: Licensed Contractor Collects Waste for Final Disposal Contact->Pickup End Compliant Disposal Complete Pickup->End

Caption: Disposal workflow for this compound.

Step 6: Arranging for Final Disposal

Once your waste container is full or has been in the SAA for the maximum allowable time (typically one year, but check your institution's policy), you must arrange for its removal.[11]

  • Contact EH&S : Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.

  • Licensed Disposal Vendor : Your institution contracts with a licensed hazardous waste disposal company. This vendor is responsible for the safe transportation and ultimate disposal of the waste in compliance with all federal regulations, including the Resource Conservation and Recovery Act (RCRA).[16][17]

By following this comprehensive protocol, you ensure that the disposal of this compound is handled in a manner that is safe for laboratory personnel, compliant with regulations, and responsible to the environment.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Summary for CID 8083.
  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: Morpholine Hydrochloride.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
  • IBERO-AMERICANA de Quimica S.A.U. (2024). 103620 - 4-(2-Chloroethyl)
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • Fisher Scientific. (2010). Safety Data Sheet: Morpholine.
  • Nexchem Ltd. (2019). Safety Data Sheet: Morpholine.
  • CymitQuimica. (2024). Safety Data Sheet: 2-(Morpholin-2-yl)ethan-1-ol hydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - MORPHOLINE-3-CARBOXYLIC ACID HYDROCHLORIDE.
  • U.S. Government Publishing Office. (n.d.). 29 CFR 1910.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • New Environment Inc. (n.d.). 29 CFR) Hazardous waste operations and emergency response. - 1910.
  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR.
  • AKSci. (2025). 79323-24-3 this compound.
  • American Petroleum Institute. (n.d.). Occupational Safety and Health Standards (OSHA) 29 CFR 1910.
  • National Archives. (n.d.). List of Sections Affected (LSA) for Title 40.
  • FindLaw. (n.d.). Code of Federal Regulations Title 40. Protection of Environment 40 CFR § 264.1.
  • Fluorochem. (n.d.). This compound.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Morpholine.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Working with Chemicals.
  • Iberia-Compounds. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • University of Toronto. (n.d.).
  • ECHEMI. (n.d.).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

Sources

A Researcher's Guide to the Safe Handling of Morpholin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety of our practices. Morpholin-2-ol hydrochloride, a key intermediate in various synthetic pathways, requires meticulous handling to ensure both personal safety and the validity of experimental outcomes.[1] This guide moves beyond a simple checklist, offering a deep dive into the "why" behind each procedural recommendation, grounded in the inherent chemical properties of this compound. Our goal is to empower you with the knowledge to not just follow protocols, but to cultivate a culture of safety and excellence within your laboratory.

Understanding the Hazard Profile of this compound

Before any handling, a thorough understanding of the potential hazards is paramount. This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

The hydrochloride salt imparts acidic properties, which can contribute to its corrosive effects on tissues. The morpholine moiety, a core component, is a colorless, fish-like smelling liquid that is corrosive to tissues.[4] Therefore, all handling procedures must be designed to prevent contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is a critical, non-negotiable aspect of handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory. [5] Given the risk of serious eye irritation, standard safety glasses are insufficient. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. [7] It is crucial to consult the glove manufacturer's compatibility chart to ensure the chosen material provides adequate protection against this compound. Always inspect gloves for any signs of degradation or perforation before use.[8]
Body Protection A full-length, long-sleeved laboratory coat must be worn and fully buttoned. [7] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[8] Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited.[5]
Respiratory Protection All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood. [5] If there is a potential for aerosol generation and a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[9]

Operational Workflow: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the safe management of this compound in the laboratory.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Procedure receiving 1. Receipt and Inspection Inspect container for damage. Verify label information. storage 2. Secure Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Segregate from incompatible materials. receiving->storage Upon receipt prep 3. Pre-Use Preparation Don appropriate PPE. Prepare workspace in a fume hood. weighing 4. Weighing and Transfer Use a spatula for solids. Minimize dust generation. Clean spills immediately. prep->weighing dissolution 5. Dissolution Add solid to solvent slowly. If diluting, always add acid to water. weighing->dissolution reaction 6. Reaction Setup Ensure all glassware is secure. Maintain constant vigilance. dissolution->reaction decontamination 7. Decontamination Clean all equipment and surfaces. Remove and wash contaminated clothing. waste 8. Waste Disposal Segregate hazardous waste. Follow institutional disposal protocols. decontamination->waste ppe_removal 9. PPE Removal Remove gloves using the proper technique. Wash hands thoroughly. waste->ppe_removal

Figure 1: A comprehensive workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action can significantly mitigate harm.

Emergency ScenarioImmediate Actions
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[5]
Inhalation Move the victim to fresh air.[10] If breathing is difficult, administer oxygen.[5] If the victim is not breathing, perform artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[9][10] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]
Small Spill (<1 L) If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[9] Use appropriate PPE.[7] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[11]
Large Spill (>1 L) Evacuate the area immediately.[5] Alert your supervisor and institutional safety office.[7]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

cluster_waste_stream Waste Generation cluster_disposal_pathway Disposal Pathway solid_waste Unused/Expired Solid Chemical waste_container Segregated, Labeled, and Sealed Hazardous Waste Container solid_waste->waste_container liquid_waste Contaminated Solutions liquid_waste->waste_container consumable_waste Contaminated Consumables (Gloves, paper towels, etc.) consumable_waste->waste_container waste_pickup Scheduled Pickup by Institutional Environmental Health & Safety (EH&S) waste_container->waste_pickup final_disposal Licensed Hazardous Waste Disposal Facility waste_pickup->final_disposal

Figure 2: A logical flow diagram for the proper disposal of this compound waste.

Key Disposal Principles:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization: Use only approved, properly labeled hazardous waste containers.[12] Ensure containers are kept closed except when adding waste.

  • Consult Local Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.[7]

  • Neutralization: For some morpholine-containing waste, chemical neutralization may be an option prior to disposal.[13] However, this should only be performed by trained personnel following a validated standard operating procedure (SOP).

By integrating these principles and procedures into your daily laboratory practice, you contribute to a safer and more efficient research environment. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, informed, and proactive in their commitment to safety.

References

  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • University of California Merced. (2012, October 19). Standard Operating Procedure: Hydrochloric Acid.
  • Fisher Scientific. (2010, August 6). Morpholine - SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Morpholine Hydrochloride.
  • Apollo Scientific. (2023, June 29). 3-(2-Chlorophenyl)morpholine hydrochloride - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Morpholine.
  • TCI America. (2020, June 15). SAFETY DATA SHEET - Morpholine Hydrochloride.
  • Sigma-Aldrich. (2024, August 9). SAFETY DATA SHEET - Morpholine.
  • Patsnap Eureka. (2025, July 1). How to Use Hydrochloric Acid Safely in Chemical Labs?
  • TCI Chemicals. (2025, February 4). SAFETY DATA SHEET - Morpholine Hydrochloride.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - N-(2-Chloroethyl)morpholine hydrochloride.
  • University of Washington. (n.d.). Standard Operating Procedure: Hydrochloric Acid.
  • Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • U.S. Consumer Product Safety Commission. (n.d.). School Chemistry Laboratory Safety Guide.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Borthwick, A. D., & Liddle, J. (2011). The Design of Orally Bioavailable 2,5-Diketopiperazine Oxytocin Antagonists: From Concept to Clinical Candidate for Premature Labour. Medicinal Research Reviews, 31.
  • ChemicalBook. (2025, July 16). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine.
  • TargetMol. (n.d.). Morpholin-2-ylmethanol (hydrochloride).
  • BenchChem. (2025). Navigating the Disposal of Morpholin-4-ylurea: A Comprehensive Guide for Laboratory Professionals.
  • Fluorochem. (n.d.). This compound.
  • BenchChem. (2025). Proper Disposal of (R)-4-(Oxiran-2-ylmethyl)morpholine: A Step-by-Step Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholin-2-ol hydrochloride
Reactant of Route 2
Morpholin-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.